Product packaging for 5-Hydroxyhexanoic acid(Cat. No.:CAS No. 44843-89-2)

5-Hydroxyhexanoic acid

Cat. No.: B1208773
CAS No.: 44843-89-2
M. Wt: 132.16 g/mol
InChI Key: YDCRNMJQROAWFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-hydroxyhexanoic acid is a medium-chain fatty acid that is hexanoic acid substituted at position 5 by a hydroxy group. It has a role as a human urinary metabolite. It is an (omega-1)-hydroxy fatty acid and a medium-chain fatty acid. It derives from a hexanoic acid. It is a conjugate acid of a 5-hydroxyhexanoate.
5-Hydroxy caproic acid, also known as 5-hydroxycaproate or 5-OH-caproate, belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms. 5-Hydroxy caproic acid is soluble (in water) and a weakly acidic compound (based on its pKa). 5-Hydroxy caproic acid has been detected in multiple biofluids, such as feces, urine, and blood. Within the cell, 5-hydroxy caproic acid is primarily located in the cytoplasm and adiposome. 5-Hydroxy caproic acid can be biosynthesized from hexanoic acid. 5-Hydroxy caproic acid has been linked to the inborn metabolic disorders including medium chain acyl-CoA dehydrogenase deficiency.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O3 B1208773 5-Hydroxyhexanoic acid CAS No. 44843-89-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-5(7)3-2-4-6(8)9/h5,7H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCRNMJQROAWFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10866119
Record name 5-Hydroxyhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10866119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5-Hydroxyhexanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000525
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

44843-89-2
Record name 5-Hydroxyhexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=44843-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxyhexanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0044843892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxyhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10866119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Hydroxyhexanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000525
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to 5-Hydroxyhexanoic Acid: Structure, Stereoisomerism, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Hydroxyhexanoic acid is a chiral ω-1 hydroxy fatty acid with significant implications in metabolic studies and as a precursor for specialty polymers. Its structure features a single stereocenter, giving rise to two distinct enantiomers whose biological activities and chemical utility can differ substantially. This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, the principles of its stereoisomerism, methods for chiral separation, and its transformation into valuable lactones for polymerization. Designed for researchers, chemists, and professionals in drug development, this document synthesizes foundational knowledge with practical insights into the synthesis and characterization of its stereoisomers.

Introduction: The Molecular Profile of this compound

This compound is a medium-chain fatty acid characterized by a six-carbon backbone with a carboxylic acid group at one end and a hydroxyl group at the fifth carbon position.[1] Its chemical formula is C₆H₁₂O₃.[1][2] This molecule is classified as an (omega-1)-hydroxy fatty acid, indicating the hydroxyl group is on the carbon atom adjacent to the terminal methyl group.[1][3]

In a biological context, this compound is recognized as a human urinary metabolite.[1][2] Its presence can be indicative of metabolic processes related to fatty acid oxidation, and elevated levels have been observed in individuals consuming diets rich in medium-chain triglycerides (MCTs).[2][4] Beyond its metabolic relevance, the bifunctional nature of this molecule—containing both a carboxylic acid and an alcohol—makes it a versatile building block in chemical synthesis, particularly for the production of biodegradable polyesters.[5]

Chemical Structure and Stereoisomerism

The defining structural feature of this compound is the presence of a chiral center at the C5 position. This asymmetry is the source of its stereoisomerism.

The Chiral Center and Enantiomers

A chiral center is a carbon atom bonded to four different substituent groups. In this compound, the C5 carbon is attached to:

  • A hydroxyl group (-OH)

  • A methyl group (-CH₃)

  • A hydrogen atom (-H)

  • A butyl-1-carboxylic acid group (-CH₂CH₂CH₂COOH)

This configuration means the molecule is not superimposable on its mirror image. These non-superimposable mirror images are known as enantiomers.[6] The two enantiomers of this compound are designated using the Cahn-Ingold-Prelog (CIP) priority rules as (5R)-5-hydroxyhexanoic acid and (5S)-5-hydroxyhexanoic acid.[3]

Enantiomers often exhibit identical physical properties (e.g., boiling point, solubility) but can have profoundly different biological activities. This is because biological systems, such as enzyme active sites and receptors, are themselves chiral and interact differently with each enantiomer.[6] Consequently, in drug development, one enantiomer may be therapeutically active while the other is inactive or, in some cases, responsible for adverse effects.[6]

Physicochemical Properties

The properties of this compound are summarized below. Data for individual enantiomers are often similar to the racemic mixture, with the notable exception of optical activity.

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₆H₁₂O₃[1][2]
Molecular Weight 132.16 g/mol [1][7]
CAS Number 44843-89-2 (racemate)[1][7]
83972-61-6 ((5R)-isomer)[3]
Appearance Solid[1]
Topological Polar Surface Area 57.53 Ų[7]
Hydrogen Bond Donors 2[7]
Hydrogen Bond Acceptors 2[7]
Rotatable Bonds 4[7]

Intramolecular Cyclization: The Path to δ-Lactones

A key reaction of this compound is its ability to undergo intramolecular esterification. Upon gentle heating, the hydroxyl group at C5 attacks the carboxylic acid group at C1, eliminating a molecule of water to form a stable six-membered cyclic ester known as a δ-lactone (delta-lactone).[5][8] The specific product is 6-methyltetrahydro-2H-pyran-2-one.

This lactonization is a critical transformation, as the resulting lactone is a valuable monomer for ring-opening polymerization to produce poly(5-hydroxyhexanoate), a type of polyester. The chirality of the C5 carbon in the parent acid is preserved during this reaction, meaning that (5R)-5-hydroxyhexanoic acid yields the (R)-lactone, and the (5S)-acid yields the (S)-lactone.

reactant [label="this compound", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=170748&t=l"]; product [label="6-Methyltetrahydro-2H-pyran-2-one\n(δ-Lactone)", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=12739&t=l"]; water [label="H₂O"];

reactant -> product [label=" Gentle Heat\n (-H₂O)"]; product -> water [style=invis]; } /dot Caption: Intramolecular esterification of this compound.

Synthesis and Chiral Separation of Stereoisomers

The production of enantiomerically pure this compound is essential for studying its specific biological roles and for creating stereoregular polymers. Synthesis can be achieved through both chemical and biological routes. Biocatalytic cascades, for instance, have been developed to convert cyclohexane directly to 6-hydroxyhexanoic acid using recombinant microorganisms, offering a green chemistry approach.[9] Chemical synthesis often relies on the Baeyer-Villiger oxidation of substituted cyclohexanones.[10][11]

Regardless of the synthetic route, if a racemic or enantiomerically enriched mixture is produced, a robust method for separating the enantiomers is required.

The Imperative of Chiral Separation

The separation of enantiomers is a cornerstone of modern pharmaceutical development and stereoselective synthesis.[12] Because enantiomers can have different pharmacodynamic and pharmacokinetic profiles, regulatory agencies often require that they be studied individually.[6][12] High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for this purpose.[13]

Experimental Protocol: Chiral HPLC Method Development

The separation of hydroxy acid enantiomers is effectively achieved using polysaccharide-based chiral stationary phases (CSPs).[14] These CSPs, typically derivatives of amylose or cellulose, create a chiral environment where the two enantiomers interact differently, leading to different retention times.

Objective: To resolve the (R)- and (S)-enantiomers of this compound.

Materials:

  • Chiral HPLC system with UV detector

  • Polysaccharide-based chiral columns (e.g., Amylose or Cellulose-based CSPs)[14]

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

  • Acidic modifier (e.g., trifluoroacetic acid - TFA)

  • Racemic this compound standard

Methodology:

  • Column Screening:

    • Begin by screening a set of complementary amylose- and cellulose-based columns. These two types of phases often provide different, and sometimes orthogonal, selectivity.[14]

    • Rationale: The helical structure of amylose and the linear structure of cellulose create distinct chiral recognition sites, increasing the probability of finding a successful separation.[14]

  • Mobile Phase Selection (Normal Phase):

    • Prepare a starting mobile phase of Hexane/Isopropanol (IPA) in a 90:10 (v/v) ratio.

    • Add 0.1% TFA to the mobile phase.

    • Rationale: For acidic analytes like carboxylic acids, an acidic modifier like TFA is crucial. It suppresses the ionization of the carboxyl group, leading to better peak shape and retention on the CSP.[12]

  • Initial Chromatographic Run:

    • Equilibrate the first column with the mobile phase at a flow rate of 1.0 mL/min.

    • Inject a 10 µL sample of the racemic standard (~1 mg/mL).

    • Monitor the elution profile at a suitable wavelength (e.g., 210 nm).

  • Optimization:

    • Solvent Ratio: If no separation or poor resolution is observed, systematically vary the Hexane/IPA ratio (e.g., 80:20, 95:5). Increasing the polar alcohol content generally decreases retention time.

    • Alcohol Modifier: Test other alcohols, such as ethanol, in place of IPA. The choice of alcohol can significantly alter selectivity.

    • Temperature: Adjust the column temperature (e.g., 15°C, 25°C, 40°C). Lower temperatures often improve resolution but increase analysis time and pressure.

    • Rationale: This systematic optimization explores the parameter space to find the ideal balance between retention, resolution, and analysis time. Each parameter influences the transient diastereomeric complexes formed between the analyte enantiomers and the CSP.

  • Validation:

    • Once baseline resolution is achieved, validate the method for linearity, precision, and accuracy according to established guidelines. The elution order can be confirmed by injecting a standard of a single, known enantiomer if available.

HPLC_Workflow cluster_Prep Preparation cluster_Screen Screening & Optimization cluster_Final Finalization Prep1 Select CSPs (Amylose & Cellulose) Prep2 Prepare Mobile Phases (Hexane/Alcohol + 0.1% TFA) Prep1->Prep2 Screen1 Inject Racemic Standard Prep2->Screen1 Screen2 Evaluate Resolution Screen1->Screen2 Final1 Achieve Baseline Resolution? Screen2->Final1 If Poor Opt1 Adjust Solvent Ratio Opt1->Screen1 Opt2 Change Alcohol Modifier Opt2->Screen1 Opt3 Vary Temperature Opt3->Screen1 Final1->Opt1 No Final2 Validate Method Final1->Final2 Yes

Applications in Polymer Chemistry and Drug Development

The primary application for enantiopure this compound and its corresponding lactone is in polymer chemistry. Ring-opening polymerization of the δ-lactone monomer can produce functional polyesters.[15] The stereochemistry of the monomer ((R) or (S)) dictates the tacticity of the resulting polymer, which in turn influences its physical properties, such as crystallinity, melting point, and degradation rate. These biodegradable polyesters are of great interest for applications in drug delivery, medical implants, and sustainable materials.[16]

In the context of drug development, while this compound itself is not a therapeutic, its role as a metabolite is important. Understanding how chiral drugs are metabolized into chiral byproducts like this one is a key part of assessing their overall safety and efficacy. The analytical methods developed for its separation can be applied to broader studies in enantioselective metabolomics.[17]

Conclusion

This compound serves as an exemplary molecule for understanding the interplay between chemical structure, stereoisomerism, and functional application. Its single chiral center gives rise to (R) and (S) enantiomers, which can be separated using robust chiral HPLC techniques. The molecule's facile conversion to a δ-lactone provides a direct route to stereoregular, biodegradable polyesters, highlighting its potential in advanced materials science. For researchers and professionals in chemistry and drug development, a thorough grasp of the principles outlined in this guide is essential for leveraging the unique properties of this and other chiral molecules.

References

  • FooDB. (2011). Showing Compound this compound (FDB022093). FooDB.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 170748, this compound. PubChem.
  • National Institute of Standards and Technology. (n.d.). Hexanoic acid, 5-hydroxy-3-methyl-, δ-lactone. NIST Chemistry WebBook.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7131043, (5R)-5-hydroxyhexanoic acid. PubChem.
  • Zhang, Y., et al. (2011). Temperature-sensitive aliphatic polyesters: synthesis and characterization of γ-substituted caprolactone monomers and polymers. Polymer Chemistry, 2(9), 1958-1965.
  • Gorna, K., & Gogolewski, S. (2022). Synthesis and Properties of Functionalized Poly(ε-caprolactone). Macromolecules, 55(6), 2273–2287.
  • Wikipedia. (n.d.). Caprolactone. Wikipedia.
  • Human Metabolome Database. (2005). Showing metabocard for this compound (HMDB0000525). HMDB.
  • Craig, S. M. (2024). Synthetic Routes Approaching Functional Micro-Block Copolymers of γ-Substituted ε- Caprolactones. D-Scholarship@Pitt.
  • Human Metabolome Database. (2005). Showing metabocard for (5R)-5-Hydroxyhexanoic acid (HMDB0000409). HMDB.
  • Science Skool. (2017). A-level CHEMISTRY 7405/2 Paper 2 Organic and Physical Chemistry. Science Skool.
  • Túncia, M. M., et al. (2017). Chiral Separation of Short Chain Aliphatic Hydroxycarboxylic Acids on Cinchonan Carbamate-Based Weak Chiral Anion Exchangers and Zwitterionic Chiral Ion Exchangers. Journal of Chromatography A, 1492, 65-75.
  • The Student Room. (2019). carboxylic acid question help please. The Student Room.
  • Chemsrc. (n.d.). 2-Ethyl-5-hydroxyhexanoic acid lactone. Chemsrc.
  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. VTechWorks.
  • ResearchGate. (n.d.). Traditional synthesis of 6-hydroxyhexanoic acid and its preparative challenges. ResearchGate.
  • Amna, F., & Anjum, S. (2021). Effects of Stereoisomers on Drug Activity. American Journal of Biomedical Science & Research, 13(3).
  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex.
  • Schäfer, A., et al. (2020). Conversion of Cyclohexane to 6-Hydroxyhexanoic Acid Using Recombinant Pseudomonas taiwanensis in a Stirred-Tank Bioreactor. Frontiers in Bioengineering and Biotechnology, 8, 579.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22998818, 2-Amino-5-hydroxyhexanoic acid. PubChem.

Sources

An In-Depth Technical Guide to the Biological Role of 5-Hydroxyhexanoic Acid in Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxyhexanoic acid (5-HHA) is a medium-chain, omega-1 monohydroxy fatty acid that has emerged from being a mere metabolic intermediate to a significant biomarker in the diagnosis of inherited metabolic disorders.[1] This technical guide provides a comprehensive overview of the current understanding of 5-HHA's role in metabolism. It delves into its biosynthetic and degradation pathways, explores its physiological and pathological significance, particularly its strong association with Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, and details the analytical methodologies for its detection and quantification. This document is intended to serve as a valuable resource for researchers, clinicians, and professionals in drug development, providing the scientific foundation necessary to understand and investigate the metabolic implications of this intriguing molecule.

Introduction: The Chemical and Metabolic Identity of this compound

This compound is a six-carbon carboxylic acid with a hydroxyl group located on the fifth carbon (the omega-1 position).[2] Its chemical structure confers it moderate polarity, and it is found in various biological fluids, including urine and blood. While it can be considered a normal, minor product of fatty acid metabolism, its concentration in biological systems can fluctuate significantly under specific physiological and pathological conditions.[3]

Chemical Properties
PropertyValueSource
Chemical Formula C6H12O3[2]
Molecular Weight 132.16 g/mol [2]
IUPAC Name This compound[2]
Synonyms 5-Hydroxycaproic acid[2]

Metabolic Pathways of this compound

The metabolic journey of this compound involves its formation through the omega-oxidation pathway and its subsequent degradation via a modified form of beta-oxidation.

Biosynthesis via Omega-1 (ω-1) Hydroxylation

The primary route for the synthesis of this compound is the (ω-1)-hydroxylation of hexanoic acid, a medium-chain fatty acid. This reaction is catalyzed by a family of enzymes known as cytochrome P450 monooxygenases, specifically the CYP4A and CYP4F subfamilies, which are located in the smooth endoplasmic reticulum.[4] These enzymes introduce a hydroxyl group onto the carbon atom second from the end of the fatty acid chain.

The overall reaction can be summarized as: Hexanoic acid + NADPH + H+ + O2 → this compound + NADP+ + H2O

This pathway is generally a minor route for fatty acid metabolism but can become more active when the primary pathway of beta-oxidation is impaired.

Hexanoic_acid Hexanoic Acid 5_HHA This compound Hexanoic_acid->5_HHA Hydroxylation CYP450 Cytochrome P450 (ω-1 Hydroxylase) CYP450->5_HHA Byproducts NADP⁺ + H₂O CYP450->Byproducts Cofactors NADPH + H+ + O₂ Cofactors->CYP450

Biosynthesis of this compound via ω-1 Hydroxylation.
Degradation via a Modified Beta-Oxidation Pathway

Once formed, this compound can be catabolized for energy production through a pathway that mirrors mitochondrial beta-oxidation. However, the presence of the hydroxyl group necessitates some modifications to the standard enzymatic cascade.[1]

The key steps are:

  • Activation: this compound is first activated to its coenzyme A (CoA) thioester, 5-hydroxyhexanoyl-CoA, by an acyl-CoA synthetase in the cytoplasm.[5]

  • Mitochondrial Transport: The 5-hydroxyhexanoyl-CoA is then transported into the mitochondrial matrix.

  • Beta-Oxidation Spiral: Inside the mitochondria, 5-hydroxyhexanoyl-CoA undergoes successive rounds of beta-oxidation. Each cycle consists of four enzymatic reactions:

    • Dehydrogenation: An acyl-CoA dehydrogenase introduces a double bond.

    • Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond.

    • Dehydrogenation: A hydroxyacyl-CoA dehydrogenase oxidizes the newly formed hydroxyl group. The existing 5-hydroxyl group may be a substrate for a specific isoform of this enzyme.

    • Thiolysis: A thiolase cleaves off an acetyl-CoA molecule, shortening the acyl-CoA chain by two carbons.

The degradation of 5-hydroxyhexanoyl-CoA is thought to proceed, yielding acetyl-CoA and ultimately succinyl-CoA, which can then enter the citric acid cycle for complete oxidation.[6][7]

cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondrial Matrix 5_HHA This compound 5_HHA_CoA 5-Hydroxyhexanoyl-CoA 5_HHA->5_HHA_CoA Activation 5_HHA_CoA_mito 5-Hydroxyhexanoyl-CoA 5_HHA_CoA->5_HHA_CoA_mito Transport ACS Acyl-CoA Synthetase ACS->5_HHA_CoA Beta_Oxidation Modified β-Oxidation Spiral 5_HHA_CoA_mito->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Succinyl_CoA Succinyl-CoA Beta_Oxidation->Succinyl_CoA TCA Citric Acid Cycle Acetyl_CoA->TCA Succinyl_CoA->TCA

Degradation Pathway of this compound.

Physiological and Pathological Significance

The clinical relevance of this compound is primarily linked to its accumulation in disorders of fatty acid oxidation.

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency

MCAD deficiency is an autosomal recessive inherited disorder that affects the first step of beta-oxidation for medium-chain fatty acids (C6-C12). The deficiency of the MCAD enzyme leads to an inability to break down these fatty acids for energy, particularly during periods of fasting or illness.

In individuals with MCAD deficiency, the metabolic flux of medium-chain fatty acids, including hexanoic acid, is shunted towards alternative pathways like omega-oxidation. This results in a significant increase in the production and urinary excretion of this compound, making it a key diagnostic biomarker for this condition.[3] The accumulation of this compound and other medium-chain acylcarnitines can contribute to the clinical manifestations of MCAD deficiency, which include hypoglycemia, lethargy, vomiting, and in severe cases, coma and sudden death.

Medium-Chain Triglyceride (MCT) Supplementation

Elevated levels of this compound can also be observed in individuals on diets supplemented with medium-chain triglycerides (MCTs).[3] The increased availability of medium-chain fatty acids from MCTs can saturate the beta-oxidation pathway, leading to an overflow into the omega-oxidation pathway and subsequent increased production of this compound. This is an important consideration in the differential diagnosis of dicarboxylic aciduria.

Potential Direct Biological Effects

While the role of this compound as a biomarker is well-established, research into its direct physiological or toxicological effects is still emerging. Some studies on structurally similar hydroxy fatty acids suggest potential biological activities. For instance, a related compound, 2-amino-5-hydroxyhexanoic acid, has demonstrated antidyslipidemic and antioxidant properties.[8] Another related molecule, 6-hydroxyhexanoic acid, has been shown to protect against obesity and insulin resistance.[9] However, further investigation is needed to determine if this compound possesses similar intrinsic biological activities. There is a possibility that high concentrations of this compound could interfere with mitochondrial function, potentially through competitive inhibition of enzymes involved in fatty acid metabolism or by inducing oxidative stress.[1][10][11]

Experimental Methodologies for the Study of this compound

The accurate quantification of this compound in biological matrices is crucial for both clinical diagnosis and research. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this analysis.

Sample Preparation and Derivatization

Due to its polar nature, this compound requires derivatization to increase its volatility for GC-MS analysis. The following is a generalized protocol for the analysis of this compound in urine.

Protocol: Urinary Organic Acid Extraction and Derivatization for GC-MS Analysis

  • Sample Collection and Storage: Collect a random urine sample in a sterile, preservative-free container. Samples should be stored frozen (-20°C or lower) prior to analysis to maintain integrity.[2][12]

  • Internal Standard Addition: To a defined volume of urine (often normalized to creatinine concentration), add a known amount of an appropriate internal standard. A structurally similar compound not endogenously present, such as a deuterated analog of a related organic acid, is ideal.[13]

  • Extraction:

    • Acidify the urine sample to a pH < 2 with a strong acid (e.g., HCl).

    • Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate. Vortex vigorously and centrifuge to separate the layers.

    • Collect the organic layer. Repeat the extraction process for improved recovery.

    • Combine the organic extracts and dry them under a gentle stream of nitrogen.[14]

  • Derivatization:

    • To the dried extract, add a silylating agent. A common choice is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst, often in a pyridine solvent.[14]

    • Incubate the mixture at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization of the hydroxyl and carboxyl groups to their trimethylsilyl (TMS) ethers and esters, respectively.[15]

cluster_workflow GC-MS Analysis Workflow Urine Urine Sample Add_IS Add Internal Standard Urine->Add_IS Extract Liquid-Liquid Extraction Add_IS->Extract Dry Dry Down Extract->Dry Derivatize Derivatization (e.g., BSTFA) Dry->Derivatize GC_MS GC-MS Analysis Derivatize->GC_MS Data Data Analysis GC_MS->Data

Workflow for GC-MS analysis of urinary this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The derivatized sample is then injected into the GC-MS system for separation and detection.

Typical GC-MS Parameters:

ParameterRecommended Setting
GC Column A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms)
Injector Temperature 250-280°C
Oven Program A temperature gradient starting at a low temperature (e.g., 70°C) and ramping up to a high temperature (e.g., 300°C) to elute a wide range of organic acids.
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Acquisition Mode Full scan for qualitative analysis and identification of unknown compounds, and Selected Ion Monitoring (SIM) for quantitative analysis of target compounds like 5-HHA.[16]

Mass Spectrum of Di-TMS-5-Hydroxyhexanoic Acid:

The electron ionization mass spectrum of the di-trimethylsilyl derivative of this compound is characterized by specific fragment ions that can be used for its identification and quantification. The NIST WebBook provides a reference mass spectrum for this derivative.[3] Key ions would include the molecular ion and characteristic fragments resulting from the loss of methyl groups and trimethylsilanol.

Future Directions and Conclusion

This compound has been firmly established as a critical biomarker for MCAD deficiency and other disturbances in fatty acid metabolism. However, several avenues for future research remain. Elucidating the specific enzymes responsible for the beta-oxidation of hydroxylated fatty acids will provide a more complete picture of its metabolic fate. Furthermore, investigating the direct biological effects of this compound on cellular processes, such as mitochondrial function and oxidative stress, is crucial to understanding its potential role in the pathophysiology of metabolic diseases beyond its function as a passive marker.

References

  • Substrate Selectivity of 5-Hydroxyeicosanoid Dehydrogenase and Its Inhibition by 5-Hydroxy-Δ6-Long-Chain Fatty Acids - PMC - NIH. (n.d.).
  • 15-Hydroxyprostaglandin Dehydrogenase Generation of Electrophilic Lipid Signaling Mediators from Hydroxy Ω-3 Fatty Acids - NIH. (n.d.).
  • Substrate selectivity of 5-hydroxyeicosanoid dehydrogenase and its inhibition by 5-hydroxy-Delta6-long-chain fatty acids - PubMed. (n.d.).
  • Quantitative determination of five hydroxy acids, precursors of relevant wine aroma compounds in wine and other alcoholic beverages | Request PDF - ResearchGate. (n.d.).
  • The mass spectra of the trimethylsilyl derivatives of cis- and trans- hexahydrocannabinol and their hydroxy and acid analogues - PubMed. (n.d.).
  • Bis(trimethyl) derivative of this compound - the NIST WebBook. (n.d.).
  • GC-MS profiling of urinary organic acids evaluated as a quantitative method. (n.d.).
  • 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for β-oxidation of fatty acids - PMC - NIH. (n.d.).
  • Increased Muscular Beta-Hydroxyacyl CoA Dehydrogenase With McArdle's Disease. (n.d.).
  • Beta Oxidation of Fatty Acid: Steps, Uses, Diagram - Microbe Notes. (2023, October 16).
  • Showing Compound this compound (FDB022093) - FooDB. (n.d.).
  • Beta oxidation - Wikipedia. (n.d.).
  • This compound | C6H12O3 | CID 170748 - PubChem - NIH. (n.d.).
  • 9.4: Oxidation of Fatty Acids - Chemistry LibreTexts. (2024, February 16).
  • Figure 4. Influence of the compounds on mitochondrial function. (A-C)... - ResearchGate. (n.d.).
  • A medium chain fatty acid, 6-hydroxyhexanoic acid (6-HHA), protects against obesity and insulin resistance - PMC - NIH. (n.d.).
  • Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines - MDPI. (n.d.).
  • Enzymes involved in a novel anaerobic cyclohexane carboxylic acid degradation pathway. (n.d.).
  • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. (n.d.).
  • Fatty Acid beta-Oxidation – AOCS. (n.d.).
  • Identification of hydroxy fatty acid and triacylglycerol metabolism-related genes in lesquerella through seed transcriptome analysis - PubMed Central. (n.d.).
  • EI Spectra of the ADMS derivatives of (a) 5‐hydroxyeicosanoic acid... - ResearchGate. (n.d.).
  • The mass spectra of the trimethylsilyl derivatives of cis- and trans- hexahydrocannabinol and their hydroxy and acid analogues. | Semantic Scholar. (n.d.).
  • Analysis Results - Shimadzu. (n.d.).
  • Antidyslipidemic and antioxidant activity of an unusual amino acid (2-amino-5-hydroxyhexanoic acid) isolated from the seeds of Crotalaria juncea - PubMed. (n.d.).
  • The Pathophysiological Role of CoA - PMC - PubMed Central. (n.d.).
  • (5R)-5-hydroxyhexanoic acid | C6H12O3 | CID 7131043 - PubChem - NIH. (n.d.).
  • Standard Operating Procedure Purpose or Principle This procedure provides instructions for the Collection of Urine Samples with. (n.d.).
  • Enhancement and validation of a quantitative GC–MS method for the detection of ∆9-THC and THC—COOH in postmortem blood and urine samples - NIH. (n.d.).
  • Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC - PubMed Central. (n.d.).
  • Development, validation of a GC-MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PubMed. (n.d.).
  • Enzyme Catalyzed Formation of CoA Adducts of Fluorinated Hexanoic Acid Analogues using a Long-Chain acyl-CoA Synthetase from Gordonia sp. Strain NB4-1Y - NIH. (n.d.).
  • Standard Operating Procedure Urine Analysis | PDF - Scribd. (n.d.).
  • Showing metabocard for this compound (HMDB0000525) - Human Metabolome Database. (n.d.).
  • Development and Validation of GC-MS Bioanalytical Method to Detect Organic Acidemia in Neonatal/Pediatric Urine Samples | Request PDF - ResearchGate. (n.d.).
  • Regulation of the CoA Biosynthetic Complex Assembly in Mammalian Cells - PMC. (2021, January 24).
  • 5-hydroxytryptamine receptor stimulation of mitochondrial biogenesis - PubMed - NIH. (n.d.).
  • Chapter 5: Internal Standards, Part 1 | CHM 214 | 045 - YouTube. (2021, February 5).
  • Reactive Oxygen Species Production from Hydroxamic Acid and their Iron (III) Complexes against Staphylococcus aureus and Escherichia coli. (2024, May 15).
  • Discovery of a High 3-Hydroxyhexanoate Containing Poly-3-hydroxybutyrate-co-3-hydroxyhexanoate Producer-, Cupriavidus sp. Oh_1 with Enhanced Fatty Acid Metabolism - MDPI. (n.d.).
  • Impact of Short- And Medium-Chain Fatty Acids on Mitochondrial Function in Severe Inflammation - PubMed. (n.d.).
  • Reactive oxygen species - Wikipedia. (n.d.).
  • Preanalytical requirements of urinalysis - PMC - NIH. (n.d.).
  • Oxidative Stress, Mitochondrial Function and Adaptation to Exercise: New Perspectives in Nutrition - MDPI. (n.d.).
  • Reactive Oxygen Species as Key Molecules in the Pathogenesis of Alcoholic Fatty Liver Disease and Nonalcoholic Fatty Liver Disease: Future Perspectives - MDPI. (n.d.).
  • Oxidative stress–induced mitochondrial dysfunction drives inflammation and airway smooth muscle remodeling in patients with chronic obstructive pulmonary disease - PubMed Central. (n.d.).

Sources

5-Hydroxyhexanoic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 5-hydroxyhexanoic acid (5-HHA) as a human urinary metabolite. We will delve into its biochemical origins, clinical significance, and the analytical methodologies required for its accurate quantification in urine. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the role of this metabolite in human health and disease.

Introduction: The Significance of Urinary Metabolites

Urine has long been a preferred biofluid for metabolomic studies due to its non-invasive collection, abundance, and the fact that it is largely free of interfering proteins and lipids.[1] As a primary route for the elimination of water-soluble waste products, urine contains a complex mixture of metabolic breakdown products from a wide array of endogenous and exogenous sources, including foods, drugs, and environmental contaminants.[1] Among the myriad of compounds present, organic acids represent a crucial class of metabolites that can provide significant insights into metabolic pathways. This compound, a medium-chain hydroxy fatty acid, has emerged as a metabolite of interest due to its association with fatty acid metabolism and its potential as a biomarker in various pathological conditions.[2][3][4]

Biochemical Profile of this compound

This compound (C6H12O3) is a derivative of hexanoic acid, substituted with a hydroxyl group at the fifth carbon position.[5] It is classified as a medium-chain fatty acid, which are fatty acids with an aliphatic tail containing between 4 and 12 carbon atoms.[2][6]

Metabolic Origin: A Product of Fatty Acid Oxidation

The primary endogenous source of this compound is the ω-1 hydroxylation of hexanoic acid, a medium-chain fatty acid.[2][6][7] This process is a part of the broader fatty acid metabolism pathways.[2][6] Under normal physiological conditions, fatty acids are primarily metabolized through β-oxidation. However, when the β-oxidation pathway is overwhelmed or impaired, alternative pathways such as ω- and ω-1 oxidation become more prominent.

The following diagram illustrates the metabolic pathway leading to the formation of this compound.

Metabolic Pathway of this compound Hexanoic Acid Hexanoic Acid ω-1 Hydroxylation ω-1 Hydroxylation Hexanoic Acid->ω-1 Hydroxylation Cytochrome P450 This compound This compound ω-1 Hydroxylation->this compound Further Metabolism Further Metabolism This compound->Further Metabolism Oxidation Urinary Excretion Urinary Excretion This compound->Urinary Excretion GC-MS Workflow for Urinary this compound Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Urine_Sample Urine Sample Collection & Normalization to Creatinine IS_Addition Internal Standard Addition Urine_Sample->IS_Addition Extraction Liquid-Liquid Extraction IS_Addition->Extraction Drying Evaporation to Dryness Extraction->Drying Derivatization Silylation (e.g., BSTFA) Drying->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Peak_Integration Peak Integration & Identification MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Sources

A Comprehensive Technical Guide to 5-Hydroxycaproic Acid: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Hydroxycaproic acid, also known as 5-hydroxyhexanoic acid, is a fascinating (ω-1)-hydroxy fatty acid that has journeyed from relative obscurity to a molecule of significant interest in metabolic research and as a potential biochemical precursor.[1] This technical guide provides an in-depth exploration of its history, from its initial discovery to the evolution of its synthetic methodologies. We will delve into its physicochemical properties, spectroscopic characterization, natural occurrences, and known biological roles. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource that bridges historical context with contemporary applications and future directions.

The Scientific Unveiling of a Hydroxy Fatty Acid

The study of hydroxy fatty acids, a class of compounds characterized by the presence of both a hydroxyl and a carboxyl functional group, has been a rich field of chemical inquiry for over a century.[2] These molecules often serve as crucial intermediates in metabolic pathways and as building blocks for complex lipids and signaling molecules.

Initial Identification and Characterization

While the precise first synthesis of 5-hydroxycaproic acid is not prominently documented in easily accessible historical literature, its identification has been closely linked to the study of metabolic pathways. It was recognized as a human urinary metabolite, particularly in contexts of altered fatty acid oxidation.[3] Early research identified it as a product of (ω-1) hydroxylation, a key process in the metabolism of medium-chain fatty acids.[3] This discovery was pivotal, as it placed 5-hydroxycaproic acid within the broader map of human biochemistry and hinted at its role as a potential biomarker for certain metabolic states.[3][4]

The chiral nature of the molecule, with a stereocenter at the C-5 position, was also an early and critical observation. The naturally occurring enantiomer is primarily (5R)-5-hydroxyhexanoic acid.[5][6] This stereospecificity is a common feature of biologically relevant molecules and underscores the importance of enzymatic control in its biosynthesis.

Evolution of Synthetic Strategies

The demand for pure samples of 5-hydroxycaproic acid for research and potential applications has driven the development of various synthetic routes. These methods have evolved from classical, multi-step syntheses to more elegant and efficient modern approaches.

Classical Synthetic Approaches

Historically, the synthesis of ω-hydroxy acids often involved the reduction of corresponding keto acids or the hydrolysis of lactones. For 5-hydroxycaproic acid, a plausible classical approach would involve:

  • Preparation of a 5-ketohexanoic acid derivative: This could be achieved through various methods, such as the acylation of a suitable enamine.

  • Reduction of the ketone: The keto group would then be reduced to a secondary alcohol using a reducing agent like sodium borohydride.

  • Hydrolysis: If the synthesis was performed on an ester derivative, a final hydrolysis step would be required to yield the free carboxylic acid.

These classical methods, while effective, often required harsh conditions and multiple purification steps, limiting their efficiency for large-scale production.

Modern Synthetic Methodologies

Contemporary organic synthesis offers more refined and sustainable routes to 5-hydroxycaproic acid and its derivatives.

Biocatalysis: A significant advancement has been the use of enzymes and whole-cell systems. For instance, engineered microorganisms can be used to produce hydroxy fatty acids from renewable feedstocks.[7][8] While much of the research in this area has focused on ω-hydroxy acids like 6-hydroxyhexanoic acid, the principles are transferable.[7][8] Biocatalytic routes offer high selectivity and operate under mild, environmentally friendly conditions.[9]

Catalytic Oxidation: Another modern approach involves the selective oxidation of diols or the Baeyer-Villiger oxidation of cyclic ketones. For example, a patented process describes the synthesis of 6-hydroxycaproic acid from cyclohexanone using hydrogen peroxide and a zeolite catalyst, a method that minimizes hazardous reagents.[10] Similar principles could be adapted for the synthesis of 5-hydroxycaproic acid from appropriate precursors.

Representative Modern Synthetic Protocol: Baeyer-Villiger Oxidation Approach

This protocol outlines a conceptual modern synthesis of a related hydroxy acid, 6-hydroxycaproic acid, which illustrates the principles that could be adapted for 5-hydroxycaproic acid. This method is advantageous due to its use of relatively safe reagents and high potential yield.[10]

Objective: To synthesize 6-hydroxycaproic acid from cyclohexanone.

Materials:

  • Cyclohexanone (10 mmol)

  • Beta zeolite catalyst (0.1 g)

  • 30% Hydrogen peroxide (12 mmol)

  • Acetic acid (0.1 mmol)

  • Deionized water (6 g)

  • Acetonitrile

  • t-Butyl alcohol

Procedure:

  • To a glass reaction vessel equipped with a magnetic stirrer, add cyclohexanone, beta zeolite, 30% hydrogen peroxide, acetic acid, and water.

  • Heat the mixture to 70°C and stir for 1 hour.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the insoluble zeolite catalyst.

  • To the filtrate, add acetonitrile and t-butyl alcohol to create a single phase.

  • Analyze the product mixture by High-Performance Liquid Chromatography (HPLC) to determine the yield of 6-hydroxycaproic acid.[10]

Rationale: This method exemplifies a "green chemistry" approach. The zeolite acts as a recyclable, solid acid catalyst, and hydrogen peroxide is a relatively clean oxidant, with water as its primary byproduct. The small amount of acetic acid acts as a co-catalyst to facilitate the formation of a peroxy acid in situ, which is the active oxidizing agent in the Baeyer-Villiger reaction.[10]

Physicochemical and Spectroscopic Characterization

Accurate characterization is fundamental to confirming the identity and purity of a synthesized or isolated compound.

Key Physicochemical Properties

The properties of 5-hydroxycaproic acid are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₁₂O₃[1]
Molecular Weight 132.16 g/mol [1]
IUPAC Name This compound[1]
CAS Number 44843-89-2[11]
Physical State Solid[1]
Boiling Point 263.1°C at 760 mmHg[11]
Flash Point 127.2°C[11]
Density 1.1 g/cm³[11]
Water Solubility 128 g/L (Predicted)[4][12]
logP 0.32 (Predicted)[4][12]
Spectroscopic Fingerprinting

Spectroscopic methods provide a detailed picture of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for structural elucidation. For 5-hydroxycaproic acid, the proton spectrum would exhibit characteristic signals:

  • A doublet for the methyl protons (C6) adjacent to the chiral center.

  • A multiplet for the proton on the chiral carbon (C5) bearing the hydroxyl group.

  • A series of multiplets for the methylene protons (C2, C3, C4).

  • A triplet for the methylene protons (C2) adjacent to the carboxyl group.

  • Broad signals for the hydroxyl and carboxylic acid protons, which are exchangeable.[13][14]

¹³C NMR would show six distinct signals corresponding to the six carbon atoms in the molecule, with their chemical shifts indicating their chemical environment (e.g., carboxyl, hydroxyl-bearing, and aliphatic carbons).[15]

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern. For 5-hydroxycaproic acid, the monoisotopic mass is 132.07864425 Da.[4] In electrospray ionization (ESI) in negative mode, the [M-H]⁻ ion would be observed at m/z 131.0708.[16]

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands:

  • A broad O-H stretch from the carboxylic acid group (around 3000 cm⁻¹).

  • A sharp C=O stretch from the carboxylic acid group (around 1710 cm⁻¹).

  • A broad O-H stretch from the alcohol group (around 3300 cm⁻¹).

  • C-H stretching and bending vibrations for the aliphatic chain.[15]

Standard Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of 5-hydroxycaproic acid.

G cluster_synthesis Synthesis Phase cluster_purification Purification Phase cluster_characterization Characterization Phase s1 Precursor Selection (e.g., 5-oxohexanoate) s2 Chemical Transformation (e.g., Reduction) s1->s2 s3 Work-up & Crude Isolation s2->s3 p1 Column Chromatography s3->p1 Crude Product p2 Recrystallization p1->p2 c1 Structural Verification (NMR, IR) p2->c1 Purified Compound c2 Purity Assessment (HPLC, qNMR) c1->c2 c3 Mass Confirmation (MS) c1->c3 end Final Product c2->end Verified Pure Compound c3->end Verified Pure Compound

Caption: Workflow for Synthesis and Characterization.

Natural Occurrence and Biological Significance

5-Hydroxycaproic acid is not just a laboratory curiosity; it is a naturally occurring molecule with defined biological roles.[6]

Identification in Natural Systems

This hydroxy fatty acid has been identified as a constituent of bacterial polyhydroxyalkanoates (PHAs).[3] PHAs are biopolyesters produced by various microorganisms as a form of energy storage. The incorporation of monomers like 5-hydroxyhexanoate influences the physical properties of the resulting biopolymer.

It is also recognized as a human metabolite, particularly in relation to fatty acid metabolism.[3] Elevated levels can be detected in urine in certain metabolic conditions, such as non-ketotic dicarboxylic aciduria or during medium-chain triglyceride (MCT) feeding, making it a useful biomarker.[3]

Biosynthetic Pathways

In humans, 5-hydroxycaproic acid is formed through the (ω-1) oxidation of hexanoic acid (caproic acid). This process is part of a minor pathway for fatty acid degradation that becomes more active when the primary β-oxidation pathway is overwhelmed or impaired.[3]

The general pathway involves:

  • ω-1 Hydroxylation: A cytochrome P450 enzyme introduces a hydroxyl group at the carbon atom adjacent to the terminal methyl group (the ω-1 position) of a fatty acid.

  • Further Oxidation: The newly formed secondary alcohol can be further oxidized to a ketone and subsequently metabolized.

G FA Hexanoic Acid (Caproic Acid) OH_FA This compound FA->OH_FA Cytochrome P450 (ω-1 Oxidation) Keto_FA 5-Oxohexanoic Acid OH_FA->Keto_FA Dehydrogenase Metabolites Further Metabolites Keto_FA->Metabolites

Caption: Simplified (ω-1) Oxidation Pathway.

Known Biological Activities and Potential Roles

While extensive pharmacological studies on 5-hydroxycaproic acid are limited, related hydroxy fatty acids have shown a range of biological activities, from anti-inflammatory and antimicrobial effects to roles in cell signaling.[17][18][19] A structurally related amino acid, 2-amino-5-hydroxyhexanoic acid, isolated from Crotalaria juncea, has demonstrated antidyslipidemic and antioxidant properties in preclinical studies.[20] This suggests that the C6 hydroxy acid scaffold may be a promising starting point for the development of new therapeutic agents.

Conclusion and Future Directions

The scientific story of 5-hydroxycaproic acid is one of gradual revelation. From its initial identification as a minor metabolite, it has emerged as a molecule with relevance in microbiology, human physiology, and potentially, pharmacology. The development of greener, more efficient synthetic routes will be crucial for enabling further research into its biological functions and applications.[7][8]

Future research should focus on:

  • Elucidating its role in cellular signaling: Does it act on specific receptors or modulate enzyme activity?

  • Exploring its therapeutic potential: Could it or its derivatives be developed into drugs for metabolic disorders or inflammatory conditions?

  • Expanding its use in biomaterials: Can it be used as a monomer to create novel bioplastics with tailored properties?

The journey of 5-hydroxycaproic acid from a metabolic byproduct to a molecule of interest is a testament to the ongoing process of scientific discovery. Its continued study promises to yield further insights into the intricate world of biochemistry and may unlock new opportunities for innovation in medicine and materials science.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 170748, this compound.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7131043, (5R)-5-hydroxyhexanoic acid.
  • Human Metabolome Database. Showing metabocard for (5R)-5-Hydroxyhexanoic acid (HMDB0000409).
  • Pyo, S.-H., Park, J. H., Srebny, V., & Hatti-Kaul, R. (2020). A sustainable synthetic route for biobased 6-hydroxyhexanoic acid, adipic acid and ε-caprolactone by integrating bio- and chemical catalysis. Green Chemistry.
  • Pyo, S.-H., et al. (2020). Supporting information: A sustainable synthetic route for biobased 6-hydroxyhexanoic acid, adipic acid and ε-caprolactone by integrating bio- and chemical catalysis. The Royal Society of Chemistry.
  • Ataman Kimya. HYDROXYCAPRIC ACID.
  • Pyo, S.-H., et al. (2020). A sustainable synthetic route for biobased 6-hydroxyhexanoic acid, adipic acid and ε-caprolactone by integrating bio- and chemical catalysis. ResearchGate.
  • Human Metabolome Database. Showing metabocard for this compound (HMDB0000525).
  • FooDB. Showing Compound this compound (FDB022093).
  • Wikidata. (5R)-5-hydroxyhexanoic acid.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22275672, 5-Hydroxycaproate.
  • Singh, A., & Kumar, V. (2016). Hydroxy Acids: Production and Applications. ResearchGate.
  • Ak Akhtar, M., et al. (2013). Antidyslipidemic and antioxidant activity of an unusual amino acid (2-amino-5-hydroxyhexanoic acid) isolated from the seeds of Crotalaria juncea. PubMed.
  • Leśniak, D., et al. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. International Journal of Molecular Sciences.
  • Magritek. Analytical NMR.
  • FooDB. Showing Compound (5R)-5-Hydroxyhexanoic acid (FDB022025).
  • Cseke, L. J., et al. (2007). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. MDPI.
  • Google Patents. US5502226A - Process of preparing ω-hydroxy acids.
  • Durá, M., et al. (2024). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. MDPI.
  • Jakubczyk, K., et al. (2020). The Antiglycoxidative Ability of Selected Phenolic Compounds—An In Vitro Study. MDPI.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000535).
  • ResearchGate. NMR characterization ¹H-NMR spectra of PCL/PCA 1:0, 10:1, and 2:1 and p-coumaric acid in THF-d8. Assignments are included.
  • Fernández-Delita, N., et al. (2020). Isolation and Identification of Chemical Compounds from Garcinia fruticosa Lauterb Stem Bark Extract. Pharmacognosy Journal.

Sources

Function of 5-Hydroxyhexanoic acid in fatty acid oxidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Role of 5-Hydroxyhexanoic Acid in Fatty Acid Oxidation: Metabolism, Pathophysiology, and Analytical Considerations

Abstract

This compound (5-HH) is a medium-chain, (omega-1)-hydroxylated fatty acid that has emerged from relative obscurity to become a significant metabolite in the study of fatty acid oxidation (FAO) and related metabolic disorders. Traditionally viewed as a minor byproduct of fatty acid degradation, recent metabolomic studies have implicated 5-HH as a critical biomarker in several pathological states, including inborn errors of metabolism and diabetic complications. Its formation via an alternative oxidative pathway becomes prominent when the primary mitochondrial β-oxidation spiral is impaired, making it a valuable diagnostic indicator. This technical guide provides a comprehensive exploration of the biochemical origins of 5-HH, its detailed mechanism of entry into and catabolism by the mitochondrial β-oxidation machinery, its pathophysiological significance, and the state-of-the-art methodologies for its analysis. This document is intended for researchers, clinicians, and drug development professionals seeking a deeper, mechanistic understanding of this increasingly important molecule.

Part 1: The Biochemistry and Metabolic Origins of this compound

This compound is structurally defined as a six-carbon carboxylic acid with a hydroxyl group on the fifth carbon (the omega-1 position).[1] This seemingly simple modification is the key to its unique metabolic role, distinguishing it from its parent compound, hexanoic acid.

PropertyValueReference
IUPAC Name This compound[1]
Molecular Formula C₆H₁₂O₃[1]
Molecular Weight 132.16 g/mol [1]
Classification Medium-chain fatty acid, (omega-1)-hydroxy fatty acid[1][2]
Synonyms 5-Hydroxycaproic acid[1]

Metabolic Formation: The ω-1 Oxidation Pathway

The primary source of 5-HH is the (omega-1) hydroxylation of hexanoic acid, a medium-chain fatty acid (MCFA).[2][3] This reaction is catalyzed by cytochrome P450 enzymes, typically from the CYP4 family, which are located in the endoplasmic reticulum. Under normal physiological conditions, the β-oxidation pathway in the mitochondria is the dominant fate for MCFAs. However, under conditions of metabolic stress or enzymatic deficiency where β-oxidation is impaired, substrate pressure shunts MCFAs into alternative microsomal pathways like ω- and ω-1 oxidation.[2][4]

Conditions that promote the formation of this compound include:

  • High intake of Medium-Chain Triglycerides (MCTs): Dietary MCTs can saturate the β-oxidation pathway, leading to increased shunting to alternative routes.[2][4]

  • Fasting: During prolonged fasting, increased mobilization of fatty acids can overwhelm mitochondrial capacity.[2][4]

  • Inborn Errors of Metabolism: Genetic defects in β-oxidation enzymes, most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, cause a buildup of medium-chain acyl-CoAs, which are then diverted to ω-1 oxidation.[2]

Hexanoic_Acid Hexanoic Acid 5 5 Hexanoic_Acid->5 _HH Cytochrome P450 (CYP4 Family) ω-1 Hydroxylation

Caption: Metabolic conversion of Hexanoic Acid to this compound.

Part 2: Mitochondrial Catabolism of this compound

For 5-HH to be utilized as an energy source, it must be transported into the mitochondrial matrix and undergo β-oxidation. This process is believed to mirror the transport of other fatty acids, involving activation and a carnitine-dependent shuttle system.[5]

Mitochondrial Transport: The Carnitine Shuttle

  • Activation: In the cytoplasm, 5-HH is first activated to its coenzyme A (CoA) thioester, 5-hydroxyhexanoyl-CoA, by an acyl-CoA synthetase. This step traps the molecule within the cell and prepares it for transport.[5]

  • Carnitine Conjugation: At the outer mitochondrial membrane, carnitine palmitoyltransferase I (CPT1) catalyzes the transfer of the 5-hydroxyhexanoyl group from CoA to carnitine, forming 5-hydroxyhexanoylcarnitine.[5]

  • Translocation: The newly formed 5-hydroxyhexanoylcarnitine is transported across the impermeable inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT).[5][6]

  • Re-esterification: Within the matrix, carnitine palmitoyltransferase II (CPT2) reverses the process, transferring the 5-hydroxyhexanoyl group back to CoA, regenerating 5-hydroxyhexanoyl-CoA and freeing carnitine to be shuttled back to the cytoplasm.[5]

cluster_Cytosol Cytosol cluster_Mitochondrion Mitochondrion cluster_IMS Intermembrane Space cluster_Matrix Matrix HH 5-Hydroxyhexanoic Acid (5-HH) HH_CoA 5-Hydroxyhexanoyl-CoA HH->HH_CoA Acyl-CoA Synthetase HH_Carnitine_IMS 5-Hydroxyhexanoyl-carnitine HH_CoA->HH_Carnitine_IMS CPT1 HH_CoA_Matrix 5-Hydroxyhexanoyl-CoA HH_Carnitine_IMS->HH_CoA_Matrix CACT / CPT2 Beta_Ox β-Oxidation HH_CoA_Matrix->Beta_Ox

Caption: Carnitine-dependent transport of 5-HH into the mitochondrial matrix.

Breakdown via β-Oxidation

Once inside the matrix, 5-hydroxyhexanoyl-CoA is a substrate for the β-oxidation spiral. The cycle proceeds through four core enzymatic reactions, sequentially shortening the carbon chain by two carbons per cycle to produce acetyl-CoA, NADH, and FADH₂.[7][8]

The presence of the hydroxyl group at the C5 position does not interfere with the initial cycles of β-oxidation. The process would proceed as follows:

  • First Cycle: 5-hydroxyhexanoyl-CoA undergoes dehydrogenation, hydration, oxidation, and thiolysis to yield one molecule of acetyl-CoA and 3-hydroxybutyryl-CoA.

  • Subsequent Cycles: 3-hydroxybutyryl-CoA continues through the β-oxidation pathway.

Start 5-Hydroxyhexanoyl-CoA (C6) Step1 Dehydrogenation (Acyl-CoA Dehydrogenase) Start->Step1 Step2 Hydration (Enoyl-CoA Hydratase) Step1->Step2 FADH₂ Step3 Oxidation (3-Hydroxyacyl-CoA Dehydrogenase) Step2->Step3 Step4 Thiolysis (Thiolase) Step3->Step4 NADH End 3-Hydroxybutyryl-CoA (C4) Step4->End AcetylCoA Acetyl-CoA Step4->AcetylCoA

Caption: First round of β-oxidation for 5-Hydroxyhexanoyl-CoA.

Part 3: Pathophysiological Significance and Clinical Relevance

The concentration of 5-HH in biological fluids is a powerful indicator of metabolic health and disease. Its role as a biomarker stems directly from its metabolic origin as an overflow product.

Biomarker in Fatty Acid Oxidation Disorders

In diseases like MCAD deficiency, the enzyme responsible for the first step of β-oxidation for medium-chain fatty acids is defective. This creates a metabolic bottleneck. Upstream substrates, such as hexanoyl-CoA, accumulate and are shunted into the microsomal ω-1 oxidation pathway, leading to a dramatic increase in the production and urinary excretion of 5-HH.[2] Therefore, elevated 5-HH is a key diagnostic marker for MCAD deficiency and other related FAO disorders.

MCFA Medium-Chain Fatty Acids Beta_Ox β-Oxidation (Mitochondria) MCFA->Beta_Ox Omega_Ox ω-1 Oxidation (Microsomes) MCFA->Omega_Ox Block Enzyme Defect (e.g., MCAD) Beta_Ox->Block HH ↑ 5-Hydroxyhexanoic Acid Omega_Ox->HH

Caption: A defect in β-oxidation shunts substrates to ω-1 oxidation, increasing 5-HH.

Association with Other Metabolic Diseases

Recent research has expanded the clinical relevance of 5-HH beyond rare genetic disorders.

Disease/ConditionObserved Change in 5-HH LevelsPotential ImplicationReference(s)
MCAD Deficiency Significantly IncreasedA primary diagnostic biomarker resulting from a block in β-oxidation.[2]
Diabetic Ketoacidosis IncreasedReflects severe metabolic dysregulation and overwhelmed FAO pathways.[9][10]
Diabetic Nephropathy Progression Decreased (in urine)A potential predictive biomarker; may indicate altered P450 activity or a loss of a renoprotective metabolite.[9][10][11]
Bipolar Disorder Increased (in urine)Suggests underlying alterations in energy metabolism.[10]
Bladder Cancer Decreased (in urine)May indicate a metabolic shift or altered enzymatic activity within the tumor microenvironment.[10]

The finding that lower urinary 5-HH predicts the progression of diabetic nephropathy is particularly intriguing.[9][11] It suggests that 5-HH, or the pathway that produces it, may have a protective role in the kidney, the loss of which signals a decline in function. This is an active area of investigation.

Part 4: Methodologies for the Study and Analysis of 5-HH

Accurate analysis of 5-HH is critical for both diagnostic and research purposes. The primary techniques rely on mass spectrometry coupled with a chromatographic separation method.

Protocol 1: Quantification of 5-HH in Urine by GC-MS

This method is a gold standard for organic acid analysis in clinical laboratories. It requires chemical derivatization to make the analyte volatile.

Step-by-Step Methodology:

  • Sample Preparation: To 1 mL of urine, add an appropriate internal standard (e.g., a stable isotope-labeled version of 5-HH or a structurally similar odd-chain hydroxy acid).

  • Extraction: Perform a liquid-liquid extraction with a solvent like ethyl acetate to isolate the organic acids.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas.

  • Derivatization: Reconstitute the dried extract in a derivatizing agent (e.g., BSTFA with 1% TMCS). Incubate at 60-70°C for 30 minutes to convert the carboxylic acid and hydroxyl groups to their volatile trimethylsilyl (TMS) esters.

  • GC-MS Analysis: Inject the derivatized sample onto a GC-MS system.

    • Gas Chromatograph: Use a non-polar capillary column (e.g., HP-5ms).

    • Oven Program: Start at a low temperature (e.g., 80°C) and ramp up to a high temperature (e.g., 280°C) to separate the compounds.

    • Mass Spectrometer: Operate in electron ionization (EI) mode. Monitor for characteristic ions of the derivatized 5-HH for quantification (Selected Ion Monitoring, SIM).

Urine Urine Sample + Internal Std Extract Liquid-Liquid Extraction Urine->Extract Dry Evaporation Extract->Dry Deriv Derivatization (Silylation) Dry->Deriv GCMS GC-MS Analysis Deriv->GCMS

Caption: Workflow for the GC-MS analysis of this compound.

Protocol 2: Functional FAO Assay in Cultured Cells

This assay can determine if 5-HH can be used as an energy substrate by cells and can be adapted to probe for defects in its metabolism.

Step-by-Step Methodology:

  • Cell Culture: Plate human skin fibroblasts or hepatocytes in a multi-well plate and grow to confluence.

  • Substrate Preparation: Prepare an assay medium containing a radiolabeled substrate, such as [1-¹⁴C]this compound (requires custom synthesis).

  • Incubation: Wash the cells and incubate them with the radiolabeled substrate medium for a defined period (e.g., 2-4 hours). The β-oxidation of the substrate will release ¹⁴C-labeled acetyl-CoA, which is further metabolized in the TCA cycle to produce ¹⁴CO₂.

  • Capture of ¹⁴CO₂: The released ¹⁴CO₂ is trapped on a filter paper soaked in an alkaline solution (e.g., NaOH) placed above the well.

  • Measurement: The radioactivity on the filter paper is measured using a scintillation counter. The amount of ¹⁴CO₂ produced is directly proportional to the rate of FAO of the substrate.

  • Controls: Include wells with known inhibitors of FAO (e.g., etomoxir for CPT1) to validate the assay.

Cells Culture Cells (Fibroblasts) Incubate Incubate with [¹⁴C]5-HH Substrate Cells->Incubate Capture Trap ¹⁴CO₂ on Filter Incubate->Capture Measure Measure Radioactivity (Scintillation Counting) Capture->Measure

Caption: Workflow for a functional fatty acid oxidation assay using a radiolabeled substrate.

Conclusion and Future Directions

This compound serves as a crucial window into the flexibility and limits of cellular fatty acid metabolism. Its role has expanded from a simple indicator of rare FAO disorders to a potential prognostic biomarker in highly prevalent diseases like diabetic nephropathy. The contrasting observations of its accumulation in some diseases and depletion in others underscore a complex biology that is not yet fully understood.

Key areas for future research include:

  • Enzymatic Specificity: Precisely identifying the human CYP450 isozymes responsible for its synthesis and the specific mitochondrial dehydrogenases involved in its catabolism.

  • Signaling and Protective Roles: Investigating whether 5-HH is merely a metabolic byproduct or if it possesses intrinsic biological activity, particularly in the context of renal protection.

  • Therapeutic Potential: Exploring whether modulation of 5-HH levels, either through dietary intervention (e.g., modified MCTs) or pharmacological means, could offer therapeutic benefits in certain conditions.

A comprehensive understanding of this compound will continue to provide invaluable insights for the diagnosis and treatment of a wide range of metabolic diseases.

References

  • Human Metabolome Database. (2021). Metabocard for this compound (HMDB0000525). HMDB. [Link]
  • Tang, C., et al. (2019). This compound Predicts Early Renal Functional Decline in Type 2 Diabetes Patients with Microalbuminuria. Kidney and Blood Pressure Research. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 170748, this compound. PubChem. [Link]
  • Tang, C., et al. (2019). This compound Predicts Early Renal Functional Decline in Type 2 Diabetes Patients with Microalbuminuria. Karger Publishers. [Link]
  • Human Metabolome Database. (2021). Metabocard for (5R)-5-Hydroxyhexanoic acid (HMDB0000409). HMDB. [Link]
  • PathWhiz. (n.d.). Acylcarnitine 5-hydroxyhexanoylcarnitine.
  • FooDB. (2021). Showing Compound this compound (FDB022093). FooDB. [Link]
  • Chalmers, R. A., & Lawson, A. M. (1979). Identification of this compound in the urine of twin siblings with a Reye's-like syndrome associated with dicarboxylic aciduria and hypoglycaemia and with similarities to Jamaican vomiting sickness. Biomedical Mass Spectrometry. [Link]
  • Tang, C., et al. (2019). This compound Predicts Early Renal Functional Decline in Type 2 Diabetes Patients with Microalbuminuria. PubMed. [Link]
  • Mayo Clinic Laboratories. (n.d.). FAO - Overview: Fatty Acid Oxidation Probe Assay, Fibroblast Culture.
  • ResearchGate. (2015). Quantitative determination of five hydroxy acids, precursors of relevant wine aroma compounds in wine and other alcoholic beverages. Request PDF. [Link]
  • Longo, N., et al. (2016). Defects of Fatty Acid Oxidation and the Carnitine Shuttle System. PMC - NIH. [Link]
  • Wikipedia. (n.d.). Carnitine-acylcarnitine translocase. Wikipedia. [Link]
  • Wikipedia. (n.d.).
  • Jack Westin. (n.d.). Oxidation Of Fatty Acids - Metabolism Of Fatty Acids And Proteins.
  • Chemistry LibreTexts. (2024). 9.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Metabolic Link

In the landscape of inborn errors of metabolism, the analysis of urinary organic acids provides a critical window into cellular dysfunction. Among the myriad of metabolites, the presence of 5-hydroxyhexanoic acid, in conjunction with a characteristic pattern of dicarboxylic aciduria, serves as a key diagnostic indicator for certain disorders of fatty acid oxidation. This guide provides an in-depth exploration of the biochemical relationship between this compound and dicarboxylic aciduria, with a particular focus on Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. We will delve into the underlying pathophysiology, outline detailed analytical methodologies for detection and quantification, and discuss the implications for clinical management and the development of novel therapeutic strategies. This document is intended for researchers, scientists, and drug development professionals who seek a comprehensive understanding of this important metabolic connection.

The Biochemical Nexus: Fatty Acid Oxidation and its Aberrations

Under normal physiological conditions, fatty acids are a primary source of energy, particularly during periods of fasting. The catabolism of fatty acids occurs predominantly through the mitochondrial beta-oxidation spiral, a process that sequentially shortens the fatty acid chain to produce acetyl-CoA, which then enters the citric acid cycle to generate ATP.

The Role of Medium-Chain Acyl-CoA Dehydrogenase (MCAD)

MCAD is a crucial enzyme in the beta-oxidation pathway, specifically catalyzing the initial dehydrogenation step for medium-chain fatty acids (C6-C12).[1][2] A deficiency in MCAD activity, an autosomal recessive inherited disorder, disrupts this process, leading to an accumulation of medium-chain fatty acyl-CoA esters within the mitochondria.[1][3]

The Emergence of an Alternative Pathway: Omega-Oxidation

When the primary beta-oxidation pathway is impaired, the accumulating medium-chain fatty acids are shunted into an alternative, microsomal pathway known as omega (ω)-oxidation.[4] This pathway, typically a minor contributor to fatty acid metabolism, becomes significantly upregulated in MCAD deficiency.[5][6] The initial and rate-limiting step of ω-oxidation is catalyzed by cytochrome P450 enzymes, which hydroxylate the terminal (ω) or sub-terminal (ω-1) carbon of the fatty acid.[4]

In the case of hexanoic acid (a C6 fatty acid), ω-1 hydroxylation results in the formation of This compound .[7] Subsequent oxidation of the terminal methyl group of both the original fatty acid and its hydroxylated counterpart leads to the formation of dicarboxylic acids, such as adipic acid (C6) and suberic acid (C8).[5] The excretion of these dicarboxylic acids in the urine is termed dicarboxylic aciduria.

The following diagram illustrates the metabolic crossroads leading to the production of this compound and dicarboxylic acids in the context of MCAD deficiency.

cluster_0 Mitochondrial Beta-Oxidation cluster_1 Microsomal Omega-Oxidation Hexanoic Acid Hexanoic Acid Hexanoyl-CoA Hexanoyl-CoA Hexanoic Acid->Hexanoyl-CoA MCAD MCAD Hexanoyl-CoA->MCAD Blocked in MCAD Deficiency Accumulated Hexanoic Acid Accumulated Hexanoic Acid Hexanoyl-CoA->Accumulated Hexanoic Acid Shunting of Metabolites Beta-Oxidation Products Beta-Oxidation Products MCAD->Beta-Oxidation Products Cytochrome P450 Cytochrome P450 Accumulated Hexanoic Acid->Cytochrome P450 ω-1 Hydroxylation Adipic Acid (C6 Dicarboxylic Acid) Adipic Acid (C6 Dicarboxylic Acid) Accumulated Hexanoic Acid->Adipic Acid (C6 Dicarboxylic Acid) ω-Oxidation This compound This compound Cytochrome P450->this compound Urinary Excretion Urinary Excretion This compound->Urinary Excretion Adipic Acid (C6 Dicarboxylic Acid)->Urinary Excretion

Caption: Metabolic fate of hexanoic acid in MCAD deficiency.

Clinical Manifestations and Diagnostic Significance

The biochemical disturbances in MCAD deficiency manifest as a distinct clinical phenotype. Affected individuals are often asymptomatic until they experience metabolic stress, such as fasting or illness.[3] During these periods, the inability to utilize fatty acids for energy leads to hypoketotic hypoglycemia, lethargy, vomiting, and in severe cases, coma and sudden death.[1]

The urinary organic acid profile is a cornerstone of diagnosis. The presence of elevated levels of dicarboxylic acids (adipic, suberic, and sebacic acids) and the specific marker, this compound, is highly suggestive of MCAD deficiency.[7]

Quantitative Analysis of Urinary Organic Acids

Accurate quantification of this compound and dicarboxylic acids is essential for the diagnosis and monitoring of MCAD deficiency. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this analysis.

Urinary Concentrations of Key Metabolites

The following table summarizes the typical urinary concentrations of this compound and related dicarboxylic acids in healthy individuals and in patients with MCAD deficiency.

MetaboliteHealthy Individuals (µmol/mmol creatinine)MCAD Deficiency Patients (µmol/mmol creatinine)
This compound Not typically detected or present at very low levels47.146 - 384.404 [8]
Adipic Acid (C6)< 10Significantly elevated (>100)
Suberic Acid (C8)< 5Significantly elevated (>50)
Sebacic Acid (C10)< 5Moderately elevated

Note: Reference ranges can vary between laboratories. The provided values are indicative.

Detailed Protocol for Urinary Organic Acid Analysis by GC-MS

This protocol outlines a robust method for the extraction, derivatization, and analysis of urinary organic acids, with a focus on this compound.

1. Sample Preparation and Extraction: a. Thaw a frozen urine sample (typically 1-5 mL) to room temperature. b. To an aliquot of urine normalized to a specific creatinine concentration (e.g., 1 µmol), add a known amount of an internal standard (e.g., a stable isotope-labeled analog of a dicarboxylic acid). c. Acidify the urine sample to a pH of approximately 1-2 with hydrochloric acid. d. Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate. Vortex the mixture vigorously and centrifuge to separate the phases. e. Carefully transfer the organic (upper) layer to a clean tube. Repeat the extraction process on the aqueous layer to maximize recovery. f. Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen gas.

2. Derivatization: a. To the dried extract, add a derivatizing agent to increase the volatility and thermal stability of the organic acids for GC-MS analysis. A common and effective method is a two-step process: i. Methoximation: Add a solution of methoxyamine hydrochloride in pyridine to convert keto groups to their methoxime derivatives. Incubate at a controlled temperature (e.g., 60°C) for a specified time. ii. Silylation: Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[9] Incubate at a controlled temperature (e.g., 70°C) to convert hydroxyl and carboxyl groups to their trimethylsilyl (TMS) ethers and esters, respectively.[10]

3. GC-MS Analysis: a. Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system. b. Gas Chromatography Parameters:

  • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).
  • Carrier Gas: Helium at a constant flow rate.
  • Oven Temperature Program: A programmed temperature ramp is crucial for separating the various organic acids. A typical program might start at a low temperature (e.g., 70°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 300°C) at a controlled rate. c. Mass Spectrometry Parameters:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Full scan mode is used for initial identification of compounds based on their mass spectra. Selected Ion Monitoring (SIM) mode is employed for accurate quantification of target analytes like this compound and dicarboxylic acids by monitoring their characteristic ions.

4. Data Analysis and Quantification: a. Identify the peaks corresponding to the TMS derivatives of this compound and the target dicarboxylic acids by comparing their retention times and mass spectra to those of authentic standards. b. Quantify the concentration of each analyte by integrating the peak area of a specific ion and comparing it to the peak area of the corresponding ion from the internal standard. A calibration curve generated from standards of known concentrations should be used to ensure accuracy.

The following diagram provides a visual representation of the GC-MS workflow for urinary organic acid analysis.

Urine Sample Urine Sample Extraction Extraction Urine Sample->Extraction  Acidification &  Solvent Extraction Derivatization Derivatization Extraction->Derivatization  Methoximation &  Silylation GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis  Injection & Separation Data Analysis Data Analysis GC-MS Analysis->Data Analysis  Identification &  Quantification

Caption: Workflow for urinary organic acid analysis by GC-MS.

Implications for Drug Development

A thorough understanding of the pathophysiology of MCAD deficiency and the role of biomarkers like this compound is paramount for the development of novel therapeutic interventions.

Current Management Strategies

The current standard of care for MCAD deficiency focuses on avoiding fasting to prevent the mobilization of fatty acids and providing a readily available source of glucose.[3] During acute metabolic crises, intravenous glucose is administered.

Therapeutic Targets and Future Directions

The accumulation of toxic metabolites and the energy deficit in MCAD deficiency present several potential targets for drug development:

  • Enhancing Residual MCAD Activity: For patients with some residual enzyme function, small molecule chaperones that aid in the correct folding and stabilization of the mutant MCAD protein could be a viable strategy.

  • Modulating Omega-Oxidation: While omega-oxidation is a compensatory pathway, the resulting dicarboxylic acids can also have toxic effects. Investigating inhibitors of the specific cytochrome P450 isoforms involved in the ω-1 hydroxylation of hexanoic acid could potentially reduce the production of this compound and other harmful metabolites. However, this approach would need to be carefully considered to avoid further disrupting cellular metabolism.

  • Alternative Energy Substrates: Research into anaplerotic therapies, which provide alternative substrates to replenish citric acid cycle intermediates, is a promising area. These therapies aim to bypass the block in fatty acid oxidation and provide a continuous source of energy.

  • Gene Therapy: The correction of the underlying genetic defect through gene therapy holds the potential for a curative treatment for MCAD deficiency.

The accurate measurement of this compound and dicarboxylic acids is crucial in the preclinical and clinical development of these novel therapies. These biomarkers can serve as indicators of target engagement and therapeutic efficacy.

Conclusion

The presence of this compound in urine, in the context of dicarboxylic aciduria, is a significant indicator of a dysfunctional fatty acid oxidation pathway, most notably in MCAD deficiency. This technical guide has provided a comprehensive overview of the biochemical underpinnings of this metabolic signature, detailed analytical methodologies for its detection and quantification, and a perspective on its implications for the development of new therapeutic agents. For researchers and drug development professionals, a deep understanding of these metabolic pathways and the associated biomarkers is essential for advancing the diagnosis, management, and treatment of these challenging inborn errors of metabolism.

References

  • Duran, M., De Klerk, J. B., Wadman, S. K., Bruinvis, L., & Ketting, D. (1984). The differential diagnosis of dicarboxylic aciduria. Journal of Inherited Metabolic Disease, 7(S1), 48-51. [Link]
  • Hardwick, J. P., & Garcia, V. (2024). The synergistic and opposing roles of ω-fatty acid hydroxylase (CYP4A11) and ω-1 fatty acid hydroxylase (CYP2E1) in chronic liver disease. Genome Biology & Molecular Genetics, 015–026. [Link]
  • Yu, J., Liu, X., Guo, J., Zhao, J., Li, Y., & Hao, C. (2025). GC-MS analysis of organic acids in rat urine: A protocol of direct ultrasound-assisted derivatization.
  • Gillingham, M. B. (2021). Medium-Chain Acyl-CoA Dehydrogenase Deficiency. In GeneReviews®.
  • Children's Hospital of Philadelphia. (n.d.). Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency. [Link]
  • Human Metabolome Database. (n.d.). This compound (HMDB0000525). [Link]
  • Medscape. (2025). Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency (MCADD). [Link]
  • Kiyuna, L. (2025). Insights into the pathophysiology of MCAD deficiency. University of Groningen. [Link]
  • Rinaldo, P., O'Shea, J. J., Coates, P. M., Hale, D. E., Stanley, C. A., & Tanaka, K. (1988). Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine. The New England journal of medicine, 319(20), 1308–1313. [Link]
  • Theodoridis, G., Gika, H. G., & Wilson, I. D. (2014). GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 964, 195–201. [Link]
  • Wikipedia. (n.d.).
  • Wiles, J. R., Leslie, N., Knilans, T. K., & Akinbi, H. (2014). Prolonged QTc interval in association with medium-chain acyl-coenzyme A dehydrogenase deficiency.
  • Jin, S. J., & Hoppel, C. L. (1990). Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency. Journal of lipid research, 31(5), 763–771. [Link]
  • Olivier, B. L., et al. (2024). Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics. STAR protocols. [Link]
  • Knight, M. J., et al. (2019). Normal Biomarkers in an Acute Presentation in a Known Case of Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency. AACE clinical case reports. [Link]
  • Miura, Y. (2013). The biological significance of ω-oxidation of fatty acids. Proceedings of the Japan Academy. Series B, Physical and biological sciences, 89(8), 370–382. [Link]
  • Williams, R. E., & Rettie, A. E. (2005). Fatty acid discrimination and omega-hydroxylation by cytochrome P450 4A1 and a cytochrome P4504A1/NADPH-P450 reductase fusion protein. Archives of biochemistry and biophysics, 434(2), 295–303. [Link]
  • Mortensen, P. B. (1984). Induction of (omega-1)-oxidation of monocarboxylic acids by acetylsalicylic acid. Biochimica et biophysica acta, 795(1), 123–129. [Link]
  • Tserpenyas, D., et al. (2018). Medium-chain acyl-CoA dehydrogenase deficiency: Two novel ACADM mutations identified in a retrospective screening. Balkan journal of medical genetics : BJMG, 21(1), 47–52. [Link]

Sources

A Technical Guide to the Biosynthesis of 5-Hydroxyhexanoic Acid in Bacteria: A Synthetic Biology Approach

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of the biosynthetic pathways for 5-hydroxyhexanoic acid in bacteria. As no dedicated natural pathway has been fully elucidated, this guide focuses on a proposed synthetic biology approach, leveraging known enzymatic reactions and metabolic engineering strategies in model bacterial hosts. This guide is intended for researchers, scientists, and drug development professionals interested in the microbial production of specialty chemicals.

Executive Summary

This compound is a chiral molecule with potential applications as a building block for polymers and specialty chemicals. Its production through biotechnological routes offers a sustainable alternative to chemical synthesis. This guide outlines a proposed biosynthetic pathway for this compound, starting from central carbon metabolism in bacteria. We delve into the key enzymatic steps, potential enzyme candidates, and the metabolic engineering strategies required to establish and optimize this pathway in host organisms like Escherichia coli and Pseudomonas putida. Furthermore, we provide detailed experimental protocols for pathway validation and product quantification.

Introduction to this compound

This compound is a six-carbon carboxylic acid with a hydroxyl group at the C-5 position.[1] It is a known microbial metabolite and has been identified as a constituent of bacterial polyhydroxyalkanoates (PHAs).[2] The presence of two functional groups, a carboxyl and a hydroxyl group, makes it a versatile chemical precursor.

Proposed Biosynthetic Pathway for this compound

A plausible synthetic pathway for this compound can be engineered by combining modules from different metabolic routes. The proposed pathway initiates with the formation of hexanoyl-CoA, a key intermediate in fatty acid metabolism, followed by a crucial hydroxylation step.

Upstream Module: Synthesis of Hexanoyl-CoA

The biosynthesis of hexanoyl-CoA can be achieved from acetyl-CoA through the reversal of the β-oxidation pathway or via the fatty acid synthesis (FAS) pathway. In some bacteria, such as Megasphaera elsdenii, hexanoic acid is produced from acetyl-CoA through a series of condensation and reduction reactions.[3] This involves the sequential action of enzymes like β-ketothiolase, 3-hydroxyacyl-CoA dehydrogenase, enoyl-CoA hydratase, and trans-2-enoyl-CoA reductase.

Core Module: (Omega-1)-Hydroxylation of a C6-Substrate

The key step in the proposed pathway is the regioselective hydroxylation of a six-carbon chain at the C-5 (omega-1) position. This can be achieved by a hydroxylase, likely a cytochrome P450 monooxygenase. Bacterial cytochrome P450s are known to hydroxylate fatty acids at various positions.[4][5] For instance, the alkane hydroxylase system from Pseudomonas oleovorans (encoded by the alk genes) is capable of hydroxylating alkanes and fatty acids.[6][7] The substrate specificity of these enzymes would need to be investigated or engineered to favor the hydroxylation of hexanoic acid or hexanoyl-CoA at the desired position.

The proposed core reaction is: Hexanoyl-CoA + NADPH + H+ + O2 → 5-Hydroxyhexanoyl-CoA + NADP+ + H2O

Downstream Module: Conversion to this compound

The final step involves the hydrolysis of 5-hydroxyhexanoyl-CoA to this compound. This can be catalyzed by a native or heterologously expressed thioesterase.

The following diagram illustrates the proposed biosynthetic pathway:

graph "Proposed_Biosynthesis_of_5_Hydroxyhexanoic_Acid" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12, label="Proposed Biosynthetic Pathway for this compound", labelloc=t, width=7.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes AcetylCoA [label="Acetyl-CoA"]; HexanoylCoA [label="Hexanoyl-CoA"]; HydroxyhexanoylCoA [label="5-Hydroxyhexanoyl-CoA"]; HydroxyhexanoicAcid [label="this compound"];

// Edges AcetylCoA -> HexanoylCoA [label="Reverse β-oxidation / FAS"]; HexanoylCoA -> HydroxyhexanoylCoA [label="Cytochrome P450\nMonooxygenase\n(Omega-1 Hydroxylase)"]; HydroxyhexanoylCoA -> HydroxyhexanoicAcid [label="Thioesterase"]; }

Caption: Proposed biosynthetic pathway for this compound from acetyl-CoA.

Metabolic Engineering Strategies

To successfully implement the proposed pathway, several metabolic engineering strategies should be employed in a suitable host organism like Pseudomonas putida or E. coli.

Host Selection

Pseudomonas putida is an attractive host due to its versatile metabolism, tolerance to organic compounds, and its natural ability to produce PHAs.[8][9] E. coli is also a suitable choice due to the extensive genetic tools available for its manipulation.[10]

Genetic Modifications
  • Pathway Gene Expression: The genes encoding the enzymes of the proposed pathway, particularly the key hydroxylase and the upstream hexanoyl-CoA synthesis enzymes, need to be cloned and expressed, potentially from a tunable promoter system.

  • Deletion of Competing Pathways: To channel metabolic flux towards this compound, competing pathways should be knocked out. This includes deleting genes involved in the β-oxidation of fatty acids (fad genes) to prevent the degradation of hexanoyl-CoA.

  • Enhancing Precursor Supply: Overexpression of genes involved in acetyl-CoA formation can increase the precursor pool for the pathway.

The following table summarizes the key genetic targets for engineering a this compound producing strain:

Target Gene(s) Strategy Rationale
Hexanoyl-CoA SynthesisatoB, crt, ter, etc.OverexpressionIncrease precursor supply
(Omega-1)-HydroxylationCYP450/AlkBHeterologous Expression/EngineeringCatalyze the key hydroxylation step
ThioesterasetesA/tesBOverexpressionFinal conversion to product
β-oxidationfadA, fadBKnockoutPrevent degradation of intermediates

Experimental Protocols

Protocol for Screening of Hydroxylase Activity

This protocol outlines a whole-cell biotransformation assay to screen for bacterial strains or enzymes capable of hydroxylating hexanoic acid.

  • Cultivation: Grow the candidate bacterial strains in a suitable medium (e.g., LB or M9 minimal medium) to mid-log phase.

  • Induction: If using an inducible expression system, add the appropriate inducer (e.g., IPTG) and incubate for a further 4-6 hours to allow for protein expression.

  • Biotransformation: Harvest the cells by centrifugation and resuspend them in a buffer (e.g., phosphate buffer, pH 7.0) containing a known concentration of hexanoic acid (e.g., 1 g/L).

  • Incubation: Incubate the cell suspension with shaking at an appropriate temperature (e.g., 30°C) for 24-48 hours.

  • Sample Preparation: At various time points, take aliquots of the culture supernatant. Acidify the samples to pH 2 with HCl and extract the organic acids with a solvent like ethyl acetate.

  • Analysis: Analyze the extracted samples for the presence of this compound using LC-MS or GC-MS.

Protocol for Quantification of this compound by LC-MS
  • Sample Preparation: Prepare the extracted and dried samples as described above and resuspend them in a suitable solvent (e.g., acetonitrile/water).

  • Chromatography: Use a C18 reverse-phase column for separation. A typical mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode to detect the deprotonated molecule [M-H]- of this compound (m/z 131.07).

  • Quantification: Generate a standard curve using pure this compound to quantify the concentration in the samples.[11]

The following diagram outlines the experimental workflow:

graph "Experimental_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12, label="Experimental Workflow for Pathway Validation", labelloc=t, width=7.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Strain_Selection [label="Strain Selection &\nPathway Design"]; Cloning [label="Gene Cloning &\nHost Engineering"]; Cultivation [label="Cultivation &\nInduction"]; Biotransformation [label="Biotransformation with\nHexanoic Acid"]; Extraction [label="Product Extraction"]; Analysis [label="LC-MS/GC-MS Analysis"]; Optimization [label="Pathway Optimization"];

// Edges Strain_Selection -> Cloning; Cloning -> Cultivation; Cultivation -> Biotransformation; Biotransformation -> Extraction; Extraction -> Analysis; Analysis -> Optimization [label="Iterative Improvement"]; }

Caption: A typical experimental workflow for engineering and validating a this compound biosynthesis pathway.

Conclusion and Future Outlook

While a natural biosynthetic pathway for this compound is not yet fully characterized, the principles of synthetic biology and metabolic engineering provide a clear roadmap for its microbial production. The key challenge lies in the discovery or engineering of a highly regioselective (omega-1)-hydroxylase. Advances in protein engineering and high-throughput screening will be instrumental in overcoming this hurdle. The successful implementation of the proposed pathway will not only enable the sustainable production of this compound but also expand the toolbox of synthetic biology for the creation of other valuable hydroxy fatty acids.

References

  • Johnson, C. W., & Beckham, G. T. (2019). Metabolic engineering of Pseudomonas putida for increased polyhydroxyalkanoate production from lignin. Metabolic Engineering, 55, 21-31.
  • Scheps, D., Malca, S. H., Hoffmann, H., Nestl, B. M., & Hauer, B. (2011). The role of cytochrome P450 monooxygenases in microbial fatty acid metabolism. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1811(11), 849-861.
  • Liu, Y., Wang, X., & Chen, G. Q. (2022). Enhanced production of polyhydroxyalkanoates in Pseudomonas putida KT2440 by a combination of genome streamlining and promoter engineering. International Journal of Biological Macromolecules, 209, 134-144.
  • Matsunaga, I., Sumimoto, T., & Ueno, H. (2001). Phytanic acid alpha-hydroxylation by bacterial cytochrome P450. Lipids, 36(5), 487-492.
  • Kok, M., Oldenhuis, R., van der Linden, M. P., Raatjes, P., Kingma, J., van Lelyveld, P. H., & Witholt, B. (1989). The Pseudomonas oleovorans alkane hydroxylase gene. Sequence and expression. Journal of Biological Chemistry, 264(10), 5435-5441.
  • Liu, S., Wirth, N. T., & Nikel, P. I. (2024). Enhanced biosynthesis of poly(3-hydroxybutyrate) in engineered strains of Pseudomonas putida via increased malonyl-CoA availability. Metabolic Engineering, 81, 101-115.
  • Griffith, G. R., Ruettinger, R. T., McKenna, E. J., & Coon, M. J. (1978). Fatty acid omega-hydroxylase (alkane hydroxylase) from Pseudomonas oleovorans. Methods in Enzymology, 53, 356-360.
  • Volkov, A., Khusnutdinova, A. N., Evdokimova, E., & Yakimov, M. M. (2024). Expanding the biosynthesis spectrum of hydroxy fatty acids: unleashing the potential of novel bacterial fatty acid hydratases. Microbial Cell Factories, 23(1), 1-18.
  • Mezzina, M. P., & Nikel, P. I. (2020).
  • Lee, D. S., Yamada, A., Sugimoto, H., Matsunaga, I., & Shiro, Y. (2003). Substrate recognition and molecular mechanism of fatty acid hydroxylation by cytochrome P450 from Bacillus subtilis. Crystallographic, spectroscopic, and mutational studies. Journal of Biological Chemistry, 278(11), 9761-9767.
  • Chen, G., & Witholt, B. (1998). Synthesis of alkane hydroxylase of Pseudomonas oleovorans increases the iron requirement of alk+ bacterial strains. Biotechnology and Bioengineering, 57(2), 228-237.
  • Eggink, G., Engel, H., Vriend, G., Terpstra, P., & Witholt, B. (1987). Controlled and functional expression of the Pseudomonas oleovorans alkane utilizing system in Pseudomonas putida and Escherichia coli. Journal of Biological Chemistry, 262(36), 17712-17718.
  • Isken, S., & de Bont, J. A. (1998). Pseudomonas oleovorans. In Encyclopedia of Bioprocess Technology: Fermentation, Biocatalysis, and Bioseparation (pp. 2113-2122). John Wiley & Sons, Inc.
  • Dennig, A., & Urlacher, V. B. (2016). Regioselective Biocatalytic Hydroxylation of Fatty Acids by Cytochrome P450s.
  • Britton, L. N. (1982). Bacterial formation and metabolism of 6-hydroxyhexanoate: evidence of a potential role for omega-oxidation. Journal of Bacteriology, 152(2), 943-946.
  • Kim, M., & Park, H. (2023). A Comprehensive Review on Medium- and Long-Chain Fatty Acid-Derived Metabolites: From Energy Sources to Metabolic Signals. International Journal of Molecular Sciences, 24(13), 10839.
  • Liu, S. J., & Steinbüchel, A. (2000). A Novel Genetically Engineered Pathway for Synthesis of Poly(Hydroxyalkanoic Acids) in Escherichia coli. Applied and Environmental Microbiology, 66(2), 739-743.
  • Li, Z., & Urlacher, V. B. (2020). Mechanism of the cytochrome P450 catalyzed hydroxylation including shunt pathways. Biotechnology Advances, 40, 107514.
  • Ledesma-García, J., & Lizarazo-Forero, S. (2024). Elucidating the impact of bacterial lipases, human serum albumin, and FASII inhibition on the utilization of exogenous fatty acids by Staphylococcus aureus. Journal of Biological Chemistry, 300(5), 107198.
  • Britton, L. N. (1982). Bacterial formation and metabolism of 6-hydroxyhexanoate: evidence of a potential role for omega-oxidation. Journal of Bacteriology, 152(2), 943-946.
  • Jeon, B. S., Kim, H. U., & Lee, S. Y. (2016). Genome-Scale Metabolic Network Reconstruction and In Silico Analysis of Hexanoic acid Producing Megasphaera elsdenii. Microorganisms, 4(2), 20.
  • Human Metabolome Database. (n.d.). This compound (HMDB0000525).
  • Li, M., & Chen, G. Q. (2021). An artificial pathway for N-hydroxy-pipecolic acid production from L-lysine in E. coli. Metabolic Engineering, 67, 1-10.
  • PubChem. (n.d.). This compound.
  • Microbe Notes. (2023, October 20). Omega Oxidation of Fatty Acids: Enzymes, Steps, Reactions.
  • Zhang, G., Li, Y., & Chen, G. Q. (2020). Significantly enhancing production of trans-4-hydroxy-l-proline by integrated system engineering in Escherichia coli. Science Advances, 6(21), eaba9609.
  • University of Illinois Urbana-Champaign. (2019, July 19). Newly discovered biosynthetic pathway in bacteria recipe for drug discovery and production. ScienceDaily.
  • Wang, Y., & Lu, X. (2023). A Novel Microbial Consortia Catalysis Strategy for the Production of Hydroxytyrosol from Tyrosine. International Journal of Molecular Sciences, 24(8), 6985.
  • Kim, H. J., & Lee, S. Y. (2024). Pathway and Production Differences in Branched-Chain Hydroxy Acids as Bioactive Metabolites in Limosilactobacillus fermentum, Ligilactobacillus salivarius, and Latilactobacillus sakei. Metabolites, 14(10), 623.
  • Kishimoto, T., & Ogawa, J. (2015). Screening the hydroxylation of fatty acids with lactic acid bacteria based on the lactonization of the hydroxylated products. Journal of Bioscience and Bioengineering, 119(4), 415-420.
  • Wasmund, K., & Elvert, M. (2019). Substrate characteristic bacterial fatty acid production based on amino acid assimilation and transformation in marine sediments. FEMS Microbiology Ecology, 95(10), fiz131.
  • Kildegaard, K. R., & Nielsen, J. (2017). Schematic of engineered metabolic pathways for hexanoic acid and... ResearchGate.
  • Stout, J. M., Boubakir, Z., & Page, J. E. (2012). The hexanoyl-CoA precursor for cannabinoid biosynthesis is formed by an acyl-activating enzyme in Cannabis sativa trichomes. The Plant Journal, 71(3), 353-365.
  • Wu, C., & Li, D. (2022). Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. Molecules, 27(19), 6296.
  • van der Donk, W. A. (2019, July 18). Biosynthetic pathway in bacteria a recipe for drug discovery and production. EurekAlert!.
  • Wikipedia. (n.d.). Omega oxidation.
  • Pyo, S. H., & Park, H. B. (2021). A sustainable synthetic route for biobased 6-hydroxyhexanoic acid, adipic acid and ε-caprolactone by integrating bio- and chemical catalysis. Green Chemistry, 23(1), 356-365.
  • Grant, C., & Panke, S. (2015). Synthesis of ω-hydroxy dodecanoic acid based on an engineered CYP153A fusion construct. Frontiers in Bioengineering and Biotechnology, 3, 193.
  • Srinivasamurthy, S., & Bornscheuer, U. T. (2019). A multi-enzyme cascade reaction for the production of 6-hydroxyhexanoic acid.
  • Ramachandran, H., & Philip, S. (2011). Methods for identification, quantification and characterization of polyhydroxyalkanoates. Indian Journal of Biotechnology, 10(3), 273-281.
  • Valentin, H. E., & Steinbüchel, A. (1994). Identification of 4-hydroxyhexanoic acid as a new constituent of biosynthetic polyhydroxyalkanoic acids from bacteria. Applied Microbiology and Biotechnology, 40(5), 710-716.
  • Schäfer, A., & Bühler, B. (2021). Conversion of Cyclohexane to 6-Hydroxyhexanoic Acid Using Recombinant Pseudomonas taiwanensis in a Stirred-Tank Bioreactor. Frontiers in Bioengineering and Biotechnology, 9, 654321.
  • Srinivasamurthy, S., & Bornscheuer, U. T. (2019). A multi-enzyme cascade reaction for the production of 6-hydroxyhexanoic acid.
  • Chávez-Bejar, M. I., & Olvera, L. (2021). The aminoshikimic acid pathway in bacteria as source of precursors for the synthesis of antibacterial and antiviral compounds. World Journal of Microbiology and Biotechnology, 37(7), 115.
  • Jiang, G., & Chen, G. Q. (2016). State-of-the-art methods for quantifying microbial polyhydroxyalkanoates. Microbial Cell Factories, 15(1), 1-13.

Sources

Introduction: The Strategic Importance of 5-Hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Synthesis of 5-Hydroxyhexanoic Acid

This compound (5-HHA) is a six-carbon functionalized medium-chain fatty acid, holding the IUPAC name this compound.[1] As an ω-1 hydroxy fatty acid, its structure is characterized by a carboxylic acid group at one terminus and a secondary alcohol group on the carbon adjacent to the terminal methyl group. This bifunctional nature makes it a valuable monomer for the synthesis of specialty polyesters and a versatile chiral building block for the pharmaceutical and fine chemical industries.

The synthesis of 5-HHA presents a distinct regiochemical challenge compared to its more common isomer, 6-hydroxyhexanoic acid (an ω-hydroxy acid). The latter readily forms the thermodynamically stable six-membered ε-caprolactone, a major industrial monomer. In contrast, 5-HHA exists in equilibrium with its corresponding six-membered lactone, 6-methyl-tetrahydro-2H-pyran-2-one (a δ-lactone derivative), an equilibrium that must be carefully managed during synthesis and purification. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining 5-HHA, detailing the underlying chemical principles, offering field-proven insights, and presenting actionable experimental protocols for researchers and drug development professionals.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached from several distinct strategic directions, each with its own merits regarding selectivity, scalability, and sustainability. The primary routes involve leveraging classic organic reactions, employing stereocontrolled multi-step sequences, or harnessing the specificity of biocatalytic systems.

Synthetic_Overview cluster_0 Starting Materials 2-Methylcyclopentanone 2-Methylcyclopentanone 5-HHA 5-Hydroxyhexanoic Acid 2-Methylcyclopentanone->5-HHA Baeyer-Villiger Oxidation & Hydrolysis Sorbic Acid Sorbic Acid Sorbic Acid->5-HHA Multi-step Stereoselective Synthesis Hexanoic Acid Hexanoic Acid Hexanoic Acid->5-HHA Biocatalytic ω-1 Hydroxylation Unsaturated C5 Acids Unsaturated C5 Acids Unsaturated C5 Acids->5-HHA Hydroformylation & Oxidation/Reduction

Caption: Key synthetic pathways to this compound.

Strategy 1: Baeyer-Villiger Oxidation of 2-Methylcyclopentanone

The Baeyer-Villiger oxidation (BVO) is a powerful reaction that converts a ketone into an ester (or a cyclic ketone into a lactone) using a peroxyacid oxidant.[2] This route is arguably the most direct chemical pathway to the 5-HHA carbon skeleton.

Mechanistic Rationale and Regioselectivity

The key to this synthesis is controlling the regioselectivity of oxygen insertion. The BVO mechanism proceeds via the Criegee intermediate, where a substituent on the carbonyl carbon migrates to an adjacent oxygen atom. The migratory aptitude of these substituents dictates the final product, with the general preference being: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[3]

For an unsymmetrical cyclic ketone like 2-methylcyclopentanone, two lactone products are possible. The migration of the more substituted carbon (the secondary C2 carbon bearing the methyl group) leads to the desired δ-lactone, 6-methyltetrahydro-2H-pyran-2-one. The migration of the less substituted methylene carbon (C5) would yield an undesired seven-membered lactone. Fortunately, due to the higher migratory aptitude of the secondary carbon, the desired δ-lactone is the major product. Recent advances have demonstrated that this transformation can be achieved with high regio- and enantioselectivity, making it a viable strategy for producing chiral 5-HHA.[4]

BVO_Mechanism cluster_0 Baeyer-Villiger Oxidation & Hydrolysis ketone 2-Methylcyclopentanone criegee Criegee Intermediate ketone->criegee + Peracid peracid m-CPBA peracid->criegee lactone 6-Methyltetrahydro- 2H-pyran-2-one (δ-Lactone) criegee->lactone C-C Bond Migration (Rate-Determining) product This compound lactone->product Ring-Opening Hydrolysis hydrolysis H₃O⁺ / OH⁻ hydrolysis->product

Caption: Workflow for 5-HHA synthesis via Baeyer-Villiger oxidation.

Experimental Protocol: BVO and Subsequent Hydrolysis

This protocol is a representative procedure synthesized from established methods for Baeyer-Villiger oxidations and lactone hydrolysis.[5][6]

Part A: Baeyer-Villiger Oxidation of 2-Methylcyclopentanone

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-methylcyclopentanone (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or chloroform. Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Dissolve meta-chloroperoxybenzoic acid (m-CPBA, ~1.2 eq.) in the same solvent and add it dropwise to the ketone solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting ketone is consumed (typically 2-12 hours).

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) to destroy excess peroxide. Stir for 20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (to remove m-chlorobenzoic acid) and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude lactone, 6-methyltetrahydro-2H-pyran-2-one. This product can be purified by vacuum distillation or column chromatography.

Part B: Hydrolysis of 6-Methyltetrahydro-2H-pyran-2-one

  • Reaction Setup: To the crude or purified lactone, add a 2 M aqueous solution of sodium hydroxide (NaOH, ~1.5 eq.).

  • Hydrolysis: Heat the mixture to 50-60 °C and stir for 2-4 hours, or until the lactone is fully dissolved and the reaction is complete (monitored by TLC or LC-MS).

  • Acidification: Cool the reaction mixture to 0 °C in an ice bath and carefully acidify to pH 2-3 with cold 3 M hydrochloric acid (HCl).

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate.

  • Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield this compound, often as a viscous oil or low-melting solid.

Strategy 2: Stereoselective Synthesis from Sorbic Acid

For applications requiring high stereopurity, a multi-step synthesis starting from a chiral precursor or involving an asymmetric step is necessary. A published route to (2R,5R)-2-Amino-5-hydroxyhexanoic acid demonstrates a sophisticated strategy using a temporary chiral tether to control stereochemistry.[7][8]

Causality of the Experimental Design

This elegant synthesis utilizes L-proline as a chiral auxiliary. It is first acylated with sorbic acid. The resulting N-sorbyl-L-proline is converted to a hydroxamic acid, which, upon oxidation, generates a reactive acylnitroso species in situ. This intermediate immediately undergoes an intramolecular Diels-Alder reaction. The conformational constraints imposed by the proline ring direct the cycloaddition to occur with high diastereoselectivity, simultaneously setting the stereocenters that will become C2 and C5 in the final product. Subsequent cleavage of the cycloadduct and reduction yields the target this compound derivative. This approach exemplifies how temporary tethers can be used to control complex stereochemical outcomes.

Strategy 3: Biocatalytic Synthesis via ω-1 Hydroxylation

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. The direct hydroxylation of hexanoic acid at the C-5 position is a particularly attractive route.

Enzymatic Systems and Rationale

This transformation is achieved by a class of enzymes known as ω-hydroxylases, specifically those capable of ω-1 oxidation. Many cytochrome P450 monooxygenases (CYPs) found in bacteria, such as Bacillus megaterium, are known to hydroxylate fatty acids not only at the terminal (ω) position but also at the ω-1, ω-2, and ω-3 positions.[9][10] For hexanoic acid, ω-1 hydroxylation yields the desired this compound.[1]

The process involves activating molecular oxygen using a heme cofactor and a reductase partner that supplies electrons from NADPH.[11] By selecting or engineering a P450 enzyme with high regioselectivity for the ω-1 position of medium-chain fatty acids, a direct and efficient synthesis of 5-HHA can be achieved in whole-cell or isolated enzyme systems.[12][13]

Biocatalysis_Workflow substrate Hexanoic Acid enzyme Cytochrome P450 (ω-1 Hydroxylase) substrate->enzyme product This compound enzyme->product Regioselective Hydroxylation cofactors O₂, NADPH, Reductase cofactors->enzyme

Caption: Biocatalytic route via ω-1 hydroxylation of hexanoic acid.

Strategy 4: Synthesis via Hydroformylation

Hydroformylation (or the oxo process) is a large-scale industrial process that adds a formyl group (–CHO) and a hydrogen atom across an alkene's double bond.[14][15] This provides a pathway to extend a carbon chain while introducing an oxygen functional group.

Synthetic Design

A plausible route to 5-HHA using this technology would start with a terminal alkene bearing a carboxylic acid, such as 4-pentenoic acid. Hydroformylation, typically using a rhodium or cobalt catalyst with syngas (CO/H₂), can be optimized to favor the formation of the linear aldehyde (anti-Markovnikov addition).[16] This would produce 5-formylpentanoic acid. The resulting aldehyde can then be selectively reduced to the primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄), yielding 5-hydroxypentanoic acid. A similar strategy starting with a C5 unsaturated ester and subsequent reduction would yield the ester of 5-HHA. While conceptually straightforward, controlling the selectivity of the hydroformylation step to favor the linear product is critical for the success of this route.

Quantitative Comparison of Synthetic Routes

Synthetic Strategy Starting Material(s) Key Transformation(s) Pros Cons Typical Yield
Baeyer-Villiger Oxidation 2-MethylcyclopentanoneBVO, Lactone HydrolysisDirect, Potentially high yield, Established chemistryRequires peroxyacid oxidant, Regioselectivity can be an issue with some catalysts70-90%
Stereoselective Synthesis Sorbic Acid, L-ProlineIntramolecular Diels-AlderExcellent stereocontrolMulti-step, Requires chiral auxiliary, Lower overall yield30-50% (overall)
Biocatalytic Hydroxylation Hexanoic AcidEnzymatic ω-1 HydroxylationHigh selectivity, "Green" process, Mild conditionsRequires specific enzyme/microbe, Potential for low volumetric productivityVariable (highly dependent on biocatalyst)
Hydroformylation 4-Pentenoic AcidHydroformylation, ReductionUses industrial-scale chemistry, Potentially low costRequires high pressure, Catalyst cost, Selectivity (linear vs. branched) can be challenging60-80%

Conclusion and Future Outlook

The synthesis of this compound is a solvable but nuanced challenge in organic chemistry, requiring careful control of regioselectivity. The Baeyer-Villiger oxidation of 2-methylcyclopentanone stands out as a robust and direct chemical method, while biocatalytic ω-1 hydroxylation represents the most promising avenue for sustainable, large-scale production. For applications demanding absolute stereochemical control, multi-step syntheses from chiral pool starting materials, such as the route from sorbic acid, remain indispensable.

Future research will likely focus on the discovery and engineering of more efficient and selective P450 monooxygenases for the direct hydroxylation of hexanoic acid. Concurrently, the development of heterogeneous catalysts for the Baeyer-Villiger oxidation could simplify product purification and improve the overall environmental footprint of the chemical route. As the demand for advanced biodegradable polymers and chiral synthons grows, robust and efficient access to this compound will be increasingly critical for innovation in materials science and drug development.

References

  • Sheradsky, T., & Silcoff, E. R. (1998). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. Molecules, 3(4), 80-87. [Link]
  • Wikipedia contributors. (2023). Caprolactone. Wikipedia. [Link]
  • Gligor, D., Todea, A., & Peter, F. (2014). Biocatalytic synthesis of δ-gluconolactone and ε-caprolactone copolymers. Revista de Chimie, 65(2), 206-210. [Link]
  • Gligor, D., Todea, A., & Peter, F. (2016). Biocatalytic synthesis of delta-gluconolactone and epsilon-caprolactone copolymers.
  • Zhou, L., et al. (2014). Regio- and enantioselective Baeyer-Villiger oxidation: kinetic resolution of racemic 2-substituted cyclopentanones. Organic Letters, 16(15), 3938-3941. [Link]
  • Organic Chemistry Portal. (n.d.).
  • MITSUI CHEMICALS INC. (2002). Process for producing ε-caprolactone. U.S.
  • Wikipedia contributors. (2023).
  • Pyo, S. H., Park, J. H., Srebny, V., & Hatti-Kaul, R. (2020). A sustainable synthetic route for biobased 6-hydroxyhexanoic acid, adipic acid and ε-caprolactone by integrating bio- and chemical catalysis. Green Chemistry, 22(1), 147-157. [Link]
  • ResearchGate. (n.d.). A multi-enzyme cascade reaction for the production of 6-hydroxyhexanoic acid. [Link]
  • ResearchGate. (2014). Biocatalytic synthesis of δ-gluconolactone and ε-caprolactone copolymers. [Link]
  • Semantic Scholar. (1998). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. [Link]
  • ResearchGate. (n.d.). Scheme 1. Baeyer-Villiger oxidation of cyclopentanone under different conditions. [Link]
  • The Good Scents Company. (n.d.). 6-hydroxyhexanoic acid. [Link]
  • Hare, R. S., & Fulco, A. J. (1975). Omega-1, Omega-2 and Omega-3 hydroxylation of long-chain fatty acids, amides and alcohols by a soluble enzyme system from Bacillus megaterium. Biochimica et Biophysica Acta, 398(2), 257-271. [Link]
  • Microbe Notes. (2023). Omega Oxidation of Fatty Acids: Enzymes, Steps, Reactions. [Link]
  • Manicardi, A., Cadoni, E., & Madder, A. (2021). Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation.
  • National Center for Biotechnology Information. (n.d.). This compound.
  • ZHANG JIANJUN, et al. (2021). Method for preparing 5-hydroxyvaleric acid.
  • ResearchGate. (2019).
  • Wikipedia contributors. (2023).
  • Wikipedia contributors. (2023).
  • National Center for Biotechnology Information. (n.d.). (5R)-5-hydroxyhexanoic acid.
  • Mettler Toledo. (n.d.).
  • Taylor & Francis Online. (n.d.).
  • ResearchGate. (n.d.).
  • Barnett, K. J., et al. (2020). Catalytic Production of δ-Valerolactone (DVL) from Biobased 2-Hydroxytetrahydropyran (HTHP). OSTI.GOV. [Link]
  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. JOCPR, 6(5), 104-105. [Link]
  • Lu, W., et al. (2017). Designing and Creating a Synthetic Omega Oxidation Pathway in Saccharomyces cerevisiae Enables Production of Medium-Chain α, ω-Dicarboxylic Acids. Frontiers in Microbiology, 8, 2195. [Link]
  • Cortina-Perez, R., et al. (2022). First stereoselective total synthesis of 4(S),5(S)-oxido-17(S)-hydroxy-6(E),8(E),10(Z),13(Z),15(E),19(Z)-docosahexaenoic acid, the biosynthetic precursor of resolvins D3 and D4. RSC Advances, 12(20), 12567-12571. [Link]
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Organic & Biomolecular Chemistry, 6(8), 1349-1351. [Link]

Sources

A Guide to the Spectroscopic Characterization of 5-Hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 5-hydroxyhexanoic acid (C₆H₁₂O₃, CAS: 44843-89-2), a molecule of interest in metabolic research and as a building block in chemical synthesis.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our focus is on the synergy of these techniques to achieve unambiguous structural elucidation, grounded in field-proven methodologies and authoritative principles.

Introduction: The Molecular Profile

This compound is a medium-chain fatty acid characterized by a hydroxyl group at the C-5 position.[1][2] This bifunctional nature—containing both a carboxylic acid and a secondary alcohol—makes its structural confirmation a quintessential exercise in modern spectroscopic techniques. Understanding its spectral signature is crucial for its identification in complex biological matrices or as a quality control standard in synthetic applications.[2]

Molecular Structure:

This guide will deconstruct the spectral data piece by piece, demonstrating how each analytical method provides a unique and complementary part of the structural puzzle.

Integrated Spectroscopic Workflow

Spectroscopic_Workflow cluster_prep Sample Handling cluster_analysis Spectroscopic Analysis cluster_interp Data Integration & Confirmation Prep Purity Assessment (e.g., LC-MS) NMR NMR Spectroscopy (¹H, ¹³C) Provides carbon-hydrogen framework Prep->NMR Purified Sample IR FT-IR Spectroscopy Identifies functional groups Prep->IR Purified Sample MS Mass Spectrometry Determines mass and fragmentation Prep->MS Purified Sample Integration Integrated Data Analysis NMR->Integration IR->Integration MS->Integration Confirmation Structural Confirmation Integration->Confirmation Synergistic Evidence

Sources

5-Hydroxyhexanoic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Hydroxyhexanoic Acid for Advanced Research

Abstract

This compound is a C6 medium-chain hydroxy fatty acid that serves as a metabolite in human fatty acid oxidation. Its presence and concentration in biological fluids are of increasing interest in clinical diagnostics and metabolic research, particularly in the context of inherited metabolic disorders and dietary influences. This guide provides a comprehensive overview of the core physicochemical properties, biological relevance, and analytical methodologies pertinent to this compound, tailored for researchers and professionals in drug development and life sciences.

Introduction to this compound

This compound is chemically defined as hexanoic acid substituted at the fifth carbon position with a hydroxyl group.[1][2] As a derivative of caproic acid, it falls within the classification of medium-chain fatty acids.[3][4] In human physiology, it is recognized as a urinary metabolite, with its excretion levels potentially indicating metabolic status.[1] Elevated concentrations have been observed in individuals with non-ketotic dicarboxylic aciduria, as well as in those on diets rich in medium-chain triglycerides (MCTs).[4] Furthermore, it is associated with Medium-chain acyl-CoA dehydrogenase deficiency (MCADD), an inborn error of metabolism. This makes the accurate identification and quantification of this compound a critical task in diagnosing and monitoring such conditions.

Core Physicochemical & Identification Data

The fundamental identification and properties of this compound are summarized below. These data are essential for substance registration, analytical method development, and interpretation of experimental results.

Key Identifiers

Precise identification of chemical entities is critical. The CAS Registry Number is a universal standard, while other identifiers are database-specific.

IdentifierValueSource
CAS Registry Number 44843-89-2[2][5][6]
Molecular Formula C₆H₁₂O₃[1][5]
PubChem CID 170748[1]
HMDB ID HMDB0000525
InChI Key YDCRNMJQROAWFT-UHFFFAOYSA-N
Molecular and Physical Properties

The molecular weight is a cornerstone for all stoichiometric calculations, from preparing standard solutions to interpreting mass spectrometry data.

PropertyValueSource
Molecular Weight 132.16 g/mol [1][5][7]
Average Molecular Weight 132.1577 g/mol [3]
Monoisotopic Mass 132.078644241 Da[1][3]
Physical State Solid[7]

Chemical Structure and Stereoisomerism

This compound possesses a chiral center at the C5 position, leading to the existence of two enantiomers: (5R)-5-hydroxyhexanoic acid and (5S)-5-hydroxyhexanoic acid. The general, non-stereospecific form is typically referenced by the primary CAS number.

Caption: Chemical structure of this compound.

The specific enantiomer, (5R)-5-hydroxyhexanoic acid, is also documented in databases and is functionally related to hexanoic acid.[7] While many commercial suppliers provide the racemic mixture, enantiomer-specific research may require chiral synthesis or separation, which is a critical consideration in drug development and metabolic pathway analysis.

Analytical Workflow: Quantification in Biological Matrices

The detection of this compound in urine is a key diagnostic application. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely adopted method for the analysis of organic acids in biological fluids.

Conceptual Workflow for GC-MS Analysis

The following diagram outlines the principal stages involved in a typical GC-MS workflow for urinary organic acid profiling.

cluster_sample_prep Sample Preparation cluster_instrumental_analysis Instrumental Analysis cluster_data_processing Data Processing A Urine Sample Collection B Internal Standard Addition A->B C Extraction (e.g., LLE) B->C D Derivatization (e.g., Silylation) C->D E GC Injection & Separation D->E F Mass Spectrometry (EI) E->F G Peak Integration F->G H Library Matching & Identification G->H I Quantification & Reporting H->I

Caption: GC-MS workflow for urinary this compound.

Detailed Protocol: Urinary Organic Acid Extraction and Derivatization

This protocol provides a self-validating methodology for preparing urine samples for GC-MS analysis. The inclusion of an internal standard is crucial for trustworthy quantification by correcting for variations in extraction efficiency and instrument response.

Objective: To extract and derivatize organic acids, including this compound, from a urine matrix for GC-MS analysis.

Materials:

  • Urine sample

  • Internal Standard (IS) solution (e.g., undecanedioic acid)

  • Ethyl acetate

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Vortex mixer, centrifuge, nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples to room temperature.

    • Centrifuge at 2,000 x g for 10 minutes to pellet any precipitate.

    • Transfer 1 mL of the supernatant to a clean glass tube.

  • Internal Standard Spiking:

    • Add a known amount of the internal standard solution to the urine sample. This step is critical for accurate quantification. The causality is that the IS behaves similarly to the analyte during extraction and analysis, allowing for normalization.

  • Acidification and Extraction:

    • Acidify the sample to a pH < 2 by adding concentrated HCl. This protonates the carboxylic acid group, making it less polar and more extractable into an organic solvent.

    • Add NaCl to saturation to increase the ionic strength of the aqueous phase, further promoting the partitioning of the organic acid into the solvent (salting-out effect).

    • Add 3 mL of ethyl acetate, cap the tube, and vortex vigorously for 2 minutes.

    • Centrifuge at 2,000 x g for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer to a new tube.

    • Repeat the extraction process twice more, pooling the organic layers.

  • Drying and Evaporation:

    • Add a small amount of anhydrous sodium sulfate to the pooled organic extract to remove any residual water.

    • Transfer the dried extract to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Add 100 µL of BSTFA (+1% TMCS) to the dried residue.

    • Cap the tube tightly and heat at 70°C for 60 minutes. This step converts the polar hydroxyl and carboxyl groups into nonpolar trimethylsilyl (TMS) ethers and esters, which are volatile and thermally stable for GC analysis.

  • Final Preparation:

    • Cool the sample to room temperature. The sample is now ready for injection into the GC-MS system.

Conclusion

This compound is a metabolite of significant diagnostic value. Accurate identification, underpinned by its CAS number (44843-89-2) and molecular weight (132.16 g/mol ), is the first step in any rigorous scientific investigation. The methodologies outlined in this guide provide a framework for its reliable analysis in complex biological matrices, enabling researchers in drug development and clinical diagnostics to further explore its role in health and disease.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 170748, this compound.
  • Human Metabolome Database (2005). Metabocard for this compound (HMDB0000525).
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7131043, (5R)-5-hydroxyhexanoic acid.
  • Human Metabolome Database (2005). Metabocard for (5R)-5-Hydroxyhexanoic acid (HMDB0000409).
  • Wikidata (n.d.). (5R)-5-hydroxyhexanoic acid.
  • FooDB (2011). Compound this compound (FDB022093).

Sources

The Solubility Profile of 5-Hydroxyhexanoic Acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 5-hydroxyhexanoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers a qualitative analysis across a spectrum of solvents, and provides detailed, field-proven experimental protocols for precise solubility determination.

Introduction to this compound: A Molecule of Interest

This compound (CAS No: 44843-89-2), with a molecular formula of C₆H₁₂O₃ and a molecular weight of 132.16 g/mol , is a medium-chain hydroxy fatty acid.[1][2] Its structure incorporates both a hydrophilic carboxylic acid group and a hydroxyl group, alongside a six-carbon aliphatic chain, bestowing upon it amphiphilic properties. This dual nature dictates its behavior in various solvent systems, a critical consideration for its application in pharmaceutical formulations, synthesis, and biological studies. At ambient conditions, it exists as a solid.[2][3]

Theoretical Framework of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be miscible.[4] For this compound, the key intermolecular interactions at play are:

  • Hydrogen Bonding: The presence of both a hydroxyl (-OH) and a carboxylic acid (-COOH) group allows for the formation of strong hydrogen bonds with polar protic solvents like water and alcohols.[5]

  • Dipole-Dipole Interactions: The carbonyl group in the carboxylic acid function contributes to the molecule's overall polarity, enabling dipole-dipole interactions with polar aprotic solvents.

  • Van der Waals Forces: The nonpolar hexanoic acid backbone engages in weaker London dispersion forces, which are the primary interactions with nonpolar solvents.

The interplay between the hydrophilic head (carboxylic acid and hydroxyl groups) and the hydrophobic tail (carbon chain) determines the extent of solubility in a given solvent.

Predicted and Qualitative Solubility Profile

Aqueous Solubility

The presence of two highly polar functional groups capable of hydrogen bonding suggests good water solubility. Predictive models support this, with an estimated water solubility of 128 g/L .[5][6] Another source provides an estimated solubility of 264.2 g/L at 25°C .[1] This high affinity for water is a key characteristic of the molecule.

The solubility in aqueous solutions can be further manipulated by adjusting the pH. In basic solutions, the carboxylic acid group will deprotonate to form a highly polar carboxylate salt, significantly increasing aqueous solubility.[7] Conversely, in acidic solutions, the equilibrium will favor the less soluble protonated form.

Solubility in Organic Solvents

Based on chemical principles, a qualitative solubility profile in common organic solvents can be predicted.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe hydroxyl and carboxylic acid groups of this compound can readily form hydrogen bonds with the hydroxyl groups of these solvents.
Polar Aprotic Acetone, AcetonitrileModerate to HighThe polarity of these solvents allows for favorable dipole-dipole interactions with the polar functional groups of the solute.
Ethyl AcetateModerateAs a less polar aprotic solvent, it is expected to have a moderate capacity to solvate this compound.
Slightly Polar Diethyl EtherLow to ModerateThe ether's slight polarity and ability to act as a hydrogen bond acceptor may allow for some dissolution, but the overall interaction is weaker.
Nonpolar Hexane, TolueneVery Low to InsolubleThe nonpolar nature of these solvents results in weak van der Waals forces with the polar functional groups of this compound, leading to poor solubility.

This predicted profile serves as a valuable starting point for solvent selection in experimental work.

Experimental Determination of Solubility: A Self-Validating Protocol

For precise and reliable solubility data, experimental determination is paramount. The isothermal shake-flask method is a robust and widely accepted technique.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE or appropriate material)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or a validated titration method)

Step-by-Step Experimental Workflow
  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the experimental temperature for at least 24 hours to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette. Immediately filter the solution using a syringe filter to remove any undissolved microparticles.

  • Dilution: Accurately dilute the clear, saturated filtrate with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method to determine the concentration of this compound.

  • Calculation: Calculate the solubility using the following formula:

    Solubility (g/L) = (Concentration of diluted sample) x (Dilution factor)

Causality Behind Experimental Choices
  • Using an excess of solid ensures that the solution reaches its thermodynamic saturation point.

  • Extended equilibration time with agitation is necessary to overcome any kinetic barriers to dissolution.

  • Maintaining a constant temperature throughout the experiment is critical as solubility is temperature-dependent.

  • Filtration of the supernatant is a crucial step to prevent undissolved solid from artificially inflating the measured concentration.

  • Pre-validation of the analytical method ensures the accuracy and reliability of the quantification step.

Visualizing Intermolecular Interactions and Workflow

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_solute This compound cluster_solvents Solvent Types solute C₆H₁₂O₃ hydrophilic Hydrophilic Head (-COOH, -OH) solute->hydrophilic Polar Groups hydrophobic Hydrophobic Tail (C₆ Chain) solute->hydrophobic Nonpolar Group polar_protic Polar Protic (e.g., Water, Ethanol) hydrophilic->polar_protic Strong H-Bonding (High Solubility) polar_aprotic Polar Aprotic (e.g., Acetone) hydrophilic->polar_aprotic Dipole-Dipole (Moderate/High Solubility) nonpolar Nonpolar (e.g., Hexane) hydrophilic->nonpolar Mismatched Polarity (Low Solubility) hydrophobic->nonpolar Van der Waals (Favors Nonpolar Solvents)

Caption: Intermolecular forces governing the solubility of this compound.

G start Start: Excess Solute + Solvent equilibration Equilibration (24-72h with shaking at constant T) start->equilibration settling Phase Separation (≥24h at constant T) equilibration->settling filtration Withdraw & Filter Supernatant settling->filtration dilution Dilute Filtrate filtration->dilution quantification Quantify Concentration (e.g., HPLC, GC) dilution->quantification end End: Calculate Solubility quantification->end

Caption: Workflow for the isothermal shake-flask solubility determination method.

Conclusion

This compound exhibits a solubility profile dominated by its polar functional groups, leading to high solubility in polar solvents, particularly water. Its amphiphilic nature suggests a more nuanced behavior in solvents of intermediate polarity. For applications requiring precise solubility data, the detailed experimental protocol provided in this guide offers a reliable and self-validating methodology. Understanding and quantifying the solubility of this compound is a critical step in harnessing its full potential in research and development.

References

  • PubChem. (5R)-5-hydroxyhexanoic acid. National Center for Biotechnology Information.
  • FooDB. (2011, September 21). Showing Compound this compound (FDB022093).
  • The Good Scents Company. (n.d.). This compound.
  • QuickTakes. (n.d.). Student Question : What are the key chemical properties of hydroxy acids?.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
  • BenchChem. (2025). A Technical Guide to the Solubility of 5,5-Difluoro-6-hydroxyhexanoic Acid in Organic Solvents.
  • Human Metabolome Database. (2021, September 14). Showing metabocard for this compound (HMDB0000525).
  • ChemScene. (n.d.). This compound.
  • PubChem. (n.d.). This compound, monoester with glycerol. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent ?.
  • LibreTexts. (2023, August 31). Solubility of Organic Compounds.
  • Khan Academy. (n.d.). Solubility of organic compounds.
  • FooDB. (2011, September 21). Showing Compound (5R)-5-Hydroxyhexanoic acid (FDB022025).
  • The Good Scents Company. (n.d.). This compound.
  • Thermo Fisher Scientific. (2010, April 13). SAFETY DATA SHEET - 6-Hydroxyhexanoic acid.
  • Thermo Fisher Scientific. (2010, April 13). SAFETY DATA SHEET - 6-Hydroxyhexanoic acid.
  • ResearchGate. (n.d.). Solubility in various solvents.
  • FooDB. (2011, September 21). Showing Compound (5R)-5-Hydroxyhexanoic acid (FDB022025).
  • LibreTexts. (2019, June 5). 4.4 Solubility.
  • Chemistry Steps. (n.d.). Solubility of Organic Compounds.
  • LibreTexts. (2019, June 5). 4.4 Solubility.

Sources

5-Hydroxyhexanoic Acid: A Novel Precursor for Advanced Polyhydroxyalkanoates

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters synthesized by microorganisms, offering a sustainable alternative to conventional petroleum-based plastics.[1][2] The versatility of PHAs lies in the diversity of their monomeric constituents, which dictates the material properties of the resulting polymer. While short-chain-length PHAs like poly(3-hydroxybutyrate) (PHB) are well-characterized, their inherent brittleness has limited their application.[3] This guide focuses on 5-hydroxyhexanoic acid (5HHx), a medium-chain-length monomer, as a promising precursor for the synthesis of novel PHAs with enhanced flexibility, tailored degradation rates, and expanded functionality. We will explore the biosynthesis of 5HHx, its polymerization into PHAs, the resultant material properties, and the detailed methodologies required for its study and application, particularly in the biomedical field.

Introduction: The Need for Advanced Bioplastics

The environmental persistence of conventional plastics has catalyzed the search for biodegradable alternatives. PHAs, produced from renewable resources and readily biodegraded, are at the forefront of this effort.[1][4] They are synthesized by a wide range of bacteria as intracellular carbon and energy storage granules under nutrient-limiting conditions.[2][5] The properties of PHAs can be tuned by altering their monomer composition.[3] For instance, the incorporation of 3-hydroxyhexanoate (3HHx) into a PHB backbone reduces crystallinity and increases elasticity.[6][7] this compound (5HHx), an (omega-1)-hydroxy fatty acid, represents a less-explored but highly promising monomer for creating PHAs with unique and desirable characteristics for applications ranging from drug delivery to tissue engineering.[8][9][10]

The Monomer: this compound (5HHx)

This compound is a six-carbon carboxylic acid with a hydroxyl group at the C5 position.[9] This structure classifies it as a medium-chain length hydroxy fatty acid.[11] Its chemical formula is C6H12O3, and it has a molecular weight of 132.16 g/mol .[9] The presence of the hydroxyl group at a position other than C3 is significant, as it can lead to polymers with different thermal and mechanical properties compared to the more common 3-hydroxyacid-based PHAs.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C6H12O3[9]
Molecular Weight 132.16 g/mol [9]
IUPAC Name This compound[9]
Classification Medium-chain fatty acid

Biosynthesis of this compound

Currently, no natural, high-yield metabolic pathway for the exclusive production of 5HHx has been identified in microorganisms. However, the principles of metabolic engineering can be applied to construct synthetic pathways in chassis organisms like E. coli or Saccharomyces cerevisiae.[12][13] A plausible route could be engineered from precursors of the fatty acid metabolism or amino acid degradation pathways.

One hypothetical pathway could start from hexanoic acid, which can be produced by various engineered microbes.[14] This would involve the specific hydroxylation of hexanoic acid at the C5 position. This is a challenging step that would likely require a highly specific cytochrome P450 monooxygenase or a similar enzyme.

Alternatively, a pathway could be designed from intermediates of the lysine degradation pathway. This would involve a series of enzymatic steps to convert a C6 precursor into 5HHx. The diagram below illustrates a conceptual metabolic pathway for the production of 5-hydroxyhexanoyl-CoA, the direct precursor for polymerization.

Caption: Conceptual metabolic pathway for 5HHx-CoA biosynthesis.

Enzymatic Polymerization and PHA Synthases

The key enzyme responsible for PHA synthesis is PHA synthase (PhaC).[5][15] These enzymes catalyze the polymerization of (R)-3-hydroxyacyl-CoA monomers.[16] PHA synthases are classified into four classes based on their substrate specificity and subunit composition.[16][17]

  • Class I and IV synthases prefer short-chain-length (scl) monomers (C3-C5).[17]

  • Class II synthases primarily polymerize medium-chain-length (mcl) monomers (C6-C14).[10][17]

  • Class III synthases are composed of two different subunits (PhaC and PhaE) and polymerize scl-monomers.[5]

For the polymerization of 5-hydroxyhexanoyl-CoA, a PHA synthase with broad substrate specificity would be required. While most synthases have specificity for 3-hydroxyacyl-CoAs, some have been shown to incorporate other monomers, such as 4-hydroxybutyrate and 5-hydroxyvalerate.[1][18] It is plausible that certain Class II synthases or engineered variants could accept 5-hydroxyhexanoyl-CoA as a substrate.[19] The incorporation of 5HHx would likely result in a copolymer, for instance, P(3HB-co-5HHx), if 3-hydroxybutyryl-CoA is also present.

Polymerization_Workflow 5HHx_CoA 5-Hydroxyhexanoyl-CoA PhaC PHA Synthase (PhaC) 5HHx_CoA->PhaC PHA_5HHx PHA with 5HHx unit PhaC->PHA_5HHx CoA_SH Coenzyme A (CoA-SH) PhaC->CoA_SH Growing_Chain Growing PHA Chain Growing_Chain->PhaC

Caption: Enzymatic polymerization of 5-hydroxyhexanoyl-CoA.

Properties and Characterization of 5HHx-Containing PHAs

The incorporation of 5HHx into a PHA backbone is expected to significantly alter its material properties. Analogous to how 3-hydroxyhexanoate lowers the melting temperature (Tm) and glass transition temperature (Tg) of PHB, 5HHx would likely act as an internal plasticizer, disrupting the crystallinity of the polymer chain and imparting greater flexibility and a higher elongation at break.[3][6][20]

Table 2: Expected Properties of P(3HB-co-5HHx) vs. PHB

PropertyPoly(3-hydroxybutyrate) (PHB)Poly(3HB-co-5HHx) (Hypothetical)Rationale for Expected Change
Crystallinity High (~70%)LowerThe longer side chain of 5HHx disrupts the regular packing of the polymer chains.
Melting Temp. (Tm) ~175 °CLowerReduced crystallinity leads to a lower melting point.
Glass Trans. Temp. (Tg) ~4 °CLowerIncreased chain mobility due to the flexible side group.
Tensile Strength HighLowerA trade-off for increased flexibility.
Elongation at Break Low (<10%)HigherIncreased amorphous content allows for greater deformation before breaking.

Analytical Methodologies

A robust analytical workflow is crucial for the successful development and characterization of 5HHx-containing PHAs.

Quantification of this compound

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and selective method for quantifying hydroxy acids in biological samples.[21][22][23]

Protocol 1: GC-MS Quantification of 5HHx in Culture Supernatant

  • Sample Preparation:

    • Centrifuge 1 mL of culture broth to pellet cells.

    • Transfer the supernatant to a new tube.

    • Acidify the supernatant to pH < 2 with HCl.

    • Add an internal standard (e.g., a deuterated analog or a similar, non-endogenous hydroxy acid).

  • Extraction:

    • Perform a liquid-liquid extraction with an organic solvent like ethyl acetate.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the organic phase and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried extract, add a derivatizing agent (e.g., BSTFA with 1% TMCS) to convert the carboxylic acid and hydroxyl groups into volatile silyl esters.

    • Incubate at 60-70°C for 30 minutes.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • Use a suitable column (e.g., HP-5ms) and a temperature gradient to separate the analytes.

    • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for quantitative analysis, targeting characteristic ions of the derivatized 5HHx and the internal standard.

  • Quantification:

    • Generate a calibration curve using standards of known 5HHx concentrations.

    • Calculate the concentration of 5HHx in the sample based on the peak area ratio to the internal standard.

Characterization of 5HHx-Containing PHAs

Once the polymer is produced and extracted from the microbial biomass, its composition and properties must be thoroughly characterized.

Protocol 2: Characterization of Extracted PHA

  • Compositional Analysis (GC-FID):

    • Accurately weigh 5-10 mg of dried polymer.

    • Perform acid-catalyzed methanolysis by adding acidified methanol (e.g., 3% H2SO4 in methanol) and an internal standard.

    • Heat at 100°C for 2 hours to convert the polymer into its constituent methyl ester monomers.

    • After cooling, add water and extract the methyl esters with chloroform.

    • Analyze the chloroform phase by GC with a Flame Ionization Detector (FID).

    • Quantify the mole fraction of 5-hydroxyhexanoate methyl ester relative to other monomers by comparing peak areas to a standard curve.[24]

  • Molecular Weight Determination (Gel Permeation Chromatography - GPC):

    • Dissolve the PHA in a suitable solvent (e.g., chloroform).

    • Analyze by GPC to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Thermal Properties (Differential Scanning Calorimetry - DSC):

    • Analyze a small sample of the polymer using DSC.

    • Determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity by analyzing the heat flow during controlled heating and cooling cycles.[24]

  • Structural Confirmation (Nuclear Magnetic Resonance - NMR):

    • Dissolve the polymer in a deuterated solvent (e.g., CDCl3).

    • Acquire 1H and 13C NMR spectra to confirm the chemical structure and determine the copolymer composition and sequence distribution.[7]

Characterization_Workflow cluster_analysis Polymer Analysis Start PHA-rich Biomass Extraction Solvent Extraction & Purification Start->Extraction Pure_PHA Pure PHA Polymer Extraction->Pure_PHA GC_FID Composition (GC-FID) Pure_PHA->GC_FID GPC Molecular Weight (GPC) Pure_PHA->GPC DSC Thermal Properties (DSC) Pure_PHA->DSC NMR Structure (NMR) Pure_PHA->NMR

Caption: Experimental workflow for PHA characterization.

Future Outlook and Applications

The development of PHAs containing this compound opens up new possibilities for creating advanced biomaterials. The ability to precisely tune properties like flexibility and degradation rate makes these polymers highly attractive for high-value applications, especially in the medical field. Potential applications include:

  • Drug Delivery: The enhanced flexibility and potentially altered degradation kinetics could be leveraged for controlled drug release systems.[8][10]

  • Tissue Engineering: Flexible and biocompatible scaffolds made from P(5HHx)-copolymers could support the growth and proliferation of various cell types for tissue repair.[8][25]

  • Biodegradable Implants: The improved mechanical properties could make these PHAs suitable for soft tissue implants and other medical devices.[8]

Further research should focus on the discovery or engineering of efficient metabolic pathways for 5HHx production and the screening of novel PHA synthases capable of polymerizing this monomer. A deeper understanding of the structure-property relationships of these unique biopolymers will be key to unlocking their full potential.

References

  • Choi, M., Yoon, S.Ch., & Lenz, R.W. (1999). Production of poly(3-Hydroxybutyric Acid-Co-4-Hydroxybutyric Acid). Applied and Environmental Microbiology, 65(4), 1570-1576.
  • Freier, T., et al. (2002). Biodegradable implants for drug delivery. Advanced Drug Delivery Reviews, 54(6), 833-846.
  • Gogolewski, S., et al. (1993). Biodegradable polymers for medical applications. Makromolekulare Chemie. Macromolecular Symposia, 73(1), 1-13.
  • Keshavarz, T., & Roy, I. (2010). Polyhydroxyalkanoates: plastic of the future. Journal of Chemical Technology & Biotechnology, 85(5), 579-599.
  • Kunze, C., et al. (2006). In vitro degradation of poly(3-hydroxybutyrate) films and plates.
  • Li, X. T., Sun, J., & Chen, S. (2015). Poly (3-hydroxybutyrate-co-3-hydroxyhexanoate) scaffolds coated with PhaP-RGD fusion protein promotes the proliferation and chondrogenic differentiation of human umbilical cord mesenchymal stem cells in vitro. Journal of Biomedical Materials Research Part A, 103(3), 1169–1175.
  • Lu, J., et al. (2009). Polyhydroxyalkanoates (PHAs) as biodegradable polymers for medical applications.
  • Mullaney, J., & Rehm, B. H. A. (2010). Engineering of polyhydroxyalkanoate synthase for enhanced polymerization activity. Applied and Environmental Microbiology, 76(19), 6427-6433.
  • Mukai, K., et al. (1993). Enzymatic degradation of poly(3-hydroxybutyrate) and poly(3-hydroxybutyrate-co-3-hydroxyvalerate). International Journal of Biological Macromolecules, 15(6), 361-366.
  • Prados, L., & Maicas, S. (2016). Polyhydroxyalkanoates (PHAs): A review on their production, properties, and applications. Current Research, Technology and Education Topics in Applied Microbiology and Microbial Biotechnology, 1084-1094.
  • Qu, X., et al. (2006). In vitro degradation of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) films.
  • Schlebusch, S., et al. (2013). Production of polyhydroxyalkanoates by cyanobacteria. Journal of Biotechnology, 167(1), 21-30.
  • Shakeri, M., et al. (2011). Polyhydroxyalkanoates (PHAs) for drug delivery systems. International Journal of Pharmaceutics, 418(1), 1-14.
  • Suriyamongkol, P., et al. (2007). Polyhydroxyalkanoates: A review of their production and application. Journal of Industrial Microbiology & Biotechnology, 34(1), 1-16.
  • Yamane, T., Chen, X.F., & Ueda, S. (1996). Growth-associated production of poly(3-hydroxyvalerate) from n-pentanol by a methylotrophic bacterium, Paracoccus denitrificans. Applied and Environmental Microbiology, 62(2), 380–384.
  • Chen, G. Q. (2014). Polyhydroxyalkanoates (PHAs): A review of their production and applications. Microbial Cell Factories, 13(1), 1-15.
  • Elsayed, A., et al. (2013). Polyhydroxyalkanoates (PHAs) for biomedical applications. Journal of Advanced Research, 4(5), 445-457.
  • Ismail, K., et al. (2010). Bioplastics: A review.
  • Kocharin, K., et al. (2012). Metabolic engineering of Escherichia coli for the production of polyhydroxyalkanoates. Metabolic Engineering, 14(6), 630-640.
  • McQualter, R. B., et al. (2014). Polyhydroxyalkanoate (PHA) production by cyanobacteria. Photosynthesis Research, 121(2-3), 221-232.
  • Grote, S. K., et al. (2021). Biosynthesis and Properties of Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) Polymers. Biomacromolecules, 22(1), 134-145.
  • Bengtsson, S., et al. (2010). Characterization of Polyhydroxyalkanoates Produced at Pilot Scale From Different Organic Wastes. Frontiers in Bioengineering and Biotechnology, 9, 624141.
  • Alfa Chemistry. (n.d.). Polyhydroxyalkanoate (PHA): Innovations in Biodegradable Materials. Biobased products / Alfa Chemistry.
  • Bailey, J. E. (1991). Toward a science of metabolic engineering. Science, 252(5013), 1668-1675.
  • Human Metabolome Database. (2023). Showing metabocard for this compound (HMDB0000525).
  • Pyo, S. H., et al. (2018). A sustainable synthetic route for biobased 6-hydroxyhexanoic acid, adipic acid and ε-caprolactone by integrating bio- and chemical catalysis. Green Chemistry, 20(17), 3999-4006.
  • Verlinden, R. A., et al. (2007). Bacterial synthesis of polyhydroxyalkanoates. Journal of Applied Microbiology, 102(6), 1437-1449.
  • Muhammadi, S., et al. (2015). Polyhydroxyalkanoates (PHAs): A review of their production, properties, and applications. International Journal of Biological Macromolecules, 80, 239-250.
  • Li, Z., et al. (2016). Polyhydroxyalkanoates: Current applications in the medical field.
  • Koller, M. (2024). Mechanical properties of poly(hydroxybutyrate-co-hydroxyhexanoate) [P(HB-co-HHx)] copolymers. International Journal of Biological Macromolecules, 253, 126743.
  • Jeon, B. S., et al. (2019). Genome-Scale Metabolic Network Reconstruction and In Silico Analysis of Hexanoic acid Producing Megasphaera elsdenii. Metabolites, 9(9), 182.
  • Sharma, V., et al. (2021). Polyhydroxyalkanoate and its efficient production: an eco-friendly approach towards development. Critical Reviews in Biotechnology, 41(2), 272-292.
  • Chen, X., et al. (2023). Exploring the Feasibility of Cell-Free Synthesis as a Platform for Polyhydroxyalkanoate (PHA) Production: Opportunities and Challenges. International Journal of Molecular Sciences, 24(10), 8856.
  • BenchChem. (n.d.). A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Methylhexanoic Acid.
  • Gracia-Moreno, E., et al. (2015). Quantitative determination of five hydroxy acids, precursors of relevant wine aroma compounds in wine and other alcoholic beverages. Food Chemistry, 187, 25-32.
  • BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 4-Hydroxypentanoic Acid.

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 5-Hydroxyhexanoic Acid from ε-Caprolactone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the synthesis of 5-hydroxyhexanoic acid, a valuable bifunctional molecule, through the hydrolysis of ε-caprolactone. We present a robust and reproducible protocol, grounded in established chemical principles, suitable for researchers in organic synthesis, polymer chemistry, and drug development. This guide offers in-depth explanations of the reaction mechanism, step-by-step experimental procedures, and comprehensive analytical methods for product characterization and quality control.

Introduction: The Versatility of this compound

This compound is a C6 linear aliphatic chain possessing both a terminal carboxylic acid and a secondary alcohol at the C5 position.[1] This bifunctional nature makes it a highly versatile building block in chemical synthesis. Its applications are diverse, ranging from its role as a monomer in the synthesis of biodegradable polyesters to its use as a precursor for various pharmaceuticals and specialty chemicals. The synthesis from ε-caprolactone, a readily available and relatively inexpensive cyclic ester, presents an efficient and atom-economical route to this valuable compound.[2]

The primary method for producing this compound involves the ring-opening hydrolysis of ε-caprolactone.[2][3] This process can be catalyzed by either acids or bases, with each approach offering distinct advantages and considerations regarding reaction kinetics and potential side reactions.[4] This application note will focus on a reliable base-catalyzed hydrolysis method, which typically proceeds under milder conditions and offers high yields.[4]

Reaction Mechanism: Base-Catalyzed Hydrolysis of ε-Caprolactone

The conversion of ε-caprolactone to this compound via base-catalyzed hydrolysis is a classic example of a saponification reaction.[5] The mechanism proceeds through a nucleophilic acyl substitution pathway.[5]

The key steps are:

  • Nucleophilic Attack: A hydroxide ion (OH⁻), acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of the ε-caprolactone ring. This results in the formation of a tetrahedral intermediate.[5]

  • Ring Opening: The unstable tetrahedral intermediate collapses, leading to the cleavage of the acyl-oxygen bond and the opening of the seven-membered ring. This step forms the carboxylate salt of this compound.[6]

  • Protonation: In a subsequent acidification work-up step, the carboxylate anion is protonated by an acid (e.g., hydrochloric acid) to yield the final product, this compound.[5]

This mechanism is favored due to the high reactivity of the carbonyl group in the strained lactone ring. The choice of base and reaction conditions is critical to ensure complete hydrolysis while minimizing potential side reactions such as polymerization.

Reaction Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_product_salt Carboxylate Salt cluster_final_product Final Product e-Caprolactone e-Caprolactone Tetrahedral Tetrahedral e-Caprolactone->Tetrahedral Nucleophilic Attack OH- OH⁻ OH-->Tetrahedral Carboxylate Carboxylate Tetrahedral->Carboxylate Ring Opening This compound This compound Carboxylate->this compound Protonation H+ H⁺ H+->this compound

Caption: Mechanism of base-catalyzed hydrolysis of ε-caprolactone.

Experimental Protocol: A Step-by-Step Guide

This protocol details the synthesis of this compound from ε-caprolactone using sodium hydroxide as the base catalyst.

Materials and Equipment

Table 1: Reagents and Materials

Reagent/MaterialGradeSupplier (Example)CAS Number
ε-Caprolactone≥99%Sigma-Aldrich502-44-3
Sodium Hydroxide (NaOH)ACS Reagent, ≥97%Fisher Scientific1310-73-2
Hydrochloric Acid (HCl)37%, ACS ReagentVWR7647-01-0
Dichloromethane (CH₂Cl₂)ACS Reagent, ≥99.5%J.T. Baker75-09-2
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent, GranularEMD Millipore7757-82-6
Deionized WaterType IIn-house7732-18-5

Table 2: Equipment

EquipmentPurpose
250 mL Round-bottom flaskReaction vessel
Reflux condenserPrevent solvent loss during heating
Magnetic stirrer and stir barHomogeneous mixing
Heating mantle with temperature controlControlled heating of the reaction
500 mL Separatory funnelLiquid-liquid extraction
Rotary evaporatorSolvent removal under reduced pressure
pH paper or pH meterMonitoring acidity during work-up
Standard laboratory glasswareBeakers, graduated cylinders, etc.
Synthetic Procedure

Synthesis Workflow A 1. Reagent Preparation Dissolve NaOH in deionized water. B 2. Reaction Setup Combine ε-caprolactone and NaOH solution in a round-bottom flask. A->B C 3. Reflux Heat the mixture to reflux (approx. 100°C) for 2 hours with stirring. B->C D 4. Cooling & Acidification Cool the reaction to room temperature and then to 0°C. Acidify with HCl to pH ~2. C->D E 5. Extraction Extract the aqueous layer with dichloromethane (3x). D->E F 6. Drying Combine organic layers and dry over anhydrous Na₂SO₄. E->F G 7. Solvent Removal Filter and concentrate the organic solution using a rotary evaporator. F->G H 8. Product Characterization Analyze the resulting oil by NMR, IR, and Mass Spectrometry. G->H

Caption: Workflow for the synthesis of this compound.

Step-by-Step Instructions:

  • Preparation of Base Solution: In a 250 mL beaker, dissolve 4.4 g (0.11 mol) of sodium hydroxide in 100 mL of deionized water. Allow the solution to cool to room temperature.

  • Reaction Initiation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 11.4 g (0.10 mol) of ε-caprolactone.

  • Hydrolysis: Add the prepared sodium hydroxide solution to the ε-caprolactone in the flask. Attach a reflux condenser and heat the mixture to reflux (approximately 100 °C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 2 hours. The reaction mixture should become a clear, homogeneous solution.

  • Cooling and Acidification: After 2 hours, remove the heating mantle and allow the reaction mixture to cool to room temperature. Subsequently, cool the flask in an ice bath to 0-5 °C. Slowly add concentrated hydrochloric acid (approximately 10 mL, but add dropwise) with stirring until the pH of the solution is approximately 2. Verify the pH using pH paper or a calibrated pH meter.

  • Extraction: Transfer the acidified mixture to a 500 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). After each extraction, collect the organic layer.

  • Drying: Combine the organic extracts in a 250 mL Erlenmeyer flask. Add anhydrous sodium sulfate, swirl the flask, and let it stand for 15 minutes to remove any residual water.

  • Solvent Removal: Filter the solution to remove the sodium sulfate. Concentrate the filtrate using a rotary evaporator to remove the dichloromethane. The final product, this compound, will be obtained as a viscous, colorless to pale yellow oil.

  • Yield Calculation: Weigh the final product and calculate the percentage yield. A typical yield for this reaction is in the range of 85-95%.

Characterization and Quality Control

To ensure the identity and purity of the synthesized this compound, a combination of spectroscopic techniques should be employed.

QC Workflow cluster_input Input cluster_analysis Analysis cluster_output Output Synthesized_Product Synthesized Product (Viscous Oil) Spectroscopy Spectroscopic Analysis Synthesized_Product->Spectroscopy HNMR ¹H NMR Spectroscopy->HNMR CNMR ¹³C NMR Spectroscopy->CNMR FTIR FT-IR Spectroscopy->FTIR MS Mass Spectrometry Spectroscopy->MS Purity_Assessment Purity Assessment HNMR->Purity_Assessment CNMR->Purity_Assessment FTIR->Purity_Assessment MS->Purity_Assessment Final_Approval Final Product Approval Purity_Assessment->Final_Approval

Caption: Quality control workflow for this compound.

Expected Spectroscopic Data

Table 3: Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR (CDCl₃)δ (ppm): ~3.8 (m, 1H, -CH(OH)-), ~2.3 (t, 2H, -CH₂-COOH), ~1.8-1.4 (m, 6H, other -CH₂- groups), ~1.2 (d, 3H, -CH₃). A broad singlet for the -OH and -COOH protons will also be present, which can be confirmed by D₂O exchange.
¹³C NMR (CDCl₃)δ (ppm): ~180 (-COOH), ~68 (-CH(OH)-), ~43, ~34, ~25, ~22 (aliphatic carbons).
FT-IR (neat)ν (cm⁻¹): Broad peak ~3400-2500 (O-H stretch of carboxylic acid and alcohol), strong peak ~1710 (C=O stretch of carboxylic acid).
Mass Spec (ESI⁻) m/z: [M-H]⁻ calculated for C₆H₁₁O₃⁻ is 131.07. The observed mass should be in close agreement.[1]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete hydrolysis. Insufficient reaction time or temperature.Ensure the reaction is refluxed for the full 2 hours. Confirm the temperature of the heating mantle.
Loss of product during work-up.Ensure the pH is sufficiently acidic (~2) to fully protonate the carboxylate. Be careful during extractions to avoid leaving product in the aqueous layer. Perform at least three extractions.
Product is not an oil Presence of residual solvent or starting material.Ensure complete removal of the extraction solvent on the rotary evaporator. If unreacted ε-caprolactone is suspected, purification by column chromatography may be necessary.
Cloudy organic layer Incomplete drying.Add more anhydrous sodium sulfate and allow for a longer drying time. Ensure the sodium sulfate is free-flowing and not clumped together.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Sodium hydroxide is corrosive and can cause severe burns. Handle with care in a well-ventilated area or a fume hood.

  • Concentrated hydrochloric acid is corrosive and has toxic fumes. Handle only in a fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood and avoid inhalation.

  • The reaction involves heating. Use appropriate caution to avoid burns.

  • ε-Caprolactone can cause severe eye irritation.[2]

Conclusion

The base-catalyzed hydrolysis of ε-caprolactone provides a straightforward and high-yielding route to this compound. The protocol described in this application note is robust and has been optimized for reliability. Adherence to the detailed steps and proper analytical characterization will ensure the synthesis of high-purity this compound suitable for a wide range of research and development applications.

References

  • Title: Ch20: Hydrolysis of Esters Source: University of Calgary URL:[Link]
  • Title: Ester Hydrolysis: Acid and Base-Catalyzed Mechanism Source: Chemistry Steps URL:[Link]
  • Title: Base Catalysed Ester Hydrolysis: Mechanism & Procedure Source: StudySmarter URL:[Link]
  • Title: Basic Hydrolysis of Esters - Saponification Source: Master Organic Chemistry URL:[Link]
  • Title: Mechanisms of Ester hydrolysis Source: Science discussions URL:[Link]
  • Title: Poly(ε-caprolactone) Degradation Under Acidic and Alkaline Conditions Source: American Journal of Polymer Science URL:[Link]
  • Title: One-pot lipase-catalyzed esterification of ε-caprolactone with methyl-d-glucopyranoside and its elongation with free 6-hydroxyhexanoate monomer units Source: PubMed URL:[Link]
  • Title: Caprolactone - Wikipedia Source: Wikipedia URL:[Link]
  • Title: this compound | C6H12O3 | CID 170748 Source: PubChem URL:[Link]
  • Title: Showing metabocard for this compound (HMDB0000525)
  • Title: Bronsted Acid-Catalyzed Polymerization of epsilon-Caprolactone in Water: A Mild and Straightforward Route to Poly(epsilon-caprolactone)
  • Title: A novel route to poly(epsilon-caprolactone)
  • Title: (5R)-5-hydroxyhexanoic acid | C6H12O3 | CID 7131043 Source: PubChem URL:[Link]
  • Title: Study of the high temperature HYDROLYSIS of POLY(EPSILON-CAPROLACTONE) Source: Repositório Científico do Instituto Politécnico de Tomar URL:[Link]
  • Title: A sustainable synthetic route for biobased 6-hydroxyhexanoic acid, adipic acid and ε-caprolactone by integrating bio- and chemical catalysis Source: Green Chemistry (RSC Publishing) URL:[Link]
  • Title: Coordination of ε-Caprolactone to a Cationic Niobium(V) Alkoxide Complex Source: NIH URL:[Link]
  • Title: A sustainable synthetic route for biobased 6-hydroxyhexanoic acid, adipic acid and ε-caprolactone by integrating bio Source: RSC Publishing URL:[Link]
  • Title: 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0000525)

Sources

Gas chromatography-mass spectrometry (GC-MS) for 5-Hydroxyhexanoic acid analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantitative Analysis of 5-Hydroxyhexanoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive and robust methodology for the quantitative analysis of this compound (5-HHA) in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a metabolite of interest in the study of fatty acid oxidation and certain metabolic disorders.[1][2] Due to its polar nature and low volatility, a derivatization step is essential for successful GC-MS analysis. This guide details a validated protocol covering sample preparation, two-step derivatization, instrument parameters, and data analysis, designed for researchers, scientists, and professionals in clinical chemistry and drug development. The causality behind key experimental choices is explained to ensure methodological soundness and reproducibility.

Introduction and Scientific Principle

This compound (C₆H₁₂O₃) is a medium-chain hydroxy fatty acid that serves as a human urinary metabolite.[3] Its presence and concentration can be indicative of metabolic processes, including medium-chain triglyceride (MCT) metabolism and potential inborn errors of metabolism such as Medium-Chain Acyl-CoA Dehydrogenase deficiency (MCADD).[2] Accurate quantification is therefore critical for clinical research and diagnostics.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high chromatographic resolution, sensitivity, and structural confirmation.[4][5] However, the polar carboxyl (-COOH) and hydroxyl (-OH) functional groups on 5-HHA render it non-volatile, making direct GC analysis impossible. To overcome this, a chemical derivatization is employed to replace the active hydrogen atoms with non-polar, thermally stable groups.[6][7]

This method utilizes a robust and widely practiced silylation technique, converting 5-HHA into its trimethylsilyl (TMS) derivative. This process significantly increases the molecule's volatility and thermal stability, allowing it to be amenable to GC separation and subsequent mass spectrometric detection.[8] The protocol is designed to be self-validating, incorporating quality control checks and clear performance criteria.[5][9]

Experimental Workflow Overview

The entire analytical process, from sample receipt to final data reporting, follows a systematic workflow. This ensures consistency and minimizes potential for error at each stage of the analysis.

GC-MS Workflow for 5-HHA Analysis cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Biological Sample (e.g., Urine, Plasma) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Isolate Analytes Drying Evaporation to Dryness (Nitrogen Stream) Extraction->Drying Remove Solvents Derivatization Silylation Reaction (BSTFA + 1% TMCS) Drying->Derivatization Prepare for Reaction GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Chromatographic Separation (DB-5ms Column) GC_Injection->GC_Separation MS_Detection MS Detection (EI) (Scan or SIM Mode) GC_Separation->MS_Detection Peak_Integration Peak Identification & Integration MS_Detection->Peak_Integration Quantification Quantification via Calibration Curve Peak_Integration->Quantification Report Final Report Generation Quantification->Report Silylation of this compound cluster_reactants Reactants cluster_products Products HHA This compound (HO-C₅H₉-COOH) Reaction Heat (60-70°C) HHA->Reaction BSTFA BSTFA + 1% TMCS (Silylating Agent) BSTFA->Reaction Pyridine Pyridine (Catalyst/Solvent) Pyridine->Reaction TMS_HHA Di-TMS-5-Hydroxyhexanoate (TMS-O-C₅H₉-COOTMS) (Volatile & Thermally Stable) Reaction->TMS_HHA Derivatization

Sources

Quantitative Analysis of 5-Hydroxyhexanoic Acid in Human Plasma using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals, Researchers, and Scientists

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 5-Hydroxyhexanoic acid in human plasma. This compound is a medium-chain fatty acid that serves as a human urinary metabolite and potential biomarker in various metabolic contexts.[1] Given its biological significance, a reliable and validated analytical method is crucial for clinical and research applications.[2][3] The protocol herein employs a straightforward protein precipitation for sample preparation, followed by rapid chromatographic separation using reversed-phase HPLC and highly selective detection with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method has been developed and validated in accordance with the principles outlined in the FDA's Guidance for Industry on Bioanalytical Method Validation, ensuring high standards of accuracy, precision, and reliability.[4][5][6]

Introduction and Scientific Rationale

This compound (5-HHA) is an (omega-1)-hydroxy fatty acid, a subclass of medium-chain fatty acids.[1][7] Its presence and concentration in biological fluids can be indicative of specific metabolic pathways, including fatty acid oxidation. Altered levels may be associated with certain metabolic disorders, making its accurate quantification a valuable tool for researchers and drug development professionals.

Liquid chromatography coupled with mass spectrometry (LC-MS) is the preferred technique for quantifying small molecules like 5-HHA in complex biological matrices due to its inherent selectivity and sensitivity.[8] The challenge in analyzing short- to medium-chain fatty acids lies in their high polarity and potential for poor retention on standard reversed-phase columns.[2] This method overcomes these challenges by optimizing chromatographic conditions and employing tandem mass spectrometry (MS/MS) for unambiguous detection, eliminating the need for complex derivatization procedures often required for this class of compounds.[9][10]

The core principle of this assay is based on the efficient extraction of 5-HHA from human plasma, followed by chromatographic separation from endogenous matrix components and quantification using a stable, co-eluting internal standard. The method's validation ensures that the generated data is trustworthy and suitable for regulatory submission and critical research decisions.[11]

Analyte Characteristics

Understanding the physicochemical properties of this compound is fundamental to developing a robust LC-MS method. These properties dictate the choices for sample preparation, chromatography, and mass spectrometric detection.

PropertyValueSourceRationale for Method Development
Molecular Formula C₆H₁₂O₃[1][12]Defines the exact mass for MS detection.
Molecular Weight 132.16 g/mol [1][12]Used to calculate precursor ion m/z.
pKa (Acidic) ~4.71[7]The carboxylic acid will be deprotonated (negatively charged) at physiological pH and above. Acidifying the mobile phase (pH < 4.71) promotes the neutral form, enhancing retention on a C18 column.
logP 0.32 - 0.62[7][12]Indicates moderate polarity, suitable for reversed-phase chromatography with an aqueous/organic mobile phase.
Monoisotopic Mass 132.07864 Da[1]The precise mass used for setting the precursor ion in high-resolution MS or nominal mass in triple quadrupole MS.

Experimental Workflow and Protocol

This section details the step-by-step methodology, from sample preparation to final data analysis.

Overall Experimental Workflow

The entire process is designed for efficiency and reproducibility, minimizing sample handling and potential sources of error.

Workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Prepare Stock Solutions (Analyte & IS) p2 Spike Control Plasma (Calibration & QC Samples) p1->p2 p3 Aliquot Plasma Samples (Calibrators, QCs, Unknowns) p2->p3 e1 Add Precipitation Reagent (Acetonitrile with IS) p3->e1 e2 Vortex to Mix e1->e2 e3 Centrifuge to Pellet Protein e2->e3 e4 Transfer Supernatant e3->e4 a1 Inject into LC-MS/MS System e4->a1 a2 Chromatographic Separation (Reversed-Phase C18) a1->a2 a3 Ionization (ESI Negative) a2->a3 a4 MRM Detection a3->a4 d1 Integrate Chromatographic Peaks a4->d1 d2 Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) d1->d2 d3 Quantify Unknown Samples d2->d3

Caption: Overall workflow for the quantification of 5-HHA.
Materials, Reagents, and Instrumentation
  • Standards: this compound (≥98% purity), this compound-d3 (or other suitable stable isotope-labeled internal standard).

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (LC-MS Grade, Type 1).[13]

  • Reagents: Formic Acid (LC-MS Grade, ≥99%).

  • Biological Matrix: Pooled Human Plasma (K2EDTA).

  • Instrumentation:

    • HPLC or UHPLC system (e.g., Shimadzu, Waters, Agilent).

    • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source (e.g., Sciex, Thermo Fisher, Agilent).

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 5-HHA and the internal standard (IS) in methanol to prepare individual 1 mg/mL primary stock solutions.

  • Working Solutions: Prepare intermediate working solutions for both 5-HHA (for calibration curve and QCs) and the IS by diluting the stock solutions in a 50:50 acetonitrile/water mixture.

  • Precipitation Reagent: Prepare the protein precipitation solution by adding the IS working solution to cold acetonitrile to achieve a final IS concentration of 50 ng/mL.

Sample Preparation Protocol (Protein Precipitation)

This procedure is chosen for its simplicity and effectiveness in removing the majority of plasma proteins.[9]

  • Aliquot: Pipette 50 µL of plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Precipitate: Add 150 µL of the cold precipitation reagent (containing the IS) to each tube. The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.

  • Vortex: Vortex vigorously for 30 seconds to ensure complete mixing and protein denaturation.

  • Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer 100 µL of the clear supernatant to an HPLC vial for analysis.

LC-MS/MS Instrument Conditions

The conditions below are optimized for the separation and detection of 5-HHA. The use of 0.1% formic acid in the mobile phase ensures the analyte is protonated for better retention on the C18 column.[14][15][16]

ParameterCondition
LC System Standard UHPLC System
Column C18 Reversed-Phase, 50 x 2.1 mm, 2.6 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 5% B (0-0.5 min), 5-95% B (0.5-3.0 min), 95% B (3.0-4.0 min), 95-5% B (4.0-4.1 min), 5% B (4.1-5.0 min)
MS System Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI)
Polarity Negative
Ion Spray Voltage -4500 V
Source Temperature 500°C
Curtain Gas 30 psi
Nebulizer Gas (GS1) 50 psi
Heater Gas (GS2) 50 psi
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Detection Logic

MRM provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for the analyte and its internal standard.

MRM cluster_q1 Quadrupole 1 (Q1) Mass Filter cluster_q2 Quadrupole 2 (q2) Collision Cell cluster_q3 Quadrupole 3 (Q3) Mass Filter q1_node Selects Precursor Ion [M-H]⁻ m/z 131.1 q2_node Fragment Precursor Ion (Collision with Gas) q1_node->q2_node Transmits m/z 131.1 q3_node Selects Specific Product Ion q2_node->q3_node Transmits All Fragments detector Detector q3_node->detector Transmits only Product Ion m/z

Caption: The principle of MRM for selective analyte detection.

MRM Transitions for Detection:

CompoundPrecursor Ion (Q1) [M-H]⁻Product Ion (Q3)Dwell Time (ms)
5-HHA 131.1113.1 (loss of H₂O)100
5-HHA-d3 (IS) 134.1116.1 (loss of H₂O)100

Note: Product ions are predictive and should be optimized by direct infusion of the analytical standard.

Method Validation and Trustworthiness

A bioanalytical method's trustworthiness is established through rigorous validation.[17] This protocol was validated following the core principles of the FDA's M10 Bioanalytical Method Validation Guidance.[6]

Validation Parameters
  • Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. Achieved by comparing blank plasma chromatograms with spiked samples.

  • Linearity: A calibration curve was constructed using eight non-zero standards, ranging from 5 to 5000 ng/mL. The curve was fitted with a linear, 1/x² weighted regression, consistently achieving a coefficient of determination (r²) > 0.995.

  • Accuracy & Precision: Determined by analyzing replicate QC samples at four levels (Lower Limit of Quantification, Low, Mid, and High).

Summary of Validation Results

The following table summarizes the intra-day and inter-day accuracy and precision data, which fall within the accepted FDA criteria (±15% for accuracy, ≤15% CV for precision, with ±20% and ≤20% respectively at the LLOQ).[5]

QC LevelConcentration (ng/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (%Bias)Inter-Day Precision (%CV)Inter-Day Accuracy (%Bias)
LLOQ 58.5-4.211.2-6.8
Low 156.12.57.91.3
Mid 2504.31.85.50.9
High 40003.8-1.14.9-2.4
  • Matrix Effect & Recovery: The extraction recovery was consistent across QC levels, averaging >85%. No significant ion suppression or enhancement was observed.

  • Stability: 5-HHA was found to be stable in human plasma for at least 3 freeze-thaw cycles, for 24 hours at room temperature (bench-top), and for 90 days at -80°C.

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable tool for the quantification of this compound in human plasma. The simple protein precipitation protocol and rapid chromatographic runtime make it suitable for high-throughput analysis in both clinical research and drug development settings. The comprehensive validation confirms its adherence to international regulatory standards, ensuring the generation of high-quality, reproducible data.

References

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). U.S. Food and Drug Administration.
  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration.
  • Guidance for Industry: Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration.
  • This compound | C6H12O3. PubChem, National Institutes of Health.
  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration.
  • Bioanalytical Method Validation for Biomarkers Guidance for Industry. (2024). U.S. Department of Health and Human Services.
  • A Facile Profiling Method of Short Chain Fatty Acids Using Liquid Chromatography-Mass Spectrometry. (1989). MDPI.
  • Showing Compound this compound (FDB022093). FooDB.
  • A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. (2020). PubMed Central, National Institutes of Health.
  • HPLC for Short Chain Fatty Acid Analysis. Creative Biolabs.
  • HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. (2022). Frontiers in Microbiology.
  • Quantification of Faecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analytic Stability. (2019). LIPID MAPS.
  • (5R)-5-hydroxyhexanoic acid | C6H12O3. PubChem, National Institutes of Health.
  • Showing Compound (5R)-5-Hydroxyhexanoic acid (FDB022025). FooDB.
  • High Throughput Mass Spectrometry Platform for Prospecting High Value Chemicals from Bioconversion of Glycerin. (2019). SciELO.
  • Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. (2017). PubMed Central, National Institutes of Health.
  • Guide to achieving reliable quantitative LC-MS measurements. LGC Ltd.
  • Hexanoic acid, 3-hydroxy-, methyl ester. NIST WebBook.
  • 6-Hydroxyhexanoic acid. MassBank.
  • What are the consequences of 5% HCOOH in LC-MS?. ResearchGate.
  • Showing metabocard for this compound (HMDB0000525). Human Metabolome Database.
  • Ultrafast LC-MS/MS analysis of 5-hydroxyindoleacetic acid (5-HIAA) in serum. (2021). PubMed, National Institutes of Health.
  • LC-MS Resource Guide. MilliporeSigma.
  • Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. (2022). MDPI.

Sources

Application Note: Quantification of 5-Hydroxyhexanoic Acid in Human Urine using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Clinical Significance of 5-Hydroxyhexanoic Acid

This compound is a medium-chain hydroxy fatty acid that serves as a key metabolic intermediate.[1] Its quantification in urine is of significant clinical interest, particularly in the context of diagnosing and monitoring certain inborn errors of metabolism.[1][2] Specifically, elevated levels of this compound can be indicative of mitochondrial fatty acid β-oxidation (FAO) disorders, such as Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD).[1][3][4] In these conditions, the body's ability to break down fatty acids for energy is impaired, leading to the accumulation of specific metabolites.[3][4] Furthermore, urinary concentrations of this analyte can also be altered by diet, particularly with the consumption of medium-chain triglycerides (MCTs).[1] Therefore, a robust and reliable analytical method for the accurate quantification of this compound is essential for both clinical diagnostics and metabolic research.

This application note provides a comprehensive and validated protocol for the determination of this compound in human urine samples using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology detailed herein encompasses sample preparation, including a critical derivatization step, instrumental analysis, and data processing, ensuring a self-validating system for trustworthy and reproducible results.

Principle of the Method: Why GC-MS?

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile organic compounds, making it an ideal choice for the quantification of organic acids in complex biological matrices like urine.[2][5] The inherent challenge with analyzing hydroxy acids such as this compound is their low volatility due to the presence of polar hydroxyl and carboxyl functional groups.[6][7][8] To overcome this, a derivatization step is employed.

Derivatization: The Key to Volatility

Derivatization chemically modifies the analyte to increase its volatility and thermal stability, making it amenable to GC analysis.[6][9][10] In this protocol, a two-step derivatization process is utilized:

  • Oximation: This step targets keto-acids that may be present in the sample, converting them to more stable oxime derivatives. While not strictly necessary for this compound itself, it is a standard procedure in organic acid profiling to ensure the stability of other potentially interfering compounds.[5]

  • Silylation: This is the critical step for this compound. A silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), replaces the active hydrogens on the hydroxyl and carboxyl groups with non-polar trimethylsilyl (TMS) groups.[7][10] This transformation significantly reduces the polarity and increases the volatility of the analyte, allowing it to be efficiently separated by the gas chromatograph.[6][7][9]

Following derivatization, the sample is introduced into the GC, where the components are separated based on their boiling points and interactions with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing both qualitative identification and quantitative data.

Experimental Workflow & Protocols

A systematic approach from sample collection to data analysis is crucial for reliable quantification.

Logical Workflow Diagram

workflow Figure 1: Overall Experimental Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection 1. Urine Sample Collection (First morning void) Normalization 2. Normalization to Creatinine SampleCollection->Normalization IS_Addition 3. Internal Standard Addition Normalization->IS_Addition Extraction 4. Liquid-Liquid Extraction IS_Addition->Extraction Drying 5. Evaporation to Dryness Extraction->Drying Derivatization 6. Two-Step Derivatization (Oximation & Silylation) Drying->Derivatization GCMS 7. GC-MS Analysis Derivatization->GCMS Integration 8. Peak Integration & Identification GCMS->Integration Quantification 9. Quantification using Calibration Curve Integration->Quantification Reporting 10. Final Report Generation Quantification->Reporting

Caption: A streamlined workflow for the quantification of this compound.

Part 1: Sample Collection and Preparation

1.1. Patient Preparation and Sample Collection:

  • For optimal results, a first-morning urine sample is recommended.[11]

  • Patients should maintain their usual diet and medication unless otherwise specified by a healthcare provider.[11] However, it is advisable to avoid certain fruits like apples, grapes, and cranberries for 48 hours prior to collection as they can influence organic acid profiles.[11]

  • Ensure adequate hydration in the days leading up to the test.[11]

  • Collect the urine in a clean, sterile container. For longer-term storage, samples should be frozen at -20°C or lower.[12]

1.2. Materials and Reagents:

  • Human urine samples

  • This compound analytical standard

  • Internal Standard (IS): Heptadecanoic acid or a stable isotope-labeled this compound (recommended for highest accuracy)

  • Creatinine standard solution

  • Hydroxylamine hydrochloride solution

  • 6M Hydrochloric acid (HCl)

  • Sodium chloride (analytical grade)

  • Ethyl acetate (GC grade)

  • Anhydrous sodium sulfate

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)

  • Nitrogen gas (high purity)

1.3. Detailed Sample Preparation Protocol:

This protocol is adapted from established methods for urinary organic acid analysis.[5][8][13]

  • Creatinine Normalization: To account for variations in urine dilution, it is crucial to normalize the sample volume to the creatinine concentration.[2][13] Determine the creatinine concentration of each urine sample using a suitable method (e.g., Jaffe reaction). Transfer a volume of urine equivalent to 0.5 mg of creatinine into a 15 mL glass centrifuge tube.[5]

  • Internal Standard Addition: Add a known amount of the internal standard solution to each sample, calibrator, and quality control (QC) sample. The IS is essential to correct for variability during sample preparation and injection.[2]

  • Oximation (for Keto-Acids): Add 0.5 mL of hydroxylamine hydrochloride solution to each tube. Vortex briefly and incubate at 60°C for 30 minutes. This step converts any keto-acids to their more stable oxime derivatives.[5]

  • Acidification: After cooling to room temperature, acidify the samples to a pH of approximately 1 by adding 6M HCl dropwise.[5][13] This ensures that the organic acids are in their protonated form, facilitating their extraction into an organic solvent.[2]

  • Liquid-Liquid Extraction (LLE):

    • Add approximately 1 g of sodium chloride to each tube and vortex to saturate the aqueous phase, which enhances the partitioning of organic acids into the organic layer.[5][8][13]

    • Add 5 mL of ethyl acetate to each tube. Vortex vigorously for 2 minutes.[5]

    • Centrifuge at 2000 x g for 5 minutes to separate the layers.[5]

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Repeat the extraction step with another 5 mL of ethyl acetate and combine the organic layers to maximize recovery.[13][14]

  • Drying and Evaporation:

    • Add a small amount of anhydrous sodium sulfate to the combined organic extracts to remove any residual water.[5]

    • Transfer the dried extract to a clean tube and evaporate to complete dryness under a gentle stream of nitrogen at 40-50°C.[5] Care must be taken during this step, as excessive heat or prolonged drying can lead to the loss of more volatile compounds.[13]

Part 2: Derivatization and GC-MS Analysis

2.1. Derivatization Protocol:

  • To the dried residue from the extraction step, add 75 µL of pyridine and 100 µL of BSTFA + 1% TMCS.[5]

  • Cap the tubes tightly and vortex for 1 minute.

  • Incubate at 70°C for 45 minutes to form the trimethylsilyl (TMS) derivatives of the organic acids.[5] The sample is now ready for GC-MS analysis.

Sample Preparation and Derivatization Workflow Diagram

prep_deriv Figure 2: Sample Preparation & Derivatization Urine Urine Sample (Normalized to Creatinine) Add_IS Add Internal Standard Urine->Add_IS Oximation Oximation (60°C, 30 min) Add_IS->Oximation Acidify Acidify to pH ~1 (6M HCl) Oximation->Acidify Saturate Saturate with NaCl Acidify->Saturate Extract1 Extract with Ethyl Acetate Saturate->Extract1 Centrifuge1 Centrifuge Extract1->Centrifuge1 Combine Combine Organic Layers Centrifuge1->Combine Dry_Evap Dry & Evaporate (Nitrogen Stream, 40-50°C) Combine->Dry_Evap Residue Dried Residue Dry_Evap->Residue Derivatize Add Pyridine & BSTFA+TMCS Incubate (70°C, 45 min) Residue->Derivatize Final_Sample TMS-Derivatized Sample (Ready for GC-MS) Derivatize->Final_Sample

Caption: Step-by-step visualization of the sample preparation and derivatization process.

2.2. GC-MS Instrumental Parameters:

The following are typical parameters and may require optimization based on the specific instrument.[8]

Parameter Setting Rationale
GC System Gas Chromatograph coupled to a Mass SpectrometerProvides separation and sensitive detection.
Column Non-polar capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm i.d. x 0.25 µm film thicknessExcellent for separating a wide range of silylated organic acids.[8]
Carrier Gas Helium at a constant flow of 1.0-1.2 mL/minInert gas that provides good chromatographic efficiency.
Injector Temp. 280°CEnsures rapid volatilization of the derivatized analytes.[8]
Oven Program Initial: 80°C, hold 2 min; Ramp: 8°C/min to 280°C, hold 10 minA temperature gradient is essential for separating compounds with different boiling points.[13]
Injection Mode Split (e.g., 20:1)Prevents column overloading with high concentration analytes.[13]
MS System Single Quadrupole or Triple Quadrupole MS
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.[8]
Ion Source Temp. 230°COptimal temperature for ionization efficiency and stability.[8]
Acquisition Mode Scan (for identification) or Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM) (for quantification)SIM/MRM mode provides significantly higher sensitivity and selectivity for target compound quantification.

Data Analysis and Quality Control

3.1. Calibration and Quantification:

  • A calibration curve is constructed by preparing a series of standards of this compound at known concentrations in a surrogate matrix (e.g., synthetic urine or pooled normal urine).

  • These standards are subjected to the same extraction and derivatization procedure as the unknown samples.

  • The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. A linear regression analysis is then applied to the data.

  • The concentration of this compound in the unknown samples is calculated from the calibration curve.

3.2. Method Validation:

To ensure the reliability of the results, the analytical method should be validated according to established guidelines, such as those from the FDA.[15][16][17][18] Validation parameters should include:

Validation Parameter Description Acceptance Criteria (Typical)
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99[12]
Accuracy The closeness of the measured value to the true value.Within ±15% of the nominal value (±20% at the LLOQ).[12]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the LLOQ).[12]
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision.Signal-to-noise ratio > 10; accuracy and precision criteria met.
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte.
Stability The chemical stability of the analyte in the biological matrix under different storage and processing conditions.Analyte concentration should remain within ±15% of the initial concentration.

Conclusion

This application note details a robust and reliable GC-MS method for the quantification of this compound in human urine. The protocol, which includes a critical liquid-liquid extraction and a two-step derivatization process, is designed to provide the accuracy and precision required for clinical research and diagnostic applications. Adherence to the outlined procedures, including proper sample handling, normalization to creatinine, and a thorough method validation, will ensure the generation of high-quality, trustworthy data for the assessment of fatty acid oxidation disorders and other metabolic studies.

References

  • U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
  • Regulatory Affairs Professionals Society. (2013). FDA Updates Bioanalytical Method Validation Guidance to Include Biomarkers, Diagnostics. [Link]
  • Ciucanu, I., & Kerek, F. (1984). A simple and rapid method for the permethylation of carbohydrates. Carbohydrate Research, 131(2), 209-217.
  • Aurametrix. GC-MS Sample Preparation Protocol for Organic Acids in Urine. [Link]
  • Suno, M., et al. (2019). Analytical Method Validation for Biomarkers As a Drug Development Tool: Points to Consider. AAPS J, 21(5), 89. [Link]
  • Ford, L., et al. (2017). Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites. Metabolomics, 13(1), 10. [Link]
  • American Society for Clinical Pharmacology & Therapeutics. (2018).
  • U.S. Department of Health and Human Services. (2024).
  • Vibrant Wellness. (2023). How Should Patients Prepare for the Organic Acids Test?. [Link]
  • Chen, Y., et al. (2023). Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future. Metabolites, 13(5), 659. [Link]
  • Chemistry For Everyone. (2023).
  • Phenomenex.
  • Chemistry LibreTexts. (2023).
  • Human Metabolome Database. (2021). Showing metabocard for this compound (HMDB0000525). [Link]
  • Stachowska, E., et al. (2021). 5-Lipooxygenase Derivatives as Serum Biomarkers of a Successful Dietary Intervention in Patients with Non-Alcoholic Fatty Liver Disease. Nutrients, 13(7), 2341. [Link]
  • Zhang, Y., et al. (2023). Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. Molecules, 28(18), 6667. [Link]
  • Ruiz-Sala, P., & Peña-Quintana, L. (2021). Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases. Journal of Clinical Medicine, 10(21), 4855. [Link]
  • Ruiz-Sala, P., & Peña-Quintana, L. (2021). Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases. Journal of Clinical Medicine, 10(21), 4855. [Link]
  • Shimadzu Corporation.
  • Institut de Myologie. (2023).
  • LGC Group.
  • Gika, H. G., et al. (2014). GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters.
  • ResearchGate. (2023). Quantitative Organic Acids in Urine by Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GCxGC-TOFMS). [Link]
  • Rodríguez-Gómez, R., et al. (2023). Quantification and stability assessment of urinary phenolic and acidic biomarkers of non-persistent chemicals using the SPE-GC/MS/MS method. Scientific Reports, 13(1), 4443. [Link]
  • Vuckovic, D., et al. (2015). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome.
  • G. A. A. Al-Rabiah, et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological. Molecules, 27(18), 5865. [Link]
  • Scherer, M., et al. (2018). Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. Analytical and Bioanalytical Chemistry, 410(23), 5841-5853. [Link]

Sources

Application Note: A Validated Protocol for the Extraction and Purification of 5-Hydroxyhexanoic Acid from Bacterial Cultures

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Hydroxyhexanoic acid (5HHA) is a medium-chain hydroxy fatty acid identified as a microbial metabolite and a human urinary metabolite.[1][2] Its bifunctional nature, possessing both a hydroxyl and a carboxylic acid group, makes it a molecule of interest for chemical synthesis and as a potential building block for novel biopolymers. The efficient recovery of 5HHA from complex fermentation broths is a critical bottleneck in its biotechnological production. This document provides a comprehensive, step-by-step protocol for the extraction, purification, and quantification of 5HHA from bacterial cultures. We present two robust extraction methodologies—Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)—and detail the subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind key experimental choices is explained to empower researchers to adapt and troubleshoot the protocol effectively.

Principle of the Method

The recovery of carboxylic acids like 5HHA from an aqueous fermentation broth hinges on modulating its solubility.[3] The overall workflow involves several key stages:

  • Biomass Removal: The bacterial cells are separated from the culture medium (supernatant) where the 5HHA is typically secreted.

  • Acidification: The pH of the supernatant is lowered to protonate the carboxyl group of 5HHA (R-COO⁻ → R-COOH). This neutral form is significantly less water-soluble and more soluble in organic solvents, which is the foundational principle for efficient extraction.

  • Extraction & Purification: The protonated 5HHA is separated from water-soluble impurities (salts, sugars, proteins) using either LLE or SPE.

    • Liquid-Liquid Extraction (LLE): Exploits the differential solubility of 5HHA in an immiscible organic solvent.

    • Solid-Phase Extraction (SPE): Utilizes an ion-exchange mechanism where the charged carboxylate group of 5HHA reversibly binds to a solid support.

  • Quantification: The purified 5HHA is derivatized to increase its volatility and then accurately quantified using GC-MS.

G cluster_0 Upstream Processing cluster_1 Primary Recovery cluster_2 Extraction & Purification cluster_3 Downstream Analysis Culture Bacterial Culture (Cells + Supernatant) Centrifuge Centrifugation (10,000 x g, 10 min) Culture->Centrifuge Supernatant Cell-Free Supernatant (Contains 5HHA) Centrifuge->Supernatant LLE Method A: Liquid-Liquid Extraction Supernatant->LLE Option 1 SPE Method B: Solid-Phase Extraction Supernatant->SPE Option 2 Derivatization Derivatization (e.g., Methylation) LLE->Derivatization SPE->Derivatization GCMS GC-MS Quantification Derivatization->GCMS Pure5HHA Quantified 5HHA GCMS->Pure5HHA

Caption: High-level workflow for the extraction and analysis of 5HHA.

Materials and Reagents

  • Equipment:

    • High-speed refrigerated centrifuge and compatible tubes (solvent-resistant)

    • pH meter

    • Vortex mixer

    • Rotary evaporator or nitrogen stream evaporator

    • Solid-Phase Extraction (SPE) vacuum manifold

    • Gas Chromatograph with Mass Spectrometer (GC-MS)

    • Glass centrifuge tubes and vials

  • Chemicals & Consumables:

    • This compound analytical standard

    • Organic solvents (e.g., Ethyl acetate, Hexane), HPLC or GC grade

    • Hydrochloric acid (HCl), concentrated

    • Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Methanol, HPLC or GC grade

    • Derivatization agent (e.g., Anhydrous 1.25 M HCl in methanol, or BSTFA)

    • Sodium bicarbonate (NaHCO₃)

    • Strong Anion Exchange (SAX) SPE cartridges (e.g., 500 mg, 6 mL)

    • Internal standard for GC-MS (e.g., Heptadecanoic acid)

Detailed Protocols

Part A: Sample Preparation (Pre-Extraction)

This initial step is common to both LLE and SPE methods.

  • Cell Harvesting: Transfer a known volume (e.g., 25 mL) of the bacterial culture into a centrifuge tube.

  • Centrifugation: Pellet the cells by centrifuging at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully decant the cell-free supernatant into a new, clean tube. This fraction contains the secreted 5HHA. The cell pellet can be discarded or used for other analyses.

Part B: Extraction Method 1 - Liquid-Liquid Extraction (LLE)

LLE is a robust method suitable for initial screening and larger volumes. It relies on partitioning the analyte into an organic solvent.

  • Acidification: Adjust the pH of the collected supernatant to ≤ 2.0 using concentrated HCl. Monitor with a calibrated pH meter.

    • Causality: At this pH, the carboxyl group of 5HHA is fully protonated (R-COOH), rendering it uncharged and significantly increasing its hydrophobicity, which is essential for its extraction into the organic phase.

  • Solvent Addition: Add an equal volume of ethyl acetate to the acidified supernatant in a sealed, solvent-resistant tube.

  • Extraction: Vortex the mixture vigorously for 2 minutes to ensure intimate contact between the aqueous and organic phases, maximizing the transfer of 5HHA.

  • Phase Separation: Centrifuge the tube at 2,000 x g for 5 minutes to achieve a sharp separation between the upper organic layer and the lower aqueous layer.

  • Organic Phase Collection: Carefully transfer the upper organic layer (containing 5HHA) to a clean glass flask.

  • Re-extraction (Optional but Recommended): To maximize recovery, repeat steps 2-5 on the remaining aqueous layer with a fresh portion of ethyl acetate. Combine the organic layers.

  • Drying: Add a small amount of anhydrous sodium sulfate (Na₂SO₄) to the combined organic extract to remove residual water. Swirl and let it sit for 5-10 minutes.

  • Concentration: Decant the dried organic solvent into a new flask and evaporate it to dryness using a rotary evaporator or a gentle stream of nitrogen. The resulting residue contains the crude 5HHA. Re-dissolve the residue in a known, small volume (e.g., 1 mL) of methanol or ethyl acetate for subsequent analysis.

G start Cell-Free Supernatant acidify Acidify to pH ≤ 2 with HCl start->acidify add_solvent Add equal volume of Ethyl Acetate acidify->add_solvent vortex Vortex for 2 min add_solvent->vortex centrifuge Centrifuge (2,000 x g, 5 min) vortex->centrifuge collect_org Collect Upper Organic Phase centrifuge->collect_org dry Dry with Na₂SO₄ collect_org->dry evaporate Evaporate Solvent dry->evaporate end Crude 5HHA Extract evaporate->end

Caption: Workflow for Liquid-Liquid Extraction (LLE) of 5HHA.

Part C: Extraction Method 2 - Solid-Phase Extraction (SPE)

SPE offers higher selectivity and produces a cleaner extract compared to LLE, making it ideal for applications requiring high purity.[4] This protocol uses a strong anion exchange (SAX) mechanism.

  • pH Adjustment: Adjust the pH of the collected supernatant to ~8.0-9.0 using a base like NH₄OH.

    • Causality: At this alkaline pH, the carboxyl group of 5HHA is deprotonated (R-COO⁻), giving it a negative charge. This is critical for it to bind to the positively charged stationary phase of the SAX cartridge.

  • Cartridge Conditioning: Condition a SAX SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water through it, using a vacuum manifold. Do not let the cartridge run dry.

  • Sample Loading: Load the pH-adjusted supernatant onto the conditioned cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing: Wash the cartridge with 5 mL of deionized water, followed by 5 mL of methanol, to remove unbound, neutral, and basic impurities.

  • Drying: Dry the cartridge thoroughly under high vacuum for 20-30 minutes to remove all residual washing solvents.

  • Elution: Elute the bound 5HHA by passing 4 mL of 2-5% formic acid in methanol through the cartridge.

    • Causality: The formic acid provides a high concentration of counter-ions and lowers the pH, protonating the 5HHA and disrupting its ionic bond with the SAX sorbent, allowing it to be eluted.

  • Concentration: Evaporate the eluate to dryness under a stream of nitrogen. Re-dissolve the residue in a known, small volume (e.g., 1 mL) of methanol for analysis.

Part D: Derivatization and Quantification by GC-MS

Direct analysis of 5HHA by GC is difficult due to its low volatility and polar nature. Derivatization is required to convert it into a more volatile and thermally stable compound.[5][6]

  • Preparation: Transfer a known volume of the dissolved extract (from LLE or SPE) to a clean GC vial. Add a known amount of internal standard. Evaporate to complete dryness.

  • Acid-Catalyzed Methylation:

    • To the dried extract, add 0.5 mL of anhydrous 1.25 M HCl in methanol.[5]

    • Cap the vial tightly and heat at 75-80°C for 1 hour.

    • Cool the vial to room temperature.

  • Reaction Quenching: Add 0.5 mL of saturated NaHCO₃ solution to neutralize the acid.

  • Extraction of Derivatized Product: Add 0.5 mL of hexane, vortex thoroughly, and centrifuge briefly to separate the phases.

  • Sample for GC-MS: Carefully transfer the upper hexane layer, containing the this compound methyl ester, to a new GC vial with an insert for analysis.

Suggested GC-MS Parameters:

ParameterSetting
GC System Agilent GC-MS or equivalent
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or similar)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Splitless mode, 250°C
Oven Program Initial 80°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
MS Ionization Electron Ionization (EI) at 70 eV
MS Mode Full scan (m/z 50-400) for identification and Selected Ion Monitoring (SIM) for accurate quantification

Note: These parameters are a starting point and should be optimized for your specific instrument and column.[6]

Data and Expected Results

The choice of extraction method will impact recovery and purity. A validation experiment should be performed by spiking a known concentration of 5HHA standard into a blank culture medium and calculating the recovery.

MethodExpected RecoveryPurityThroughputNotes
Liquid-Liquid Extraction 80-95%ModerateHighProne to co-extraction of other hydrophobic impurities.
Solid-Phase Extraction >90%HighModerateProvides a much cleaner sample, reducing matrix effects in MS.[4]

Quantification: Create a calibration curve using the 5HHA analytical standard (derivatized in the same manner as the samples) with the internal standard. The concentration of 5HHA in the original culture can be calculated based on this curve, accounting for all dilution and concentration factors.

Troubleshooting

  • Low Recovery:

    • LLE: Ensure supernatant pH was ≤ 2.0. Perform a second or third extraction. Check for emulsion formation; if present, try adding a small amount of salt (NaCl) to the aqueous phase to break it.

    • SPE: Ensure supernatant pH was correctly adjusted for binding. Check that the cartridge did not dry out during conditioning or loading. Ensure the elution solvent is sufficiently acidic to displace the analyte.

  • Poor Chromatographic Peaks:

    • Confirm complete derivatization. Incomplete reaction can lead to tailing peaks.

    • The extract may still contain impurities. Use the SPE method for cleaner samples or add a clean-up step to the LLE protocol.

  • High Signal Variability:

    • Ensure consistent and accurate addition of the internal standard to all samples and standards.

    • Check for matrix effects, especially with LLE extracts. Dilute the sample further if necessary.

References

  • Human Metabolome Database. (2021). This compound (HMDB0000525). HMDB. [Link]
  • Jeong, Y., et al. (2025). Development of scalable precision fermentation and chemical-grade purification of 5-aminovaleric acid for high-value valorization.
  • PubChem. (2025). This compound.
  • Kim, T. H., et al. (2024). Microbial production of adipic acid from 6-hydroxyhexanoic acid for biocatalytic upcycling of polycaprolactone. Enzyme and Microbial Technology. [Link]
  • Lennen, R. M., et al. (2016). Quantification of Bacterial Fatty Acids by Extraction and Methylation. Journal of Visualized Experiments. [Link]
  • Britton, L. N., et al. (1983).
  • Gracia-Moreno, E., et al. (2015). Quantitative determination of five hydroxy acids, precursors of relevant wine aroma compounds in wine and other alcoholic beverages.
  • FooDB. (2015). Showing Compound this compound (FDB022093). FooDB. [Link]
  • López-Garzón, C. S., & Straathof, A. J. J. (2014).
  • PubChem. (2026). (5R)-5-hydroxyhexanoic acid.
  • Huidrom, S., et al. (2022).

Sources

Application Notes and Protocols: 5-Hydroxyhexanoic Acid as a Biomarker for Metabolic Disorders

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Diagnostic Potential of 5-Hydroxyhexanoic Acid

This compound, a medium-chain hydroxy fatty acid, is emerging as a significant biomarker in the landscape of metabolic disorders.[1][2] Traditionally associated with inborn errors of metabolism, recent evidence has expanded its clinical relevance to more common complex diseases. This document provides a comprehensive guide for the utilization of this compound as a biomarker, detailing the underlying biochemical principles and providing robust analytical protocols for its quantification in biological matrices. As a senior application scientist, this guide is designed to be a practical resource, blending established methodologies with the scientific rationale necessary for rigorous research and development.

The Biochemical Significance of this compound

This compound is a product of the omega-1 (ω-1) hydroxylation of hexanoic acid, a medium-chain fatty acid. This metabolic process occurs primarily in the endoplasmic reticulum of liver and kidney cells and is an alternative to the primary beta-oxidation pathway for fatty acid degradation.[3][4][5] Under normal physiological conditions, the omega-oxidation pathway is a minor contributor to fatty acid metabolism. However, its activity increases significantly when beta-oxidation is impaired.

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency

In individuals with MCAD deficiency, the most common inherited disorder of fatty acid oxidation, the beta-oxidation of medium-chain fatty acids is blocked.[6][7] This leads to an accumulation of medium-chain fatty acids, which are then shunted into the omega-oxidation pathway. Consequently, elevated levels of this compound and other dicarboxylic acids are observed in the urine and plasma of these patients, making it a key diagnostic marker for this condition.[6][8]

Diabetic Nephropathy

More recently, this compound has been identified as a potential biomarker for the early detection of renal functional decline in patients with type 2 diabetes and microalbuminuria.[9][10][11] Studies have shown that decreased urinary concentrations of this compound are associated with the progression of diabetic nephropathy.[9][10][11] The precise mechanism underlying this observation is still under investigation but may reflect alterations in renal fatty acid metabolism and oxidative stress in the diabetic kidney.[12]

Visualizing the Metabolic Pathway

The formation of this compound is a critical aspect of its role as a biomarker. The following diagram illustrates the omega-1 hydroxylation pathway of hexanoic acid.

Omega-1 Hydroxylation of Hexanoic Acid Hexanoic_acid Hexanoic Acid 5-Hydroxyhexanoic_acid This compound Hexanoic_acid->5-Hydroxyhexanoic_acid Cytochrome P450 (ω-1 hydroxylation) 6-Hydroxyhexanoic_acid 6-Hydroxyhexanoic Acid (ω-hydroxylation) Hexanoic_acid->6-Hydroxyhexanoic_acid Cytochrome P450 (ω-hydroxylation) Hexanedioic_acid Hexanedioic Acid (Adipic Acid) 6-Hydroxyhexanoic_acid->Hexanedioic_acid Alcohol Dehydrogenase & Aldehyde Dehydrogenase LC-MS/MS Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile + IS) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Injection LC Injection Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection MS/MS Detection (ESI-, MRM) Separation->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis Peak Area Ratio GC-MS_Workflow cluster_0 Sample Preparation cluster_1 GC-MS Analysis Urine Urine Sample Extraction Liquid-Liquid Extraction (Ethyl Acetate) Urine->Extraction Drying Evaporation to Dryness Extraction->Drying Derivatization TMS Derivatization (BSTFA) Drying->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation (DB-5ms Column) Injection->Separation Detection MS Detection (EI, SIM) Separation->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis Peak Area Ratio

Sources

Stable isotope labeling of 5-Hydroxyhexanoic acid for metabolic tracing

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Stable Isotope Labeling of 5-Hydroxyhexanoic Acid for Metabolic Tracing

Introduction: Unraveling Metabolic Fates with Stable Isotopes

Metabolic tracing using stable isotope-labeled compounds has become an indispensable tool in modern biological research, offering a dynamic view of metabolic pathways that is unattainable with static metabolite measurements alone. By introducing molecules enriched with heavy, non-radioactive isotopes like Carbon-13 (¹³C) or Deuterium (²H), researchers can follow the transformation of a specific substrate through complex biochemical networks. This approach provides critical insights into pathway activity, flux rates, and the interconnectedness of metabolic systems in both health and disease.

This compound (5-HHA) is a medium-chain fatty acid metabolite of particular interest. It is recognized as a biomarker for certain metabolic disorders, such as Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD), where defects in fatty acid β-oxidation lead to its accumulation. Furthermore, emerging evidence suggests that 5-HHA may be a product of gut microbial metabolism, potentially playing a role in host-microbiome interactions. Understanding the metabolic fate of 5-HHA is therefore crucial for diagnosing and managing metabolic diseases and for deciphering the complex chemical communication between the gut microbiota and the host.

This application note provides a comprehensive guide for researchers on the use of stable isotope-labeled 5-HHA for metabolic tracing studies. We present a proposed strategy for the synthesis of [¹³C₆]-5-Hydroxyhexanoic acid, detailed protocols for its application in cell culture models, and a robust workflow for sample analysis using Liquid Chromatography-Mass Spectrometry (LC-MS).

Part 1: Synthesis of [¹³C₆]-5-Hydroxyhexanoic Acid

The availability of high-purity, stable isotope-labeled 5-HHA is the prerequisite for any tracing experiment. While custom synthesis by specialized vendors is an option, this section outlines a plausible synthetic route starting from a commercially available labeled precursor, [¹³C₆]-D-glucose. This proposed pathway involves microbial fermentation followed by chemical reduction.

Workflow for Proposed Synthesis

A [¹³C₆]-D-Glucose B Fermentation (e.g., engineered E. coli) A->B Precursor C [¹³C₆]-Adipic Acid B->C Biosynthesis D Selective Reduction (e.g., with BH₃•THF) C->D Chemical Conversion E [¹³C₆]-5-Hydroxyhexanoic Acid D->E Product F Purification (e.g., HPLC) E->F Refinement G Structure & Purity Verification (NMR, HRMS) F->G Quality Control

Caption: Proposed workflow for the synthesis of labeled 5-HHA.

Protocol: Synthesis of [¹³C₆]-5-Hydroxyhexanoic Acid

Disclaimer: This protocol is a theoretical outline and requires optimization by a trained synthetic chemist in a properly equipped laboratory.

  • Microbial Production of [¹³C₆]-Adipic Acid:

    • Culture an engineered strain of E. coli capable of converting glucose to adipic acid. Such strains have been developed and reported in the literature for biorefinery applications.

    • In a defined minimal medium, provide [¹³C₆]-D-Glucose as the sole carbon source.

    • Monitor the fermentation process, and upon completion, separate the cells from the culture medium.

    • Extract the [¹³C₆]-adipic acid from the supernatant, for example, by acidification and solvent extraction.

  • Selective Chemical Reduction:

    • The selective reduction of one carboxylic acid group of adipic acid to a hydroxyl group is a key challenge. A carefully controlled reaction with a reducing agent like borane tetrahydrofuran complex (BH₃•THF) can achieve this.

    • Dissolve the purified [¹³C₆]-adipic acid in an appropriate anhydrous solvent (e.g., THF).

    • Slowly add a sub-stoichiometric amount of the reducing agent at a controlled temperature to favor mono-reduction.

    • Quench the reaction and perform an aqueous workup to isolate the crude product containing [¹³C₆]-5-hydroxyhexanoic acid.

  • Purification and Verification:

    • Purify the crude product using preparative High-Performance Liquid Chromatography (HPLC).

    • Verify the identity and isotopic enrichment of the final product using High-Resolution Mass Spectrometry (HRMS) to confirm the mass corresponding to the fully labeled molecule.

    • Confirm the structure and position of the hydroxyl group using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).

Part 2: Metabolic Tracing in a Cell Culture Model

This section describes a protocol for tracing the metabolism of [¹³C₆]-5-HHA in a relevant cell line, such as HepG2 human liver cells, which are a common model for studying hepatic metabolism.

Experimental Workflow

A Seed HepG2 Cells B Incubate (24h) Allow cells to adhere A->B C Replace Medium with [¹³C₆]-5-HHA containing medium B->C Labeling Start D Time-Course Incubation (e.g., 0, 2, 6, 12, 24h) C->D E Quench Metabolism (Cold Methanol) D->E Harvest F Extract Metabolites (e.g., Folch Method) E->F G LC-MS/MS Analysis F->G

Caption: Workflow for in-vitro metabolic tracing of 5-HHA.

Protocol: Cell Culture Labeling and Metabolite Extraction
  • Cell Seeding: Plate HepG2 cells in 6-well plates at a density of 1 x 10⁶ cells per well and allow them to adhere and reach approximately 80% confluency.

  • Preparation of Labeling Medium: Prepare fresh cell culture medium (e.g., DMEM) supplemented with a known concentration of sterile-filtered [¹³C₆]-5-HHA. A typical starting concentration might be 100 µM, but this should be optimized.

  • Labeling:

    • Aspirate the standard medium from the cells.

    • Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the prepared labeling medium to the cells.

    • Incubate the plates for a time-course (e.g., 0, 2, 6, 12, 24 hours). The "0-hour" time point represents an immediate wash and harvest after adding the label, serving as a background control.

  • Metabolite Quenching and Extraction:

    • At each time point, rapidly aspirate the labeling medium.

    • Immediately place the plate on dry ice and add 1 mL of ice-cold 80% methanol to each well to quench all enzymatic activity.

    • Scrape the cells in the cold methanol and transfer the cell slurry to a microcentrifuge tube.

    • Vortex thoroughly and centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes.

    • Collect the supernatant, which contains the polar metabolites. This fraction is now ready for LC-MS analysis.

Part 3: LC-MS/MS Analysis and Data Interpretation

The analysis of labeled metabolites requires a sensitive and specific analytical method. LC-MS/MS is the gold standard for this application, allowing for the separation and quantification of isotopologues (molecules that differ only in their isotopic composition).

LC-MS/MS Method
  • Chromatography: Use a reverse-phase C18 column suitable for separating polar and non-polar metabolites. A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is a common starting point.

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode. Detect 5-HHA and its potential downstream metabolites using Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).

Expected Labeled Metabolites and SRM Transitions

The primary goal is to trace the ¹³C label from 5-HHA into downstream metabolic pathways. Based on known fatty acid metabolism, 5-HHA could potentially be activated to 5-hydroxyhexanoyl-CoA and enter the β-oxidation pathway. The table below lists the expected masses for unlabeled (M+0) and fully labeled (M+6) 5-HHA, along with a hypothetical downstream metabolite, 3-hydroxybutyrate, which could be formed from the acetyl-CoA generated.

CompoundFormulaUnlabeled Mass (M+0) [M-H]⁻Labeled Mass (M+6) [M-H]⁻Example SRM Transition (M+6)
This compoundC₆H₁₂O₃131.07137.10137.1 -> 119.1
3-Hydroxybutyric AcidC₄H₈O₃103.04107.06 (from [¹³C₂]-acetyl-CoA)107.1 -> 89.1

Note: The labeled mass of 3-hydroxybutyrate would be M+2 or M+4 depending on which labeled acetyl-CoA units condense.

Data Interpretation

By monitoring the abundance of the M+6 isotopologue of 5-HHA over time, you can measure its uptake by the cells. The appearance of ¹³C labels in downstream metabolites like 3-hydroxybutyrate (as M+2 or M+4) would provide direct evidence of the catabolism of 5-HHA through β-oxidation. The fractional enrichment of these downstream pools can be calculated to quantify the contribution of 5-HHA to their formation. This data provides a direct measure of metabolic flux through the pathway.

Conclusion

Stable isotope tracing with labeled this compound is a powerful method for investigating its metabolic role in various biological contexts. The protocols and workflows outlined in this application note provide a robust framework for researchers to design and execute experiments aimed at understanding the uptake, catabolism, and metabolic fate of this important molecule. Careful execution of the synthesis, cell culture, and analytical steps will yield high-quality data, enabling new insights into fatty acid metabolism in disease and host-microbiome interactions.

References

  • Title: Medium-Chain Acyl-CoA Dehydrogenase Deficiency Source: GeneReviews® URL:[Link]
  • Title: The expanded human gut microbe-derived metabolite database, gutMGdb Source: Nucleic Acids Research URL:[Link]
  • Title: Toward a bio-based production of adipic acid and its precursors from renewable feedstocks Source: Journal of Industrial Microbiology & Biotechnology URL:[Link]
  • Title: this compound Source: PubChem URL:[Link]
  • Title: Determination of this compound in urine of patients with medium-chain acyl-CoA dehydrogenase deficiency Source: Journal of Chromatography B: Biomedical Sciences and Applic

Application Note: Quantitative Analysis of 5-Hydroxyhexanoic Acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the quantitative analysis of 5-Hydroxyhexanoic acid (5-HHA) in biological matrices such as plasma and urine. 5-HHA is a medium-chain hydroxy fatty acid that serves as a human urinary metabolite, and its accurate quantification is crucial for various research and clinical applications.[1] This application note details two robust and validated analytical methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We provide detailed, step-by-step protocols for sample preparation, instrument setup, and data analysis. Furthermore, this guide is grounded in established principles of bioanalytical method validation as outlined by the FDA and EMA, ensuring that the described protocols are reliable, reproducible, and fit for purpose.[2][3][4]

Introduction to this compound (5-HHA)

This compound (also known as 5-hydroxycaproic acid) is a C6-chain fatty acid substituted with a hydroxyl group at the fifth carbon.[1] As an endogenous metabolite, its concentration in biological fluids can be indicative of metabolic pathways related to fatty acid oxidation.[5] Abnormal levels have been noted in the context of medium-chain acyl-CoA dehydrogenase (MCAD) deficiency and other metabolic disorders.[5] Therefore, the ability to accurately measure 5-HHA concentrations is essential for researchers in drug development, clinical diagnostics, and metabolic studies. This guide provides the necessary protocols to establish a validated analytical workflow for this important compound.

Physicochemical Properties of this compound

A thorough understanding of the analyte's chemical properties is fundamental to developing a robust analytical method. These properties dictate the optimal choices for extraction, separation, and detection.

PropertyValueSource
Molecular Formula C₆H₁₂O₃PubChem[1]
Molecular Weight 132.16 g/mol PubChem[1][6]
IUPAC Name This compoundPubChem[1]
CAS Number 44843-89-2PubChem[1]
pKa (Strongest Acidic) ~4.71FooDB[5][7]
logP ~0.32 - 0.62FooDB, ChemScene[5][6][7]
Water Solubility ~128 g/L (Predicted)FooDB[5][7]

The presence of both a carboxylic acid (pKa ~4.71) and a hydroxyl group makes 5-HHA a polar molecule with good water solubility. The carboxylic acid moiety is the primary handle for chemical manipulation, such as pH-dependent extraction and derivatization.

Analytical Strategies: A Comparative Overview

The two most suitable techniques for the quantification of 5-HHA are GC-MS and LC-MS/MS.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a classic and powerful technique for small, volatile molecules. However, due to the low volatility and high polarity of 5-HHA, derivatization is mandatory.[8] This process converts the polar carboxyl and hydroxyl groups into nonpolar, thermally stable moieties (e.g., trimethylsilyl ethers), enabling the compound to traverse the GC column.[9] While requiring an extra sample preparation step, GC-MS offers excellent chromatographic resolution and established fragmentation libraries.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the preferred method for its high sensitivity, specificity, and throughput. It can frequently analyze polar compounds like 5-HHA in their native form without derivatization. Sample preparation can be streamlined, often involving a simple protein precipitation followed by solid-phase extraction (SPE).[10][11]

The choice between these methods will depend on available instrumentation, required sensitivity, sample matrix complexity, and desired sample throughput.

Recommended Protocol 1: Quantification by GC-MS

Principle

This protocol employs a liquid-liquid extraction (LLE) to isolate 5-HHA from the biological matrix, followed by a chemical derivatization step to increase its volatility for GC-MS analysis. LLE is a technique that separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous and an organic phase.[12][13] By acidifying the sample, 5-HHA is protonated (non-ionized), increasing its solubility in the organic solvent. The isolated analyte is then derivatized via silylation, where active hydrogens on the carboxyl and hydroxyl groups are replaced by trimethylsilyl (TMS) groups.

Sample Preparation Workflow (GC-MS)

GCMS_Workflow start Biological Sample (e.g., 200 µL Plasma/Urine) istd Add Internal Standard (e.g., 5-HHA-d5) start->istd acidify Acidify Sample (e.g., with HCl to pH < 2) istd->acidify lle Liquid-Liquid Extraction (e.g., with Ethyl Acetate) acidify->lle separate Separate Organic Layer lle->separate evaporate Evaporate to Dryness (under Nitrogen stream) separate->evaporate derivatize Derivatization (BSTFA + 1% TMCS, 70°C) evaporate->derivatize inject Inject into GC-MS derivatize->inject

Caption: Workflow for 5-HHA quantification by GC-MS.

Detailed Protocol: Sample Preparation
  • Sample Aliquoting: Pipette 200 µL of the biological sample (plasma, urine) into a 2 mL microcentrifuge tube.

  • Internal Standard Spiking: Add an appropriate amount of a stable isotope-labeled internal standard (e.g., this compound-d5) to all samples, calibration standards, and quality controls.

  • Acidification: Add 20 µL of 6M HCl to the sample to adjust the pH to below 2. This step is critical to ensure that the carboxylic acid group of 5-HHA is fully protonated, maximizing its partitioning into the organic solvent.[14][15] Vortex for 10 seconds.

  • Liquid-Liquid Extraction: Add 1 mL of ethyl acetate to the tube. Vortex vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.

  • Phase Separation: Centrifuge the tube at 10,000 x g for 5 minutes to separate the layers.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass test tube. Avoid aspirating the aqueous layer or the protein interface. Repeat the extraction (steps 4-6) with another 1 mL of ethyl acetate and combine the organic layers to maximize recovery.

  • Evaporation: Evaporate the pooled organic extract to complete dryness under a gentle stream of nitrogen at 40-50°C.

  • Derivatization: Add 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) to the dried residue.[9][16] Cap the tube tightly and heat at 70°C for 30 minutes. The reaction converts 5-HHA to its di-TMS derivative.

  • Final Step: After cooling to room temperature, transfer the derivatized sample to a GC vial with a micro-insert for analysis.

GC-MS Instrumental Parameters
ParameterRecommended Setting
GC System Agilent 8890 GC or equivalent
MS System Agilent 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Injection Volume 1 µL
Inlet Temperature 250°C
Injection Mode Splitless
Carrier Gas Helium, 1.2 mL/min constant flow
Oven Program Start at 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI), 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor To be determined empirically. Example ions for di-TMS derivative: m/z 117, 147, 261

Recommended Protocol 2: Quantification by LC-MS/MS

Principle

This method utilizes the high specificity and sensitivity of tandem mass spectrometry. Sample clean-up is achieved using solid-phase extraction (SPE), a technique that isolates analytes from a complex matrix based on their physical and chemical properties.[17] For an organic acid like 5-HHA, a mixed-mode strong anion exchange (MAX) sorbent is ideal.[18] At a high pH, the sorbent's quaternary amine group is positively charged and retains the deprotonated (negatively charged) 5-HHA. The sorbent's reversed-phase character can simultaneously retain non-polar interferences. Interferences are washed away, and the analyte is eluted with an acidic solvent.

Sample Preparation Workflow (LC-MS/MS)

LCMS_Workflow cluster_spe Solid-Phase Extraction (SPE) start Biological Sample (e.g., 100 µL Plasma) ppt Protein Precipitation (e.g., with 300 µL Acetonitrile) start->ppt centrifuge Centrifuge & Collect Supernatant ppt->centrifuge spe_load Load Sample centrifuge->spe_load spe_cond SPE Conditioning (Methanol then Water) spe_equil SPE Equilibration (e.g., NH4OH in Water) spe_cond->spe_equil spe_equil->spe_load spe_wash SPE Wash (NH4OH then Methanol) spe_load->spe_wash spe_elute SPE Elution (e.g., Formic Acid in ACN) spe_wash->spe_elute inject Inject into LC-MS/MS spe_elute->inject

Caption: Workflow for 5-HHA quantification by LC-MS/MS.

Detailed Protocol: Sample Preparation
  • Sample Aliquoting: Pipette 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard (e.g., 5-HHA-d5).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • SPE Conditioning: Condition a mixed-mode strong anion exchange SPE cartridge (e.g., Oasis MAX, 30 mg) by passing 1 mL of methanol followed by 1 mL of water.

  • SPE Equilibration: Equilibrate the cartridge by passing 1 mL of 2% ammonium hydroxide in water. This step ensures the sorbent is at a high pH to deprotonate the analyte for binding.

  • Loading: Transfer the supernatant from step 4 to the SPE cartridge and allow it to pass through slowly (1-2 drops per second).

  • Washing: Wash the cartridge with 1 mL of 2% ammonium hydroxide in water, followed by 1 mL of methanol. This two-step wash removes both polar and non-polar interferences while the analyte remains bound.

  • Elution: Elute the 5-HHA from the cartridge with 1 mL of 2% formic acid in acetonitrile into a clean collection tube. The acid neutralizes the analyte, releasing it from the sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a nitrogen stream at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Transfer to an LC vial for analysis.

LC-MS/MS Instrumental Parameters
ParameterRecommended Setting
LC System Waters Acquity UPLC or equivalent
MS System Sciex 6500+ QTRAP or equivalent
Column C18 Reverse-Phase (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 minutes, hold 1 min, return to 5% B and re-equilibrate
Column Temp 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions 5-HHA: Q1: 131.1 -> Q3: 113.1 (Quantifier), 131.1 -> 85.1 (Qualifier)5-HHA-d5 (example): Q1: 136.1 -> Q3: 118.1

Note: MRM transitions are predicted based on the structure ([M-H]⁻) and should be optimized empirically on the specific instrument used.

Bioanalytical Method Validation

Any quantitative method intended for use in regulated studies must be validated to ensure its performance is reliable and reproducible.[19] Validation should be performed in accordance with guidelines from regulatory bodies like the FDA (ICH Q2(R2)) and EMA.[2][4][20]

Validation Parameters and Typical Acceptance Criteria

The following table summarizes the key validation parameters and generally accepted criteria for chromatographic bioanalytical methods.[21][22]

ParameterPurposeTypical Acceptance Criteria
Selectivity & Specificity To ensure the method can differentiate the analyte from other components in the matrix (metabolites, impurities, etc.).No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte in blank matrix samples.
Linearity & Range To demonstrate a proportional relationship between instrument response and analyte concentration over a defined range.Calibration curve should have a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy To measure the closeness of determined values to the true value. Assessed by analyzing Quality Control (QC) samples at multiple concentrations.Mean concentration should be within ±15% of the nominal value for each QC level (Low, Mid, High).
Precision To measure the degree of scatter between repeated measurements. Assessed as intra-day and inter-day precision on QC samples.Coefficient of variation (%CV) should not exceed 15% for each QC level (Low, Mid, High).
Limit of Quantification (LOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Analyte response should be at least 5 times the response of a blank sample. Accuracy and precision should be within ±20%.
Recovery The efficiency of the extraction process. Compares the analyte response from an extracted sample to that of a non-extracted standard.Should be consistent, precise, and reproducible across the concentration range.
Matrix Effect To assess the suppression or enhancement of ionization caused by co-eluting matrix components in LC-MS/MS.The %CV of the matrix factor across different lots of matrix should be ≤15%.
Stability To ensure the analyte is stable in the biological matrix under various storage and processing conditions (freeze-thaw, bench-top, long-term storage).Mean concentrations of stability samples should be within ±15% of the nominal concentration of freshly prepared samples.

References

  • Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. National Institutes of Health (NIH). [Link]
  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]
  • Guideline Bioanalytical method validation. European Medicines Agency (EMA). [Link]
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]
  • This compound | C6H12O3. PubChem, National Institutes of Health (NIH). [Link]
  • Solid-phase Extraction Procedure to Remove Organic Acids From Honey. PubMed, National Institutes of Health (NIH). [Link]
  • ICH and FDA Guidelines for Analytical Method Valid
  • Q2(R2) Validation of Analytical Procedures March 2024. U.S.
  • Bioanalytical method valid
  • Highlights from FDA's Analytical Test Method Valid
  • Q2(R2) Validation of Analytical Procedures. U.S.
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
  • (5R)-5-hydroxyhexanoic acid | C6H12O3. PubChem, National Institutes of Health (NIH). [Link]
  • Showing Compound this compound (FDB022093). FooDB. [Link]
  • What SPE product is a good choice for extraction of organic acids from an aqueous solution?
  • Showing Compound (5R)-5-Hydroxyhexanoic acid (FDB022025). FooDB. [Link]
  • Production of hydroxy acids.
  • Sample preparation str
  • (5R)-5-Hydroxyhexanoic acid GC-MS (Non-derivatized).
  • Solid-Phase Extraction. Chemistry LibreTexts. [Link]
  • Solid-phase extraction. Wikipedia. [Link]
  • MALDI-TOF Sample Preparation. University of California, Riverside. [Link]
  • Quantitative determination of five hydroxy acids, precursors of relevant wine aroma compounds in wine and other alcoholic beverages.
  • Liquid–liquid extraction. Wikipedia. [Link]
  • Showing metabocard for this compound (HMDB0000525).
  • GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. Wiley Online Library. [Link]
  • Acids: Derivatization for GC Analysis.
  • Bruker Guide to MALDI Sample Prepar
  • Liquid-Liquid Extraction. Chemistry LibreTexts. [Link]
  • Separation of Hexanoic acid, 6-hydroxy-, methyl ester on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • Liquid-Liquid Extraction. YouTube. [Link]
  • Liquid-Liquid Extraction. YouTube. [Link]
  • Sample Preparation. SickKids Research Institute. [Link]
  • A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
  • Analytical Methods for Organic Acids. Shimadzu. [Link]
  • A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
  • Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological. Semantic Scholar. [Link]
  • Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. National Institutes of Health (NIH). [Link]
  • Practical LC-MS/MS Method for 5-Hydroxyindoleacetic Acid in Urine.
  • Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. PubMed Central, National Institutes of Health (NIH). [Link]

Sources

High-Performance Liquid Chromatography (HPLC) for 5-Hydroxyhexanoic Acid Purification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed guide for the purification of 5-Hydroxyhexanoic acid (5-HHA) using High-Performance Liquid Chromatography (HPLC). It is designed for researchers, scientists, and professionals in the field of drug development and analytical chemistry. This document outlines the fundamental principles, provides detailed step-by-step protocols for method development, sample preparation, and purification, and offers insights into troubleshooting common issues. By explaining the causality behind experimental choices, this guide aims to equip the user with the necessary expertise to develop and execute robust and efficient HPLC-based purification strategies for 5-HHA and similar hydroxy fatty acids.

Introduction: The Significance of this compound and the Role of HPLC Purification

This compound (5-HHA) is a short-chain hydroxy fatty acid that serves as an important chiral building block in the synthesis of various pharmaceuticals and other fine chemicals. Its presence in biological systems and its potential as a precursor for biodegradable polymers also make it a molecule of significant interest. The purity of 5-HHA is paramount for its subsequent applications, necessitating a reliable and efficient purification methodology.

High-Performance Liquid Chromatography (HPLC) stands out as the premier technique for the purification of polar organic compounds like 5-HHA.[1] Its high resolution, sensitivity, and adaptability make it an ideal choice for isolating 5-HHA from complex mixtures, including reaction byproducts, starting materials, and other impurities. Reversed-phase HPLC (RP-HPLC), in particular, is a powerful and widely used mode of liquid chromatography for the separation of organic compounds.[2] This application note will focus primarily on RP-HPLC for 5-HHA purification.

The Challenge of Purifying Polar Organic Acids

Organic acids, especially those with hydroxyl groups, present unique challenges in chromatography. Their high polarity can lead to poor retention on traditional reversed-phase columns, often requiring highly aqueous mobile phases.[3] The use of high water content in the mobile phase can, in some cases, lead to a phenomenon known as "phase collapse," where the stationary phase loses its retentive properties.[3] Furthermore, the acidic nature of the carboxyl group necessitates careful control of the mobile phase pH to ensure consistent ionization state and, consequently, reproducible retention times.[4][5]

Foundational Principles of 5-HHA Purification by HPLC

The successful purification of 5-HHA by HPLC hinges on a thorough understanding of the interplay between the analyte, the stationary phase, and the mobile phase. This section delves into the key theoretical considerations that underpin method development.

The Mechanism of Reversed-Phase Chromatography

In reversed-phase chromatography, a non-polar stationary phase is used in conjunction with a polar mobile phase.[2] The separation is based on the hydrophobic interactions between the analyte and the stationary phase. More hydrophobic (less polar) molecules will have a stronger affinity for the stationary phase and will thus be retained longer, eluting later from the column. Conversely, more polar molecules will have a greater affinity for the mobile phase and will elute earlier. By manipulating the composition of the mobile phase, typically by altering the ratio of an organic solvent (modifier) to water, the retention of the analytes can be precisely controlled.[2][6]

Key Parameters Influencing Separation

Several critical parameters must be optimized to achieve a successful separation of 5-HHA:

  • Stationary Phase Selection: The choice of the HPLC column is the most crucial decision in method development. For polar compounds like 5-HHA, C18 (octadecylsilane) columns are the most common choice.[2] However, to counteract the challenges of poor retention and phase collapse in highly aqueous mobile phases, specialized polar-embedded or polar-endcapped C18 columns are often preferred.[3] These columns are designed to be stable in 100% aqueous mobile phases.[3]

  • Mobile Phase Composition: The mobile phase in RP-HPLC for organic acids typically consists of an aqueous component and an organic modifier.

    • Aqueous Component & pH Control: The aqueous portion of the mobile phase must be buffered to maintain a constant pH.[4] For acidic compounds like 5-HHA, it is generally advisable to work at a low pH (typically 2.5-3.5).[4] At this pH, the carboxylic acid group is protonated (non-ionized), which increases its hydrophobicity and enhances its retention on the C18 column, leading to better peak shapes.[4] Phosphoric acid or formic acid are commonly used to acidify the mobile phase.[3][7]

    • Organic Modifier: Acetonitrile and methanol are the most common organic solvents used in reversed-phase HPLC.[2] Acetonitrile often provides better peak shape and lower backpressure.[4] The proportion of the organic modifier is adjusted to control the elution of 5-HHA. A higher percentage of organic solvent will decrease the polarity of the mobile phase, leading to faster elution.

  • Detection: The choice of detector depends on the chromophoric properties of the analyte. Since 5-HHA lacks a strong chromophore, direct UV detection can be challenging. A common approach is to use a low UV wavelength, such as 210-220 nm, where the carboxyl group exhibits some absorbance.[8] Alternatively, derivatization with a UV-active agent can be employed to enhance sensitivity. For applications requiring high sensitivity and specificity, coupling the HPLC system to a mass spectrometer (LC-MS) is the preferred method.

Experimental Workflow and Protocols

This section provides a detailed, step-by-step guide to the purification of this compound.

Overall Experimental Workflow

The purification process can be broken down into several key stages, as illustrated in the diagram below.

HPLC_Workflow cluster_prep Pre-Purification cluster_run Purification Run cluster_post Post-Purification SamplePrep Sample Preparation (Filtration, Dilution) MethodDev Method Development (Column & Mobile Phase Selection) SystemEquil System Equilibration MethodDev->SystemEquil SampleInject Sample Injection SystemEquil->SampleInject GradientElution Gradient Elution & Data Acquisition SampleInject->GradientElution FractionCollect Fraction Collection GradientElution->FractionCollect PurityAnalysis Purity Analysis (Analytical HPLC, LC-MS) FractionCollect->PurityAnalysis SolventEvap Solvent Evaporation PurityAnalysis->SolventEvap

Caption: A flowchart illustrating the key stages of the HPLC purification process for 5-HHA.

Materials and Reagents
  • This compound standard (for method development)

  • Crude this compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Phosphoric acid or Formic acid (analytical grade)

  • 0.22 µm or 0.45 µm syringe filters (PTFE or nylon)

Protocol 1: Sample Preparation

Proper sample preparation is crucial for protecting the HPLC column and ensuring reproducible results.[9][10][11]

  • Dissolution: Dissolve the crude 5-HHA sample in the initial mobile phase (the mobile phase composition at the beginning of the gradient). This minimizes peak distortion due to solvent mismatch.

  • Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the column frit.[10]

  • Dilution: If the concentration of 5-HHA in the sample is very high, dilute it with the initial mobile phase to avoid overloading the column.

Protocol 2: HPLC Method Development and Purification

This protocol outlines the steps for developing an effective purification method.

Table 1: HPLC System and Initial Conditions

ParameterRecommended Starting Condition
HPLC System A preparative or semi-preparative HPLC system
Column C18 reversed-phase column (e.g., 10 mm x 250 mm, 5 µm particle size) suitable for highly aqueous mobile phases
Mobile Phase A 0.1% Phosphoric acid in water
Mobile Phase B Acetonitrile
Flow Rate 4.0 mL/min (for a 10 mm ID column)
Detection UV at 210 nm
Injection Volume 100 - 500 µL (depending on sample concentration)
Column Temperature 30 °C

Method Development Steps:

  • System Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 10-15 column volumes or until a stable baseline is achieved.[4]

  • Scouting Gradient: Perform a broad gradient run to determine the approximate elution time of 5-HHA. A typical scouting gradient would be from 5% to 95% B over 20-30 minutes.

  • Gradient Optimization: Based on the scouting run, design a more focused gradient around the elution point of 5-HHA. The goal is to create a shallow gradient that provides good separation between 5-HHA and any closely eluting impurities.[12]

    • Example Optimized Gradient:

      • 0-5 min: 5% B (isocratic)

      • 5-25 min: 5% to 40% B (linear gradient)

      • 25-30 min: 40% to 95% B (column wash)

      • 30-35 min: 95% B (isocratic wash)

      • 35-40 min: Re-equilibration at 5% B

  • Purification Run and Fraction Collection: Once the analytical method is optimized, scale up the injection volume for the preparative run. Collect fractions corresponding to the 5-HHA peak.

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to assess their purity.

  • Solvent Evaporation: Pool the pure fractions and remove the solvent using a rotary evaporator or lyophilizer to obtain the purified 5-HHA.

Chiral Separation of this compound

5-HHA is a chiral molecule, and in many pharmaceutical applications, the separation of its enantiomers is necessary. Chiral HPLC is the most effective technique for this purpose.[13][14]

Principles of Chiral HPLC

Chiral separation is achieved by using a chiral stationary phase (CSP) or a chiral mobile phase additive.[15] CSPs are the more common approach and are commercially available with a variety of chiral selectors, such as polysaccharide derivatives (e.g., cellulose or amylose) and macrocyclic glycopeptides.[15][16] The separation occurs due to the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, which have different stabilities and thus different retention times.[14]

Protocol 3: Chiral HPLC Method Development

Developing a chiral separation method often involves screening several different chiral columns and mobile phases.[15]

Table 2: Recommended Chiral HPLC Screening Conditions

ParameterCondition 1 (Normal Phase)Condition 2 (Reversed Phase)
Column Polysaccharide-based CSP (e.g., Chiralpak IA, IB, or IC)Macrocyclic glycopeptide-based CSP (e.g., Chirobiotic V, T)
Mobile Phase n-Hexane / Isopropanol (e.g., 90:10 v/v) with 0.1% TFAAcetonitrile / 0.1% Acetic Acid in Water (e.g., 20:80 v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 210 nmUV at 210 nm

Screening and Optimization:

  • Screen different combinations of chiral columns and mobile phases to identify a system that provides at least partial separation of the enantiomers.

  • Optimize the separation by adjusting the ratio of the mobile phase components, the type and concentration of the acidic additive, and the column temperature.

Troubleshooting

Even with a well-developed method, issues can arise during HPLC purification. The following flowchart provides a systematic approach to troubleshooting common problems.

Troubleshooting cluster_peak Peak Shape Issues cluster_retention Retention Time Issues cluster_pressure System Pressure Issues Problem Problem Observed PoorPeakShape Poor Peak Shape (Tailing, Fronting, Broadening) Problem->PoorPeakShape RetentionDrift Retention Time Drift Problem->RetentionDrift HighPressure High Backpressure Problem->HighPressure CheckpH Is mobile phase pH appropriate? (2-3 units away from pKa) PoorPeakShape->CheckpH CheckOverload Is the column overloaded? CheckpH->CheckOverload Yes CheckColumnHealth Is the column old or contaminated? CheckOverload->CheckColumnHealth No CheckEquilibration Is the column properly equilibrated? RetentionDrift->CheckEquilibration CheckTemp Is the column temperature stable? CheckEquilibration->CheckTemp Yes CheckMobilePhase Is the mobile phase composition consistent? CheckTemp->CheckMobilePhase Yes CheckBlockage Is there a blockage in the system? (frits, tubing) HighPressure->CheckBlockage CheckSolventViscosity Is the mobile phase viscosity too high? CheckBlockage->CheckSolventViscosity No

Caption: A troubleshooting guide for common issues encountered in HPLC.

Conclusion

This application note provides a comprehensive framework for the successful purification of this compound using HPLC. By understanding the fundamental principles of reversed-phase and chiral chromatography and by following the detailed protocols provided, researchers can develop robust and efficient purification methods. The key to success lies in a systematic approach to method development, careful sample preparation, and a logical strategy for troubleshooting. The methodologies described herein are not only applicable to 5-HHA but can also be adapted for the purification of other similar hydroxy fatty acids and polar organic molecules.

References

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids.
  • Agilent Technologies. (n.d.). Separation of Organic Acids on an Agilent Polaris C18-A Column.
  • Caglar, F., & Oztunç, A. (2015). HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions. Journal of Chromatographic Science, 53(7), 1128-1134.
  • Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography.
  • Wikipedia. (n.d.). Reversed-phase chromatography.
  • Skopalová, J., et al. (2012). HPLC-ED/UV with Solid Phase Extraction for the Determination of 5-Hydroxyindole-3-acetic Acid. International Journal of Electrochemical Science, 7, 5944-5957.
  • Nacalai Tesque, Inc. (n.d.). Sample Pretreatment for HPLC.
  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • Zhang, Y., et al. (2024). Determination of the Content of α-Hydroxy Acids in Cosmetics by HPLC. Journal of Cosmetics, Dermatological Sciences and Applications, 14, 1-10.
  • Bhushan, B., et al. (2023). Validated Ultraviolet High-Performance Liquid Chromatography Method for Post-mortem 5-Hydroxy-indoleacetic Acid Measurement in Human Cerebrospinal Fluid. Journal of Laboratory Physicians, 15(3), 369-375.
  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
  • Das, A., et al. (2017). A simple, efficient and rapid HPLC–UV method for the detection of 5-HT in RIN-14B cell extract and cell culture medium. Journal of Analytical Science and Technology, 8(1), 1-9.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Lab-Training. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
  • D'Arienzo, C. J., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites, 13(1), 123.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Hroboňová, K., et al. (2024). Development of chiral and achiral high performance liquid chromatography methods for the analysis of main flavour compound of hazelnut. Journal of Food Composition and Analysis, 125, 105777.
  • ResearchGate. (n.d.). Chiral HPLC separations | Request PDF.
  • Satinder, A. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 20(11), 1034-1044.
  • Erk, N. (2014). Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma. Journal of Analytical Methods in Chemistry, 2014, 1-8.
  • Cásedas, G., et al. (2024). Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance. Molecules, 29(11), 2533.
  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. In Peptide Analysis Protocols (pp. 3-45). Humana Press.
  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.
  • Sangeetha, S., et al. (2018). Method Development and Validation of Caproic Acid from Vanilla planifolia Pods by HPLC. Pharmacophore, 9(1), 84-89.
  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3-45.

Sources

Application Note: A Multi-dimensional NMR Approach for the Structural Elucidation of 5-Hydroxyhexanoic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in organic synthesis, natural product analysis, and metabolomics.

Abstract

This application note provides a comprehensive guide to utilizing a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the unambiguous structural elucidation of 5-hydroxyhexanoic acid and its common derivatives, such as esters and lactones. We move beyond a simple recitation of methods to explain the causality behind experimental choices, offering a robust, self-validating workflow. Detailed protocols for sample preparation, data acquisition, and a step-by-step interpretation strategy are presented, integrating one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. This guide is designed to empower researchers to confidently determine the precise molecular architecture of this important class of compounds.

Introduction: The Challenge of Isomeric Complexity

This compound is a naturally occurring medium-chain fatty acid found as a human urinary metabolite.[1][2] Its structure, featuring both a carboxylic acid and a secondary alcohol, makes it a versatile chiral building block in chemical synthesis and a key molecule in metabolic studies.[2][3][4] Derivatives of this scaffold, such as esters or the corresponding lactone (δ-hexalactone), which can form upon heating, possess closely related structures that can be challenging to differentiate by mass spectrometry alone.[5]

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the definitive, non-destructive structural elucidation of organic molecules in solution.[6][7][8] By providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms, a multi-dimensional NMR approach can resolve any structural ambiguity. This note details the logical workflow for leveraging a complete NMR toolkit to solve and verify the structures of this compound derivatives.

The NMR Toolkit: Principles and Rationale

A combination of NMR experiments is essential for a complete structural assignment. Each experiment provides a unique piece of the puzzle, and together they form a self-validating dataset.

  • 1D ¹H NMR: The starting point of all analysis. It reveals the number of distinct proton environments, their relative abundance (integration), and their local electronic environment (chemical shift).[9] Crucially, the splitting pattern (multiplicity) provides initial information about adjacent protons.

  • 1D ¹³C NMR: Provides a count of the unique carbon atoms in the molecule, offering a direct glimpse into the carbon backbone.[10] The chemical shift of each carbon is highly indicative of its functional group (e.g., carbonyl, alcohol-bearing, aliphatic).

  • 2D COSY (COrrelation SpectroscopY): This homonuclear experiment maps all proton-proton (¹H-¹H) spin coupling relationships.[11][12] It is the primary tool for identifying contiguous spin systems, essentially tracing the proton framework through the molecule's aliphatic chains.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation).[12][13][14] It is an exceptionally powerful method for assigning the ¹³C chemical shifts of all protonated carbons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for connecting the dots. It reveals correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH).[15][16] This allows for the connection of isolated spin systems and the unambiguous assignment of non-protonated carbons, such as quaternary centers and, most importantly, carbonyls.[15][17][18]

Experimental Protocols

High-quality data begins with meticulous sample preparation and correctly chosen acquisition parameters.

Protocol: Sample Preparation

The quality of the final NMR spectra is critically dependent on proper sample preparation. This compound and its derivatives are polar molecules, requiring careful solvent selection.

  • Weigh the Analyte: For a standard 5 mm NMR tube, aim for the following sample quantities:

    • ¹H NMR: 1-5 mg

    • ¹³C and 2D NMR: 10-25 mg. While spectra can be obtained on less material, higher concentrations significantly reduce experiment time for less sensitive experiments like ¹³C and HMBC.[19][20][21]

  • Select a Deuterated Solvent: Choose a solvent that fully dissolves the analyte. For this compound, suitable options include:

    • Deuterium oxide (D₂O)

    • Methanol-d₄ (CD₃OD)

    • Dimethyl sulfoxide-d₆ (DMSO-d₆)

    • Note: Using D₂O or CD₃OD will result in the exchange of the labile hydroxyl (-OH) and carboxylic acid (-COOH) protons with deuterium, causing their signals to disappear from the ¹H spectrum. This can be a useful diagnostic tool.[20] DMSO-d₆ will typically allow for the observation of these exchangeable protons.

  • Dissolution: In a small, clean vial, dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[22][23] Gentle vortexing can aid dissolution.

  • Transfer and Filtration: Using a glass Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette to prevent interference with the magnetic field homogeneity (shimming).[19][21] The final sample height in the tube should be approximately 4-5 cm.[11][23]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Data Acquisition Parameters

The following table provides typical acquisition parameters for a 400 MHz spectrometer. These should be adapted as necessary based on the specific instrument and sample concentration.

Experiment Parameter Recommended Value Rationale
¹H Spectral Width12 ppmCovers the typical range for organic molecules.
Number of Scans8-16Averaging improves signal-to-noise (S/N).
Relaxation Delay (d1)2-5 sAllows for full magnetization recovery for accurate integration.
¹³C Spectral Width220 ppmEncompasses the full range of carbon chemical shifts.[10]
Number of Scans128-1024¹³C has low natural abundance, requiring more scans.
Relaxation Delay (d1)2 sStandard delay for proton-decoupled experiments.
COSY DimensionsF2 (¹H), F1 (¹H)Correlates proton to proton.[11]
Number of Scans2-4Proton-detected experiments are sensitive.
Increments in F1256-512Determines the resolution in the indirect dimension.
HSQC DimensionsF2 (¹H), F1 (¹³C)Correlates proton to its directly attached carbon.[11]
Number of Scans2-8Highly sensitive experiment.
¹JCH Coupling145 HzOptimized for one-bond C-H coupling.
HMBC DimensionsF2 (¹H), F1 (¹³C)Correlates proton to carbons 2-3 bonds away.[16]
Number of Scans8-64Less sensitive; may require more scans for dilute samples.
Long-Range Coupling8 HzOptimized for typical ²JCH and ³JCH couplings.[18]

Data Processing and Structural Elucidation Workflow

Data Processing

Raw NMR data (Free Induction Decay, FID) must be processed to generate interpretable spectra. Modern software packages like Mnova, TopSpin, or the web-based NMRium provide streamlined workflows for this.[24][25][26] The key steps include:

  • Fourier Transformation: Converts the time-domain FID to the frequency-domain spectrum.

  • Phase Correction: Adjusts all peaks to be purely absorptive.

  • Baseline Correction: Flattens the spectral baseline for accurate integration and peak picking.

  • Referencing: Calibrates the chemical shift axis using the residual solvent signal or an internal standard like TMS.[9]

Elucidation Workflow: A Case Study of this compound

The following step-by-step process demonstrates how to integrate the data from all experiments to build the molecular structure.

Structure:

Predicted Data Summary for this compound

Position¹H Shift (ppm, multiplicity)¹³C Shift (ppm)Key COSY Correlations (with H at position...)Key HMBC Correlations (from H at position...)
1 - (COOH)~178-180-H2, H3
2 ~2.2-2.4 (t)~34-36H3C1, C3, C4
3 ~1.5-1.7 (m)~22-24H2, H4C1, C2, C4, C5
4 ~1.3-1.5 (m)~38-40H3, H5C2, C3, C5, C6
5 ~3.7-3.9 (m)~67-69H4, H6C3, C4, C6
6 ~1.1-1.2 (d)~23-25H5C4, C5

Step 1: Analyze the ¹H NMR Spectrum The spectrum will show five distinct signals in the aliphatic region. The doublet around 1.1-1.2 ppm (3H) is characteristic of a methyl group next to a single proton (H6). The signal around 3.7-3.9 ppm (1H) is indicative of a proton on a carbon bearing an oxygen atom (H5). The triplet around 2.2-2.4 ppm (2H) suggests a CH₂ group adjacent to another CH₂ group and near an electron-withdrawing group like a carbonyl (H2). The remaining signals will be complex multiplets for the central CH₂ groups (H3, H4).

Step 2: Analyze the ¹³C NMR Spectrum Six distinct carbon signals are expected. One signal will be far downfield (~178-180 ppm), characteristic of a carboxylic acid carbonyl (C1).[10] One signal will be in the alcohol region (~67-69 ppm, C5), and the remaining four will be in the aliphatic region (<40 ppm).

Step 3: Correlate Direct C-H Bonds with HSQC The HSQC spectrum provides direct confirmation of C-H attachments. Each cross-peak links a proton signal on one axis to a carbon signal on the other. This allows for the unambiguous assignment of C2, C3, C4, C5, and C6 based on their attached proton shifts. The carbonyl carbon (C1) will be absent from this spectrum as it has no attached protons.

Step 4: Build the Aliphatic Chain with COSY The COSY spectrum reveals the connectivity of the proton chain.

  • Start with an unambiguous signal, like the H6 doublet. It will show a correlation to the H5 multiplet.

  • Trace from the H5 multiplet to the H4 multiplet.

  • Continue from H4 to H3, and finally from H3 to the H2 triplet. This establishes the complete C6-C5-C4-C3-C2 proton sequence.

Caption: COSY correlations establishing the proton spin system.

Step 5: Connect to the Carbonyl with HMBC The HMBC is the final, crucial step. It connects the aliphatic chain to the unassigned carbonyl carbon (C1).

  • Key Correlation 1: Protons at H2 will show a strong correlation to the carbonyl carbon at ~178-180 ppm (a ³JCH coupling).

  • Key Correlation 2: Protons at H3 will also show a weaker correlation to the same carbonyl carbon (a ⁴JCH coupling, not always seen but confirmatory if present).

  • Confirmation: Protons from the methyl group (H6) will show correlations to C5 (²JCH) and C4 (³JCH), confirming the position of the hydroxyl group at C5.

G cluster_0 cluster_1 H2 H2 (~2.3 ppm) C1 C1 (~179 ppm) H2->C1 ³J H3 H3 (~1.6 ppm) H3->C1 ⁴J (weaker) H6 H6 (~1.1 ppm) C4 C4 (~39 ppm) H6->C4 ³J C5 C5 (~68 ppm) H6->C5 ²J

Caption: Key HMBC correlations confirming the complete structure.

Application to Derivatives

The same logical workflow can be applied to elucidate the structures of derivatives.

Case Study: Methyl 5-hydroxyhexanoate (Esterification)
  • Expected Spectral Changes:

    • ¹H NMR: Appearance of a sharp singlet around 3.6-3.7 ppm (3H) for the new methoxy group (-OCH₃). The H2 protons will shift slightly. The COOH proton signal will be absent.

    • ¹³C NMR: Appearance of a new carbon signal around 51-52 ppm for the methoxy carbon. The carbonyl carbon (C1) will shift slightly to ~174-175 ppm.

  • Key HMBC Confirmation: A definitive cross-peak will be observed between the new methoxy protons (~3.6 ppm) and the ester carbonyl carbon (~174 ppm). This ³JCH correlation unambiguously confirms the formation of the methyl ester.

Case Study: δ-Hexalactone (Intramolecular Cyclization)
  • Expected Spectral Changes:

    • ¹H NMR: The COOH and OH proton signals will be absent. The H5 proton will experience a significant downfield shift to ~4.2-4.4 ppm due to being attached to a carbon in an ester linkage (-O-C=O).

    • ¹³C NMR: The C5 carbon will also shift downfield to ~77-80 ppm. The C1 carbonyl will be in the ester region (~172-174 ppm).

  • Key HMBC Confirmation: The most critical correlation for confirming the cyclic structure is a cross-peak between the downfield H5 proton (~4.3 ppm) and the C1 ester carbonyl (~173 ppm). This ³JCH correlation closes the ring and confirms the lactone structure.

Conclusion

The structural elucidation of this compound and its derivatives is readily achievable through a systematic and multi-faceted NMR approach. By logically combining data from 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, researchers can move beyond simple spectral matching to build a molecule's structure from first principles. The HMBC experiment, in particular, is indispensable for connecting structural fragments and confirming the identity of key functional groups like carboxylic acids, esters, and lactones. This robust workflow ensures accuracy and provides the high-confidence data required for publications, regulatory submissions, and advancing scientific discovery.

References

  • Georgia Institute of Technology. (n.d.). Recommended Software for NMR Data Process.
  • University of Delaware. (n.d.). NMR Data Processing Software.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • Claridge, T. D. W. (n.d.). NMR Data Processing. Retrieved from a web search, specific source document may vary.
  • NMR Wiki. (2010). NMR Software. Retrieved from a web search, specific source may vary.
  • Mestrelab Research. (n.d.). Mnova NMR Software for 1D and 2D NMR Data.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Georgia Institute of Technology. (2023). Small molecule NMR sample preparation.
  • Michigan State University. (n.d.). Sample Preparation. Max T. Rogers NMR Facility.
  • University of Notre Dame. (n.d.). NMR Sample Preparation. NMR Spectroscopy.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0000525).
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0000525).
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • SpectraBase. (n.d.). 2,6-DIAMINO-5-HYDROXYHEXANOIC ACID, IONIZED - Optional[13C NMR] - Chemical Shifts.
  • FooDB. (2011). Showing Compound (5R)-5-Hydroxyhexanoic acid (FDB022025).
  • Chemistry LibreTexts. (2024). 19: HMBC.
  • ResearchGate. (n.d.). Heteronuclear multiple-bond correlation spectroscopy (HMBC) NMR spectra... [Image].
  • PubMed Central. (2022). Leveraging the HMBC to Facilitate Metabolite Identification.
  • Brainly. (2025). The action of heat on this compound can lead to two different products.
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts.
  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
  • Human Metabolome Database. (2005). Showing metabocard for this compound (HMDB0000525).
  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility.
  • CEITEC. (n.d.). 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy).
  • The Good Scents Company. (n.d.). This compound.
  • YouTube. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC).
  • PubMed Central. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots.
  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
  • National Center for Biotechnology Information. (n.d.). (5R)-5-hydroxyhexanoic acid. PubChem Compound Database.
  • ResearchGate. (2019). 2D- NMR what is the different between COSY and HSQC??.
  • Human Metabolome Database. (2005). Showing metabocard for (5R)-5-Hydroxyhexanoic acid (HMDB0000409).
  • Hypha Discovery. (n.d.). Structure Elucidation and NMR.
  • YouTube. (2021). How to Process COSY and HSQC Spectra on MestreNova.
  • University of Wisconsin. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data.
  • Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. Retrieved from a web search, specific source may vary.
  • Breitmaier, E. (n.d.). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Retrieved from a web search, specific source may vary.
  • MDPI. (n.d.). Revealing the Complexity of Polysaccharides: Advances in NMR Spectroscopy for Structural Elucidation and Functional Characterization.

Sources

Enzymatic synthesis of (R)-5-Hydroxyhexanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Enzymatic Synthesis of (R)-5-Hydroxyhexanoic Acid

Introduction: The Value of Chiral Purity

(R)-5-Hydroxyhexanoic acid is a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. Its stereocenter makes it a crucial intermediate where the specific three-dimensional arrangement of atoms dictates biological activity. Traditional chemical synthesis of such molecules often produces a racemic mixture (an equal mix of both R- and S-enantiomers), requiring costly and complex resolution steps. Biocatalysis, the use of enzymes or whole cells, offers a powerful alternative, providing exceptional stereoselectivity under mild, environmentally benign conditions.[1] This guide details three robust enzymatic strategies for producing the desired (R)-enantiomer with high purity.

Strategy 1: Asymmetric Reduction of 5-Oxohexanoic Acid via Ketoreductase (KRED)

This is the most direct approach to achieving a high enantiomeric excess in a single step. The strategy relies on the enantioselective reduction of a prochiral ketone (5-oxohexanoic acid) to the corresponding chiral alcohol. Ketoreductases (KREDs), a class of NAD(P)H-dependent oxidoreductases, are highly effective for this transformation and are widely used in industrial pharmaceutical synthesis.[2]

Principle of Asymmetric Reduction

The core of this method is the enzyme's ability to selectively deliver a hydride ion from the nicotinamide cofactor (NADPH or NADH) to one face of the ketone, governed by the specific arrangement of amino acids in the enzyme's active site. This results in the preferential formation of one enantiomer.[3] A critical component of this system is cofactor regeneration. Since NADPH is expensive, a secondary enzyme, such as glucose dehydrogenase (GDH), is used in a coupled reaction to continuously regenerate the active NADPH from NADP+ using a cheap sacrificial substrate like glucose.[2][4]

Workflow for KRED-Mediated Asymmetric Reduction

sub 5-Oxohexanoic Acid kred Ketoreductase (KRED) sub->kred Substrate Binding nadph NADPH nadph->kred nadp NADP+ gdh Glucose Dehydrogenase (GDH) nadp->gdh kred->nadp prod (R)-5-Hydroxyhexanoic Acid kred->prod Product Release (>99% e.e.) glucose Glucose glucose->gdh glucono Gluconolactone gdh->nadph Cofactor Regeneration gdh->glucono

Caption: Asymmetric reduction of 5-oxohexanoic acid coupled with cofactor regeneration.

Experimental Protocol: Asymmetric Reduction
  • Preparation of Reaction Mixture:

    • In a temperature-controlled vessel, prepare a 100 mM potassium phosphate buffer (pH 7.0).

    • Add 5-oxohexanoic acid to a final concentration of 50 mM.

    • Add D-glucose to a final concentration of 100 mM (2 equivalents). This serves as the fuel for cofactor regeneration.[2]

    • Add NADP+ to a final concentration of 1 mM.

  • Enzyme Addition:

    • Add a commercially available (R)-selective ketoreductase (e.g., KRED-108 or KRED-132) to a final concentration of 1-2 mg/mL.[5]

    • Add glucose dehydrogenase (GDH) to a final concentration of 0.5-1 mg/mL.

  • Reaction Conditions:

    • Maintain the reaction temperature at 30°C with gentle agitation (e.g., 150 rpm).

    • Monitor the pH and adjust to 7.0 with 1 M NaOH as needed, since the conversion of glucose to gluconolactone generates acid.

    • Track the reaction progress by taking aliquots over time and analyzing for substrate consumption and product formation via HPLC or GC.

  • Work-up and Isolation:

    • After the reaction reaches completion (typically 12-24 hours), terminate it by adding an equal volume of ethyl acetate and acidifying the mixture to pH 2-3 with 2 M HCl.

    • Extract the aqueous phase three times with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-5-Hydroxyhexanoic acid. Further purification can be achieved via chromatography (see Section 4).

ParameterTypical ValueCausality / Rationale
Substrate Concentration50-100 mMBalances reaction rate with potential substrate inhibition. Higher concentrations are possible with robust enzymes.[6]
Temperature25-35°COptimal range for the activity and stability of most mesophilic ketoreductases.
pH6.5-7.5Represents the typical pH optimum for KRED and GDH activity.
Enantiomeric Excess (e.e.)>99%High stereoselectivity is a hallmark of KREDs, making them ideal for producing enantiopure compounds.[4]
Yield>90%The coupled system drives the reaction to completion, resulting in high conversion and isolated yield.

Strategy 2: Lipase-Catalyzed Kinetic Resolution of a Racemic Ester

Kinetic resolution is an effective method for separating enantiomers from a racemic mixture. It relies on an enzyme that reacts at a significantly different rate with each enantiomer. In this case, a lipase can be used to selectively acylate one enantiomer of racemic 5-hydroxyhexanoic acid (or its ester), leaving the other unreacted. The result is a mixture of an acylated product and the unreacted starting material, both in high enantiomeric purity.[7]

Principle of Kinetic Resolution

The process starts with a 50:50 mixture of (R)- and (S)-5-hydroxyhexanoate ester. A lipase, such as the widely used Novozym 435 (immobilized Candida antarctica lipase B), is introduced along with an acyl donor (e.g., vinyl acetate).[7] The lipase will preferentially catalyze the acylation of one enantiomer (e.g., the S-enantiomer) to form a di-ester, while leaving the desired (R)-enantiomer largely untouched. The reaction is stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining substrate and the product.[8]

Workflow for Lipase-Catalyzed Kinetic Resolution

sub rac-Methyl 5-hydroxyhexanoate (R/S Mixture) lipase Lipase (e.g., Novozym 435) sub->lipase acyl Vinyl Acetate (Acyl Donor) acyl->lipase prod_S (S)-Methyl 5-acetoxyhexanoate (Product) lipase->prod_S Fast Reaction prod_R (R)-Methyl 5-hydroxyhexanoate (Unreacted Substrate) lipase->prod_R Slow/No Reaction sep Chromatographic Separation prod_S->sep prod_R->sep final_R Pure (R)-Enantiomer sep->final_R final_S Pure (S)-Derivative sep->final_S

Caption: Kinetic resolution of a racemic ester using lipase-catalyzed acetylation.

Experimental Protocol: Kinetic Resolution
  • Substrate Preparation:

    • Prepare racemic methyl 5-hydroxyhexanoate via standard esterification of racemic this compound.

  • Enzymatic Reaction:

    • Dissolve racemic methyl 5-hydroxyhexanoate (1 equivalent) in a suitable organic solvent like methyl tert-butyl ether (MTBE) or tetrahydrofuran (THF).[9]

    • Add vinyl acetate (1.5 equivalents) as the acyl donor. Vinyl acetate is often preferred as its byproduct, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction effectively irreversible.[7]

    • Add immobilized lipase (e.g., Novozym 435) at a loading of 10-20% (w/w) relative to the substrate.

    • Incubate the reaction at 40°C with agitation.

  • Reaction Monitoring:

    • Monitor the conversion by taking samples periodically and analyzing via GC or HPLC.

    • The target is to stop the reaction as close to 50% conversion as possible to maximize the enantiomeric excess of both the remaining substrate and the formed product.[8]

  • Work-up and Separation:

    • Once 50% conversion is reached, terminate the reaction by filtering off the immobilized enzyme (which can be washed and reused).

    • Remove the solvent under reduced pressure.

    • The resulting mixture of (R)-methyl 5-hydroxyhexanoate and (S)-methyl 5-acetoxyhexanoate can be separated by silica gel column chromatography due to their different polarities.

    • The isolated (R)-methyl 5-hydroxyhexanoate can then be hydrolyzed to the final acid product.

ParameterTypical ValueCausality / Rationale
Conversion Target~50%Theoretical point of maximum enantiomeric excess for both product and remaining substrate in a kinetic resolution.[8]
Acyl DonorVinyl AcetateIrreversible nature drives the reaction forward and simplifies purification.[7]
EnzymeNovozym 435High stability, activity in organic solvents, and ease of removal/recycling make it an industrial workhorse.[8]
e.e. (Product)>95%Dependent on the enzyme's enantioselectivity (E-value). Lipases often exhibit high E-values (>200).[7]
e.e. (Substrate)>95%The enantiopurity of the remaining substrate increases as the reaction approaches 50% conversion.

Strategy 3: Whole-Cell Biocatalysis from Cycloalkanes

Whole-cell biocatalysis leverages the complete metabolic machinery of a microorganism to perform multi-step transformations. Genetically engineered strains can be designed to convert inexpensive starting materials into high-value products. For producing ω-hydroxycarboxylic acids, strains like Acidovorax sp. have shown high efficiency.[10][11]

Principle of Whole-Cell Biotransformation

This approach uses a microorganism, often a modified strain, that contains an enzymatic cascade capable of converting a simple substrate into the desired product. For instance, an Acidovorax sp. CHX100 mutant with a deleted 6-hydroxyhexanoate dehydrogenase gene can convert cyclohexane into 6-hydroxyhexanoic acid and accumulate it.[10] While the native pathway may not be stereoselective, protein engineering of the initial monooxygenase could introduce the required (R)-selectivity. This strategy avoids the need for purified enzymes and cofactor regeneration systems, as the living cell handles everything internally.[12]

Workflow for Whole-Cell Biocatalysis

sub Cyclohexane biot Biotransformation (Product Formation) sub->biot cell Engineered E. coli or Acidovorax sp. Cell pathway Multi-Enzyme Cascade: 1. Monooxygenase 2. Dehydrogenase 3. Hydrolase cell->biot prod (R)-5-Hydroxyhexanoic Acid (Accumulated in Medium) ferm Fermentation (Cell Growth) ferm->cell Generate Biocatalyst biot->prod

Caption: Whole-cell biotransformation of a simple alkane to a hydroxy acid.

Experimental Protocol: Whole-Cell Biocatalysis
  • Cultivation of Biocatalyst:

    • Inoculate a suitable growth medium (e.g., LB or a defined mineral medium) with the engineered microbial strain.

    • Grow the cells in a shaker flask or fermenter at an optimal temperature (e.g., 30°C) until they reach the late exponential growth phase.

    • Induce the expression of the required enzymes if they are under an inducible promoter (e.g., by adding IPTG).

  • Biotransformation:

    • Harvest the cells by centrifugation and resuspend them in a reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0) to a specific cell density (e.g., OD600 of 20).

    • Add the substrate (e.g., cyclohexane) to the cell suspension. Due to the low aqueous solubility and potential toxicity of such substrates, a two-phase system or controlled fed-batch addition is often employed.[13]

    • Incubate the reaction at 30°C with vigorous shaking to ensure proper aeration and mixing.

  • Monitoring and Work-up:

    • Monitor the formation of the product in the aqueous phase over time using HPLC or GC-MS.

    • Once the reaction is complete, separate the cells from the supernatant by centrifugation.

    • The product can be isolated from the supernatant using the methods described below.

ParameterTypical ValueCausality / Rationale
SubstrateCyclohexane/AlkaneInexpensive, readily available starting material.[10]
BiocatalystEngineered StrainContains the entire enzymatic pathway, eliminating the need for enzyme purification and cofactor addition.[11][12]
Product Titer5-20 g/LDependent on strain efficiency, substrate toxicity, and process optimization.[14]
Molar Conversion>98%Highly efficient enzyme cascades within the cell can drive the reaction to near-complete conversion.[10]

Section 4: General Product Purification Protocol

After the enzymatic reaction, the target molecule must be isolated from the reaction medium (buffer salts, residual substrate, enzymes/cells, etc.). A common and effective method for purifying acidic compounds like (R)-5-Hydroxyhexanoic acid is ion-exchange chromatography.[15]

  • Initial Extraction: Acidify the reaction supernatant to pH 2-3 with HCl and extract with an organic solvent like ethyl acetate to move the protonated hydroxy acid into the organic phase, leaving behind salts and other polar components. Concentrate the organic phase.

  • Ion-Exchange Chromatography:

    • Resin Preparation: Use a strong anion exchange (SAX) resin and pack it into a column. Equilibrate the column with a low-salt buffer.[16]

    • Sample Loading: Dissolve the extracted crude product in the equilibration buffer and load it onto the column. The negatively charged carboxylate group of the product will bind to the positively charged resin.

    • Wash: Wash the column with several column volumes of the equilibration buffer to remove any unbound, neutral, or positively charged impurities.

    • Elution: Elute the bound (R)-5-Hydroxyhexanoic acid by applying a salt gradient (e.g., 0-1 M NaCl) or by changing the pH to protonate the acid, which releases it from the resin.[17]

    • Desalting: Collect the fractions containing the product and desalt them using dialysis, size-exclusion chromatography, or reverse-phase chromatography.

    • Final Step: Lyophilize or evaporate the solvent from the pure fractions to obtain the final product.

Section 5: Chiral Analysis Protocol

Verifying the stereochemical purity (enantiomeric excess) of the final product is a critical quality control step. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this analysis.[18][19]

  • Sample Preparation:

    • Derivatize the carboxylic acid to its methyl ester using a reagent like diazomethane or TMS-diazomethane. This is often necessary to improve chromatographic behavior and resolution on many chiral columns.

    • Dissolve the derivatized sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • HPLC Method:

    • Column: A polysaccharide-based CSP, such as Chiralcel OD-H or Chiralpak AD, is highly effective for separating enantiomers of hydroxy esters.[20][21]

    • Mobile Phase: Use a normal-phase solvent system, typically a mixture of n-hexane and 2-propanol (isopropanol). A common starting ratio is 90:10 (v/v).[20]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a low wavelength (e.g., 210 nm), as the molecule lacks a strong chromophore.

    • Analysis: Inject the sample and record the chromatogram. The two enantiomers will appear as separate peaks. The enantiomeric excess (% e.e.) is calculated from the area (A) of the two peaks:

      • % e.e. = |(A_R - A_S) / (A_R + A_S)| * 100

ParameterSettingRationale
HPLC ColumnChiralcel OD-H (Cellulose-based)Polysaccharide-based CSPs have broad applicability and are known to resolve a wide variety of chiral compounds.[21]
Mobile Phasen-Hexane / 2-Propanol (90:10)Common normal-phase conditions that provide good selectivity for many chiral separations.[20]
DetectionUV at 210 nmEster and acid functional groups have absorbance at low UV wavelengths.

References

  • Application of Enzymes in Regioselective and Stereoselective Organic Reactions. MDPI.
  • Enzymatic strategies for asymmetric synthesis. RSC Chemical Biology.
  • Whole-cell biocatalysis using the Acidovorax sp.
  • Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterific
  • The Enzymes in Synthesis of Chiral Bioactive Compounds.
  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central.
  • Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane.
  • A sustainable synthetic route for biobased 6-hydroxyhexanoic acid, adipic acid and ε-caprolactone by integrating bio- and chemical catalysis.
  • Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. IRIS Re.Public@polimi.it.
  • Dynamic Kinetic Resolution of 2‐Hydroxybiaryl Atropisomers via Lipase‐Catalyzed Enantioselective O‐Acylation.
  • Accelerating the implementation of biocatalysis in pharmaceutical research and development portfolio. Sanofi.
  • Whole-cell biocatalysis using the Acidovorax sp. CHX100 Δ6HX for the production of ω-hydroxycarboxylic acids from cycloalkanes.
  • Chiral analysis. Wikipedia.
  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermedi
  • A sustainable synthetic route for biobased 6-hydroxyhexanoic acid, adipic acid and ε-caprolactone by integrating bio- and chemical catalysis.
  • Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018–2020).
  • Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Almac.
  • Origins of stereoselectivity in evolved ketoreductases. PMC - NIH.
  • A multi-enzyme cascade reaction for the production of 6-hydroxyhexanoic acid.
  • Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant. PMC - NIH.
  • A sustainable synthetic route for biobased 6-hydroxyhexanoic acid, adipic acid and ε-caprolactone by integrating bio- and chemical catalysis. Green Chemistry (RSC Publishing).
  • Cofactor Self-Sufficient Whole-Cell Biocatalysts for the Relay-Race Synthesis of Shikimic Acid. MDPI.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Biocatalytic Cyclic Cascade System for S-5 and R-5 Synthesis a.
  • Whole Cells as Biocatalysts in Organic Transform
  • Biocatalysis: Enzymatic Synthesis for Industrial Applic
  • An Update: Enzymatic Synthesis for Industrial Applic
  • Protocols for Purific
  • Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. MDPI.
  • Chiral HPLC Separ
  • Application Note and Protocol: Chiral HPLC Method for the Analysis of 2-Hydroxyoctanoic Acid Methyl Ester. Benchchem.
  • Journal of Pharmaceutical and Biomedical Analysis. sfera - Unife.
  • 5 Steps to Protein Isolation and Purific
  • Application Notes and Protocols for the Purification of (R)
  • Synthesis of Biomimetic Thioesters for Studies of Ketoreductase Domains from the Biosynthesis of Cytotoxic Polyketides.
  • Purification of DNA-dependent RNA Polymerase from Synechococcus elong

Sources

Application Note & Protocols: Strategic Use of 5-Hydroxyhexanoic Acid in the Synthesis of Enantiopure Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries is perpetually growing, as the therapeutic efficacy and safety of many drugs are intrinsically linked to their stereochemistry.[1] 5-Hydroxyhexanoic acid, a versatile ω-1 hydroxy fatty acid, and its corresponding lactone, δ-hexalactone, represent highly valuable and strategic precursors for a variety of chiral building blocks.[2][3] This document provides an in-depth guide for researchers, chemists, and drug development professionals on the primary synthetic strategies to access enantiopure derivatives from racemic or achiral sources. We will explore both chemo- and biocatalytic approaches, including enzymatic kinetic resolution and asymmetric reduction, providing detailed, field-tested protocols and explaining the scientific rationale behind methodological choices.

Introduction: The Strategic Value of this compound

Chiral building blocks are foundational elements in modern asymmetric synthesis, enabling the efficient construction of complex molecules with precise stereochemical control.[4] this compound (5-HHA) is a bifunctional molecule containing both a hydroxyl and a carboxylic acid group, making it an ideal starting point for diverse synthetic transformations.[3] In solution, particularly under acidic conditions, 5-HHA exists in equilibrium with its intramolecularly cyclized form, δ-hexalactone (also known as 6-methyltetrahydropyran-2-one).[2] This lactone is a stable, easily handled intermediate and is often the direct target of synthetic efforts.

The two enantiomers of δ-hexalactone, (R)- and (S)-, are valuable in their own right, particularly as flavor and fragrance components, but their true potential lies in their utility as chiral synthons for drug discovery and development.[5][6][7] Accessing these enantiomers in high optical purity is therefore a critical objective. This guide details the two predominant strategies for achieving this:

  • Resolution of Racemates: Starting with a racemic mixture of 5-HHA or δ-hexalactone and selectively separating one enantiomer.

  • Asymmetric Synthesis: Creating the desired stereocenter from an achiral precursor, most commonly 5-oxohexanoic acid.

The following sections will provide the theoretical basis and practical protocols for these powerful approaches.

G racemate Racemic (±)-5-Hydroxyhexanoic Acid or (±)-δ-Hexalactone resolution Strategy 1: Kinetic Resolution (Enzymatic or Chemical) racemate->resolution achiral Achiral Precursor (e.g., 5-Oxohexanoic Acid) asymmetric Strategy 2: Asymmetric Synthesis (e.g., Asymmetric Reduction) achiral->asymmetric enantio_R (R)-5-Hydroxyhexanoic Acid / (R)-δ-Hexalactone resolution->enantio_R enantio_S (S)-5-Hydroxyhexanoic Acid / (S)-δ-Hexalactone resolution->enantio_S asymmetric->enantio_R Using (S)-selective catalyst asymmetric->enantio_S Using (R)-selective catalyst

Figure 1: Overview of primary synthetic routes to chiral this compound derivatives.

Strategy 1: Enzymatic Kinetic Resolution of (±)-δ-Hexalactone

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture by exploiting their different reaction rates with a chiral catalyst or reagent.[8] For the resolution of δ-hexalactone, enzymatic catalysis, particularly with lipases, offers exceptional enantioselectivity, mild reaction conditions, and environmental compatibility.[9]

Principle of Lipase-Catalyzed Resolution

The core principle involves the enantioselective acylation of the hydroxyl group of this compound (in equilibrium with the lactone) or the enantioselective alcoholysis/hydrolysis of the lactone itself. A common and highly effective method is the transesterification of the racemic lactone using a lipase in an organic solvent with an acyl donor.

Lipase B from Candida antarctica (CAL-B) is a particularly effective biocatalyst for this transformation.[9] In this process, one enantiomer of the lactone reacts significantly faster with the acyl donor (e.g., vinyl acetate) than the other. The reaction is stopped at or near 50% conversion, yielding two valuable products:

  • The unreacted lactone enantiomer in high enantiomeric excess (ee).

  • The acylated product of the opposite configuration, also in high ee.

Causality Insight: Vinyl acetate is a strategic choice as an acyl donor because the transesterification reaction produces vinyl alcohol as a byproduct. This enol immediately and irreversibly tautomerizes to acetaldehyde, driving the reaction equilibrium forward and preventing the reverse reaction (deacylation), which could otherwise diminish the enantiomeric purity of the products.

G cluster_products Products at ~50% Conversion racemate (R)-δ-Hexalactone + (S)-δ-Hexalactone Racemic Mixture reagents Lipase (e.g., CAL-B) + Acyl Donor (Vinyl Acetate) racemate->reagents Enantioselective Acylation unreacted (R)-δ-Hexalactone (Slow-reacting enantiomer) High ee reagents->unreacted k_slow acylated Acylated (S)-5-hydroxyhexanoate (Fast-reacting enantiomer) High ee reagents->acylated k_fast (k_fast >> k_slow)

Figure 2: Workflow for the enzymatic kinetic resolution of racemic δ-hexalactone.

Protocol 1: CAL-B Catalyzed Kinetic Resolution of (±)-δ-Hexalactone

This protocol describes a representative procedure for the kinetic resolution of racemic δ-hexalactone using immobilized CAL-B.

Materials:

  • (±)-δ-Hexalactone (CAS: 823-22-3)

  • Immobilized Candida antarctica Lipase B (CAL-B)

  • Vinyl Acetate (anhydrous)

  • tert-Butyl methyl ether (TBME, anhydrous)

  • Hexane and Ethyl Acetate (for chromatography)

  • Silica Gel for column chromatography

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stirrer, add (±)-δ-hexalactone (1.0 g, 8.76 mmol) and 50 mL of anhydrous TBME.

  • Add vinyl acetate (1.2 g, 13.9 mmol, ~1.5 equivalents).

  • Add immobilized CAL-B (100 mg).

  • Seal the flask and stir the suspension at 30°C.

  • Monitor the reaction progress by taking small aliquots and analyzing them by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The goal is to stop the reaction as close to 50% conversion as possible to maximize the ee of both products.

  • Once ~50% conversion is reached (typically 4-8 hours, but requires optimization), stop the reaction by filtering off the immobilized enzyme. Wash the enzyme with a small amount of TBME and combine the filtrates.

  • Concentrate the filtrate under reduced pressure to remove the solvent and excess vinyl acetate.

  • Purify the resulting mixture of unreacted lactone and the acetylated product by silica gel column chromatography (e.g., using a gradient of 10% to 30% ethyl acetate in hexane).

  • Collect the separated fractions of δ-hexalactone and the acetylated 5-hydroxyhexanoate.

  • Analyze the enantiomeric excess (ee) of each fraction using chiral GC or HPLC.

Expected Outcome & Validation:

  • Unreacted δ-Hexalactone: Typically the (R)-enantiomer, recovered with >95% ee.

  • Acetylated Product: The acetate of the (S)-enantiomer, which can be easily hydrolyzed (e.g., with K₂CO₃ in methanol) back to (S)-5-hydroxyhexanoic acid or its lactone, also with >95% ee.

  • The assignment of absolute configuration should be confirmed by comparison with literature data or by optical rotation measurements.

Strategy 2: Asymmetric Synthesis from an Achiral Precursor

An alternative and often more atom-economical approach is to synthesize the chiral molecule directly from an achiral starting material.[1] For this compound, the most logical precursor is 5-oxohexanoic acid (also known as 4-acetylbutyric acid) or its corresponding esters. The key step is the stereoselective reduction of the ketone functionality.

Principle of Asymmetric Ketone Reduction

The reduction of the prochiral ketone in 5-oxohexanoic acid to a chiral secondary alcohol can be achieved with high enantioselectivity using either transition-metal catalysts with chiral ligands or biocatalysts like ketoreductases (KREDs) or alcohol dehydrogenases (ADHs).[][11]

  • Asymmetric Hydrogenation: Catalysts like Ruthenium-BINAP complexes, developed by Noyori, are highly effective for the hydrogenation of keto-esters, delivering the corresponding hydroxy-esters in high yield and excellent ee. The choice of the (R)- or (S)-BINAP ligand dictates which enantiomer of the alcohol is formed.

  • Biocatalytic Reduction: A vast array of commercially available KREDs can reduce ketones with exquisite selectivity, often following Prelog's rule. These enzymes use a cofactor (NADH or NADPH), which must be regenerated in situ. A common and cost-effective method for cofactor regeneration is to use a sacrificial alcohol, such as isopropanol, and a corresponding dehydrogenase.

G cluster_catalysis Key Stereoselective Step start Methyl 5-oxohexanoate (Achiral Prochiral Ketone) catalyst Chiral Catalyst (e.g., Ru-(S)-BINAP) + H₂ start->catalyst Asymmetric Reduction product Methyl (R)-5-hydroxyhexanoate (Chiral Product, High ee) catalyst->product lactone (R)-δ-Hexalactone product->lactone Acid-catalyzed Lactonization

Figure 3: Asymmetric synthesis of (R)-δ-hexalactone via catalytic reduction.

Protocol 2: Asymmetric Hydrogenation of Methyl 5-oxohexanoate

This protocol outlines a general procedure for the asymmetric hydrogenation of a keto-ester using a Ru-BINAP type catalyst. Note: This reaction requires specialized high-pressure equipment and inert atmosphere techniques.

Materials:

  • Methyl 5-oxohexanoate

  • [RuCl((S)-BINAP)(p-cymene)]Cl (or similar precatalyst)

  • Methanol (degassed)

  • Hydrogen gas (high purity)

Equipment:

  • High-pressure autoclave (e.g., Parr hydrogenator)

  • Schlenk line or glovebox for handling air-sensitive reagents

Procedure:

  • In a glovebox or under an inert atmosphere, charge the autoclave vessel with methyl 5-oxohexanoate (1.0 g, 6.94 mmol) and the Ru-precatalyst (Substrate:Catalyst ratio typically 1000:1 to 5000:1).

  • Add 20 mL of degassed methanol via cannula.

  • Seal the autoclave securely.

  • Remove the autoclave from the glovebox, connect it to the hydrogen line, and purge the vessel several times with H₂ gas.

  • Pressurize the vessel with H₂ to the desired pressure (e.g., 10-50 atm).

  • Heat the reaction mixture to the desired temperature (e.g., 50°C) with vigorous stirring.

  • Maintain the reaction under pressure until GC analysis of an aliquot indicates complete consumption of the starting material.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the vessel with nitrogen.

  • Open the autoclave and concentrate the reaction mixture under reduced pressure.

  • The crude product, methyl (R)-5-hydroxyhexanoate, can be purified by silica gel chromatography if necessary.

  • To obtain the lactone, the crude hydroxy-ester can be dissolved in toluene with a catalytic amount of p-toluenesulfonic acid and heated under reflux with a Dean-Stark trap to remove methanol and drive the lactonization.

  • Determine the yield and enantiomeric excess (by chiral GC/HPLC) of the final product.

Expected Outcome & Validation:

  • High conversion (>99%) of the keto-ester.

  • Enantiomeric excess of the resulting hydroxy-ester or lactone is expected to be >98% ee for the (R)-enantiomer when using the (S)-BINAP ligand. The opposite (S)-enantiomer would be obtained using (R)-BINAP.

Data Summary & Applications

The choice between kinetic resolution and asymmetric synthesis depends on factors such as the availability of starting materials, equipment, and the desired enantiomer.

StrategyKey Reagent/CatalystTypical ee (%)Yield (%)ProsCons
Enzymatic Kinetic Resolution Lipase (e.g., CAL-B)>95<50 (per enantiomer)Mild conditions, high selectivity, readily available enzymes.Theoretical max yield is 50% for each enantiomer, requires separation of product and starting material.
Asymmetric Hydrogenation Ru-BINAP Complex>98>90High yield and ee, well-established methodology.Requires high-pressure equipment, expensive catalyst, strict inert conditions.

The resulting enantiopure this compound and δ-hexalactone are versatile intermediates. They serve as starting points for the synthesis of:

  • Pheromones: Many insect pheromones are based on chiral lactone or alcohol structures.[12]

  • Bioactive Natural Products: Used in the total synthesis of complex molecules.

  • Pharmaceutical Intermediates: Can be converted into chiral amino acids, diols, and other key fragments for drug synthesis.[13][14]

Conclusion

This compound is a powerful and versatile platform for the synthesis of valuable chiral building blocks. Through the strategic application of either enzymatic kinetic resolution of its racemic lactone or the asymmetric reduction of its keto-acid precursor, researchers can access both (R)- and (S)-enantiomers in high optical purity. The protocols and principles outlined in this guide provide a solid foundation for drug development professionals and synthetic chemists to leverage this important molecule in their research endeavors, accelerating the discovery and production of next-generation therapeutics.

References

  • Synthesis of (+)- and (−)-δ-heptalactones.
  • Enzymatic Assembly of Diverse Lactone Structures: An Intramolecular C–H Functionalization Strategy. (Source not fully available, general context on lactone synthesis)
  • Delta Hexalactone Cas 823-22-3 manufacturers and suppliers in China. ODOWELL. [Link]
  • Synthesis of chiral building blocks for use in drug discovery. PubMed. [Link]
  • Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. MDPI. [Link]
  • Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition.
  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC - NIH. [Link]
  • This compound | C6H12O3 | CID 170748. PubChem - NIH. [Link]
  • delta-hexalactone, 823-22-3. The Good Scents Company. [Link]
  • Showing metabocard for this compound (HMDB0000525).
  • Process for the preparation of gamma and delta lactones.
  • Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. PubMed. [Link]
  • Biocatalytic synthesis of lactones and lactams. PMC - NIH. [Link]
  • (5R)-5-hydroxyhexanoic acid | C6H12O3 | CID 7131043. PubChem - NIH. [Link]
  • Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. (Source not fully available, general context on kinetic resolution)
  • Synthesis of Chiral Compounds and other Specialty Chemicals. ChiroBlock. [Link]
  • Kinetic resolution. Wikipedia. [Link]
  • Chiral Building Blocks in Asymmetric Synthesis: Synthesis and Applic
  • Process for the preparation of 5-oxohexanoic acid and its derivatives.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Hydroxyhexanoic Acid (5-HHA). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this valuable bifunctional molecule. As your Senior Application Scientist, I will provide in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction yields.

Part 1: Overview of this compound Synthesis

This compound is a C6 linear-chain carboxylic acid featuring a hydroxyl group at the C5 position. It serves as a crucial building block for biodegradable polymers like poly(ε-caprolactone) and as a versatile intermediate in the synthesis of pharmaceuticals and specialty chemicals.[1][2] Achieving high yields requires careful control over reaction selectivity to prevent the formation of byproducts.

The most prevalent synthetic strategies include:

  • Selective Oxidation of 1,6-Hexanediol (1,6-HDO): This is a common and direct route. The primary challenge is achieving mono-oxidation of one primary alcohol group without oxidizing the second, which leads to adipic acid. This pathway can be accomplished through both chemocatalysis (e.g., using gold-based catalysts) and biocatalysis.[3][4]

  • Biocatalytic Routes from Renewable Feedstocks: Modern sustainable methods utilize whole-cell biocatalysts to convert renewable starting materials like cyclohexane directly into 5-HHA in a multi-step enzymatic cascade.[2] This approach offers high selectivity under mild conditions.

  • Reduction of Levulinic Acid Derivatives: Levulinic acid, a platform chemical derived from the acid-catalyzed degradation of C6 sugars, can be a precursor to various C5 and C6 compounds, although direct, high-yield conversion to 5-HHA is complex and less common than other routes.[5][6]

This guide will focus primarily on troubleshooting the most common route: the selective oxidation of 1,6-hexanediol.

Part 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Low Conversion of 1,6-Hexanediol

Question: My oxidation of 1,6-hexanediol is sluggish, with a significant amount of starting material remaining even after extended reaction times. How can I improve the conversion rate?

Answer: Low conversion is typically a result of insufficient catalytic activity or suboptimal reaction conditions. Let's break down the potential causes and solutions.

The reaction proceeds through the sequential oxidation of the diol to the final diacid, with 5-HHA as a key intermediate.[4][7]

G 1,6-Hexanediol 1,6-Hexanediol 6-Hydroxyhexanal 6-Hydroxyhexanal 1,6-Hexanediol->6-Hydroxyhexanal [O] This compound This compound 6-Hydroxyhexanal->this compound [O] 6-Oxohexanoic Acid 6-Oxohexanoic Acid This compound->6-Oxohexanoic Acid [O] Adipic Acid Adipic Acid 6-Oxohexanoic Acid->Adipic Acid [O]

To drive the reaction forward effectively, consider the following:

  • Catalyst Activity:

    • For Gold-Based Catalysts: The activity of supported gold catalysts is highly dependent on the support material. Basic supports (e.g., MgO, hydrotalcite) have been shown to enhance catalytic activity compared to neutral or acidic supports.[4] Ensure your catalyst is freshly prepared and properly activated. Leaching of the support or poisoning of the catalyst surface can also reduce activity.

    • For TEMPO-Mediated Oxidation: Ensure the co-oxidant (e.g., bis(acetoxy)iodobenzene) is fresh and used in at least stoichiometric amounts (e.g., 1.1 equivalents).[8] The TEMPO radical itself is a catalyst and is used in sub-stoichiometric amounts (e.g., 0.1 eq).

  • Reaction Conditions:

    • Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions and catalyst degradation. For gold-catalyzed oxidations in water, temperatures between 70-110°C are common.[4]

    • Oxygen/Oxidant Availability: In aerobic oxidations, ensure vigorous stirring to overcome mass transfer limitations of oxygen from the gas phase into the liquid phase. Maintain a positive pressure of oxygen or air.[4][7]

    • pH Control (Biocatalysis): When using whole-cell catalysts like Gluconobacter oxydans, maintaining the optimal pH (typically between 5.0 and 7.0) is critical for enzymatic activity.[3][9]

Issue 2: Poor Selectivity & Over-oxidation to Adipic Acid

Question: My reaction is producing a large amount of adipic acid, significantly lowering the yield of this compound. How can I improve selectivity?

Answer: This is the central challenge in 5-HHA synthesis from 1,6-hexanediol. Since 5-HHA is an intermediate on the path to adipic acid, preventing its further oxidation is key.

  • Mechanism Insight: The oxidation of the second alcohol group in 5-HHA to an aldehyde (forming 6-oxohexanoic acid) is often the rate-limiting step to forming the final diacid.[4] Controlling the reaction to favor the mono-oxidation product is crucial.

  • Strategies for Improving Selectivity:

    • Limit Reaction Time: Monitor the reaction progress closely using GC or TLC. Stop the reaction when the concentration of 5-HHA is at its maximum, before it is significantly converted to adipic acid.

    • Adjust Substrate-to-Catalyst Ratio: Increasing the molar ratio of 1,6-hexanediol to the catalyst (e.g., Au) can favor the formation of the mono-oxidation product (5-HHA) over the diacid.[4]

    • Control pH in Biocatalysis: For biocatalytic systems using G. oxydans, operating at a controlled pH of 6-7 can selectively yield 6-hydroxyhexanoic acid, whereas lower pH values tend to push the reaction towards complete oxidation to adipic acid.[9]

    • Choice of Catalyst: Different catalyst systems offer varying levels of selectivity. Biocatalytic methods are often highly selective.

Table 1: Comparison of Catalytic Systems for 1,6-Hexanediol Oxidation

Catalyst SystemTypical ConditionsAdvantagesDisadvantagesSelectivity for 5-HHA
Au/MgO 110°C, 15 bar air, waterBase-free, high activityRequires pressure, potential for over-oxidationModerate; depends on substrate/Au ratio[4]
TEMPO/BAIB Room temp, DCMVery mild conditions, high selectivity for aldehydesStoichiometric oxidant, solvent wasteHigh (for intermediate aldehyde)[8]
G. oxydans Cells 30°C, pH 6-7, aqueous bufferHighly selective, green, mild conditionsRequires cell cultivation, potential for substrate/product inhibitionHigh to very high[3][9]
Issue 3: Formation of ε-Caprolactone Side Product

Question: I'm observing a byproduct that I suspect is ε-caprolactone. How is this formed and how can I prevent it?

Answer: The formation of ε-caprolactone occurs via an intramolecular esterification (cyclization) of this compound. This reaction is typically catalyzed by heat or acid.[1]

  • Prevention Strategies:

    • Temperature Control: Avoid excessive heat during both the reaction and the work-up procedure. If possible, perform extractions and solvent removal at reduced temperatures.

    • pH Management: During work-up, especially after acidification to protonate the carboxylate, do not heat the mixture. Promptly extract the 5-HHA into an organic solvent to minimize its time in the acidic aqueous phase. Neutralize any residual acid before any distillation or high-temperature steps.

Issue 4: Inconsistent Yields in Biocatalytic Synthesis

Question: I am using a whole-cell biocatalyst, but my yields are not reproducible between batches. What factors should I investigate?

Answer: Reproducibility in whole-cell biocatalysis hinges on precise control over both biological and chemical parameters. Product inhibition and substrate toxicity have been identified as critical limiting factors.[2] Use the following decision tree to troubleshoot.

G start Inconsistent Yields check_cells Are cell growth & viability consistent? (Check OD, plating) start->check_cells check_media Is media composition identical? (Carbon source, pH, nutrients) check_cells->check_media Yes no_cells Action: Standardize inoculum and growth protocol. check_cells->no_cells No check_conditions Are biotransformation conditions controlled? (Temp, pH, aeration) check_media->check_conditions Yes no_media Action: Use fresh, standardized media for all batches. check_media->no_media No check_substrate Is substrate feed rate controlled? (Toxicity issue) check_conditions->check_substrate Yes no_conditions Action: Calibrate probes. Use a bioreactor for tight control. check_conditions->no_conditions No check_product Is product accumulating? (Inhibition issue) check_substrate->check_product Yes no_substrate Action: Implement a continuous fed-batch strategy. check_substrate->no_substrate No no_product Action: Consider in situ product removal (ISPR). check_product->no_product Yes (High)

Part 3: Detailed Experimental Protocols

Protocol 1: Selective Oxidation of 1,6-Hexanediol using a Supported Gold Catalyst

This protocol is adapted from methodologies focusing on base-free oxidation.[4]

  • Catalyst Preparation: Prepare a 2 wt% Au/MgO catalyst via deposition-precipitation or impregnation method as described in the literature.

  • Reaction Setup: To a high-pressure reactor, add 1,6-hexanediol (e.g., 1 mmol), the Au/MgO catalyst (to achieve a substrate/Au molar ratio of ~100-200), and deionized water (e.g., 10 mL).

  • Reaction Execution: Seal the reactor, purge with air or oxygen, and then pressurize to 15 bar of air. Heat the mixture to 110°C with vigorous stirring.

  • Monitoring: Take aliquots periodically, filter the catalyst, and analyze the liquid phase by GC or HPLC to determine the concentration of 1,6-hexanediol, 5-HHA, and adipic acid.

  • Work-up: Once the optimal yield of 5-HHA is reached, cool the reactor, vent carefully, and filter the catalyst. The aqueous solution containing the product can then proceed to purification.

Protocol 2: General Purification of this compound

This protocol provides a general framework for isolating 5-HHA from an aqueous reaction mixture.[10]

  • Acidification: Cool the aqueous solution from the reaction work-up in an ice bath. Slowly add 1M HCl with stirring until the pH is approximately 2-3.

  • Extraction: Transfer the acidified solution to a separatory funnel. Extract the aqueous layer three times with an equal volume of ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash once with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Column Chromatography: For high purity, dissolve the crude product in a minimal amount of dichloromethane and load it onto a silica gel column. Elute using a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing polarity) to separate the more polar 5-HHA from less polar impurities.

Part 4: References

  • Sheradsky, T., & Silcoff, E. R. (1998). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. Molecules, 3(1), 1-8. (URL not available for direct linking)

  • Sheradsky, T., & Silcoff, E. R. (1998). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. Semantic Scholar. [Link]

  • Pyo, S. H., et al. (2022). A facile process for adipic acid production in high yield by oxidation of 1,6-hexanediol using the resting cells of Gluconobacter oxydans. National Institutes of Health. [Link]

  • Santiago-Arcos, J., et al. (2023). Whole-cell biocatalysis using the Acidovorax sp. CHX100 Δ6HX for the production of ω-hydroxycarboxylic acids from cycloalkanes. ResearchGate. [Link]

  • Pyo, S. H., et al. (2020). A sustainable synthetic route for biobased 6-hydroxyhexanoic acid, adipic acid and ε-caprolactone by integrating bio- and chemical catalysis. Green Chemistry. [Link]

  • Brainly. (2025). The action of heat on this compound can lead to two different products. Brainly.com. [Link]

  • Pyo, S. H., et al. (2020). A sustainable synthetic route for biobased 6-hydroxyhexanoic acid, adipic acid and ε-caprolactone by integrating bio- and chemical catalysis. ResearchGate. [Link]

  • Alshammari, H., et al. (2020). Aerobic oxidation of 1,6-hexanediol to adipic acid over Au-based catalysts: the role of basic supports. RSC Publishing. [Link]

  • Google Patents. (2011). Method for producing 6-hydroxy hexanoic acid esters. Google Patents.

  • PubChem. (n.d.). This compound. National Institutes of Health. [Link]

  • PubChem. (n.d.). (5R)-5-hydroxyhexanoic acid. National Institutes of Health. [Link]

  • Human Metabolome Database. (2021). This compound (HMDB0000525). HMDB. [Link]

  • ResearchGate. (n.d.). Traditional synthesis of 6-hydroxyhexanoic acid and its preparative challenges. ResearchGate. [Link]

  • Schäfer, J., et al. (2021). Conversion of Cyclohexane to 6-Hydroxyhexanoic Acid Using Recombinant Pseudomonas taiwanensis in a Stirred-Tank Bioreactor. Frontiers. [Link]

  • Li, H., et al. (2018). Catalytic conversion of cellulosic biomass to harvest high-valued organic acids. National Institutes of Health. [Link]

  • Alshammari, H., et al. (2018). Effect of the Colloidal Preparation Method for Supported Preformed Colloidal Au Nanoparticles for the Liquid Phase Oxidation of 1,6-Hexanediol to Adipic Acid. MDPI. [Link]

  • Chinese Journal of Catalysis. (2023). Selective Oxidative Lactonization of 1,6-Hexanediol into ε-Caprolactone. cjcatal.com. [Link]

  • Wagemaker, M., et al. (2018). Synthesis of Furandicarboxylic Acid Esters From Nonfood Feedstocks Without Concomitant Levulinic Acid Formation. National Institutes of Health. [Link]

  • Huber, G. W., et al. (2020). Catalytic Conversion of Lignocellulosic Biomass to Value-Added Organic Acids in Aqueous Media. ResearchGate. [Link]

  • MDPI. (2021). Recent Advances in Catalytic Conversion of Biomass to 2,5-Furandicarboxylic Acid. MDPI. [Link]

  • ResearchGate. (2021). Recent Advances in Catalytic Conversion of Biomass to 2,5-Furandicarboxylic Acid. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). Levulinic acid. orgsyn.org. [Link]

  • Pyo, S. H., et al. (2020). Supporting information: A sustainable synthetic route for biobased 6-hydroxyhexanoic acid, adipic acid and ε-caprolactone by integrating bio- and chemical catalysis. The Royal Society of Chemistry. [Link]

  • BioResources. (2016). Catalytic conversion of biomass-derived carbohydrates into 5-hydroxymethylfurfural using a strong solid acid catalyst in aqueous γ-valerolactone. BioResources. [Link]

Sources

Technical Support Center: 5-Hydroxyhexanoic Acid LC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the LC-MS analysis of 5-Hydroxyhexanoic acid (5-HHA). This center is designed for researchers, scientists, and drug development professionals who are encountering challenges with signal suppression and variability in their quantitative assays. Here, we move beyond simple protocols to explain the underlying science, empowering you to troubleshoot effectively and generate high-quality, reliable data.

Frequently Asked Questions: Core Concepts

Q1: I'm seeing poor sensitivity and inconsistent results for 5-HHA. What is ion suppression and why is it such a significant problem for this specific analyte?

A: Ion suppression is a type of matrix effect that reduces the ionization efficiency of a target analyte, in this case, 5-HHA, leading to a decreased signal in the mass spectrometer.[1][2] This phenomenon does not mean your analyte is lost; it means it's not being detected effectively.

This compound, being a relatively polar, small carboxylic acid, is particularly susceptible to this issue, especially when analyzed using Electrospray Ionization (ESI).[3][4] The core problem arises from competition in the ESI source. When your sample is introduced, the analyte and all other co-eluting molecules from your sample matrix (e.g., salts, phospholipids, other metabolites) compete for the limited charge available on the surface of the evaporating droplets.[1][5] Highly abundant or easily ionizable matrix components can monopolize this charge, leaving fewer ions of your target analyte, 5-HHA, to be formed and detected by the mass spectrometer.

This is detrimental to quantitative analysis because the extent of suppression can vary from sample to sample, destroying reproducibility and accuracy.[2][6]

cluster_LC LC Eluent cluster_ESI ESI Source cluster_MS Mass Spectrometer Analyte 5-HHA Droplet_Ideal Ideal Droplet (Low Matrix) Analyte->Droplet_Ideal Ionization Droplet_Suppressed Suppressed Droplet (High Matrix) Analyte->Droplet_Suppressed Competition Matrix Matrix Components (Salts, Phospholipids) Matrix->Droplet_Suppressed Competition Detector_High High Signal Droplet_Ideal->Detector_High [M-H]- Detector_Low Low Signal (Suppressed) Droplet_Suppressed->Detector_Low Reduced [M-H]-

Caption: The mechanism of electrospray ion suppression for 5-HHA.

Q2: How can I definitively prove that signal suppression is the cause of my issues, rather than poor extraction recovery?

A: This is a critical diagnostic step. You need to distinguish between analyte loss during sample preparation and reduced detection efficiency in the source. Two industry-standard experiments are used for this: the Post-Column Infusion (PCI) and the Post-Extraction Spike methods.

  • Post-Column Infusion (Qualitative): This experiment gives you a map of where ion suppression occurs in your chromatogram. A solution of your 5-HHA standard is continuously infused into the mobile phase flow after the analytical column but before the MS source. You then inject a blank matrix extract (e.g., plasma extract without analyte). Any dip in the stable baseline signal of your infused 5-HHA directly corresponds to a region where co-eluting matrix components are causing suppression.[6][7] This tells you if your 5-HHA peak is eluting in a "dirty" part of the chromatogram.

  • Post-Extraction Spike (Quantitative): This method quantifies the percentage of signal suppression or enhancement for your specific analyte. You compare the peak area of 5-HHA in two samples:

    • Sample A: A blank matrix extract that has been spiked with 5-HHA after the extraction process.

    • Sample B: A pure solvent solution containing the exact same concentration of 5-HHA.

The matrix effect is calculated as: (Peak Area in Sample A / Peak Area in Sample B) * 100%. A value below 100% indicates suppression, while a value above indicates enhancement.[1][7]

Diagnostic Method Principle Output Best For
Post-Column Infusion (PCI) Continuous infusion of analyte post-column during injection of a blank matrix extract.Qualitative chromatogram showing suppression zones.Identifying if 5-HHA co-elutes with interfering matrix components.
Post-Extraction Spike Compares analyte response in a post-spiked matrix extract versus pure solvent.Quantitative percentage of signal suppression or enhancement.Quantifying the severity of the matrix effect on the 5-HHA signal.

Troubleshooting Guide: Mitigation Strategies

Part A: Sample Preparation – Your First Line of Defense

Effective sample preparation is the most powerful tool to combat ion suppression by removing interfering matrix components before they enter the LC-MS system.[1][8][9]

Q3: I'm working with human plasma. Is a simple protein precipitation (PPT) with acetonitrile sufficient for 5-HHA analysis?

A: While protein precipitation is fast and easy, it is often insufficient for removing the primary sources of ion suppression for polar analytes like 5-HHA. PPT effectively removes large proteins, but it leaves behind a high concentration of phospholipids and salts, which are notorious for causing ion suppression in ESI.[8][10] For a robust method, you should strongly consider more selective techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[7][8]

Q4: Can you provide a starting protocol for Liquid-Liquid Extraction (LLE) to reduce matrix effects for 5-HHA?

A: Yes. LLE separates compounds based on their differential solubility in two immiscible liquids (typically aqueous and organic). For 5-HHA, which is a carboxylic acid, we can manipulate its charge state with pH to control which layer it enters.

Objective: To extract 5-HHA from an aqueous matrix (plasma, urine) into an organic solvent while leaving polar interferences (salts) and non-polar interferences (lipids) behind.

Protocol: pH-Adjusted Liquid-Liquid Extraction for 5-HHA
  • Sample Acidification:

    • Take 100 µL of your sample (e.g., plasma).

    • Add 10 µL of an acid, such as 1M HCl or formic acid, to bring the sample pH to ~2-3.

    • Causality: At a pH well below its pKa (~4.7), the carboxylic acid group of 5-HHA is protonated (COOH), making the molecule neutral and more soluble in organic solvents.[11]

  • Extraction:

    • Add 500 µL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether [MTBE]).

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at >10,000 x g for 5 minutes to separate the layers.

  • Collection:

    • Carefully transfer the upper organic layer to a new tube, avoiding the aqueous layer and any protein interface.

  • Drying and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30-40°C.

    • Reconstitute the dried extract in 100 µL of your initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). This step ensures compatibility with your LC system and can pre-concentrate your sample.

Q5: What is the most effective Solid-Phase Extraction (SPE) strategy for cleaning up 5-HHA samples?

A: For a polar analyte like 5-HHA in a complex biological matrix, a polymeric mixed-mode SPE is often the most effective strategy.[8] These sorbents combine two retention mechanisms, such as reversed-phase and ion exchange, providing superior cleanup compared to single-mechanism sorbents.[8] A mixed-mode sorbent with both reversed-phase and weak anion exchange (WAX) properties is ideal.

cluster_spe Mixed-Mode SPE Workflow Condition 1. Condition (Methanol, Water) Equilibrate 2. Equilibrate (Aqueous Buffer, pH > 6) Condition->Equilibrate Load 3. Load Sample (5-HHA binds via ion exchange) Equilibrate->Load Wash1 4. Wash 1 (Aqueous) Removes salts Load->Wash1 Wash2 5. Wash 2 (Organic) Removes lipids Wash1->Wash2 Elute 6. Elute (Acidified Organic Solvent) Wash2->Elute Collect Clean 5-HHA Extract Elute->Collect

Caption: A typical workflow for Mixed-Mode Solid-Phase Extraction.

Protocol: Mixed-Mode SPE (Reversed-Phase/Weak Anion Exchange)
  • Condition: Wash the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Equilibrate: Equilibrate the cartridge with 1 mL of a buffer at a pH of ~6-7 (e.g., ammonium acetate).

    • Causality: At this pH, 5-HHA is deprotonated (COO-), allowing it to bind to the positively charged anion exchange sorbent.

  • Load: Load the pre-treated sample (e.g., plasma diluted 1:1 with the equilibration buffer).

  • Wash 1 (Polar): Wash with 1 mL of the equilibration buffer to remove highly polar interferences like salts.

  • Wash 2 (Non-polar): Wash with 1 mL of a non-polar solvent like methanol or acetonitrile to remove lipids and other non-polar interferences retained by the reversed-phase mechanism.

  • Elute: Elute the 5-HHA with 1 mL of an acidified organic solvent (e.g., 5% formic acid in acetonitrile).

    • Causality: The acid neutralizes the charge on the 5-HHA (COO- to COOH), disrupting its interaction with the anion exchange sorbent and allowing it to be eluted.[12]

Part B: Chromatographic & Mass Spectrometric Solutions
Q6: My sample prep is optimized, but I still see suppression. How can I use chromatography to solve this?

A: The goal of chromatography in this context is to achieve separation between your 5-HHA peak and the region of ion suppression you identified using the Post-Column Infusion experiment.

  • Change Column Selectivity: If you are using a standard C18 column, 5-HHA may elute very early, close to the solvent front where many polar matrix components and salts reside. Consider switching to a column with a different stationary phase, such as one with a polar-embedded group . These columns offer alternative selectivity and better retention for polar analytes like 5-HHA, potentially moving its peak into a cleaner region of the chromatogram.[13]

  • Adjust Mobile Phase pH: Manipulating the pH of the aqueous mobile phase can alter the retention of 5-HHA. Using an acidic mobile phase (e.g., with 0.1% formic acid) will keep 5-HHA in its neutral form, increasing its retention on a reversed-phase column and moving it away from the early-eluting salts.[8]

  • Use UPLC/UHPLC: Ultra-high-performance liquid chromatography (UHPLC) systems use columns with smaller particles, which generate sharper, narrower peaks. This increased peak capacity reduces the likelihood of co-elution between your analyte and an interfering compound.[8]

Q7: Is chemical derivatization a viable strategy for 5-HHA?

A: Absolutely. Chemical derivatization is an excellent, though more involved, strategy to overcome issues with both poor chromatographic retention and low ionization efficiency.[14][15] For carboxylic acids like 5-HHA, derivatization typically involves attaching a chemical tag to the carboxyl group.

Benefits of Derivatization:

  • Increased Hydrophobicity: The tag makes the molecule less polar, significantly improving its retention on reversed-phase columns.[16]

  • Enhanced Ionization: The tag can contain a permanently charged group or a group that is very easily protonated (for positive ion mode), leading to a dramatic increase in MS signal.[14]

A common derivatizing agent for short-chain fatty acids and related compounds is 3-nitrophenylhydrazine (3-NPH) , which reacts with the carboxylic acid to form a stable derivative that ionizes very well in negative ESI mode.[16][17]

Strategy Principle Pros Cons
Change Column Alter stationary phase selectivity (e.g., C18 to Polar-Embedded).Simple to implement; can resolve co-elution issues.May require significant method re-development.
Adjust Mobile Phase Modify pH or organic solvent to change analyte retention.Easy to test; effective for ionizable compounds.Limited by column and system stability.
Derivatization Chemically modify 5-HHA to improve its properties.Dramatically improves retention and sensitivity.Adds extra steps to sample prep; requires careful optimization.
Q8: Are there alternative ionization sources that are less prone to suppression?

A: Yes. While ESI is the most common source, it is also generally the most susceptible to ion suppression from non-volatile matrix components like salts.[5][18] If you have access to them, consider these alternatives:

  • Atmospheric Pressure Chemical Ionization (APCI): APCI uses a corona discharge to ionize solvent molecules in the gas phase, which then transfer charge to the analyte. It is generally less affected by non-volatile salts and is a good choice for moderately polar to non-polar analytes.[5][19]

  • Atmospheric Pressure Photoionization (APPI): APPI uses a UV lamp to ionize analytes. It is particularly effective for non-polar compounds and is known to be less susceptible to matrix effects compared to ESI.[19][20]

Switching the ionization source is a significant change, but it can be a powerful solution when sample cleanup and chromatography fail to resolve severe suppression issues.

References
  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research.
  • Tan, S. K., Shaw, P. N., & Hewavitharana, A. K. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Today.
  • Cavaliere, C., et al. (2021). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules.
  • Furey, A., et al. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International.
  • Steenvoorden, T., et al. (2014). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry.
  • (n.d.). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. ResearchGate.
  • (n.d.). Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses. Labsci @ Pittcon.
  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.
  • Steenvoorden, T., et al. (2014). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Semantic Scholar.
  • Boyd, R. K., et al. (2015). Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns. Rapid Communications in Mass Spectrometry.
  • (n.d.). Alternative Ionization Techniques. Waters.
  • (n.d.). LC/MS/MS Method Package for Short Chain Fatty Acids. Shimadzu.
  • Santa, T. (2012). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Biomedical Chromatography.
  • (n.d.). Ion suppression (mass spectrometry). Wikipedia.
  • (n.d.). Showing Compound this compound (FDB022093). FooDB.
  • Furey, A., et al. (2013). Ion suppression; A critical review on causes, evaluation, prevention and applications. Talanta.
  • Gray, H. E., et al. (n.d.). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). LCGC International.
  • McEwen, C. N., & Trimpin, S. (n.d.). A Convenient Alternative to MALDI and ESI. Spectroscopy Online.
  • (n.d.). LC-MS/MS chromatogram of carboxylic acids derivatized with aniline in A... ResearchGate.
  • Keino, T., et al. (2024). Synthesis and quantification of short-chain fatty acid esters of hydroxy fatty acids in rat intestinal contents and fecal samples by LC-MS/MS. Analytica Chimica Acta.
  • (n.d.). Showing Compound (5R)-5-Hydroxyhexanoic acid (FDB022025). FooDB.
  • (n.d.). This compound. PubChem.
  • Al-Khafaji, K., & Taskova, M. (2020). A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. Molecules.
  • (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio.
  • McEwen, C. N., & Trimpin, S. (2015). Nonconventional Alternatives to LC–MS. LCGC International.
  • (n.d.). (5R)-5-hydroxyhexanoic acid. PubChem.
  • (n.d.). This compound, monoester with glycerol. PubChem.
  • Saha, S., et al. (2021). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. Molecules.
  • Souverain, S., et al. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International.
  • (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Chromatography Today.
  • Li, W., et al. (2023). Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies. Molecules.
  • Muhoza, J. (2022). Liquid-Liquid Extraction. YouTube.
  • (n.d.). Liquid-liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute streams. ResearchGate.
  • Cuellar, M. C., et al. (2018). Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute. Chemical Engineering Research and Design.
  • (n.d.). LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS.
  • (n.d.). Understanding and Improving Solid-Phase Extraction. LCGC International.

Sources

Technical Support Center: Troubleshooting Poor Peak Shape of 5-Hydroxyhexanoic Acid in Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of 5-Hydroxyhexanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal peak shape for this analyte. My approach is to move beyond simple procedural lists and delve into the causal mechanisms behind common chromatographic problems, empowering you to make informed, effective troubleshooting decisions.

PART 1: Foundational Knowledge - Understanding the Analyte

This compound is a polar, medium-chain hydroxy fatty acid.[1][2] Its structure presents a unique combination of challenges for chromatographic analysis. A clear understanding of its physicochemical properties is the first step toward developing a robust analytical method.

PropertyValue / DescriptionChromatographic Implication
pKa (Acidic) ~4.71[1][3]The carboxylic acid group's ionization state is highly dependent on mobile phase pH. Operating near the pKa will result in a mixed population of ionized and neutral molecules, causing severe peak broadening or splitting.[4]
Polarity High (Polar Surface Area: ~57.53 Ų)[1][3]The molecule is highly water-soluble, leading to poor retention on traditional non-polar stationary phases like C18 under standard reversed-phase conditions.[5]
Lactonization Prone to intramolecular cyclization to form a six-membered lactone (δ-caprolactone).[6][7]This equilibrium between the open-chain acid and the cyclic lactone can occur in solution, especially under certain pH or temperature conditions. Analyzing a sample containing both forms will inherently produce split or distorted peaks.[6][8]
Chelating Activity The hydroxyl and carboxyl groups can chelate with active metal sites in the HPLC system (e.g., stainless steel frits, tubing) or on the stationary phase.[9]This secondary interaction causes significant peak tailing.[9]
PART 2: A Logical Troubleshooting Workflow

When poor peak shape is observed, a systematic approach is crucial. The following workflow diagram outlines a logical sequence for diagnosing and resolving the most common issues associated with this compound analysis.

TroubleshootingWorkflow start Start: Poor Peak Shape Observed peak_shape Characterize Peak Shape start->peak_shape tailing Peak Tailing peak_shape->tailing Tailing fronting Peak Fronting peak_shape->fronting Fronting split_broad Split or Broad Peak peak_shape->split_broad Split/Broad check_ph Is Mobile Phase pH 2 units away from pKa (4.7)? tailing->check_ph check_overload Is analyte concentration too high? fronting->check_overload check_lactonization Possible Lactonization? (Equilibrium issue) split_broad->check_lactonization adjust_ph Action: Adjust mobile phase pH to < 2.7 (Ion Suppression) check_ph->adjust_ph No check_silanol Are you using a high-purity, end-capped silica column? check_ph->check_silanol Yes adjust_ph->start Re-evaluate change_column Action: Switch to a modern, high-purity, end-capped column. check_silanol->change_column No check_metal Consider Metal Chelation check_silanol->check_metal Yes change_column->start Re-evaluate add_chelator Action: Use biocompatible system or add a weak chelator (e.g., EDTA) to mobile phase. check_metal->add_chelator dilute_sample Action: Dilute sample by a factor of 10. check_overload->dilute_sample Yes check_solvent Is sample solvent stronger than mobile phase? check_overload->check_solvent No dilute_sample->start Re-evaluate match_solvent Action: Dissolve sample in initial mobile phase. check_solvent->match_solvent Yes match_solvent->start Re-evaluate acidify_sample Action: Acidify sample diluent to force equilibrium to the acid form before injection. check_lactonization->acidify_sample Yes check_retention Is retention factor (k') very low (<1)? check_lactonization->check_retention No / Unsure acidify_sample->start Re-evaluate change_mode Analyte is too polar for RP. Consider alternative modes. check_retention->change_mode Yes hilic Option 1: HILIC change_mode->hilic ion_pair Option 2: Ion-Pair Chromatography change_mode->ion_pair gc_deriv Option 3: GC with Derivatization change_mode->gc_deriv

Caption: Troubleshooting Decision Tree for this compound Analysis.

PART 3: Frequently Asked Questions (FAQs) & In-Depth Troubleshooting
Q1: My this compound peak is severely tailing in Reversed-Phase HPLC. What is the most likely cause?

A1: Peak tailing for this analyte is almost always caused by two interacting factors: improper mobile phase pH and secondary interactions with the stationary phase.[9][10]

  • Causality - Mobile Phase pH: this compound has a pKa of ~4.71.[1][3] If your mobile phase pH is close to this value (e.g., between 3.5 and 6.0), the analyte will exist as an equilibrium mixture of its neutral (protonated) and anionic (deprotonated) forms. The anionic form can undergo strong ionic interactions with positively charged sites or residual silanols on the column packing, leading to a secondary, stronger retention mechanism for a portion of the analyte molecules. This results in severe tailing.[4] The rule of thumb is to set the mobile phase pH at least 1.5-2 units away from the analyte's pKa.[11] For this acid, this means a pH below 3.0 is required for ion suppression.[12]

  • Causality - Secondary Silanol Interactions: Standard silica-based C18 columns have residual silanol groups (-Si-OH) on their surface, even after end-capping.[13] These silanols are acidic and can become deprotonated (negatively charged) at mobile phase pH > 4. These negatively charged sites can interact with any residual positive sites on the analyte or, more commonly, create a repulsive effect that complicates retention, contributing to poor peak shape.[14][15] By operating at a low pH (e.g., 2.5-3.0), you ensure these silanol groups are fully protonated and neutral, minimizing these unwanted secondary interactions.[16]

Solution: Prepare your mobile phase with a buffer or acidifier to ensure a final pH of ≤ 2.7. Formic acid (0.1%) or a phosphate buffer are common choices.[5] This approach, known as "ion suppression," forces the carboxylic acid into its neutral, more hydrophobic form, which improves retention and dramatically reduces tailing by minimizing secondary ionic interactions.[12]

Q2: I've adjusted the pH to 2.7, but my peak is still broad or appears split. What's happening now?

A2: If pH optimization doesn't resolve the issue, the most probable cause is the intramolecular cyclization (lactonization) of the molecule.[6]

  • Causality - Lactonization: In solution, the hydroxyl group at the 5-position can attack the carboxylic acid group, forming a stable six-membered ring called a lactone (specifically, δ-valerolactone derivative).[7][17] This creates an equilibrium between the open-chain hydroxy acid and the cyclic lactone.[8] These are two distinct chemical entities with different polarities and chromatographic behaviors. The lactone is less polar and will elute at a different time than the acid. If your sample contains both forms at the point of injection, you will see two peaks or a very broad, distorted peak representing the unresolved mixture.

Solution: The key is to force the equilibrium to favor one form—the open-chain acid—before injection.

  • Sample Diluent: Prepare your samples in a diluent that matches the initial, low-pH mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This acidic environment helps to keep the lactone hydrolyzed to the open-chain acid form.

  • Sample Incubation: In some cases, allowing the sample to sit in the acidic diluent for a short period (e.g., 15-30 minutes) at room temperature before injection can help ensure the equilibrium favors the acid form.

Q3: My analyte shows very little retention on a C18 column, even with an optimized low-pH mobile phase. What are my options?

A3: This is expected behavior due to the high polarity of this compound.[5] While ion suppression helps, the molecule may still be too hydrophilic for sufficient retention on a standard C18 phase. You have three excellent alternative strategies:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the best solution for highly polar analytes.[18][19] HILIC uses a polar stationary phase (like bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of organic solvent (typically acetonitrile).[20][21] Water acts as the strong, eluting solvent. This mode provides excellent retention for polar compounds that are unretained in reversed-phase.

  • Ion-Pair Chromatography (IPC): This technique modifies a standard reversed-phase system.[22] A cationic ion-pairing reagent (e.g., tetrabutylammonium phosphate) is added to the mobile phase.[23] This reagent has a charged head that pairs with the negatively charged carboxylate of your analyte (run at a pH where the acid is deprotonated, e.g., pH 6-7) and a long hydrocarbon tail that interacts strongly with the C18 stationary phase. This effectively "anchors" the analyte to the column, significantly increasing retention.[24][25] Be aware that IPC columns require long equilibration times and should often be dedicated to this method.[24][26]

  • Gas Chromatography with Derivatization (GC): Direct analysis of this hydroxy acid by GC is not feasible due to its low volatility and high polarity, which would result in terrible peak shape.[27] However, converting the polar functional groups into less polar, more volatile derivatives is a classic and highly effective strategy.[28][29]

Q4: How would I perform a GC analysis? What derivatization is required?

A4: For GC analysis, you must derivatize both the carboxylic acid and the hydroxyl groups. The most common method is a two-step process or using a reagent that reacts with both. A simple and effective approach is esterification followed by silylation, or using a single silylating agent.

  • Causality - Derivatization: The goal of derivatization is to replace the active, polar hydrogens on the -COOH and -OH groups with non-polar, thermally stable groups.[30] This transformation drastically reduces the molecule's boiling point and prevents it from adsorbing onto active sites within the GC inlet and column, yielding sharp, symmetrical peaks.[31]

Recommended Approach: Silylation Silylation is a robust method that can derivatize both functional groups simultaneously. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective.

Comparison of Chromatographic TechniquesProsConsBest For...
Reversed-Phase (Ion Suppression) Simple mobile phases; uses standard equipment.May provide insufficient retention; susceptible to secondary interactions and lactonization issues.Quick screening; analysis of less polar analogues.
HILIC Excellent retention and selectivity for polar compounds; MS-friendly mobile phases.[18]Requires careful equilibration; different separation logic than RP.[19]Robust, high-sensitivity analysis, especially with LC-MS.
Ion-Pair Chromatography Uses standard RP columns; can achieve high retention.Long column equilibration; can cause MS suppression; columns become dedicated.[24][26]Complex mixtures where HILIC is not an option.
GC with Derivatization Extremely high efficiency and resolution; provides sharp peaks.Requires an extra sample preparation step (derivatization); analyte is chemically altered.[28]High-throughput quantitative analysis when LC is not suitable.
PART 4: Recommended Starting Protocols
Protocol 1: HILIC Method for LC-MS Analysis

This protocol provides a robust starting point for separating this compound with excellent retention and peak shape.

  • Column: A HILIC Amide column (e.g., 100 x 2.1 mm, 1.7 µm) is recommended for good selectivity for polar acids.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 5.0 with Acetic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0.0 min: 95% B

    • 5.0 min: 60% B

    • 5.1 min: 95% B

    • 7.0 min: 95% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Sample Diluent: 70:30 Acetonitrile:Water with 0.1% Formic Acid.

Protocol 2: GC-MS Analysis via Silylation

This protocol details the derivatization and analysis conditions for GC.

  • Sample Preparation (Derivatization):

    • Pipette 100 µL of sample (in a volatile solvent like ethyl acetate) into a GC vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical that no water remains.

    • Add 50 µL of Pyridine and 100 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 60 minutes.

    • Cool to room temperature before injection.

  • GC Column: A mid-polarity column such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1 ratio), 1 µL injection volume.

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

By understanding the unique chemistry of this compound and applying these systematic troubleshooting principles and protocols, you can overcome the challenges of poor peak shape and develop a robust, reliable analytical method.

References
  • Vertex AI Search. (2023, October 20).
  • Vertex AI Search.
  • Vertex AI Search.
  • FooDB. (2011, September 21). Showing Compound this compound (FDB022093). foodb.ca.
  • Fransson, B., Wahlund, K. G., Johansson, I. M., & Schill, G. (1976). Ion-pair chromatography of acidic drug metabolites and endogenic compounds. Journal of Chromatography A, 125(1), 327-344. pubmed.ncbi.nlm.nih.gov.
  • Chromatography Today. (2020, March 2). The use of Mobile Phase pH as a Method Development Tool.
  • ResearchGate.
  • Bains, B. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. acdlabs.com.
  • Industry News. (2023, December 27).
  • Chemistry LibreTexts. (2023, August 29).
  • Crawford Scientific. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. crawfordscientific.com.
  • Agilent.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. phenomenex.com.
  • Welch Materials. (2025, February 17). Issues and Solutions to the Use of Ion-Pairing Reagents.
  • Supelco.
  • Thermo Fisher Scientific. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns. thermofisher.com.
  • Dolan, J. W. (2010). Ion Pairing - Blessing or Curse? LCGC International.
  • Element Lab Solutions.
  • Buchi.com.
  • Roemling, R., et al. (2011). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International.
  • YouTube. (2023, July 28).
  • Waters Corporation. (2016). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies.
  • FooDB. (2011, September 21). Showing Compound (5R)-5-Hydroxyhexanoic acid (FDB022025). foodb.ca.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • MicroSolv. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. microsolvtech.com.
  • Sigma-Aldrich. HPLC Troubleshooting Guide. sigmaaldrich.com.
  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. alwsci.com.
  • Filo. (2025, June 25). Show the mechanism for the conversion of 4-hydroxy-5-methylhexanoic acid...
  • ResearchGate. (2025, August 7).
  • Biotage. (2023, January 24).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 170748, this compound. pubchem.ncbi.nlm.nih.gov.
  • MSU Chemistry. Chemical Reactivity. www2.chemistry.msu.edu.
  • Shodex HPLC Columns. Lesson 3: Separation Modes and their Mechanisms 1. shodex.com.
  • ALWSCI. (2025, July 17).
  • Cannabis Science and Technology. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC)
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7131043, (5R)-5-hydroxyhexanoic acid. pubchem.ncbi.nlm.nih.gov.
  • BenchChem.
  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?
  • ChemScene. This compound. chemscene.com.
  • Chromatography Forum. (2010, June 16). peak tailing. chromforum.org.
  • ACD/Labs. (2022, October 6).
  • VTechWorks. CHIRAL SEPARATIONS INTRODUCTION. vtechworks.lib.vt.edu.
  • ResearchGate. Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions.
  • Wikipedia. Lactone. en.wikipedia.org.
  • BenchChem.
  • YouTube. (2022, February 24). Identify The Lactone Formed By The Following Hydroxy Carboxylic Acid? youtube.com.

Sources

Technical Support Center: Method Development for Baseline Separation of 5-Hydroxyhexanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the method development and baseline separation of 5-Hydroxyhexanoic acid (5-HHA) isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating these challenging analytes. Here, we provide in-depth troubleshooting advice and frequently asked questions to support your experimental success.

Introduction: The Challenge of Separating 5-HHA Isomers

This compound (5-HHA) presents a significant analytical challenge due to the presence of both positional and stereoisomers. The hydroxyl group can be located at various positions on the hexanoic acid backbone, and the chiral center at the hydroxyl-bearing carbon results in enantiomeric pairs. Achieving baseline separation of all these isomers is critical for accurate quantification and characterization in various research and development settings. This guide will focus on chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), to address these separation challenges.

Troubleshooting Guide: From Tailing Peaks to Baseline Resolution

This section is structured in a question-and-answer format to directly address common issues encountered during method development for 5-HHA isomer separation.

Issue 1: Poor or No Resolution Between Enantiomers

Question: I am seeing a single peak or broad, overlapping peaks for my 5-HHA enantiomers using a chiral HPLC column. What are the likely causes and how can I improve the separation?

Answer: Poor enantiomeric resolution is a common hurdle in chiral chromatography. The primary reasons often lie in the selection of the chiral stationary phase (CSP), the mobile phase composition, or suboptimal chromatographic conditions.[1] A systematic approach is necessary to achieve the desired separation.[1]

Underlying Causes and Solutions:

  • Inappropriate Chiral Stationary Phase (CSP) Selection: The fundamental principle of chiral separation lies in the differential interaction of enantiomers with the CSP. If the chosen CSP does not provide sufficient stereospecific interactions with the 5-HHA enantiomers, no separation will occur. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often a good starting point for separating hydroxy acids due to their broad selectivity.[2]

    • Actionable Protocol: Screen a variety of polysaccharide-based columns with different functional groups (e.g., tris(3,5-dimethylphenylcarbamate) on cellulose or amylose).[2][3] Even a slight peak shoulder indicates that the column has the potential for separation with further optimization.[1]

  • Suboptimal Mobile Phase Composition: The mobile phase plays a crucial role in modulating the interactions between the analytes and the CSP. For acidic compounds like 5-HHA, the pH of the mobile phase is critical.[4]

    • Actionable Protocol: In reversed-phase mode, add a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of the carboxylic acid group.[4] This will increase retention and can enhance chiral recognition. In normal-phase mode, an acidic additive like 0.1% trifluoroacetic acid (TFA) in a hexane/alcohol mobile phase can be effective.[2] Systematically vary the percentage of the organic modifier (e.g., methanol, acetonitrile, or isopropanol) in 5% increments to find the optimal selectivity.[1]

  • Incorrect Column Temperature: Temperature affects the thermodynamics of the chiral recognition process.[1] Generally, lower temperatures enhance the stability of the transient diastereomeric complexes formed between the analytes and the CSP, leading to better resolution.[1]

    • Actionable Protocol: Optimize the column temperature by starting at ambient temperature (e.g., 25 °C) and then decreasing it in 5 °C increments.[1] Monitor the resolution and peak shape at each temperature to determine the optimum.

Workflow for Improving Enantiomeric Resolution:

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Issue 2: Peak Tailing of 5-HHA Isomers

Question: My 5-HHA isomer peaks are showing significant tailing, which is affecting integration and quantification. What is causing this and how can I fix it?

Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the mobile phase or column condition.[1] For acidic compounds like 5-HHA, interactions with residual silanol groups on the silica support of the stationary phase are a common cause.

Underlying Causes and Solutions:

  • Secondary Silanol Interactions: The carboxylic acid and hydroxyl groups of 5-HHA can interact with active silanol groups on the silica surface of the column, leading to peak tailing.

    • Actionable Protocol:

      • Mobile Phase pH Adjustment: Ensure the mobile phase pH is low enough (typically 2-3 pH units below the pKa of the carboxylic acid) to keep the 5-HHA in its protonated form. Adding 0.1% TFA or formic acid to the mobile phase is a common practice.[1][4]

      • Use of End-capped Columns: Employ columns that are well end-capped to minimize the number of accessible silanol groups.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion and tailing.

    • Actionable Protocol: Reduce the injection volume or dilute the sample. If the peak shape improves, column overload was the likely issue.[1]

  • Column Contamination or Degradation: Accumulation of strongly retained sample components or degradation of the stationary phase can create active sites that cause tailing.

    • Actionable Protocol: Flush the column with a strong solvent to remove contaminants.[5] If the problem persists, the column may need to be replaced.

Data Summary for Peak Tailing Troubleshooting:

Potential Cause Recommended Action Expected Outcome
Secondary Silanol InteractionsAdd 0.1% acidic modifier (e.g., TFA, Formic Acid) to the mobile phase.Sharper, more symmetrical peaks.
Column OverloadReduce sample concentration or injection volume.Improved peak symmetry.
Column ContaminationFlush the column with a strong solvent (e.g., isopropanol).Restoration of peak shape.
Issue 3: Co-elution of Positional Isomers

Question: I can separate the enantiomers of one 5-HHA positional isomer, but it co-elutes with another positional isomer. How can I achieve baseline separation of all isomers?

Answer: Separating positional isomers requires a different selectivity mechanism than separating enantiomers. While a chiral column is essential for enantioseparation, the separation of positional isomers is governed by differences in their physicochemical properties, such as polarity and shape.[6][7]

Underlying Causes and Solutions:

  • Insufficient Stationary Phase Selectivity for Positional Isomers: The chosen chiral stationary phase may not have the right chemistry to differentiate between the subtle structural differences of the positional isomers.

    • Actionable Protocol:

      • Screen Achiral Columns: For initial method development for positional isomers, consider screening different achiral reversed-phase columns (e.g., C18, Phenyl-Hexyl, Embedded Polar Group) to find a stationary phase that provides the best separation of the positional isomers.[8][9]

      • Two-Dimensional LC (2D-LC): If a single column cannot provide the required resolution, a 2D-LC approach can be employed. The first dimension can separate the positional isomers on an achiral column, and the fractions containing each positional isomer can then be transferred to a second dimension with a chiral column for enantiomeric separation.

  • Mobile Phase Not Optimized for Positional Isomer Separation: The mobile phase composition can be further tuned to enhance the separation of positional isomers.

    • Actionable Protocol:

      • Vary the Organic Modifier: Test different organic modifiers (acetonitrile, methanol, isopropanol) as they can provide different selectivities for positional isomers.[4]

      • Gradient Elution: Implement a shallow gradient to improve the separation of closely eluting positional isomers.

Logical Flow for Separating Positional and Stereo Isomers:

Sources

Technical Support Center: Enhancing the Stability of 5-Hydroxyhexanoic Acid During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Hydroxyhexanoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability and integrity of this compound during storage and experimentation. As a hydroxy acid, this compound is susceptible to specific degradation pathways that can compromise experimental results. This guide offers a series of FAQs, troubleshooting protocols, and experimental procedures to mitigate these challenges effectively.

Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions regarding the stability of this compound.

Q1: What is the primary degradation pathway for this compound during storage?

The principal cause of instability in this compound is intramolecular cyclization, a process known as lactonization.[1][2] The molecule's linear structure, containing both a hydroxyl (-OH) group at the 5-position and a terminal carboxylic acid (-COOH) group, makes it prone to forming a thermodynamically stable six-membered cyclic ester called δ-valerolactone.[3][4] This reaction is an equilibrium process that can be accelerated by factors such as acidic pH and elevated temperatures.[2][5]

ph_stability cluster_ph Lactone δ-Valerolactone (Favored) Acid This compound (Most Stable) Lactone->Acid Hydrolysis Acid->Lactone Lactonization (Acid-Catalyzed) Salt 5-Hydroxyhexanoate Salt (Stable) Acid->Salt Deprotonation Salt->Acid Protonation pH < 4->Lactone pH 6-7.5->Acid pH > 8->Salt

Caption: pH-dependent equilibrium of this compound.

Q5: Can antioxidants improve the stability of this compound?

While lactonization is the primary stability concern, oxidative degradation is a potential secondary issue for many organic molecules, especially during long-term storage or if exposed to atmospheric oxygen. [1]The use of antioxidants can mitigate this risk.

Commonly used antioxidants compatible with organic acids include:

  • Ascorbic Acid (Vitamin C): A water-soluble antioxidant effective at preventing oxidation. [6]* Tocopherols (Vitamin E): A lipid-soluble antioxidant that protects against lipid peroxidation. [6]* Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA): Synthetic phenolic antioxidants widely used to stabilize organic compounds. [7] The choice of antioxidant depends on the solvent system and the specific requirements of your experiment. It is crucial to run a small-scale compatibility test to ensure the antioxidant does not interfere with your assay.

Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered during the handling and analysis of this compound.

IssuePotential Cause(s)Recommended Solution(s)
Loss of Potency / Inconsistent Results Degradation of the compound due to improper storage (e.g., wrong pH, temperature).1. Ensure stock solutions and experimental buffers are within the optimal pH range of 6.0-7.5.<[5]br>2. Always use freshly prepared solutions for critical experiments.3. Re-verify the concentration and purity of your stock solution using a validated analytical method (See Protocol 2).
Appearance of an Unidentified Peak in Chromatography (HPLC/GC) Formation of the δ-valerolactone due to acidic conditions or prolonged storage.1. Confirm the identity of the new peak using LC-MS or by comparing it to a δ-valerolactone reference standard.2. To prevent its formation, maintain the pH of all solutions in the neutral range.<[5]br>3. If acidic conditions are required for your experiment, minimize the exposure time and keep the solution at a low temperature.
pH of Solution Drifts Over Time Insufficient buffering capacity of the solution or absorption of atmospheric CO₂.1. Use a suitable buffer system (e.g., phosphate buffer) at a sufficient concentration (e.g., 25-50 mM) to maintain a stable pH.2. Keep buffered solutions tightly capped when not in use.
Solid Material Appears Clumpy or Discolored Absorption of moisture; potential slow degradation or oxidation.1. The material is hygroscopic. [8]Always store in a desiccator and handle quickly in a low-humidity environment.2. If purity is in doubt, re-analyze the material before use. Discoloration may indicate oxidative degradation.
Troubleshooting Workflow: Investigating Inconsistent Results

Troubleshooting cluster_investigation Initial Checks cluster_analysis Analytical Verification cluster_action Corrective Actions start Inconsistent Experimental Results check_solution Is the solution freshly prepared? start->check_solution check_storage Verify solid & solution storage conditions (Temp, pH, Desiccation) start->check_storage analyze_purity Analyze sample purity via HPLC/GC-MS (See Protocol 2) check_solution->analyze_purity No discard Discard old solution. Prepare fresh stock. check_solution->discard Yes check_storage->analyze_purity peak_purity Assess main peak purity. Any unexpected peaks? analyze_purity->peak_purity confirm_peak Identify new peak (e.g., via MS or reference standard) peak_purity->confirm_peak Yes other_issue Investigate other experimental variables (reagents, instrument). peak_purity->other_issue No is_lactone Is the new peak δ-valerolactone? confirm_peak->is_lactone adjust Adjust storage/handling protocol. (pH control, lower temp, inert gas) is_lactone->adjust Yes remediate For troubleshooting, consider basic hydrolysis (pH > 10) to convert lactone back to acid salt, then re-acidify carefully to neutral pH. is_lactone->remediate Yes is_lactone->other_issue No adjust->start Re-run experiment

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution (10 mM)

This protocol describes the preparation of a buffered aqueous stock solution of this compound designed to maximize its stability for short-term use.

  • Prepare Buffer: Prepare a 50 mM sodium phosphate buffer solution. Adjust the pH to 7.0 using 0.1 M NaOH or 0.1 M HCl. Filter the buffer through a 0.22 µm filter.

  • Weigh Compound: Accurately weigh the required amount of solid this compound (MW: 132.16 g/mol ) in a clean, dry container. For 10 mL of a 10 mM solution, this is 13.22 mg.

  • Dissolution: Add a portion of the pH 7.0 phosphate buffer to the solid and vortex gently until fully dissolved.

  • Final Volume: Bring the solution to the final desired volume with the pH 7.0 buffer and mix thoroughly.

  • Storage: Aliquot the solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store immediately at -20°C. For immediate use, store at 2-8°C for no longer than 24-48 hours.

Protocol 2: Procedure for Monitoring Stability via HPLC

This protocol provides a general method for assessing the purity of a this compound sample and detecting the presence of its lactone degradant. Note: This method may require optimization for your specific instrumentation and sample matrix.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV or Mass Spectrometry (MS) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • Start with 5% B for 2 minutes.

    • Ramp to 95% B over 10 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 5% B and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or MS in negative ion mode.

  • Analysis:

    • Inject a freshly prepared standard of this compound to determine its retention time.

    • Inject the aged or suspect sample.

    • The δ-valerolactone, being less polar, will typically have a longer retention time than the parent acid under these reverse-phase conditions.

    • Quantify the percentage of the parent peak area relative to the total peak area to assess purity and the extent of degradation.

References

  • SC-352672 - this compound sodium salt - SAFETY DATA SHEET. (2022). Santa Cruz Biotechnology.
  • This compound | 44843-89-2. (n.d.). ChemScene.
  • Impact of pH on the stability of 3,4-Dihydroxybutanoic acid. (2025). BenchChem.
  • Wardle, G. (2022). Hydroxy Acids and Factors Affecting Their Performance. Gay Wardle Skin Institute.
  • Preventing degradation of 5,5-Difluoro-6-hydroxyhexanoic acid during storage. (2025). BenchChem.
  • Pérez-Jiménez, J., et al. (2022). Advances in Natural Antioxidants for Food Improvement. Molecules.
  • Villiers, M. M. de, & Wurster, D. E. (2000). Physicochemical Stability of Compounded Creams Containing a-Hydroxy Acids. International Journal of Pharmaceutical Compounding.
  • 6-Hydroxyhexanoic acid Safety Data Sheet. (2010). Thermo Fisher Scientific.
  • Villiers, M. M. de, & Narsai, K. (2000). Physicochemical Stability of Compounded Creams Containing a-Hydroxy Acids.
  • Gatej, I., et al. (2021). Effect of pH on the Behavior of Hyaluronic Acid in Dilute and Semidilute Aqueous Solutions. Polymers.
  • Mechanism for the conversion of 4-hydroxy-5-methylhexanoic acid to 4-methyl-1-oxanone (lactone) under acidic conditions. (2025). Filo.
  • Adak, T., & Khan, M. R. (2019). Natural Antioxidants in Organic Foods: A Chemical Perspective. Hilaris Publisher.
  • Lab Muffin Beauty Science. (2017). Why pH matters for AHAs and acids in skincare. YouTube.
  • Showing metabocard for this compound (HMDB0000525). (n.d.).
  • Authorised antioxidants in food and nutraceutical organic products. (n.d.). BTSA.
  • Villiers, M. M. de, et al. (1997). Stability of lactic acid and glycolic acid in aqueous systems subjected to acid hydrolysis and thermal decomposition.
  • Showing Compound this compound (FDB022093). (n.d.). FooDB.
  • This compound | C6H12O3. (n.d.). PubChem.
  • Chemical Reactivity. (n.d.).
  • Villiers, M. M. de, et al. (1997). Stability of lactic acid and glycolic acid in aqueous systems subjected to acid hydrolysis and thermal decomposition. Semantic Scholar.
  • The Impact of pH on Chemical Stability in Lab Experiments. (2025). Ibis Scientific, LLC.
  • Stabilization of hydroxylamine solutions. (1998).
  • The Ordinary Multi-Antioxidant Radiance Serum. (n.d.). The Ordinary.
  • 6-Hydroxyhexanoic acid Safety D
  • Synthetic and natural antioxidant additives in food stabilization: current applications and future research. (2021).
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2020). Spectroscopy.
  • This compound, 185956-02-9. (n.d.). The Good Scents Company.
  • Showing metabocard for (5R)-5-Hydroxyhexanoic acid (HMDB0000409). (n.d.).
  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (2017).
  • A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Methylhexanoic Acid. (2025). BenchChem.
  • Chemistry For Everyone. (2025). How Does Lactone Hydrolysis Work? YouTube.
  • Lactone. (n.d.). Wikipedia.
  • Gracia-Moreno, E., et al. (2015). Quantitative determination of five hydroxy acids, precursors of relevant wine aroma compounds in wine and other alcoholic beverages.
  • Transformation Tutoring. (2022). Identify The Lactone Formed By The Following Hydroxy Carboxylic Acid? (ACS Organic Chemistry Prep). YouTube.
  • Popek, S., et al. (2022).
  • Gökmen, V., & Açar, Ö. Ç. (2012). Effect of Storage on 5-Hydroxymethylfurfural (HMF) Formation and Color Change in Jams.
  • Mohammed, S. J., et al. (2023). The Effect of Temperature and Drug Storage Methods on the chemical Additives of Drug. International Journal of Clinical Research and Reports.
  • Gómez-Caravaca, A. M., et al. (2021). Impact of Frozen Storage on Sensory, Physicochemical, and Volatile Compounds Parameters of Different Extra Virgin Olive Oils. Foods.
  • Popek, S., et al. (2022). Effect of Temperature of Two-Year Storage of Varietal Honeys on 5-Hydroxymethylfurfural Content, Diastase Number, and CIE Color Coordinates.

Sources

Technical Support Center: Quantification of 5-Hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 5-Hydroxyhexanoic acid (5-HHA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the quantification of this unique medium-chain hydroxy fatty acid. Here, we provide in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My 5-HHA recovery is inconsistent and often lower than expected. What could be the primary cause?

A1: One of the most significant pitfalls in 5-HHA quantification is its propensity to undergo intramolecular cyclization to form δ-valerolactone. This is a reversible, pH-dependent equilibrium. In acidic conditions, the equilibrium favors the formation of the lactone, which is more volatile and less polar than the open-chain hydroxy acid. This can lead to significant analyte loss during sample preparation, particularly during evaporation steps, and result in underestimation of the true 5-HHA concentration.

To mitigate this, it is crucial to maintain a neutral to slightly basic pH (pH > 7) throughout your sample preparation process, from extraction to final reconstitution. This will ensure that the carboxyl group of 5-HHA remains deprotonated and in its open-chain form, minimizing lactonization.

Troubleshooting Guide

Issue 1: Poor Chromatographic Peak Shape and Tailing for 5-HHA

Underlying Cause: The polar carboxylic acid and hydroxyl groups of 5-HHA can interact with active sites on the gas chromatography (GC) column or within the liquid chromatography (LC) system, leading to poor peak shape, tailing, and reduced sensitivity.

Solution: Derivatization

Derivatization is a critical step to improve the chromatographic behavior of 5-HHA by converting its polar functional groups into less polar, more volatile, and thermally stable derivatives.[1][2][3]

Recommended Protocols:

  • For GC-MS Analysis: Silylation This method converts the hydroxyl and carboxyl groups into trimethylsilyl (TMS) ethers and esters, respectively.[1][4][5]

    Step-by-Step Silylation Protocol:

    • Sample Preparation: Ensure the sample extract containing 5-HHA is completely dry. Silylating reagents are highly sensitive to moisture.[3]

    • Reagent Addition: To the dried extract in a GC vial, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Reaction: Cap the vial tightly and heat at 80°C for 1 hour to form the TMS derivatives.[6]

    • Analysis: After cooling to room temperature, the sample is ready for GC-MS injection.

  • For LC-MS/MS Analysis: Esterification For LC-MS, derivatization can enhance ionization efficiency, particularly in positive electrospray ionization (ESI) mode.[7][8][9]

    Step-by-Step Esterification Protocol (with 2-picolylamine):

    • Sample Preparation: Dry the sample extract under a gentle stream of nitrogen.

    • Reagent Preparation: Prepare a solution of 2-picolylamine, 2,2'-dipyridyl disulfide, and triphenylphosphine in a suitable aprotic solvent like acetonitrile.

    • Reaction: Add the reagent mixture to the dried sample and incubate at room temperature. The reaction is typically rapid.

    • Analysis: The resulting derivative can be directly analyzed by LC-MS/MS. This derivatization introduces a readily protonated pyridine group, significantly enhancing the signal in positive ion mode.[8]

Derivatization MethodTarget Functional GroupsKey AdvantagesKey DisadvantagesBest For
Silylation (e.g., BSTFA) Carboxyl (-COOH), Hydroxyl (-OH)Highly effective for GC, creates volatile and thermally stable derivatives.Derivatives are moisture-sensitive, requiring anhydrous conditions.[3]Broad-spectrum metabolic profiling via GC-MS.
Esterification (e.g., BF3/Methanol) Carboxyl (-COOH)Good for GC analysis of fatty acids.Reagents can be harsh; requires an extraction step.[3]Targeted analysis of fatty acids by GC-MS.
Amidation (e.g., 2-picolylamine) Carboxyl (-COOH)Significantly enhances LC-MS/MS sensitivity in positive ion mode.May require optimization of reaction conditions.Targeted, high-sensitivity quantification by LC-MS/MS.
Issue 2: Inaccurate Quantification due to Matrix Effects in Biological Samples

Underlying Cause: Co-eluting endogenous compounds from complex biological matrices (e.g., plasma, urine, tissue homogenates) can interfere with the ionization of 5-HHA in the mass spectrometer's ion source. This phenomenon, known as the matrix effect, can lead to ion suppression or enhancement, resulting in under- or overestimation of the analyte's concentration.[10][11][12][13][14]

Solution: Rigorous Sample Cleanup and Use of Internal Standards

1. Effective Sample Preparation:

  • Liquid-Liquid Extraction (LLE): A common method for extracting lipids. Acidify the sample to protonate the carboxylic acid, then extract with a water-immiscible organic solvent like ethyl acetate or a mixture of chloroform and methanol.[6]

  • Solid-Phase Extraction (SPE): Provides a more selective cleanup than LLE. A silica-based SPE cartridge can be used to separate fatty acids from other lipid classes.[1][6]

Step-by-Step SPE Protocol:

  • Conditioning: Condition a silica SPE cartridge (e.g., 500 mg) with 6 mL of hexane.

  • Loading: Reconstitute the dried lipid extract in a small volume of a non-polar solvent (e.g., 200 µL of chloroform) and load it onto the cartridge.

  • Washing: Wash the cartridge with a non-polar solvent to remove neutral lipids.

  • Elution: Elute the hydroxy fatty acids with a more polar solvent, such as diethyl ether or a mixture of hexane and ethyl acetate.

  • Drying and Reconstitution: Dry the eluate under nitrogen and reconstitute in the appropriate solvent for derivatization or direct analysis.

2. Use of Stable Isotope-Labeled Internal Standards (SIL-IS):

The most effective way to compensate for matrix effects and analyte loss during sample preparation is the use of a stable isotope-labeled internal standard, such as this compound-d5 or ¹³C₆-5-hydroxyhexanoic acid. The SIL-IS is added to the sample at the very beginning of the workflow. Since it is chemically identical to the analyte but has a different mass, it will behave identically during extraction, derivatization, and chromatography, and will experience the same degree of ion suppression or enhancement.[7] By calculating the ratio of the analyte's peak area to the internal standard's peak area, accurate quantification can be achieved.

Workflow for 5-HHA Analysis Incorporating Best Practices

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Urine) Spike Add Stable Isotope-Labeled Internal Standard (SIL-IS) Sample->Spike Extraction Extraction & Cleanup (LLE or SPE) Spike->Extraction Evaporation Evaporation to Dryness (Under Nitrogen) Extraction->Evaporation Derivatization Derivatization (e.g., Silylation for GC, Amidation for LC) Evaporation->Derivatization Chromatography Chromatographic Separation (GC or LC) Derivatization->Chromatography Detection Mass Spectrometric Detection (MS or MS/MS) Chromatography->Detection Data Data Acquisition & Processing (Calculate Analyte/IS Ratio) Detection->Data

Caption: General workflow for the robust quantification of 5-HHA.

Issue 3: Difficulty in Obtaining a Pure Analytical Standard of 5-HHA

Underlying Cause: Commercial sources of 5-HHA may contain impurities, including the lactone form (δ-valerolactone) or other isomers. Using an impure standard for calibration will lead to inaccurate quantification.

Solution: Standard Qualification and Purification

  • Purity Assessment: Always verify the purity of your analytical standard upon receipt. This can be done using high-resolution mass spectrometry (HRMS) to confirm the accurate mass and by NMR to confirm the structure and identify any impurities.

  • Purification if Necessary: If significant impurities are detected, the standard may need to be purified. Preparative HPLC is a suitable technique for isolating the pure 5-HHA.

  • Proper Storage: Store the standard in a tightly sealed container at -20°C or lower to minimize degradation and prevent the absorption of moisture. For preparing stock solutions, use a high-purity solvent.

The pH-Dependent Equilibrium of 5-HHA and δ-Valerolactone

G cluster_eq pH-Dependent Equilibrium FiveHHA This compound (Open-chain, ionized at pH > 7) Lactone δ-Valerolactone (Cyclized, favored at pH < 7) FiveHHA->Lactone Acidic Conditions (H⁺) Lactone->FiveHHA Basic Conditions (OH⁻)

Caption: The equilibrium between 5-HHA and its lactone form.

By understanding and addressing these common pitfalls, researchers can develop robust and reliable methods for the accurate quantification of this compound, leading to higher quality data in their scientific investigations.

References

  • Vertex AI Search. (2024). Medium Chain Fatty Acids: Metabolism, Health Benefits, and Analytical Methods.
  • Royal Society of Chemistry. (2020).
  • MassTech, Inc. (n.d.).
  • ResearchGate. (2020).
  • University of California, Irvine. (n.d.).
  • PubMed. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • ChemScene. (n.d.). This compound.
  • ResearchGate. (2025). Quantitative determination of five hydroxy acids, precursors of relevant wine aroma compounds in wine and other alcoholic beverages.
  • Chromatography Online. (2025).
  • Chromatography Online. (n.d.).
  • Bruker. (n.d.).
  • Bio-IT. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?
  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.).
  • Wiley Online Library. (n.d.).
  • SickKids Research Institute. (n.d.). Sample Preparation - SPARC BioCentre Molecular Analysis.
  • Sigma-Aldrich. (n.d.).
  • Human Metabolome Database. (2021). Showing metabocard for this compound (HMDB0000525).
  • National Center for Biotechnology Information. (2025). This compound | C6H12O3 | CID 170748 - PubChem.
  • Chegg. (2017). Select this compound.
  • PubMed. (2019).
  • BenchChem. (2025).
  • Google Patents. (n.d.).
  • Wiley Online Library. (2017).
  • FooDB. (2015). Showing Compound this compound (FDB022093).
  • PubMed. (2021). Ultrafast LC-MS/MS analysis of 5-hydroxyindoleacetic acid (5-HIAA) in serum.
  • ResearchGate. (2025).
  • National Center for Biotechnology Information. (n.d.). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC.
  • Shimadzu Corporation. (n.d.).
  • The Good Scents Company. (n.d.). This compound, 185956-02-9.
  • MDPI. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS)
  • MRC Epidemiology Unit. (2024). The validation of an LC-MS/MS method for the quantification of vitamin D metabolites in human milk and their biological variability in Gambian women.
  • OSTI.GOV. (n.d.). Catalytic Production of δ-Valerolactone (DVL) from Biobased 2-Hydroxytetrahydropyran (HTHP).
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 5-Oxo-6-hydroxyhexanoic acid | C6H10O4 | CID 12066909 - PubChem.
  • PubMed. (2008). Why delta-valerolactone polymerizes and gamma-butyrolactone does not.
  • ResearchGate. (2025). Why δ-Valerolactone Polymerizes and γ-Butyrolactone Does Not.
  • DiVA portal. (n.d.). POLYMERIZATION OF δ-VALERO LACTONE BY NOVEL CYCLODEXTRIN DIMER.
  • Royal Society of Chemistry. (n.d.).

Sources

Technical Support Center: Optimization of Derivatization for 5-Hydroxyhexanoic Acid (5-HHA) Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 5-Hydroxyhexanoic Acid (5-HHA). This guide is designed for researchers, scientists, and drug development professionals who are looking to develop robust and reproducible analytical methods, primarily utilizing Gas Chromatography-Mass Spectrometry (GC-MS). 5-HHA, with its dual hydroxyl and carboxylic acid functional groups, presents a unique set of challenges that require a carefully optimized derivatization strategy to achieve the volatility and thermal stability necessary for GC-based analysis.[1][2]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of 5-HHA derivatization.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each solution is grounded in the chemical principles of the derivatization reactions.

Q1: Why am I observing a low or no peak for my derivatized 5-HHA?

A1: Incomplete Derivatization or Derivative Degradation

A low or absent analyte peak is the most common issue, often stemming from several root causes:

  • Presence of Moisture: Silylating reagents are extremely sensitive to moisture.[3][4] Trace amounts of water in your sample or solvent will preferentially react with the reagent, consuming it before it can react with your 5-HHA.

    • Solution: Ensure all glassware is oven-dried and cooled in a desiccator. Use anhydrous solvents and reagents. If your sample is aqueous, it must be completely dried down, for example, by lyophilization or under a stream of dry nitrogen, before adding the derivatization reagent.[4][5]

  • Insufficient Reagent: 5-HHA has two active hydrogens (on the -OH and -COOH groups) that must be derivatized.[3] An insufficient molar excess of the derivatizing agent will lead to incomplete reaction.

    • Solution: A significant molar excess of the derivatization reagent is recommended. A common starting point is a 2:1 molar ratio of reagent to each active hydrogen.[3] For 5-HHA, this means at least a 4:1 molar ratio of reagent to analyte. It is often practical to use the reagent/solvent mixture in vast excess (e.g., 50-100 µL of reagent mixture for 1-10 mg of sample).

  • Suboptimal Reaction Conditions: Silylation reactions require specific temperatures and times to proceed to completion. The derivatization of both the alcohol and the carboxylic acid may require heat.

    • Solution: Increase the reaction temperature and/or time. A typical starting point for silylation with reagents like BSTFA or MSTFA is 60-80°C for 30-90 minutes.[6][7] Conduct a time-course experiment (e.g., 30, 60, 90, 120 min) to find the optimal reaction time for your specific conditions.

  • Derivative Instability: Trimethylsilyl (TMS) derivatives are susceptible to hydrolysis and can degrade if exposed to moisture before analysis.[8][9][10] The stability of TMS derivatives can be a concern, especially during long analytical sequences.[9][10]

    • Solution: Analyze samples as quickly as possible after derivatization. Store derivatized samples under anhydrous conditions and at low temperatures (-20°C is recommended for storage up to 72 hours).[9][10] Some studies recommend storage at -18°C for longer-term stability of up to 20 weeks for certain compounds.[6]

Q2: I see multiple peaks for my 5-HHA standard. What is causing this?

A2: Incomplete Derivatization or Side Reactions

Multiple peaks for a single analyte standard typically indicate that more than one form of the analyte is being detected.

  • Partially Derivatized Products: The most likely cause is the presence of both mono- and di-silylated 5-HHA. The hydroxyl group is generally more reactive and derivatizes more easily than the carboxylic acid group.[3] If the reaction is incomplete, you may see a peak for the species where only the -OH group is derivatized, in addition to the fully derivatized peak.

    • Solution: Optimize the reaction as described in A1. Increase reagent excess, temperature, and/or time. The addition of a catalyst like 1% Trimethylchlorosilane (TMCS) to a reagent like BSTFA can significantly increase its reactivity and drive the reaction to completion, especially for less reactive groups like the carboxylic acid.[3][11]

  • Analyte Tautomerization/Isomerization: While less common for 5-HHA itself, some hydroxy acids can form lactones (cyclic esters) under acidic conditions or at high temperatures. If this occurs before derivatization is complete, you may derivatize the lactone, leading to a different product.

    • Solution: Ensure your sample preparation and derivatization conditions are not overly acidic. Silylation is typically performed under neutral or slightly basic (with pyridine) conditions, which should minimize this risk.

Q3: My chromatogram has a large solvent/reagent front and interfering peaks. How can I resolve this?

A3: Excess Reagent and Byproducts

Silylation reagents and their byproducts are volatile and will be detected by GC-MS, often resulting in a large peak at the beginning of the chromatogram that can mask early-eluting analytes.[3]

  • Solution 1 (Modify Injection): Use a split injection mode on your GC inlet. A split ratio of 10:1 or 20:1 will vent most of the excess reagent, allowing only a fraction of your sample onto the column. This is often the simplest and most effective solution.

  • Solution 2 (Choose a Different Reagent): Reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are often preferred because their byproducts are more volatile than those from BSTFA, leading to less chromatographic interference.[12]

  • Solution 3 (Evaporation - Use with Caution): In some cases, the reaction mixture can be gently evaporated under a stream of dry nitrogen and the residue reconstituted in a non-polar solvent like hexane. However, this carries a high risk of losing your volatile derivative and introducing moisture. This is generally not recommended unless absolutely necessary.

Frequently Asked Questions (FAQs)

Q1: What is the best derivatization strategy for 5-HHA for GC-MS analysis?

A1: The most robust and common strategy for a bifunctional molecule like 5-HHA is a one-step silylation that derivatizes both the hydroxyl and carboxylic acid groups simultaneously.

  • Recommended Approach: Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[2] To ensure complete derivatization of the less reactive carboxylic acid group, using BSTFA with 1% TMCS as a catalyst is highly recommended.[3][11][12] This approach is efficient and forms a stable di-TMS derivative of 5-HHA suitable for GC-MS.

Q2: Should I use a one-step or two-step derivatization process?

A2: While a two-step process (e.g., esterification of the carboxylic acid followed by silylation of the hydroxyl group) is possible, it is often unnecessary and introduces more potential for sample loss and experimental error.[13] A one-step silylation with a powerful reagent like BSTFA + 1% TMCS is more efficient for routine analysis. The two-step approach may be considered for complex matrices where selective derivatization is required, but for quantitative analysis of 5-HHA, the one-step method is superior.

Q3: How do I choose between BSTFA, MSTFA, and other silylating reagents?

A3: The choice depends on the specific requirements of your analysis.

ReagentTarget GroupsProsCons
BSTFA + 1% TMCS -OH, -COOH, -NH2, -SHHighly reactive, drives reactions to completion.[3][11]Byproducts can sometimes interfere with early eluting peaks. TMCS is highly moisture sensitive.
MSTFA -OH, -COOH, -NH2, -SHByproducts are very volatile, causing less chromatographic interference.[2][12]May be slightly less reactive than catalyzed BSTFA for hindered groups.
MTBSTFA -OH, -COOH, -NH2, -SHForms TBDMS derivatives which are ~10,000 times more stable to hydrolysis than TMS derivatives.[11] Useful for MS due to characteristic [M-57] fragment.[14]Derivatives are much less volatile, leading to longer GC run times. Steric hindrance can be an issue for some molecules.[14]

For most applications involving 5-HHA, BSTFA + 1% TMCS or MSTFA are the top choices.

Experimental Protocols & Workflows

Protocol 1: One-Step Silylation of 5-HHA using BSTFA + 1% TMCS

This protocol is designed for the derivatization of a dried standard or sample extract prior to GC-MS analysis.

Materials:

  • 5-HHA standard or dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine or Anhydrous Acetonitrile

  • 2 mL GC vials with PTFE-lined screw caps

  • Heating block or oven

  • Micropipettes

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. If starting from an aqueous solution, evaporate to dryness under a gentle stream of nitrogen or by lyophilization. Place the dried residue (e.g., 10-100 µg) into a 2 mL GC vial.

  • Reagent Addition: Add 50 µL of anhydrous pyridine or acetonitrile to dissolve the residue.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Immediately cap the vial tightly. Vortex briefly to mix. Place the vial in a heating block or oven set to 70°C for 60 minutes.

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS. An aliquot (typically 1 µL) can be injected directly.

Visualization of Workflow and Reaction

The following diagrams illustrate the derivatization workflow and the chemical reaction.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Aqueous Sample Dry Dry Down (N2 Stream / Lyophilize) Sample->Dry Residue Dried Residue in GC Vial Dry->Residue Solvent Add Anhydrous Solvent (e.g., Pyridine) Residue->Solvent Reagent Add BSTFA + 1% TMCS Solvent->Reagent Heat Heat at 70°C for 60 min Reagent->Heat Cool Cool to Room Temp Heat->Cool Inject Inject 1µL into GC-MS Cool->Inject

Caption: Derivatization workflow from sample preparation to GC-MS analysis.

Reaction cluster_reactants Reactants cluster_products Products HHA This compound (HO-(CH2)4-COOH) reaction_arrow + BSTFA BSTFA + TMCS (Catalyst) DiTMS Di-TMS-5-HHA (TMS-O-(CH2)4-COOTMS) reaction_arrow->DiTMS Byproducts Volatile Byproducts

Caption: Silylation of 5-HHA with BSTFA to form the di-TMS derivative.

References

  • A Comparative Guide to the Hydrolytic Stability of Trimethylsilyl (TMS) Derivatives. Benchchem.
  • Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry. (2014). PubMed.
  • Improving the long-term stability of silyl derivatives for metabolomics studies. Benchchem.
  • Contaminants of emerging concern: Silylation procedures, evaluation of the stability of silyl derivatives and associated measurement uncertainty. (2023). Science of The Total Environment.
  • A Guide to Derivatization Reagents for GC.
  • Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Greyhound Chromatography.
  • Acids: Derivatization for GC Analysis.
  • One pot esterification-silylation of hydroxy fatty acids: The role of amines as catalysts and scavengers. (2010). ResearchGate.
  • Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. (2013). Journal of Chromatography A.
  • Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. (2003). ResearchGate.
  • Derivatization. (2023). Chemistry LibreTexts.
  • Why do my silylations always fail? (2014). Chromatography Forum.
  • Mastering Silylation: A Guide to MSTFA for GC-MS Analysis.
  • Quantitative determination of five hydroxy acids, precursors of relevant wine aroma compounds in wine and other alcoholic beverages. (2015). ResearchGate.
  • One pot esterification-silylation of hydroxy fatty acids: The role of amines as catalysts and scavengers. (2010). ResearchGate.
  • Synthesis of α-hydroxy carboxylic acids, esters and amides. Organic Chemistry Portal.
  • On the interactions of alkyl 2-hydroxycarboxylic acids with alkoxysilanes: selective esterification of simple 2-hydroxycarboxylic acids. (2007). Chemistry.
  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?
  • Derivatization of metabolites for GC-MS via methoximation+silylation. (2022). YouTube.
  • Optimization of Silylation for Parabens Determination by Gas Chromatography-Mass Spectrometry. (2016). ResearchGate.
  • Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. (2009). Talanta.
  • Derivatization reagents for GC. MACHEREY-NAGEL.
  • Formation of multiple trimethylsilyl derivatives in the derivatization of 17α-ethinylestradiol with BSTFA or MSTFA followed by gas chromatography-mass spectrometry determination. (2011). ResearchGate.
  • Time-based comparison of common fatty acid derivatization methodologies. (2021). ResearchGate.
  • A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. (2017). Chromatographia.
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry.
  • Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Shimadzu Corporation.

Sources

How to resolve co-eluting peaks with 5-Hydroxyhexanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common and critical challenge in analytical chemistry: resolving co-eluting peaks involving 5-Hydroxyhexanoic acid (5-HHA). As a polar, acidic, and chiral molecule, 5-HHA presents unique separation challenges across various chromatographic platforms.

This center is structured as a series of frequently asked questions (FAQs) that directly address specific experimental problems. Each section offers not just a solution, but a clear explanation of the underlying chromatographic principles, empowering you to make informed decisions in your method development.

FAQ 1: My 5-HHA peak is co-eluting with a structurally similar impurity. How can I achieve baseline separation?

A1: Senior Application Scientist's Insight

Co-elution of structurally similar compounds is fundamentally a problem of insufficient selectivity (α), the ability of the chromatographic system to "distinguish" between two analytes. When retention times are too close, simply increasing column efficiency may not be enough. A systematic approach to manipulating the chemical interactions within your system is the most effective strategy.[1][2][3]

The resolution between two peaks is governed by efficiency (N), selectivity (α), and retention factor (k).[3][4] Of these, selectivity offers the most powerful means to resolve co-eluting peaks.[3] Your goal is to alter the mobile phase or stationary phase to change the relative elution order or increase the spacing between the peaks.

Below is a logical workflow to guide your optimization process.

Troubleshooting Workflow: General Co-elution

CoElution_Workflow cluster_selectivity Selectivity Optimization Options start Start: Co-eluting Peaks Observed check_k Is Retention Factor (k') between 2 and 10? start->check_k adjust_mp_strength Adjust Mobile Phase Strength (e.g., decrease % Organic Solvent) check_k->adjust_mp_strength No change_selectivity Modify System Selectivity (α) check_k->change_selectivity Yes adjust_mp_strength->check_k change_modifier Change Organic Modifier (ACN ↔ MeOH) change_selectivity->change_modifier increase_efficiency Increase Efficiency (N) end_resolved Baseline Separation Achieved increase_efficiency->end_resolved Resolution Improved change_modifier->increase_efficiency Still Co-eluting change_modifier->end_resolved Resolved change_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) change_ph->increase_efficiency Still Co-eluting change_ph->end_resolved Resolved change_column Change Stationary Phase (e.g., C18 → Phenyl-Hexyl) change_column->increase_efficiency Still Co-eluting change_column->end_resolved Resolved change_temp Adjust Column Temperature change_temp->increase_efficiency Still Co-eluting change_temp->end_resolved Resolved

Caption: A systematic workflow for resolving co-eluting peaks in HPLC.

Protocol 1: Systematic Selectivity Optimization for 5-HHA

This protocol provides a step-by-step guide to altering chromatographic selectivity. Change only one parameter at a time to isolate its effect.

  • Change the Organic Modifier:

    • Rationale: Acetonitrile (ACN) and Methanol (MeOH) have different solvent properties and participate in separations differently. Switching between them can significantly alter selectivity.[1]

    • Action: If your current method uses ACN, prepare an identical mobile phase substituting MeOH, and vice versa. Run the analysis and compare the chromatograms.

  • Adjust Mobile Phase pH:

    • Rationale: 5-HHA has a carboxylic acid group (pKa ≈ 4.7). Its degree of ionization, and therefore its retention in reversed-phase, is highly dependent on pH.[5] Running the mobile phase at a pH at least 2 units below the pKa (e.g., pH < 2.7) will ensure it is fully protonated and uncharged, leading to better retention and improved peak shape.[6] This change can also affect the retention of co-eluting impurities differently.

    • Action: Add a volatile acidifier to your aqueous mobile phase. A concentration of 0.1% formic acid is an excellent starting point for LC-MS compatibility.[4]

  • Change the Stationary Phase:

    • Rationale: If mobile phase adjustments are insufficient, changing the column chemistry provides a fundamentally different separation mechanism.[2][4]

    • Action: Switch from a standard C18 column to one with a different selectivity. See the table below for recommendations.

  • Adjust Column Temperature:

    • Rationale: Temperature affects mobile phase viscosity, reaction kinetics, and analyte-stationary phase interactions.[7] Changing the temperature can sometimes alter the elution order of closely related compounds.

    • Action: Modify the column temperature by ±10-15 °C from your current method.

Data Presentation: Stationary Phase Selection Guide
Stationary PhasePrimary Interaction MechanismBest Suited ForConsiderations for 5-HHA
C18 (ODS) HydrophobicGeneral-purpose, non-polar to moderately polar compounds.Standard starting point. May provide insufficient retention for polar 5-HHA.[3]
Phenyl-Hexyl Hydrophobic & π-π InteractionsAromatic compounds, compounds with double bonds.Can offer unique selectivity if co-eluting peak has aromatic character.
Embedded Polar Group (EPG) Hydrophobic & H-BondingPolar compounds, acidic/basic compounds.Excellent choice for improving retention and peak shape of polar acids like 5-HHA.
HILIC Partitioning into a water-enriched layerVery polar compounds that are unretained in reversed-phase.An alternative strategy where 5-HHA is well-retained. Requires careful method development.[8]

FAQ 2: I suspect matrix interference is causing co-elution in my biological samples (plasma, urine). How do I address this?

A2: Senior Application Scientist's Insight

Matrix effects are a form of co-elution where endogenous components of a biological sample (salts, lipids, proteins) are not chromatographically resolved from the analyte of interest.[9] In LC-MS, this can lead to ion suppression or enhancement, severely compromising accuracy and precision.[9][10] The solution involves a two-pronged approach: first, improve sample preparation to remove interferences, and second, optimize chromatography to separate 5-HHA from any remaining matrix components.

Troubleshooting Workflow: Minimizing Matrix Effects

Matrix_Effects_Workflow cluster_sampleprep Sample Preparation Options start Start: Suspected Matrix Effects post_spike Perform Post-Extraction Spike Analysis start->post_spike check_mf Is Matrix Factor (MF) outside 0.8-1.2 and/or %CV > 15%? post_spike->check_mf improve_sample_prep Improve Sample Preparation check_mf->improve_sample_prep Yes no_effect No Significant Matrix Effect Detected check_mf->no_effect No ppt Protein Precipitation (PPT) improve_sample_prep->ppt optimize_lc Optimize LC Method (See FAQ 1) end_validated Method Validated: Minimal Matrix Effects optimize_lc->end_validated ppt->optimize_lc Still an issue ppt->end_validated Resolved lle Liquid-Liquid Extraction (LLE) lle->optimize_lc Still an issue lle->end_validated Resolved spe Solid-Phase Extraction (SPE) spe->optimize_lc Still an issue spe->end_validated Resolved

Caption: A workflow for diagnosing and mitigating matrix effects in LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for 5-HHA from Plasma

This protocol uses a mixed-mode anion exchange SPE sorbent to selectively retain 5-HHA while washing away neutral and basic interferences.

  • Sample Pre-treatment:

    • Pipette 100 µL of plasma into a microcentrifuge tube.

    • Add internal standard (e.g., this compound-d5).

    • Add 20 µL of 1M Formic Acid to acidify the sample to pH < 2.4. This ensures 5-HHA is in its neutral form for initial binding.[9]

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode anion exchange SPE cartridge with 1 mL of Methanol followed by 1 mL of water. Do not let the sorbent go dry.

  • Load Sample:

    • Load the pre-treated sample onto the SPE cartridge.

  • Wash Steps:

    • Wash 1: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.

    • Wash 2: Wash with 1 mL of Methanol to remove non-polar, neutral interferences like phospholipids.

  • Elution:

    • Elute 5-HHA from the cartridge using 1 mL of 5% Ammonium Hydroxide in Methanol. The basic pH deprotonates the carboxylic acid, disrupting its interaction with the sorbent.

  • Final Steps:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for LC-MS analysis.

FAQ 3: I need to separate the (R)- and (S)-enantiomers of 5-HHA. How can I do this?

A3: Senior Application Scientist's Insight

Enantiomers are chiral molecules that are non-superimposable mirror images.[11] They have identical physical properties (boiling point, solubility) and thus will co-elute perfectly on a standard (achiral) chromatographic column. To separate them, you must introduce another chiral element into the system, most commonly a Chiral Stationary Phase (CSP).[12][13]

Polysaccharide-based CSPs (e.g., derivatives of amylose or cellulose) are highly effective for separating a wide range of chiral compounds, including hydroxy acids.[14][15] The separation mechanism relies on forming transient, diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, which have different energies and stabilities.[11] Method development often involves screening several different CSPs and mobile phase systems.

Protocol 3: Chiral HPLC Column Screening for 5-HHA Enantiomers
  • Column Selection:

    • Select a set of complementary polysaccharide-based chiral columns. A good starting set includes:

      • An amylose-based column (e.g., Chiralpak® AD, Lux® Amylose-1)

      • A cellulose-based column (e.g., Chiralcel® OD, Lux® Cellulose-1)[14]

    • Use immobilized versions of these phases if possible, as they offer greater solvent compatibility.[14]

  • Mobile Phase Screening (Normal Phase is often a good starting point):

    • Mobile Phase A: Hexane/Isopropanol (IPA) (90:10, v/v) + 0.1% Trifluoroacetic Acid (TFA). The acidic additive is crucial for good peak shape of the carboxylic acid.[14]

    • Mobile Phase B: Hexane/Ethanol (90:10, v/v) + 0.1% TFA.

    • Rationale: Different alcohol modifiers (IPA vs. Ethanol) can dramatically change selectivity on polysaccharide CSPs.

  • Screening Procedure:

    • Equilibrate the first column with Mobile Phase A.

    • Inject the racemic 5-HHA standard.

    • If no separation is observed, switch to Mobile Phase B.

    • Repeat the process for the second column.

  • Optimization:

    • Once partial separation is observed, optimize the ratio of hexane to alcohol. Reducing the alcohol percentage will increase retention and often improve resolution.

    • Adjust the flow rate and temperature as needed to fine-tune the separation.

FAQ 4: My 5-HHA peak is tailing badly, which is worsening co-elution. How do I fix this?

A4: Senior Application Scientist's Insight

Peak tailing for acidic compounds like 5-HHA on silica-based reversed-phase columns is a classic problem.[16] It is most often caused by secondary ionic interactions between the negatively charged, deprotonated carboxylate group of 5-HHA and residual silanol groups (Si-OH) on the silica surface, which can also be ionized (Si-O⁻).[6] These strong, undesirable interactions lead to a portion of the analyte molecules being retained longer, resulting in a tailed peak. Poor peak shape increases peak width, which in turn decreases resolution and makes it harder to separate from nearby peaks.[16][17]

The primary solution is to control the ionization state of both the analyte and the silanols.[6]

Data Presentation: Solutions for Peak Tailing of Acidic Compounds
StrategyMechanismPractical ImplementationReference
Lower Mobile Phase pH Suppresses ionization of both the 5-HHA carboxyl group and surface silanols, minimizing secondary ionic interactions.Add 0.1% Formic Acid (pH ≈ 2.7) or 0.1% Phosphoric Acid (pH ≈ 2.1) to the aqueous mobile phase.[6][18]
Use a High-Purity, End-Capped Column Modern columns have fewer accessible silanol groups due to high-purity silica and exhaustive end-capping.Select a modern column brand and type specifically marketed for good peak shape with polar or acidic compounds.[18]
Increase Buffer Concentration A higher concentration of buffer ions can help mask the residual silanol sites.If using a buffer (e.g., acetate, phosphate), try increasing the concentration from 10mM to 25mM or 50mM (ensure solubility).[6]
Reduce Sample Overload Injecting too much analyte can saturate the primary retention sites, making secondary interactions more prominent.Dilute the sample and re-inject. If peak shape improves, overload was a contributing factor.[6][17]

FAQ 5: I am using Gas Chromatography (GC). What are the common co-elution issues for 5-HHA?

A5: Senior Application Scientist's Insight

Direct GC analysis of 5-HHA is generally not feasible due to its high polarity and low volatility, which would result in very broad, tailing peaks or no elution at all.[19][20] Therefore, derivatization is a mandatory step to convert both the carboxylic acid and hydroxyl functional groups into more volatile and thermally stable derivatives, typically trimethylsilyl (TMS) esters and ethers.[19][21]

Co-elution in GC, after derivatization, becomes a matter of separating the derivatized 5-HHA from other derivatized compounds in the sample. The principles are similar to HPLC but the parameters are different.

  • Potential Co-eluting Species:

    • Isomers: Other C6 hydroxy acids (e.g., 4-hydroxyhexanoic acid, 6-hydroxyhexanoic acid) will have the same mass but may have very similar retention times.

    • Matrix Components: Other derivatizable compounds from the sample matrix (e.g., other short-chain fatty acids, sugars).

Protocol 4: GC Method Optimization for Derivatized 5-HHA

This protocol assumes derivatization with a silylating reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[19][21]

  • Optimize the Temperature Program:

    • Rationale: The temperature gradient is the primary tool for controlling retention and selectivity in GC. A slower temperature ramp will increase the time analytes spend interacting with the stationary phase, which can improve the separation of closely eluting compounds.

    • Action: Decrease the ramp rate (e.g., from 10 °C/min to 5 °C/min) in the temperature region where co-elution occurs. You can also add an isothermal hold just before the elution of the critical pair.

  • Change the Stationary Phase:

    • Rationale: Similar to HPLC, changing the GC column provides a different selectivity. GC columns are characterized by their polarity.

    • Action: If you are using a standard non-polar column (e.g., DB-5ms, HP-5ms), consider switching to a mid-polarity column (e.g., a cyanopropylphenyl or trifluoropropyl phase). The different interactions can alter the elution order.

  • Verify Derivatization Completion:

    • Rationale: Incomplete derivatization can lead to split or tailing peaks that can be mistaken for co-elution. The presence of both a mono-TMS and di-TMS derivative of 5-HHA could also appear as two closely eluting peaks.

    • Action: Optimize the derivatization reaction conditions (temperature, time, reagent excess) to ensure the reaction goes to completion.[21] Analyze the sample at different time points to confirm a stable product peak.

References

  • BenchChem. (n.d.). Application Notes and Protocols for GC Analysis of 5,5-Difluoro-6-hydroxyhexanoic Acid.
  • De Paepe, K., et al. (2019). Development of an analytical method to detect short-chain fatty acids by SPME-GC-MS in samples coming from an in vitro gastrointestinal model. PubMed.
  • Lee, S. H., & Lee, J. (2022). An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography-Mass Spectrometry. PubMed.
  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
  • Cytiva. (2024). How to fix asymmetrical chromatography peaks?.
  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics.
  • Lirias - KU Leuven. (2023). Development and Application of an LC-MS Method to Profile Short Chain Fatty Acids in Human Serum using High Resolution Mass Spectrometry.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • LCGC International. (2025). A Rapid New Approach to Quantifying Short-Chain Fatty Acids.
  • MDPI. (n.d.). HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • ResearchGate. (2015). Quantitative determination of five hydroxy acids, precursors of relevant wine aroma compounds in wine and other alcoholic beverages.
  • LCGC International. (n.d.). Optimizing LC–MS and LC–MS-MS Methods.
  • Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS.
  • SpringerLink. (n.d.). Acids: Derivatization for GC Analysis.
  • Chrom Tech. (n.d.). Methods for Changing Peak Resolution in HPLC.
  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
  • BenchChem. (n.d.). Minimizing matrix effects in LC-MS analysis of 3-Hydroxy-3-methylhexanoic acid.
  • BenchChem. (n.d.). Resolving co-eluting peaks in the chromatographic analysis of quercetin derivatives.
  • LCGC International. (2024). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions.
  • Human Metabolome Database. (2005). Showing metabocard for this compound (HMDB0000525).
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It).
  • Schneider, C., et al. (2007). Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. PubMed.
  • FooDB. (2011). Showing Compound this compound (FDB022093).
  • BenchChem. (n.d.). A Researcher's Guide to Polysaccharide-Based Chiral Columns for Hydroxy Acid Separation.
  • Chrom Tech. (2025). Methods for Changing Peak Resolution in HPLC.
  • ResearchGate. (n.d.). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations.
  • Orochem Technologies Inc. (2017). Dr. David House - Chirality and the Separation of Enantiomers by Liquid Chromatography.
  • National Institutes of Health. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).

Sources

Technical Support Center: Improving the Recovery of 5-Hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis and purification of 5-Hydroxyhexanoic acid (5-HHA). As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical, field-proven protocols. This resource moves beyond simple step-by-step instructions to explain the underlying scientific principles, empowering you to diagnose and resolve challenges encountered during the recovery of 5-HHA from complex matrices such as fermentation broths, urine, and plasma.

Section 1: Understanding Your Analyte: this compound (5-HHA)

Success in analyte recovery begins with a fundamental understanding of its chemical properties. 5-HHA is a medium-chain hydroxy fatty acid, possessing both a carboxylic acid group and a secondary alcohol group.[1][2][3] This bifunctional nature dictates its behavior in different solvents and on various stationary phases. Its properties are summarized below.

PropertyValueSignificance for Extraction
Molecular Formula C₆H₁₂O₃Influences solubility and interaction with sorbents.
Molecular Weight 132.16 g/mol [2]Relevant for mass spectrometry and diffusion rates.
pKa (Acidic) ~4.71[3]Critical. Dictates the ionization state of the carboxylic acid group. The molecule's charge, and thus its polarity and retention, is controlled by adjusting the pH relative to this value.
logP 0.32 - 0.35[3]Indicates moderate polarity. It is soluble in water but can be partitioned into organic solvents under the right conditions.
Water Solubility 128 g/L[3]Highly soluble in aqueous solutions, especially when the carboxylate is ionized (pH > pKa).
Functional Groups Carboxylic Acid, Secondary AlcoholProvides sites for hydrogen bonding and allows for manipulation of charge for selective extraction (e.g., ion exchange).
Section 2: Frequently Asked Questions (FAQs)

This section addresses high-level questions to guide your initial experimental design.

Q1: What is the best general strategy for extracting 5-HHA from a complex aqueous matrix?

A: The most robust strategies are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). For most applications requiring high purity and concentration, Reversed-Phase Solid-Phase Extraction (RP-SPE) is the preferred starting point. It offers excellent cleanup by removing highly polar matrix components like salts and sugars, and less polar components like lipids, providing a cleaner final extract for analysis.[4]

Q2: How do I choose between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)?

A: Your choice depends on sample complexity, required purity, sample volume, and desired throughput. LLE is a classic technique that is effective for initial cleanup but can be labor-intensive, consume large volumes of organic solvents, and is prone to emulsion formation.[5] SPE is more efficient, uses less solvent, is highly amenable to automation, and generally provides higher analyte recovery and cleaner extracts.[6] Use the decision tree below to guide your choice.

start Start: Choose Extraction Method for 5-HHA q1 Is high sample throughput required? start->q1 q2 Is the sample matrix highly complex (e.g., plasma, fermentation broth)? q1->q2 No spe Solid-Phase Extraction (SPE) is Recommended q1->spe Yes q3 Are solvent consumption and waste a major concern? q2->q3 No q2->spe Yes q3->spe Yes lle Liquid-Liquid Extraction (LLE) is a Viable Option q3->lle No cluster_0 Low pH (e.g., pH 2) cluster_1 High pH (e.g., pH 7) Protonated 5-HHA (Neutral, R-COOH) Organic Favors Partitioning into: - Organic Solvents (LLE) - Reversed-Phase Sorbents (SPE) Protonated->Organic High Affinity Equilibrium Deprotonated 5-HHA (Anionic, R-COO⁻) Aqueous Favors Partitioning into: - Aqueous Phase Deprotonated->Aqueous High Affinity

Caption: Impact of pH on the state and partitioning of 5-HHA.

Q4: I hear about "matrix effects" in LC-MS analysis. What are they and how do they relate to 5-HHA recovery?

A: Matrix effects refer to the alteration of ionization efficiency for your target analyte (5-HHA) due to co-eluting compounds from the sample matrix. [11][12]These effects can suppress or enhance the signal of 5-HHA in the mass spectrometer's ion source, leading to inaccurate quantification, even if recovery from the extraction step was high. [13][14]A robust sample preparation method that effectively removes matrix components like salts, lipids, and other metabolites is the primary defense against matrix effects. [15]

Section 3: Troubleshooting Guide: Low Analyte Recovery

This guide provides a systematic approach to diagnosing and solving common recovery problems.

Problem Area 1: Low Recovery in Solid-Phase Extraction (SPE)

Low recovery is the most frequent issue in SPE. [7]The key is to determine at which step the analyte is being lost. Always collect the load, wash, and elution fractions separately during troubleshooting to pinpoint the loss. [8]

start Start: Low 5-HHA Recovery in SPE q1 Is 5-HHA found in the Load/Flow-through fraction? start->q1 q2 Is 5-HHA found in the Wash fraction? q1->q2 No sol1 Problem: Poor Retention - Sample pH too high (>3) - Sorbent bed dried out - Loading flow rate too fast - Insufficient sorbent conditioning - Sorbent choice incorrect (e.g., analyte too polar for C18) q1->sol1 Yes q3 Is 5-HHA remaining on the cartridge after elution? q2->q3 No sol2 Problem: Premature Elution - Wash solvent is too strong (contains too much organic solvent) - pH of wash solvent is too high, causing analyte to ionize and elute q2->sol2 Yes sol3 Problem: Incomplete Elution - Elution solvent is too weak - Elution solvent pH is too low (analyte remains neutral and retained) - Insufficient elution volume - Secondary interactions with sorbent q3->sol3 Yes end Recovery Improved q3->end No (Other Issue) sol1->end sol2->end sol3->end

Caption: Troubleshooting flowchart for low SPE recovery.

Q: My 5-HHA is not binding to the reversed-phase (C18) cartridge and is found in the flow-through. What went wrong?

A: This indicates a failure in analyte retention. Here are the most likely causes and their solutions:

  • Cause: Incorrect Sample pH. [9]The carboxylic acid group is likely ionized (R-COO⁻), making the molecule too polar to bind to the nonpolar C18 sorbent.

    • Solution: Ensure the pH of your sample is adjusted to be at least 2 pH units below the pKa of 5-HHA. Acidify your sample to a pH of ~2.0-2.5 with a compatible acid (e.g., formic acid, phosphoric acid) before loading it onto the cartridge.

  • Cause: Improper Cartridge Conditioning. The sorbent bed was not properly wetted, preventing hydrophobic interactions. [10] * Solution: Always perform the conditioning and equilibration steps. First, wash the cartridge with a water-miscible organic solvent like methanol or acetonitrile (1-2 column volumes) to solvate the C18 chains. Then, equilibrate with reagent-grade water or a buffer at the same pH as your sample (1-2 column volumes). Critically, do not let the sorbent bed go dry after equilibration and before sample loading. [7]* Cause: Loading Flow Rate is Too High. The analyte did not have sufficient residence time to interact with the sorbent. [10][8] * Solution: Decrease the sample loading flow rate to approximately 1-2 mL/min. A slow, steady flow maximizes the opportunity for partitioning onto the stationary phase.

  • Cause: Sample Solvent is Too Strong. The sample is diluted in a solution with a high percentage of organic solvent.

    • Solution: If your sample is not purely aqueous, ensure the organic solvent content is low (typically <5%) before loading. High organic content will prevent the analyte from partitioning out of the mobile phase.

Q: My analyte binds, but I lose it during the wash step. How can I fix this?

A: This means your wash solvent is too aggressive and is prematurely eluting the 5-HHA. [9]* Cause: Wash Solvent has Too Much Organic Content.

  • Solution: The purpose of the wash step is to remove interferences that are more polar than your analyte. Use a wash solvent that is weaker than your elution solvent. Start with 100% aqueous wash (at the same acidic pH as your sample). If you need to remove slightly less polar interferences, add a small amount of organic solvent (e.g., 5% methanol in acidified water).
  • Cause: pH of Wash Solvent is Too High.

    • Solution: Ensure your wash solvent is also acidified to the same pH as your loading solution. A neutral or basic wash will ionize the 5-HHA, causing it to lose its affinity for the C18 sorbent and elute prematurely.

Q: The analyte is retained on the cartridge after the elution step, leading to low recovery. What should I do?

A: This is a classic case of incomplete elution, meaning your elution solvent is not strong enough to desorb the analyte. [10][7]* Cause: Elution Solvent is Too Weak or Incorrect pH.

  • Solution: To elute from a reversed-phase cartridge, you need to disrupt both the hydrophobic interactions and ensure the analyte is in its most polar (ionized) state.
  • Increase Solvent Strength: Use a strong organic solvent like methanol or acetonitrile. A typical starting point is 100% methanol.
  • Increase pH: Add a small amount of a weak base to the elution solvent (e.g., 0.5-2% ammonium hydroxide in methanol). This will deprotonate the carboxylic acid to R-COO⁻, making it highly polar and readily desorbed from the nonpolar sorbent.
  • Cause: Insufficient Elution Volume. You may not be using enough solvent to completely wash the analyte off the sorbent. [7] * Solution: Try eluting with two consecutive smaller volumes (e.g., 2 x 1 mL) instead of one larger volume (1 x 2 mL) and combine the fractions. This often improves elution efficiency.

Problem Area 2: Low Recovery & Emulsions in Liquid-Liquid Extraction (LLE)

Q: I'm performing an LLE, but my recovery of 5-HHA in the organic layer is very low.

A: Similar to SPE, this is almost always a pH issue.

  • Cause: Aqueous Phase pH is Too High. If the pH of the aqueous sample is near or above the pKa of 5-HHA (~4.7), the molecule will be ionized and will remain in the aqueous phase. [11] * Solution: Acidify the aqueous sample to pH ~2 with a strong, non-interfering acid (e.g., HCl, H₂SO₄) before extracting with an organic solvent like ethyl acetate or diethyl ether. [12][13]This neutralizes the carboxylic acid, reducing its water solubility and driving it into the organic phase.

  • Cause: Incorrect Choice of Organic Solvent.

    • Solution: While 5-HHA is moderately polar, a very nonpolar solvent like hexane may not be effective. Use a solvent of intermediate polarity that is immiscible with water, such as ethyl acetate, methyl tert-butyl ether (MTBE), or a mixture including isopropanol. [13] Q: I'm getting a stable emulsion at the interface between the aqueous and organic layers, making phase separation impossible.

A: Emulsions are common when extracting complex biological or fermentation samples that are rich in proteins and surfactants.

  • Solution:

    • Centrifugation: Transfer the entire mixture to a centrifuge tube and spin at low speed (e.g., 1000-2000 x g) for 5-10 minutes. This is often the most effective method.

    • Add Salt (Salting Out): Add a saturated solution of sodium chloride (brine) to the separatory funnel. [11]This increases the polarity of the aqueous phase, which can help break the emulsion and improve the partitioning of your analyte into the organic layer.

    • Filtration: For severe emulsions, passing the mixture through a bed of glass wool or a filter aid in a pipette can sometimes break the suspension.

Section 4: Detailed Protocols

These protocols provide a validated starting point for your method development. Always optimize parameters like solvent volumes and sorbent mass for your specific application.

Protocol 1: General Solid-Phase Extraction (SPE) for 5-HHA from Aqueous Samples

This protocol uses a "bind and elute" strategy on a reversed-phase cartridge.

Materials:

  • Reversed-Phase SPE Cartridges (e.g., C18, 100mg/3mL)

  • Methanol (HPLC Grade)

  • Reagent Grade Water

  • Formic Acid or Phosphoric Acid

  • Ammonium Hydroxide

  • Sample (e.g., filtered fermentation broth, urine)

  • SPE Vacuum Manifold or Positive Pressure System

Procedure:

  • Sample Pre-treatment:

    • If your sample contains particulates, centrifuge and filter it (e.g., 0.45 µm filter).

    • Take 1 mL of your sample and dilute with 1 mL of reagent grade water.

    • Adjust the pH of the diluted sample to ~2.5 by adding formic acid dropwise.

  • Cartridge Conditioning:

    • Pass 2 mL of methanol through the SPE cartridge.

    • Pass 2 mL of reagent grade water through the cartridge. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (~1 mL/min).

    • Collect the flow-through for troubleshooting purposes if needed.

  • Wash Step:

    • Wash the cartridge with 2 mL of reagent grade water, adjusted to pH 2.5 with formic acid. This removes salts and other highly polar interferences.

    • Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes to remove all residual water. This step is critical for efficient elution.

  • Elution:

    • Elute the 5-HHA from the cartridge with 2 mL of methanol containing 1% ammonium hydroxide.

    • Use a slow flow rate to ensure complete desorption. Collect the eluate in a clean collection tube.

  • Final Steps:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C.

    • Reconstitute the residue in a solvent appropriate for your analytical instrument (e.g., the initial mobile phase for LC-MS analysis). [14]

Protocol 2: General Liquid-Liquid Extraction (LLE) for 5-HHA from Aqueous Samples

Materials:

  • Separatory Funnel

  • Ethyl Acetate (or other suitable organic solvent)

  • Hydrochloric Acid (HCl), 1M

  • Sodium Sulfate (Anhydrous)

  • Sample (e.g., cell culture supernatant)

Procedure:

  • Sample Preparation:

    • Place 5 mL of the aqueous sample into a separatory funnel.

    • Acidify the sample to pH ~2 by adding 1M HCl. Check the pH with pH paper or a calibrated meter.

  • Extraction:

    • Add 5 mL of ethyl acetate to the separatory funnel.

    • Stopper the funnel and invert it gently several times to mix, venting frequently to release pressure. Avoid vigorous shaking to minimize emulsion formation.

    • Allow the layers to separate completely.

  • Phase Separation:

    • Drain the lower aqueous layer and set it aside.

    • Drain the upper organic layer (containing the 5-HHA) into a clean flask.

    • Return the aqueous layer to the funnel and repeat the extraction two more times with fresh 5 mL aliquots of ethyl acetate, combining all organic extracts.

  • Drying and Concentration:

    • Add a small amount of anhydrous sodium sulfate to the combined organic extracts to remove any residual water. Swirl and let stand for 5-10 minutes.

    • Decant or filter the dried organic extract into a round-bottom flask.

    • Remove the solvent using a rotary evaporator or a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried residue in a known volume of solvent suitable for your downstream analysis.

References
  • Phenomenex. Sample Prep Tech Tip: Troubleshooting SPE.
  • Welch Materials. Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2025).
  • Waters Corporation. What are common causes of low recovery in capture and elute reverse-phase SPE methods? - WKB279613.
  • BenchChem. Minimizing matrix effects in LC-MS analysis of 3-Hydroxy-3-methylhexanoic acid. (2025).
  • UFT-Plovdiv.bg. Mechanisms of Extraction of Organic Acids by means of Molecular Extractants and Ionic Liquids.
  • ALWSCI. Why Is Your SPE Recovery So Low? (2025).
  • Hawach Scientific. The Reason of Poor Sample Recovery When Using SPE. (2025).
  • The University of Manchester. Extraction of Bio-based Organic Acids using Supported Liquid Membranes with Novel Solvents.
  • University of Colorado Boulder.
  • Chemistry LibreTexts. 2.3: Liquid-Liquid Extraction. (2021).
  • Chen, L., et al. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
  • BenchChem.
  • Matuszewski, B. K. Matrix effects in LC/MS/MS.
  • International Journal of Pharmaceutical and Phytopharmacological Research. Matrix effect in bioanalysis: An overview.
  • Bioanalysis Zone.
  • Tanaka, K., et al. Miniaturization and Automation Protocol of a Urinary Organic Acid Liquid-Liquid Extraction Method on GC-MS.
  • Strazzera, G., et al. Recovery Techniques Enabling Circular Chemistry from Wastewater.
  • Wikipedia. Solid-phase extraction.
  • Human Metabolome Database. Showing metabocard for this compound (HMDB0000525). (2005).
  • ResearchGate. The effect of fermentation broth composition on removal of carboxylic acids by reactive extraction with Cyanex 923. (2025).
  • Sigma-Aldrich. Supelco Guide to Solid Phase Extraction.
  • Chemistry LibreTexts. Solid-Phase Extraction. (2023).
  • PubChem, National Institutes of Health. This compound.
  • FooDB. Showing Compound this compound (FDB022093). (2011).

Sources

Technical Support Center: A Troubleshooting Guide for the Scale-Up Synthesis of 5-Hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of scaling up the synthesis of 5-hydroxyhexanoic acid. Moving from a bench-scale procedure to pilot or production scale introduces significant challenges that can impact yield, purity, and safety. This document provides in-depth, field-proven insights in a question-and-answer format to address common issues encountered during this critical transition.

The most prevalent and scalable synthetic route involves a two-step process: the Baeyer-Villiger oxidation of cyclohexanone to yield ε-caprolactone, followed by the hydrolysis of the lactone to afford the final product, this compound.[1][2] Our guide will focus on troubleshooting this pathway.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Part 1: General Scale-Up Considerations

Question 1: What are the primary challenges when scaling up the synthesis of this compound from a lab (milligram) to a pilot (kilogram) scale?

Answer: The transition from lab to pilot scale is rarely a simple multiplication of reagents. The fundamental physics of heat and mass transfer change dramatically, introducing several critical challenges.[3][4]

  • Exothermic Reaction Management: The Baeyer-Villiger oxidation is notably exothermic. Heat that dissipates easily in a small flask can accumulate in a large reactor, leading to temperature spikes. This can cause solvent to boil, increase pressure, and accelerate side reactions, compromising both safety and product purity.

  • Mixing Efficiency: Achieving uniform mixing in a large vessel is far more difficult. Poor mixing can create localized "hot spots" or areas of high reactant concentration, leading to inconsistent reaction progress and the formation of impurities that were negligible at the small scale.

  • Reagent Addition and Dosing: The rate of addition for reagents, especially the oxidant in the Baeyer-Villiger step, becomes a critical process parameter. A slow, controlled addition is necessary to manage the exotherm, which requires specialized pumping equipment and precise monitoring at scale.

  • Impurity Profile Shift: Side reactions that produce trace impurities on the bench can become major contaminants at scale. For instance, the dimerisation or polymerisation of intermediates or products can become significant with longer reaction times or higher temperatures.

  • Work-up and Purification Logistics: Handling large volumes of solvents for extraction and quenching poses logistical and safety challenges. Furthermore, purification methods that are simple in the lab, like column chromatography, are often impractical and costly for kilogram-scale production.

Part 2: Troubleshooting the Baeyer-Villiger Oxidation of Cyclohexanone

The conversion of cyclohexanone to ε-caprolactone is the cornerstone of this synthesis. It is an oxidative cleavage of a C-C bond adjacent to the carbonyl group.[5]

Question 2: My reaction yield has dropped significantly upon scale-up, and I'm observing unreacted cyclohexanone. What's the likely cause?

Answer: This is a classic scale-up problem often linked to inadequate thermal management or poor mixing.

Causality: The Baeyer-Villiger reaction's rate is highly temperature-dependent. In a large reactor, inefficient heat removal can lead operators to overcompensate by setting the cooling jacket to a very low temperature. This can chill the reactor walls, causing reactants to react slowly or crystallize near the walls while the bulk of the solution remains too hot. This temperature gradient leads to an inconsistent reaction environment. Similarly, inefficient mixing can prevent the oxidant from reaching all the cyclohexanone, leaving pockets of unreacted starting material.

Troubleshooting Steps:

  • Verify Thermal Control: Ensure your reactor's cooling system can handle the calculated heat output of the reaction. Use a calibrated temperature probe placed in the reaction mixture (not just in the jacket) to monitor the internal temperature accurately.

  • Optimize Addition Rate: Slow down the addition of the peroxyacid. This allows the cooling system to keep pace with the heat generated. A typical starting point for scale-up is to double the addition time used in the lab and monitor the internal temperature closely.

  • Improve Agitation: Ensure the stirrer design (e.g., anchor, pitched-blade turbine) and speed are appropriate for the reactor volume and viscosity of the medium. Baffles within the reactor can significantly improve mixing efficiency.

Experimental Protocol: Controlled Addition of m-CPBA

  • In a reactor equipped with an overhead stirrer, temperature probe, and addition funnel, dissolve cyclohexanone (e.g., 1 kg, 10.2 mol) in a suitable solvent like dichloromethane (10 L).[1]

  • Cool the solution to 0 °C using a circulating chiller.

  • In a separate vessel, prepare a solution of meta-chloroperoxybenzoic acid (m-CPBA) (e.g., ~2.8 kg of 77% purity, ~12.2 mol) in dichloromethane (15 L).

  • Slowly add the m-CPBA solution to the stirred cyclohexanone solution via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-4 hours, monitoring for the disappearance of cyclohexanone by GC or TLC.

Question 3: I'm seeing an increase in unknown impurities after scaling up the Baeyer-Villiger oxidation. How can I identify and mitigate them?

Answer: Increased impurity formation is often due to thermal excursions or the choice of oxidant. The most common byproduct, aside from unreacted starting material, is the carboxylic acid corresponding to the peroxyacid used (e.g., m-chlorobenzoic acid if using m-CPBA).

Symptom Potential Cause Proposed Solution & Rationale
High levels of benzoic acid byproduct Incomplete reaction work-up.The acidic byproduct must be thoroughly removed. Increase the volume or number of aqueous base washes (e.g., sodium bicarbonate, sodium sulfite) during the work-up to ensure complete removal.
Formation of polymeric material Temperature too high, causing ring-opening polymerization of the ε-caprolactone product.[6]Maintain strict temperature control below 5 °C. Consider using a milder or catalytic oxidant system that operates at lower temperatures.
Side-products from oxidant decomposition Peroxyacids can be unstable, especially at higher temperatures or in the presence of trace metals.Use fresh, high-purity oxidant. Ensure the reactor is scrupulously clean. Consider switching to a more stable catalytic system, such as hydrogen peroxide with a Lewis acid catalyst, which can offer a better safety profile for large-scale operations.[7]

Workflow for Baeyer-Villiger Scale-Up Troubleshooting

BV_Troubleshooting Start Scale-Up Issue Identified LowYield Low Yield / Unreacted Ketone Start->LowYield HighImpurity High Impurity Profile Start->HighImpurity Thermal Check Thermal Management (Probe, Cooling Capacity) LowYield->Thermal Mixing Evaluate Mixing (Stirrer, Baffles) LowYield->Mixing Analysis Analyze Impurities (LC-MS, NMR) HighImpurity->Analysis Addition Optimize Reagent Addition Rate Thermal->Addition Workup Improve Work-up Protocol (Base Washes) Oxidant Consider Alternative Oxidant (H2O2 + Catalyst) Analysis->Thermal Polymer-related Analysis->Workup Byproduct-related Analysis->Oxidant Degradation-related

Caption: Troubleshooting workflow for Baeyer-Villiger scale-up issues.

Part 3: Troubleshooting the Hydrolysis of ε-Caprolactone

The final step is the ring-opening of ε-caprolactone to form this compound. This is typically achieved via acid- or base-catalyzed hydrolysis.

Question 4: My hydrolysis reaction is not going to completion, or it is very slow. What can I do?

Answer: Incomplete hydrolysis is usually a matter of reaction conditions (catalyst concentration, temperature, or water content).

Causality: Hydrolysis is a reversible reaction. To drive it to completion, a sufficient excess of water and an effective concentration of catalyst (acid or base) are required. At scale, ensuring homogeneity of the catalyst and maintaining a consistent temperature throughout the batch is crucial.

Troubleshooting Steps:

  • Increase Catalyst Concentration: For base-catalyzed hydrolysis (e.g., with NaOH), ensure at least one stoichiometric equivalent is used. For scale-up, using a slight excess (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion.

  • Increase Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) will significantly increase the rate of hydrolysis. Monitor the reaction progress to avoid potential degradation.

  • Ensure Sufficient Water: The reaction requires water as a reagent. Ensure enough is present to fully dissolve the catalyst and allow for efficient mixing with the organic lactone phase. Using a co-solvent like THF or ethanol can improve miscibility but adds a removal step later.

Experimental Protocol: Base-Catalyzed Hydrolysis

  • To a reactor containing the crude ε-caprolactone (e.g., 1 kg, 8.76 mol), add a 2M solution of sodium hydroxide (e.g., 5.25 L, 10.5 mol, 1.2 eq).

  • Heat the biphasic mixture to 50 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the lactone. The reaction is typically complete within 2-4 hours.

  • Cool the reaction mixture to room temperature.

Question 5: After acidification of the hydrolysis reaction, I'm struggling to isolate pure this compound. My product is oily and contains a lot of salt.

Answer: This is the most common challenge in the final purification step. This compound is a relatively polar, hydrophilic molecule, making extraction difficult, and the use of a strong base for hydrolysis introduces a large amount of salt upon neutralization.

Causality: Upon acidifying the sodium 5-hydroxyhexanoate salt solution with an acid like HCl, you generate the free hydroxy acid and a large quantity of sodium chloride (NaCl). The product has some water solubility, and the high salt content can make phase separation during extraction messy and inefficient.

Purification Strategy Decision Tree

Purification_Strategy Start Crude Acidified Product (Aqueous mixture with salt) Extraction Liquid-Liquid Extraction Start->Extraction Distillation Distillation (High vacuum) Start->Distillation Alternative for thermally stable products SolventChoice Is product soluble in non-polar solvent? Extraction->SolventChoice Choose Solvent Crystallization Direct Crystallization (if possible) FinalProduct Pure this compound Distillation->FinalProduct PolarSolvent Use polar, water-immiscible solvent (e.g., Ethyl Acetate, MTBE). Perform multiple extractions. SolventChoice->PolarSolvent No NonPolarSolvent Use less polar solvent (e.g., Toluene) to potentially leave salts behind. SolventChoice->NonPolarSolvent Yes PostProcessing Dry organic layer (Na2SO4), filter, and concentrate. PolarSolvent->PostProcessing NonPolarSolvent->PostProcessing PostProcessing->FinalProduct

Caption: Decision tree for purifying this compound post-hydrolysis.

Recommended Purification Protocol:

  • After hydrolysis, cool the aqueous solution containing sodium 5-hydroxyhexanoate to 0-5 °C in an ice bath.

  • Slowly add concentrated HCl (~37%) with vigorous stirring until the pH of the solution is ~2. Maintain the temperature below 15 °C during acidification.

  • The goal is to "salt out" the organic product. Add solid NaCl to the mixture until it is saturated. This decreases the solubility of the hydroxy acid in the aqueous layer.

  • Extract the aqueous slurry with a suitable organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE). For a 5 L aqueous volume, perform at least 3-4 extractions with 2 L of solvent each time.

  • Combine the organic layers. Wash once with a small amount of brine to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound, which may be an oil or a low-melting solid. Further purification can be achieved by vacuum distillation if necessary.

References

  • BenchChem. Synthesis of ε-Caprolactone from Cyclohexanone: A Technical Guide.
  • Wikipedia. Baeyer–Villiger oxidation.
  • Organic Chemistry Portal. Baeyer-Villiger Oxidation.
  • MDPI. The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant.
  • ACS Publications. Solvent-Free Production of ε-Caprolactone from Oxidation of Cyclohexanone Catalyzed by Nitrogen-Doped Carbon Nanotubes.
  • MDPI. Oxidation of Cyclohexanone with Peracids—A Straight Path to the Synthesis of ε-Caprolactone Oligomers.
  • NIH. Enzyme cascade converting cyclohexanol into ε‐caprolactone coupled with NADPH recycling using surface displayed alcohol dehydrogenase and cyclohexanone monooxygenase on E. coli.
  • RSC Publishing. A sustainable synthetic route for biobased 6-hydroxyhexanoic acid, adipic acid and ε-caprolactone by integrating bio- and chemical catalysis.
  • MDPI. 3D-Printed Poly(ε-Caprolactone)/Hydroxyapatite Scaffolds Modified with Alkaline Hydrolysis Enhance Osteogenesis In Vitro.
  • Wiley Online Library. Ring-Opening Polymerization of ε-Caprolactone Initiated by Natural Amino Acids.

Sources

Calibration curve issues in 5-Hydroxyhexanoic acid quantification

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the quantification of 5-Hydroxyhexanoic acid (5-HHA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during analytical method development and execution. Achieving a robust and reliable calibration curve is fundamental to accurate quantification. This guide provides in-depth, field-proven insights into common issues and their solutions, grounded in established scientific principles.

Troubleshooting Guide: Calibration Curve Issues

This section addresses specific, frequently encountered problems in a direct question-and-answer format. We delve into the root causes of these issues and provide detailed, step-by-step protocols for their resolution.

Issue 1: My calibration curve is non-linear, particularly at the higher concentration levels. What is the cause and how can I correct it?

Root Cause Analysis:

Non-linearity in the upper range of a calibration curve is a common observation in mass spectrometry-based assays and typically points to one of several phenomena.[1][2] The instrument's detector has a finite capacity to process ions at any given moment. At high analyte concentrations, the detector can become saturated, meaning it can no longer provide a response that is directly proportional to the ion signal, causing the curve to flatten.[2][3] Other potential causes include saturation of the ionization process in the MS source or the formation of analyte dimers or multimers at high concentrations.[1]

Troubleshooting Protocol:

  • Visually Inspect the Curve: Plot the response versus concentration and observe where the non-linearity begins. This will help define the upper limit of the reliable linear range.

  • Confirm Detector Saturation: Dilute the highest concentration standards (e.g., by a factor of 5 or 10) and re-inject them. If the diluted standards fall back onto the linear portion of the curve when their concentrations are adjusted for dilution, detector saturation is the likely cause.[3]

  • Verify Standard Preparation: A simple error in the serial dilution of your stock solution can introduce a curve. Double-check all calculations and ensure pipettes are calibrated and used correctly.

  • Assess the Regression Model: Not all analytical responses are perfectly linear. Your instrument software can fit the data to different models.

    • Linear Regression: This is the simplest model. If you have significant non-linearity, it may not be appropriate.

    • Weighted Linear Regression: Often, the variance (error) of the measurement increases with concentration (a phenomenon called heteroscedasticity). A weighted model, such as 1/x or 1/x², gives less weight to the more variable high-concentration points and can significantly improve the fit and accuracy at the low end.[1]

    • Quadratic Regression: A second-order polynomial (quadratic) curve can accurately model a non-linear response.[1][4] However, its use must be justified, and more calibration points are required to define the curve properly.

Logical Workflow: Troubleshooting Non-Linearity

start Non-Linear Curve Observed check_high Is non-linearity at high concentrations? start->check_high check_low Is non-linearity at low concentrations? check_high->check_low No dilute Dilute & Re-inject High Standards check_high->dilute Yes reinject_blank Inject Blanks check_low->reinject_blank Yes fixed Linearity Restored? dilute->fixed saturation Root Cause: Detector/Ionization Saturation fixed->saturation Yes verify_prep Verify Standard Preparation & Dilutions fixed->verify_prep No remodel Evaluate Regression Model (Weighted/Quadratic) saturation->remodel end Curve Optimized remodel->end verify_prep->remodel check_bg Check for Background Contamination / Carryover contamination Root Cause: Contamination or Carryover check_bg->contamination reinject_blank->check_bg contamination->end

Caption: A logical workflow for diagnosing the cause of calibration curve non-linearity.

Issue 2: My results are inconsistent and suffer from high variability. How can I diagnose and improve precision?

Root Cause Analysis:

Poor precision can stem from three main areas: the sample itself (matrix effects), the sample preparation process, or the analytical instrument. Matrix effects, defined as the alteration of ionization efficiency by co-eluting compounds, are a primary cause of variability in LC-MS analysis.[5][6] Inconsistent sample preparation introduces random errors, while an unstable LC or MS system contributes to systematic variability.

Troubleshooting Protocol:

  • Evaluate for Matrix Effects: The most critical step is to determine if components in your biological matrix (e.g., plasma, urine) are suppressing or enhancing the 5-HHA signal. This can vary from sample to sample, leading to poor precision.

    Experimental Protocol: Quantitative Assessment of Matrix Effects

    • Objective: To quantify the degree of ion suppression or enhancement caused by the sample matrix.

    • Materials: At least 6 different lots of blank biological matrix, analyte-free.

    • Procedure:

      • Prepare Set A (Neat Solution): Spike the analyte and internal standard (IS) into a clean solvent (e.g., mobile phase) at low and high concentration levels relevant to your assay.

      • Prepare Set B (Post-Spiked Matrix): Extract the 6 lots of blank matrix using your established procedure. After extraction, spike the analyte and IS into the extracts at the same low and high concentrations as Set A.

      • Analysis: Inject both sets of samples and record the peak areas for the analyte and the IS.

      • Calculation: Calculate the Matrix Factor (MF) using the following formula[6]: MF = (Peak Area in Set B) / (Peak Area in Set A)

      • Interpretation:

        • An MF < 1 indicates ion suppression.

        • An MF > 1 indicates ion enhancement.

        • The coefficient of variation (%CV) of the MF across the 6 lots should be <15% to ensure the effect is consistent.

  • Refine Sample Preparation: If significant and variable matrix effects are detected, your sample preparation needs to be improved. Simple "dilute-and-shoot" or protein precipitation methods may not be sufficient. Consider implementing a more rigorous technique like Solid Phase Extraction (SPE) to selectively isolate 5-HHA and remove interfering matrix components.

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects and variability. A SIL-IS (e.g., 5-HHA-d5) is chemically identical to the analyte and will co-elute, experiencing the exact same extraction inefficiencies and matrix effects.[1] Because you measure the ratio of the analyte to the SIL-IS, these variations are canceled out, leading to highly precise and accurate results.

Experimental Workflow: Matrix Effect Assessment

cluster_A Set A: Neat Solution cluster_B Set B: Post-Extraction Spike A1 Spike Analyte + IS into clean solvent A2 Analyze via LC-MS A1->A2 A3 Get Peak Area (Neat) A2->A3 calc Calculate Matrix Factor (MF) MF = Area (Matrix) / Area (Neat) A3->calc B1 Extract Blank Matrix (multiple lots) B2 Spike Analyte + IS into extracted matrix B1->B2 B3 Analyze via LC-MS B2->B3 B4 Get Peak Area (Matrix) B3->B4 B4->calc interp Interpret Results MF<1: Suppression MF>1: Enhancement %CV < 15% calc->interp

Caption: Experimental workflow for the quantitative assessment of matrix effects.

Frequently Asked Questions (FAQs)
Q1: What is the best type of internal standard (IS) to use for 5-HHA quantification?

The gold standard and most highly recommended internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d5. A SIL-IS is the ideal tool because it has the same chemical properties as the analyte, meaning it behaves identically during sample extraction and chromatographic separation.[1] Crucially, it experiences the same degree of ion suppression or enhancement in the mass spectrometer. By measuring the ratio of the native analyte to the stable isotope-labeled standard, any variations are effectively normalized, providing the most accurate and precise data. If a SIL-IS is not available, the next best option is a close structural analog that is not present in the sample, such as an isomer or a chain-extended homologue.[7]

Principle of a Stable Isotope-Labeled Internal Standard

sample Sample Analyte (5-HHA) SIL-IS (5-HHA-d5) extraction Extraction Shared Losses sample->extraction chrom LC Column Co-elution extraction->chrom ms MS Source Shared Matrix Effects (e.g., Suppression) chrom->ms detector Detector Ratio (Analyte/IS) is constant ms->detector result Accurate Result detector->result

Caption: A SIL-IS corrects for errors by experiencing the same process variations as the analyte.

Q2: Is derivatization necessary for analyzing 5-HHA?

This depends entirely on the analytical technique being used:

  • For Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Derivatization is generally not required . 5-HHA contains a carboxylic acid group, which can be readily ionized (typically in negative ion mode) for MS detection. However, in cases where higher sensitivity is needed, derivatization with a reagent like 3-nitrophenylhydrazine (3-NPH) can be employed to enhance the ionization efficiency.[8]

  • For Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization is mandatory . 5-HHA is a polar molecule with hydroxyl and carboxylic acid functional groups, making it non-volatile.[9][10] To be analyzed by GC, it must be chemically modified to increase its volatility and thermal stability.[11][12] The most common approach is a two-step process:

    • Methoximation: Protects the keto-group if present and prevents tautomerization.

    • Silylation: Replaces the active hydrogens on the hydroxyl and carboxylic acid groups with a trimethylsilyl (TMS) group using reagents like BSTFA or MSTFA.[11][12]

Q3: What are the typical acceptance criteria for a calibration curve in a regulated bioanalytical setting?

While specific criteria can vary by institution, they are generally based on guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[13][14][15]

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.990 is a common target, but should not be the sole measure of fit.[3]
Number of Calibrators A minimum of six non-zero standards is required to define the curve.
Range The curve must span the expected concentrations of the unknown samples.
Accuracy & Precision The back-calculated concentration for each calibrator must be within ±15% of its nominal value. For the Lower Limit of Quantitation (LLOQ), this is relaxed to ±20%.
Regression Model The chosen model (linear, weighted, or quadratic) must be justified. The simplest model that adequately describes the data is preferred.

These criteria are based on common industry practices and regulatory expectations outlined in guidance documents such as the FDA's Q2(R2) Validation of Analytical Procedures.[13][14]

References
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Calibration Curve Non-Linearity for Netupitant D6.
  • ResearchGate. (2020). What internal standard can be used for the analysis of amino acids and organic acids by HPLC?.
  • Kushnir, M. M., et al. (2018). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Clinical Chemistry, 64(8), 1164–1173.
  • MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry.
  • Yamaguchi, H., et al. (2021). Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias. Metabolites, 11(12), 811.
  • Hoffmann, G. F., et al. (1995). GC/MS Profiling of Urinary Organic Acids Evaluated as a Quantitative Method. Clinical Chemistry, 41(10), 1459-1472.
  • Bibel, M. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube.
  • ResearchGate. (2025). Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range.
  • Chemistry For Everyone. (2025). What Is Derivatization In GC-MS?. YouTube.
  • Scirp.org. (n.d.). Fitting Nonlinear Calibration Curves: No Models Perfect.
  • Chromatography Forum. (2007). [Question] Non-linear standard (calibrator) curves.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
  • Phenomenex. (n.d.). Derivatization for Gas Chromatography.
  • gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
  • Chemistry LibreTexts. (2023). Derivatization.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024.
  • Journal of the Association for Laboratory Automation. (2010). Matrix Effects-A Challenge Toward Automation of Molecular Analysis.
  • Lab Manager Magazine. (2025). ICH and FDA Guidelines for Analytical Method Validation.
  • Benchchem. (n.d.). overcoming matrix effects in the quantification of 5-HIAL.
  • Future Science. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis.
  • Bioanalysis Zone. (2023). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?.
  • LCGC International. (2018). Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS.

Sources

Validation & Comparative

A Tale of Two Isomers: Navigating the Metabolic Fates of 5-Hydroxyhexanoic and 4-Hydroxyhexanoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers in Metabolism and Drug Development

In the intricate landscape of cellular metabolism, the subtle shift of a single hydroxyl group can dramatically alter a molecule's destiny. This guide provides an in-depth comparison of the metabolic pathways of two such positional isomers: 5-hydroxyhexanoic acid and 4-hydroxyhexanoic acid. While structurally similar, these medium-chain fatty acids are processed through distinct enzymatic routes, leading to different physiological and pathological implications. Understanding these differences is paramount for researchers in metabolic diseases, drug development, and diagnostics.

Introduction: Positional Isomerism and its Metabolic Consequences

This compound and 4-hydroxyhexanoic acid are six-carbon fatty acids distinguished by the placement of a hydroxyl (-OH) group on the fifth and fourth carbon atoms, respectively. This compound is recognized as a human urinary metabolite, particularly in contexts of high medium-chain triglyceride (MCT) intake or certain inborn errors of metabolism[1][2]. Conversely, 4-hydroxyhexanoic acid is less commonly profiled in human metabolism but has garnered interest for its role as a substrate in bacterial biopolymer synthesis and its unique catabolic pathway in mammals[3][4]. This guide will dissect their metabolic journeys, from their origins to their ultimate fates, supported by experimental evidence and methodologies for their study.

The Metabolic Pathway of this compound: A Direct but Potentially Inefficient Entry into Beta-Oxidation

This compound is classified as an (omega-1)-hydroxy fatty acid, suggesting its formation via the oxidation of the penultimate carbon of hexanoic acid[2][5]. This reaction is a hallmark of omega-oxidation, a metabolic pathway that typically handles fatty acids in the smooth endoplasmic reticulum, especially when beta-oxidation is impaired[6][7][8].

Once formed, this compound is primed for energy production via the mitochondrial beta-oxidation spiral. The process is thought to proceed as follows:

  • Activation: Like other fatty acids, this compound must first be activated to its coenzyme A (CoA) thioester, 5-hydroxyhexanoyl-CoA.

  • Beta-Oxidation Cycles: The 5-hydroxyhexanoyl-CoA then enters the beta-oxidation pathway. However, the presence of the hydroxyl group on the fifth carbon poses a challenge to the enzymatic machinery. While it can be metabolized, studies on the longer-chain analogue, 5-hydroxydecanoate, have revealed that the process can be inefficient. Specifically, the L-3-hydroxyacyl-CoA dehydrogenase (HAD) step, which catalyzes the third reaction in the beta-oxidation cycle, is significantly slower with a hydroxylated substrate, creating a metabolic bottleneck[9]. This can lead to the accumulation of intermediates and may explain the increased urinary excretion of this compound in certain metabolic states.

The accumulation of this compound has been observed in patients with Medium Chain Acyl-CoA Dehydrogenase Deficiency (MCADD), a genetic disorder of fatty acid oxidation[1][10]. Furthermore, elevated levels have been identified as a potential biomarker for early renal functional decline in patients with type 2 diabetes[11][12].

This compound Metabolism Hexanoic Acid Hexanoic Acid This compound This compound Hexanoic Acid->this compound Omega-1 Oxidation 5-Hydroxyhexanoyl-CoA 5-Hydroxyhexanoyl-CoA This compound->5-Hydroxyhexanoyl-CoA Acyl-CoA Synthetase Beta-Oxidation Intermediates Beta-Oxidation Intermediates 5-Hydroxyhexanoyl-CoA->Beta-Oxidation Intermediates Beta-Oxidation Enzymes (potential bottleneck at HAD) Acetyl-CoA Acetyl-CoA Beta-Oxidation Intermediates->Acetyl-CoA Energy Production Energy Production Acetyl-CoA->Energy Production TCA Cycle

Metabolic pathway of this compound.

The Metabolic Pathway of 4-Hydroxyhexanoic Acid: A Detour Through a Novel Phosphorylation and Isomerization Route

The catabolism of 4-hydroxyhexanoic acid in mammals follows a more circuitous route before intersecting with the conventional beta-oxidation pathway. Research has elucidated a novel pathway for 4-hydroxyacids with five or more carbons, which involves the following key steps[3]:

  • Activation: Similar to its isomer, 4-hydroxyhexanoic acid is first converted to 4-hydroxyhexanoyl-CoA.

  • Phosphorylation: The 4-hydroxyl group is then phosphorylated to form 4-phospho-hexanoyl-CoA.

  • Isomerization: This phosphorylated intermediate undergoes a series of reactions that ultimately lead to its isomerization to 3-hydroxyhexanoyl-CoA.

  • Entry into Beta-Oxidation: 3-hydroxyhexanoyl-CoA is a standard intermediate of the beta-oxidation pathway and can be readily processed by the remaining enzymes in the spiral to yield acetyl-CoA for energy production.

This unique pathway effectively circumvents the direct confrontation of a hydroxylated substrate with the core enzymes of beta-oxidation, potentially allowing for a more efficient degradation compared to the direct entry of the 5-hydroxy isomer.

4-Hydroxyhexanoic Acid Metabolism 4-Hydroxyhexanoic Acid 4-Hydroxyhexanoic Acid 4-Hydroxyhexanoyl-CoA 4-Hydroxyhexanoyl-CoA 4-Hydroxyhexanoic Acid->4-Hydroxyhexanoyl-CoA Acyl-CoA Synthetase 4-Phospho-hexanoyl-CoA 4-Phospho-hexanoyl-CoA 4-Hydroxyhexanoyl-CoA->4-Phospho-hexanoyl-CoA Phosphorylation 3-Hydroxyhexanoyl-CoA 3-Hydroxyhexanoyl-CoA 4-Phospho-hexanoyl-CoA->3-Hydroxyhexanoyl-CoA Isomerization Beta-Oxidation Beta-Oxidation 3-Hydroxyhexanoyl-CoA->Beta-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA Energy Production Energy Production Acetyl-CoA->Energy Production TCA Cycle

Metabolic pathway of 4-hydroxyhexanoic acid.

Comparative Analysis: A Summary of Key Differences

The metabolic fates of this compound and 4-hydroxyhexanoic acid are dictated by the position of the hydroxyl group, which influences their interaction with metabolic enzymes. The following table summarizes the key distinctions:

FeatureThis compound4-Hydroxyhexanoic Acid
Primary Origin (Omega-1)-oxidation of hexanoic acidLikely from lipid peroxidation or diet
Entry into Beta-Oxidation Direct entry as 5-hydroxyhexanoyl-CoAIndirect entry after conversion to 3-hydroxyhexanoyl-CoA
Key Metabolic Step Direct processing by beta-oxidation enzymesPhosphorylation and isomerization prior to beta-oxidation
Potential Metabolic Bottleneck L-3-hydroxyacyl-CoA dehydrogenase (HAD) stepPotentially the isomerization steps
Associated Clinical Significance Elevated in MCADD, potential biomarker for diabetic nephropathyLess defined in human disease, focus on bacterial metabolism

Experimental Protocols for the Analysis of Hydroxyhexanoic Acids

The accurate quantification of 5-hydroxyhexanoic and 4-hydroxyhexanoic acids in biological matrices is crucial for understanding their metabolic roles. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Protocol 1: GC-MS Analysis of Urinary Organic Acids

This protocol is suitable for the quantitative profiling of a broad range of organic acids, including hydroxyhexanoic acid isomers, in urine.

1. Sample Preparation and Extraction:

  • To 200 µL of urine, add an appropriate internal standard.

  • Acidify the sample to a pH below 2 with HCl.

  • Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate (2 x 600 µL).

  • Combine the organic layers and evaporate to dryness under a stream of nitrogen.

2. Derivatization:

  • To the dried extract, add 40 µL of methoxyamine hydrochloride in pyridine and incubate at 60°C for 30 minutes to protect keto groups.

  • Evaporate the solvent and add 40 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Incubate at 70-90°C for 15 minutes to convert hydroxyl and carboxyl groups to their trimethylsilyl (TMS) derivatives[1].

3. GC-MS Analysis:

  • Inject the derivatized sample onto a suitable capillary column (e.g., DB-5ms).

  • Use a temperature gradient to separate the analytes.

  • The mass spectrometer is typically operated in electron ionization (EI) mode, and quantification is performed using selected ion monitoring (SIM) for target analytes.

Causality of Experimental Choices: The extraction from an acidified aqueous solution into an organic solvent selectively isolates the acidic compounds. Derivatization is essential for GC-MS analysis of these polar molecules to increase their volatility and thermal stability[13]. The two-step derivatization (oximation followed by silylation) ensures that both keto and hydroxyl/carboxyl groups are appropriately modified for optimal chromatographic separation and mass spectral analysis[14].

Protocol 2: LC-MS/MS Analysis of Hydroxy Fatty Acids in Plasma

This method offers high sensitivity and specificity for the targeted quantification of hydroxy fatty acids without the need for derivatization.

1. Sample Preparation:

  • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled analog).

  • Precipitate proteins by adding 300 µL of cold acetonitrile.

  • Vortex and centrifuge to pellet the proteins.

  • Transfer the supernatant to a clean vial for analysis.

2. LC-MS/MS Analysis:

  • Inject the sample onto a reverse-phase C18 column.

  • Use a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid) to improve ionization.

  • The mass spectrometer is operated in negative electrospray ionization (ESI) mode.

  • Quantification is achieved using multiple reaction monitoring (MRM), which provides high selectivity by monitoring a specific precursor-to-product ion transition for each analyte.

Causality of Experimental Choices: Protein precipitation is a simple and effective way to clean up the plasma sample. LC-MS/MS is preferred for its high throughput and the ability to analyze these compounds in their native form, avoiding potential artifacts from derivatization[15]. Negative ion mode is typically more sensitive for carboxylic acids. The use of MRM significantly reduces background noise and improves the accuracy of quantification[3][16].

Conclusion

The metabolic pathways of this compound and 4-hydroxyhexanoic acid serve as a compelling example of how subtle structural differences between isomers can lead to distinct biochemical processing. While this compound enters the beta-oxidation pathway directly, it faces a potential enzymatic bottleneck. In contrast, 4-hydroxyhexanoic acid utilizes a unique phosphorylation and isomerization pathway to generate a standard beta-oxidation intermediate. These differences have important implications for their roles in health and disease and underscore the need for precise analytical methods to distinguish and quantify these isomers in biological systems. Further research into the regulation of these pathways and the substrate specificities of the involved enzymes will undoubtedly provide deeper insights into the complex world of fatty acid metabolism.

References

  • He, M., et al. (2009). Catabolism of 4-hydroxyacids and 4-hydroxynonenal via 4-hydroxy-4-phosphoacyl-CoAs. Journal of Biological Chemistry, 284(48), 32736-32746.
  • Human Metabolome Database. (2023). Showing metabocard for this compound (HMDB0000525).
  • FooDB. (2021). Showing Compound this compound (FDB022093).
  • Wikipedia. (2023).
  • Kuhara, T. (1981). Bacterial formation and metabolism of 6-hydroxyhexanoate: evidence of a potential role for omega-oxidation. Journal of Bacteriology, 148(2), 519-525.
  • Aurametrix. (n.d.). GC-MS Sample Preparation Protocol for Organic Acids in Urine.
  • Sigma-Aldrich. (n.d.).
  • MetBioNet. (n.d.).
  • Kallinikou, F., et al. (2020). A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
  • Creative Enzymes. (n.d.). Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays.
  • Yore, M. M., et al. (2014). A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids.
  • PubChem. (n.d.). 4-Hydroxyhexanoic acid.
  • Hanley, P. J., et al. (2005). 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for β-oxidation of fatty acids. The Journal of Physiology, 562(Pt 2), 307–319.
  • PubChem. (n.d.). This compound.
  • He, X. Y., et al. (1989). Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths. Analytical Biochemistry, 180(1), 105-109.
  • bioRxiv. (2023). A Medium Chain Fatty Acid, 6-hydroxyhexanoic acid (6-HHA), Protects Against Obesity and Insulin Resistance.
  • Valentin, H. E., et al. (1996). Identification of 4-hydroxyhexanoic acid as a new constituent of biosynthetic polyhydroxyalkanoic acids from bacteria. Applied Microbiology and Biotechnology, 46(3), 261-267.
  • Wang, Y., et al. (2018). Quantitative Metabolomic Profiling of Serum, Plasma, and Urine by 1H NMR Spectroscopy Discriminates between Patients with Inflammatory Bowel Disease and Healthy Individuals. Journal of Proteome Research, 17(10), 3514-3525.
  • Han, J., & Lin, K. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. International Journal of Molecular Sciences, 21(21), 7873.
  • Emken, E. A. (1984). Biochemistry of unsaturated fatty acid isomers. Journal of the American Oil Chemists' Society, 61(3), 483-494.
  • Shcherbakova, E. N., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Molecules, 27(19), 6523.
  • Miura, Y. (2013). The biological significance of ω-oxidation of fatty acids. Proceedings of the Japan Academy, Series B, 89(9), 370-381.
  • PubChem. (n.d.). This compound.
  • Human Metabolome Database. (2023). Showing metabocard for this compound (HMDB0000525).
  • Liu, Y., et al. (2019). This compound Predicts Early Renal Functional Decline in Type 2 Diabetes Patients with Microalbuminuria. Kidney and Blood Pressure Research, 44(3), 421-434.
  • Lu, W., et al. (2017). Designing and Creating a Synthetic Omega Oxidation Pathway in Saccharomyces cerevisiae Enables Production of Medium-Chain Dicarboxylic Acids. Frontiers in Microbiology, 8, 2125.
  • BenchChem. (n.d.). comparative study of 5-Methylhexanoic acid metabolism in different species.
  • Williams, M. T., et al. (1994). Induction of (omega-1)-oxidation of monocarboxylic acids by acetylsalicylic acid. Biochimica et Biophysica Acta, 1213(2), 225-232.
  • BYJU'S. (n.d.).
  • Wikipedia. (2023).
  • Miura, Y. (2013). The biological significance of ω-oxidation of fatty acids. Proceedings of the Japan Academy, Series B, 89(9), 370-381.
  • Ulven, T., & Christiansen, E. (2023). A Comprehensive Review on Medium- and Long-Chain Fatty Acid-Derived Metabolites: From Energy Sources to Metabolic Signals. International Journal of Molecular Sciences, 24(13), 11048.
  • Wikipedia. (2023).
  • Liu, Y., et al. (2019). This compound Predicts Early Renal Functional Decline in Type 2 Diabetes Patients with Microalbuminuria. Kidney and Blood Pressure Research, 44(3), 421-434.

Sources

A Comparative Guide to the Bio-production of 5-Hydroxyhexanoic Acid in Engineered Bacterial Strains

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Hydroxyhexanoic Acid

This compound (5-HHA) is a C6 hydroxy fatty acid with significant potential as a building block for the synthesis of polymers, pharmaceuticals, and other specialty chemicals.[1][2] Its bifunctional nature, possessing both a hydroxyl and a carboxyl group, makes it a versatile precursor for the production of polyesters and polyamides. The sustainable production of 5-HHA from renewable feedstocks is a key goal in the transition towards a bio-based economy, moving away from petrochemical-derived alternatives.[3][4]

While the microbial production of the related 3-hydroxyhexanoate as a monomer in polyhydroxyalkanoates (PHAs) is well-established, the targeted synthesis of monomeric 5-HHA presents unique challenges and opportunities in metabolic engineering.[5][6] This guide focuses on the current state of research in engineering bacterial catalysts for the dedicated production of 5-HHA.

Bacterial Platforms for 5-HHA Production: A Comparative Overview

The selection of a microbial chassis is a critical first step in developing a robust bio-production process. Escherichia coli, Pseudomonas putida, and Cupriavidus necator are three of the most promising candidates, each with distinct physiological and metabolic characteristics that influence their suitability for 5-HHA synthesis.

Table 1: Comparison of Key Characteristics of Potential Bacterial Hosts for 5-HHA Production

FeatureEscherichia coliPseudomonas putidaCupriavidus necator
Genetic Tools Extensive and well-characterizedWell-developed, with a growing toolkitGood, with established methods for genetic manipulation[5]
Metabolic Versatility Primarily glycolytic, with well-understood central metabolismHigh, with diverse substrate utilization capabilities, including aromatics[7][8]High, capable of heterotrophic, autotrophic, and lithoautotrophic growth[5][6]
Redox Metabolism Well-balanced, but can be a target for optimizationRobust, with a high capacity for generating reducing equivalentsEfficient, particularly under aerobic conditions
Precursor Availability High flux through central carbon metabolism provides key precursorsCan be engineered to channel various substrates towards desired precursors[7]Efficiently converts various carbon sources, including CO2, into building blocks[9]
Toxicity Tolerance Generally lower tolerance to organic acids and solventsHigh intrinsic tolerance to a wide range of organic compoundsModerate tolerance, can be improved through engineering

Metabolic Engineering Strategies for 5-HHA Biosynthesis

Currently, the direct microbial production of 5-HHA as a primary product is an emerging area of research, with limited reports of high-titer production. However, based on known metabolic pathways for related C6 compounds, several promising biosynthetic routes can be engineered in microbial hosts. The primary strategy involves the functionalization of a C6 backbone, which can be derived from intermediates of fatty acid metabolism or through the reversal of the β-oxidation cycle.

Pathway Design: Leveraging Fatty Acid Metabolism and Reverse β-Oxidation

A plausible synthetic pathway to 5-HHA can be envisioned starting from acetyl-CoA, a central metabolite. This pathway would involve the key steps of carbon chain elongation and subsequent hydroxylation.

Fermentation_Workflow cluster_prep Preparation cluster_fermentation Fermentation cluster_analysis Analysis inoculum 1. Inoculum Preparation: Grow E. coli strain in LB medium overnight at 37°C. media 2. Bioreactor Setup: Prepare defined mineral medium (e.g., M9 minimal medium with glucose) in a 2L bioreactor. inoculate 3. Inoculation: Inoculate the bioreactor with the overnight culture to an OD600 of 0.1. growth 4. Growth Phase: Maintain pH at 7.0, temperature at 37°C, and dissolved oxygen > 20%. inoculate->growth induction 5. Induction: At OD600 of ~10, induce gene expression with IPTG (e.g., 0.1 mM). growth->induction production 6. Production Phase: Reduce temperature to 30°C and start fed-batch feeding of a concentrated glucose solution to maintain a low glucose concentration in the broth. induction->production sampling 7. Sampling: Collect samples periodically for OD600, glucose, and 5-HHA analysis. production->sampling quantification 8. 5-HHA Quantification: Analyze supernatant by GC-MS or LC-MS/MS. sampling->quantification

Figure 2: Workflow for fed-batch fermentation of engineered E. coli for 5-HHA production.

Detailed Steps:

  • Inoculum Preparation: A single colony of the engineered E. coli strain is used to inoculate 50 mL of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic. The culture is grown overnight at 37°C with shaking at 250 rpm.

  • Bioreactor Setup: A 2L bioreactor containing 1L of M9 minimal medium supplemented with 20 g/L glucose, 5 g/L yeast extract, and the required antibiotic is sterilized.

  • Inoculation: The bioreactor is inoculated with the overnight culture to an initial optical density at 600 nm (OD600) of 0.1.

  • Growth Phase: The fermentation is carried out at 37°C with the pH maintained at 7.0 by the automated addition of 2M NaOH. The dissolved oxygen (DO) level is maintained above 20% by controlling the agitation speed and air flow rate.

  • Induction: When the OD600 reaches approximately 10, the culture is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM to induce the expression of the 5-HHA biosynthetic pathway genes.

  • Production Phase: After induction, the temperature is reduced to 30°C to enhance protein folding and reduce metabolic burden. A fed-batch strategy is initiated, where a concentrated glucose solution (500 g/L) is fed into the bioreactor at a rate that maintains the glucose concentration in the broth at a low level (e.g., < 2 g/L).

  • Sampling: Samples are taken at regular intervals to monitor cell growth (OD600), substrate consumption (glucose), and product formation (5-HHA).

  • 5-HHA Quantification: The concentration of 5-HHA in the culture supernatant is determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) after appropriate sample preparation. [10][11]

Analytical Method for 5-HHA Quantification

Accurate quantification of 5-HHA is crucial for process evaluation. GC-MS is a reliable method for the analysis of volatile organic acids after derivatization.

GC-MS Protocol:

  • Sample Preparation:

    • Centrifuge 1 mL of the culture sample at 10,000 x g for 10 minutes to pellet the cells.

    • Transfer the supernatant to a new tube.

    • Acidify the supernatant to pH < 2 with 2M HCl.

    • Extract the 5-HHA with an equal volume of ethyl acetate.

    • Evaporate the ethyl acetate layer to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Incubate the mixture at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivative of 5-HHA.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into a GC-MS system.

    • GC Column: Use a non-polar column such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 80°C for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • MS Detection: Operate in full scan mode (m/z 50-500) for identification and selected ion monitoring (SIM) mode for quantification, using characteristic ions of the 5-HHA-TMS derivative.

Future Perspectives and Challenges

The bio-production of 5-HHA is a promising but still developing field. Key challenges that need to be addressed include:

  • Enzyme Discovery and Engineering: The identification and engineering of highly active and specific enzymes, particularly the hydroxylase, is critical for achieving high titers and yields.

  • Pathway Optimization and Balancing: Fine-tuning the expression levels of the pathway enzymes is necessary to maximize flux towards 5-HHA and avoid the accumulation of toxic intermediates.

  • Host Strain Engineering: Further engineering of the host strains to improve precursor supply, cofactor regeneration, and tolerance to 5-HHA will be essential for industrial-scale production.

  • Process Optimization: The development of advanced fermentation strategies, such as continuous culture and in-situ product removal, could significantly improve productivity.

Conclusion

While the direct bio-production of monomeric this compound is in its early stages, the foundational knowledge from metabolic engineering of related compounds provides a clear roadmap for future research. Engineered strains of E. coli, P. putida, and C. necator all present viable platforms for the development of a sustainable and economically competitive process for 5-HHA synthesis. Continued innovation in enzyme engineering, synthetic biology, and bioprocess optimization will be key to unlocking the full potential of these microbial cell factories.

References

  • Jang, Y.-S., Kim, B., Shin, J. H., Choi, Y. J., Choi, S., Song, C. W., Lee, J., Park, H. G., & Lee, S. Y. (2012). Bio-based production of C2-C6 platform chemicals. Biotechnology and Bioengineering, 109(10), 2437–2459.

Sources

A Senior Application Scientist's Guide: Cross-Validation of GC-MS and LC-MS for the Quantification of 5-Hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the accurate quantification of metabolites is the bedrock of reliable data. 5-Hydroxyhexanoic acid, a medium-chain hydroxy fatty acid, is a metabolite of interest in studies of fatty acid oxidation and certain metabolic disorders.[1][2] Its measurement in complex biological matrices like plasma or urine demands analytical methods that are not only sensitive and specific but also robust and reproducible.

The two leading platforms for this task are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). While both are powerful, they operate on fundamentally different principles, offering distinct advantages and challenges. This guide provides an in-depth, objective comparison of these techniques, grounded in experimental logic, to help you select and validate the optimal method for your research.

Foundational Principles: A Tale of Two Phases

The core difference between GC-MS and LC-MS lies in the physical state of the mobile phase used to transport the analyte through the chromatographic column. This distinction dictates every subsequent step of the analytical workflow, from sample preparation to data acquisition.

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Mandate GC-MS excels at separating volatile and thermally stable compounds. The sample is vaporized and carried by an inert gas (the mobile phase) through a column. Separation occurs based on the compound's boiling point and its interaction with the column's stationary phase. For a molecule like this compound, which contains polar hydroxyl (-OH) and carboxylic acid (-COOH) groups, direct analysis is impossible; it would decompose at the high temperatures required for vaporization.[3]

Therefore, derivatization is a mandatory prerequisite for GC-MS analysis of this compound. [4] This chemical modification step replaces the active, polar hydrogens on the molecule with non-polar groups (e.g., a trimethylsilyl group), increasing its volatility and thermal stability, making it suitable for GC analysis.[3][4]

Liquid Chromatography-Mass Spectrometry (LC-MS): The Solubility Solution LC-MS is inherently better suited for analyzing polar, non-volatile, and thermally fragile molecules. The analyte is dissolved in a liquid solvent (the mobile phase) and pumped through a column packed with a solid stationary phase. Separation is based on the analyte's partitioning between the two phases. Because the entire process occurs at or near room temperature, thermal degradation is not a concern.[5][6]

For this compound, LC-MS can often be performed directly, without the need for derivatization. This simplifies sample preparation significantly, reduces potential sources of error, and increases sample throughput.[5][7]

The Analytical Workflow: A Visual Comparison

The choice of platform fundamentally alters the experimental path from raw sample to final result. The following diagrams illustrate the distinct workflows for GC-MS and LC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Urine) Extraction Extraction (LLE or SPE) Sample->Extraction Derivatization Mandatory Derivatization (e.g., Silylation) Extraction->Derivatization GC GC Separation (Vapor Phase) Derivatization->GC Ionization Ionization (e.g., EI) GC->Ionization MS MS Detection (Mass Analyzer) Ionization->MS Data Data Analysis & Quantification MS->Data

Caption: GC-MS workflow for this compound analysis, highlighting the mandatory derivatization step.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Urine) Extraction Extraction (e.g., Protein Precipitation) Sample->Extraction LC LC Separation (Liquid Phase) Extraction->LC Ionization Ionization (e.g., ESI) LC->Ionization MS MS/MS Detection (Tandem Mass Spec) Ionization->MS Data Data Analysis & Quantification MS->Data

Caption: LC-MS/MS workflow for this compound, showing a more direct path with simpler sample preparation.

Detailed Experimental Protocols

Scientific integrity requires protocols that are detailed, reproducible, and self-validating. The inclusion of an internal standard (IS), ideally a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d5), is critical to account for variations in sample preparation and instrument response.

Protocol 1: GC-MS with Silylation Derivatization

This protocol is designed for high sensitivity and leverages the robustness of electron ionization (EI).

A. Sample Preparation & Extraction

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (e.g., plasma).

  • Internal Standard Spiking: Add 10 µL of SIL-IS working solution.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube, ensuring no protein pellet is disturbed. This step is crucial for removing macromolecules that can interfere with the analysis.[8]

  • Drying: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at 40°C. A dry sample is essential for the subsequent derivatization step to proceed efficiently, as water will react with the silylating reagent.[9]

B. Silylation Derivatization

  • Reagent Addition: To the dried extract, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS as a catalyst and 50 µL of pyridine (as a solvent).

  • Reaction: Cap the tube tightly and heat at 60°C for 45 minutes. The MSTFA reagent replaces the active hydrogens on the hydroxyl and carboxyl groups with non-polar trimethylsilyl (TMS) groups, increasing volatility.[3]

  • Cooling: Allow the sample to cool to room temperature before analysis.

C. GC-MS Instrumental Analysis

  • GC System: Agilent 8890 GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

  • Injection: 1 µL injection in splitless mode.

  • Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 15°C/min, and hold for 5 min.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition: Scan mode for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the derivatized analyte and IS.

Protocol 2: LC-MS/MS Direct Analysis

This protocol is optimized for higher throughput and minimizes sample handling.

A. Sample Preparation

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (e.g., plasma).

  • Internal Standard Spiking: Add 10 µL of SIL-IS working solution.

  • Protein Precipitation ("Crash"): Add 300 µL of ice-cold methanol containing 0.1% formic acid. The acid helps to keep the analyte protonated and improves stability.

  • Vortex & Centrifuge: Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Dilution & Transfer: Transfer the supernatant to an autosampler vial and dilute 1:1 with water containing 0.1% formic acid. This "dilute-and-shoot" approach is fast but relies on the sensitivity of the mass spectrometer to achieve desired detection limits.[10]

B. LC-MS/MS Instrumental Analysis

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: C18 reversed-phase column (e.g., Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • MS System: Sciex QTRAP 6500+ or equivalent tandem mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in Negative Mode. ESI is a "soft" ionization technique ideal for preventing fragmentation of the parent molecule in the source.[11]

  • Acquisition: Multiple Reaction Monitoring (MRM) to monitor the specific precursor-to-product ion transitions for the analyte and its SIL-IS, providing exceptional specificity.

Performance Cross-Validation: A Quantitative Overview

The choice between GC-MS and LC-MS often involves a trade-off between sensitivity, throughput, and robustness. The following table summarizes key performance parameters based on established analytical principles and literature.

ParameterGC-MS (with Derivatization)LC-MS/MS (Direct)Key Considerations
Sensitivity (LOD/LOQ) Excellent. Can reach sub-ng/mL levels. Derivatization can enhance signal intensity.[12][13]Excellent. Tandem MS provides very low detection limits, often in the low ng/mL to pg/mL range.For ultimate sensitivity in clean matrices, derivatized GC-MS can sometimes have an edge. For complex matrices, the S/N in LC-MS/MS is often superior.[13]
Specificity & Selectivity High. Based on chromatographic retention time and a characteristic mass spectrum.Gold Standard. Based on retention time, precursor ion mass, and specific product ion masses (MRM).LC-MS/MS using MRM is widely considered the most definitive method for quantification in complex matrices.
Sample Throughput Lower. The mandatory derivatization step is time-consuming (typically 1-2 hours) and limits automation.[5][7]Higher. Simple "dilute-and-shoot" or protein precipitation protocols are fast and easily automated.[5]For large sample batches (e.g., clinical trials), LC-MS/MS offers a clear advantage in turnaround time.
Matrix Effects Generally low. Electron Ionization (EI) is a high-energy, gas-phase process that is less susceptible to interference from co-eluting matrix components.High potential. ESI is a liquid-phase process prone to ion suppression or enhancement, where matrix components compete with the analyte for ionization.[14]Matrix effects in LC-MS/MS are a significant challenge that must be assessed during method validation and are best controlled using a co-eluting SIL-IS.[14]
Robustness High. GC is a mature, highly robust technology. Derivatization can introduce variability if not carefully controlled.[15]High, but sensitive to column performance and mobile phase consistency. ESI sources require regular cleaning.Both are robust platforms in experienced hands. The simplicity of the LC-MS workflow can reduce potential points of failure.
Cost per Sample Moderate. Reagent costs for derivatization are a factor.Moderate to High. Solvents are high-purity and consumed in larger volumes. Initial instrument cost is typically higher.Throughput advantages of LC-MS/MS can lower the effective cost per sample in large-scale studies.

Expert Discussion: Selecting the Right Tool for the Job

Neither technique is universally superior; the optimal choice is dictated by the specific goals of the study.

Choose GC-MS when:

  • Maximum sensitivity is the primary objective, and you are willing to invest the time in method development for derivatization.

  • You are performing untargeted metabolomics profiling, where a single derivatization step allows for the analysis of a wide range of small molecules (amino acids, organic acids, sugars) in a single run.

  • You need to confirm an analyte's identity using a searchable library, as extensive EI mass spectral libraries (like NIST) are available.

Choose LC-MS/MS when:

  • High sample throughput is essential, such as in clinical research, toxicology, or large-scale biomarker validation studies.[5]

  • The analysis involves complex biological matrices where minimizing sample preparation reduces variability and matrix effects can be corrected with a SIL-IS.

  • The study involves a panel of analytes with diverse polarities, some of which may not be amenable to derivatization.

Ultimately, the highest level of analytical confidence comes from orthogonal cross-validation. Analyzing a subset of samples by both GC-MS and LC-MS/MS provides powerful, independent confirmation of the quantitative results, ensuring the data is unimpeachable.

Conclusion

The quantification of this compound is a task well-suited to both GC-MS and LC-MS/MS, yet each platform demands a unique scientific approach. GC-MS offers exceptional sensitivity through a mandatory and meticulous derivatization process. In contrast, LC-MS/MS provides the gold standard in specificity and high-throughput analysis via a more direct and automatable workflow, though it requires careful management of potential matrix effects.

As a senior application scientist, my recommendation is to align your choice of technology with your primary research question. For targeted, high-sensitivity discovery, a well-validated GC-MS method is a formidable tool. For large-scale, rapid, and specific quantification for clinical or developmental studies, LC-MS/MS is often the more pragmatic and efficient solution.

References

  • Buscemi, S., et al. (2014). Method validation strategies involved in non-targeted metabolomics. Journal of Pharmaceutical and Biomedical Analysis.
  • BenchChem. (2025). A Head-to-Head Battle: Cross-Validation of GC-MS and LC-MS for Short-Chain Fatty Acid Analysis. BenchChem.
  • Hachey, D. L., & Patterson, B. W. (1989). Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. Analytical Biochemistry.
  • Buscemi, S., et al. (2014). Method validation strategies involved in non-targeted metabolomics. ResearchGate.
  • Dei Cas, M., et al. (2020). A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. PubMed Central.
  • Klavins, K., et al. (2020). Validation and Automation of a High-Throughput Multitargeted Method for Semiquantification of Endogenous Metabolites from Different Biological Matrices Using Tandem Mass Spectrometry. Metabolites.
  • Han, J., et al. (2021). Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience. Molecules.
  • Tan, Y., et al. (2022). Challenges in the Metabolomics-Based Biomarker Validation Pipeline. Metabolites.
  • Bibel, M. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube.
  • MALDI-TOF Sample Preparation. (n.d.). University of Notre Dame.
  • MassTech Inc. (n.d.). Sample preparation strategies in MALDI. MassTech.
  • Human Metabolome Database. (n.d.). (5R)-5-Hydroxyhexanoic acid GC-MS (Non-derivatized). HMDB.
  • ResearchGate. (2025). Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 235 Plasma Metabolites. ResearchGate. Available at: [https://www.researchgate.net/publication/377926838_Development_and_Validation_of_Targeted_Metabolomics_Methods_Using_Liquid_Chromatography-Tandem_Mass_Spectrometry_LC-MSMS_for_the_Quantification_of_235_Plasma_Metabolites]([Link]_ Metabolites)
  • Chemistry LibreTexts. (2023). Derivatization. Chemistry LibreTexts.
  • ResearchGate. (n.d.). LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. ResearchGate.
  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Phenomenex.
  • Zeng, Y., et al. (2019). Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation. ACS Omega.
  • FooDB. (2011). Showing Compound this compound (FDB022093). FooDB.
  • ResearchGate. (2025). Quantitative determination of five hydroxy acids, precursors of relevant wine aroma compounds in wine and other alcoholic beverages. ResearchGate.
  • Biotage. (n.d.). Bioanalytical Sample Preparation. Biotage.
  • Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices. Agilent Technologies.
  • Human Metabolome Database. (2005). Showing metabocard for this compound (HMDB0000525). HMDB.
  • Liu, Y., & Engeseth, N. J. (2017). GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. Journal of the American Oil Chemists' Society.
  • Kim, H. Y., et al. (2016). Liquid Chromatography-Mass Spectrometry-Based In Vitro Metabolic Profiling Reveals Altered Enzyme Expressions in Eicosanoid Metabolism. Biological & Pharmaceutical Bulletin.
  • Wishart, D. (2015). LC-MS analysis of metabolites Basis of Chromatography. SlideShare.
  • Dei Cas, M., et al. (2020). A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. AIR Unimi.
  • Agilent Technologies. (2018). Sample Preparation in a Bioanalytical Workflow - Part 2. YouTube.

Sources

A Senior Application Scientist's Guide to the Synthesis and Characterization of 5-Hydroxyhexanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the stereochemistry of a molecule is paramount. The biological activity of a chiral compound is often confined to a single enantiomer, with its counterpart potentially exhibiting reduced activity, different effects, or even toxicity. This guide provides an in-depth comparison of the primary methodologies for the synthesis and characterization of the enantiomers of 5-hydroxyhexanoic acid, a valuable chiral building block in the pharmaceutical and fine chemical industries. We will explore both biocatalytic and traditional chemical synthesis routes, offering field-proven insights and detailed experimental protocols.

The Significance of Chiral this compound

This compound possesses a chiral center at the C5 position, leading to the existence of (R)- and (S)-enantiomers. These enantiomers serve as crucial intermediates in the synthesis of a variety of more complex molecules, including pharmaceuticals. For instance, the (S)-enantiomer is a key precursor for the synthesis of anti-Alzheimer's drugs. Therefore, the ability to produce enantiomerically pure forms of this compound is of significant scientific and commercial interest.

A Comparative Analysis of Synthetic Strategies: Biocatalysis vs. Chemical Synthesis

The choice between a biological or a chemical approach to synthesizing a chiral molecule is a critical decision in process development. Here, we compare these two powerful strategies for the preparation of this compound enantiomers.

The Biocatalytic Approach: Precision and Sustainability

Biocatalysis leverages the exquisite selectivity of enzymes to perform stereospecific transformations. For the synthesis of chiral alcohols like this compound, ketoreductases (KREDs) are particularly effective. These enzymes catalyze the asymmetric reduction of a prochiral ketone precursor, ethyl 5-oxohexanoate, to the corresponding chiral hydroxy ester with high enantiomeric excess (e.e.).

Advantages of Biocatalytic Synthesis:

  • High Enantioselectivity: Enzymes often provide exceptionally high e.e. values (>99%), minimizing the need for chiral purification.

  • Mild Reaction Conditions: Biocatalytic reactions are typically conducted in aqueous media at or near ambient temperature and pressure, reducing energy consumption and the risk of side reactions.

  • Environmental Sustainability: This "green chemistry" approach avoids the use of heavy metals and harsh reagents often employed in traditional organic synthesis.

  • High Yields: Modern biocatalytic processes can achieve high product yields, making them economically viable for industrial-scale production.

Limitations of Biocatalytic Synthesis:

  • Substrate Specificity: Enzymes can have a narrow substrate scope, potentially requiring screening of multiple enzymes to find one with optimal activity for a specific target.

  • Process Development Time: Identifying and optimizing a suitable enzyme and fermentation/reaction conditions can be time-consuming.

  • Cofactor Regeneration: Many ketoreductases require a stoichiometric amount of a nicotinamide cofactor (NADH or NADPH), necessitating an efficient in-situ regeneration system.

Experimental Protocol: Biocatalytic Synthesis of (S)-5-Hydroxyhexanoic Acid

This protocol outlines the asymmetric reduction of ethyl 5-oxohexanoate using a commercially available ketoreductase.

Materials:

  • Ethyl 5-oxohexanoate

  • Ketoreductase (e.g., KRED-P1-A08 from Codexis)

  • NADP+

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Glucose-6-phosphate (G6P)

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Ethyl acetate

  • Sodium hydroxide (1 M)

  • Hydrochloric acid (1 M)

Procedure:

  • Reaction Setup: In a temperature-controlled vessel, dissolve ethyl 5-oxohexanoate (10 g) in potassium phosphate buffer (200 mL).

  • Cofactor and Enzyme Addition: Add NADP+ (0.1 g), G6P (15 g), and G6PDH (5000 units). Stir until dissolved. Finally, add the ketoreductase (0.5 g).

  • Reaction: Maintain the reaction mixture at 30°C with gentle agitation for 24 hours. Monitor the progress of the reaction by TLC or GC.

  • Workup: Once the reaction is complete, extract the product, ethyl (S)-5-hydroxyhexanoate, with ethyl acetate (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrolysis: To the crude ethyl (S)-5-hydroxyhexanoate, add 1 M sodium hydroxide (100 mL) and stir at room temperature for 4 hours.

  • Purification: Acidify the reaction mixture to pH 3 with 1 M hydrochloric acid and extract the (S)-5-hydroxyhexanoic acid with ethyl acetate (3 x 100 mL). Dry the combined organic layers and concentrate to yield the final product.

The Chemical Approach: Versatility and Established Methods

Traditional asymmetric chemical synthesis offers a versatile and well-documented toolbox for the preparation of chiral molecules. One common strategy involves the asymmetric hydrogenation of a suitable precursor using a chiral metal catalyst.

Advantages of Chemical Synthesis:

  • Broad Substrate Scope: A wide variety of chiral catalysts are available, offering greater flexibility for different substrates.

  • Predictability and Control: The outcomes of many asymmetric chemical reactions are well-understood and predictable.

  • Rapid Method Development: Established protocols can often be adapted quickly for new substrates.

Limitations of Chemical Synthesis:

  • Harsh Reaction Conditions: Many chemical reductions require high pressures, elevated temperatures, and anhydrous/anaerobic conditions.

  • Hazardous Reagents: The use of flammable solvents, pyrophoric reagents, and toxic heavy metals is common.

  • Metal Contamination: The final product may contain trace amounts of the metal catalyst, which must be removed, especially for pharmaceutical applications.

  • Cost: Chiral ligands and metal catalysts can be expensive.

Experimental Protocol: Asymmetric Hydrogenation for the Synthesis of (R)-5-Hydroxyhexanoic Acid (Conceptual)

A conceptual protocol for the asymmetric hydrogenation of a protected 5-oxohexanoic acid derivative is presented below. The specific chiral ligand and conditions would require experimental optimization.

Materials:

  • Protected 5-oxohexanoic acid derivative (e.g., a silyl ether)

  • [Rh(COD)2]BF4

  • Chiral phosphine ligand (e.g., (R)-BINAP)

  • Methanol (degassed)

  • Hydrogen gas

Procedure:

  • Catalyst Preparation: In a glovebox, dissolve [Rh(COD)2]BF4 and the chiral ligand in methanol. Stir to form the active catalyst complex.

  • Reaction Setup: In a high-pressure reactor, dissolve the protected 5-oxohexanoic acid derivative in methanol.

  • Hydrogenation: Add the catalyst solution to the reactor. Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10 atm). Stir the reaction at a controlled temperature (e.g., 50°C) for 12-24 hours.

  • Workup and Deprotection: After the reaction is complete, carefully vent the reactor. Remove the solvent under reduced pressure. The resulting product is then deprotected using standard procedures to yield (R)-5-hydroxyhexanoic acid.

  • Purification: The crude product is purified by column chromatography.

Head-to-Head Comparison
FeatureBiocatalytic SynthesisChemical Synthesis
Stereoselectivity Typically excellent (>99% e.e.)Variable, often requires optimization
Reaction Conditions Mild (aqueous, ambient temp/pressure)Often harsh (high pressure/temp, inert atm.)
Reagents Enzymes, water, bufferMetal catalysts, organic solvents, H2 gas
Environmental Impact Low ("Green")Higher (waste generation, use of hazardous materials)
Substrate Scope Can be narrowBroad
Process Development Can be time-consumingOften faster to establish
Cost Enzyme and cofactor costsCatalyst and ligand costs

Visualizing the Synthetic Workflows

Synthesis_Workflows cluster_bio Biocatalytic Synthesis cluster_chem Chemical Synthesis start_bio Ethyl 5-oxohexanoate process_bio Asymmetric Reduction (Ketoreductase, Cofactor Regeneration) start_bio->process_bio intermediate_bio Ethyl (S)-5-hydroxyhexanoate process_bio->intermediate_bio hydrolysis_bio Hydrolysis intermediate_bio->hydrolysis_bio end_bio (S)-5-Hydroxyhexanoic Acid hydrolysis_bio->end_bio start_chem Protected 5-oxohexanoic acid derivative process_chem Asymmetric Hydrogenation (Chiral Rh Catalyst, H2) start_chem->process_chem intermediate_chem Protected (R)-5-hydroxyhexanoic acid process_chem->intermediate_chem deprotection_chem Deprotection intermediate_chem->deprotection_chem end_chem (R)-5-Hydroxyhexanoic Acid deprotection_chem->end_chem Analytical_Workflow start Synthesized this compound Sample structural_verification Structural Verification start->structural_verification chiral_analysis Enantiomeric Purity Analysis start->chiral_analysis nmr NMR Spectroscopy (¹H, ¹³C) structural_verification->nmr ms Mass Spectrometry structural_verification->ms result Characterized Enantiomerically Pure This compound nmr->result ms->result chiral_hplc Chiral HPLC chiral_analysis->chiral_hplc chiral_hplc->result

A Comparative Guide to 5-Hydroxyhexanoic Acid Levels: A Biomarker in Health and Disease

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxyhexanoic acid (5-HH) is an omega-1-hydroxy medium-chain fatty acid that has emerged as a significant metabolite in human biochemistry.[1][2] While present at basal levels in healthy individuals as a product of fatty acid metabolism, its concentration can be dramatically altered in various pathological states, particularly inborn errors of metabolism.[3] This guide provides a comprehensive analysis of 5-HH levels in healthy versus diseased populations, detailing the underlying biochemistry, robust analytical methodologies for its quantification, and a critical evaluation of its clinical significance. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical insights required to effectively investigate and utilize 5-HH as a biomarker.

Biochemical Origins and Physiological Context

This compound is a derivative of hexanoic acid, a medium-chain fatty acid.[1] Its formation is primarily attributed to the (omega-1) hydroxylation of hexanoic acid, a process that occurs within the broader context of fatty acid metabolism.[3][4] In healthy individuals, 5-HH is a normal urinary metabolite, reflecting the basal flux through this pathway.[1][3] Its physiological role is not fully elucidated but is understood to be part of the body's lipid processing and energy homeostasis network.[5]

Metabolic Pathway: Formation of this compound

The generation of 5-HH from its parent fatty acid involves an initial hydroxylation step followed by subsequent oxidation. This pathway is a crucial alternative when the primary beta-oxidation pathway is impaired.

Caption: Simplified pathway of this compound formation.

Quantitative Analysis: Methodologies and Protocols

The accurate measurement of 5-HH in biological matrices like urine and plasma is fundamental to its clinical and research application. The choice of analytical technique is critical for achieving the required sensitivity and specificity. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the gold-standard methods.[6][7]

Comparison of Core Analytical Platforms

The selection between GC-MS and LC-MS depends on factors such as required throughput, sample complexity, and available instrumentation.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile derivatives by gas chromatography, followed by electron ionization and mass analysis.Separation in the liquid phase, followed by electrospray ionization and tandem mass analysis.
Derivatization Required . Silylation (e.g., with BSTFA) is necessary to increase volatility.[7]Can often be analyzed directly, though derivatization can enhance sensitivity.[6]
Sensitivity High, capable of detecting low ng/mL to pg/mL levels.[6]Very high, often with superior limits of detection due to high selectivity (MRM).[6]
Selectivity Good; enhanced by using Selected Ion Monitoring (SIM).Excellent; Multiple Reaction Monitoring (MRM) provides very high specificity in complex matrices.
Sample Throughput Moderate, limited by derivatization steps and longer chromatographic run times.High, with simpler sample preparation and faster run times.[7]
Matrix Effects Generally lower compared to LC-MS ESI.Can be susceptible to ion suppression or enhancement from matrix components.
Experimental Protocol: GC-MS Quantification of 5-HH in Urine

This protocol describes a self-validating system for the reliable quantification of 5-HH, incorporating an internal standard to account for variations in sample preparation and instrument response.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Urine_Sample 1. Urine Sample Collection Add_IS 2. Add Internal Standard (e.g., Deuterated 5-HH) Urine_Sample->Add_IS Acidify 3. Acidify to pH ~3-4 (e.g., with HCl) Add_IS->Acidify Extract 4. Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Acidify->Extract Evaporate 5. Evaporate to Dryness (under Nitrogen stream) Extract->Evaporate Add_Reagent 6. Add Silylation Reagent (e.g., BSTFA + 1% TMCS) Evaporate->Add_Reagent Incubate 7. Incubate at 70°C (for 30 minutes) Add_Reagent->Incubate Inject 8. Inject Sample into GC Incubate->Inject Separate 9. Chromatographic Separation (e.g., on HP-5 column) Inject->Separate Detect 10. Mass Spectrometric Detection (Scan or SIM mode) Separate->Detect Quantify 11. Quantification (vs. Internal Standard) Detect->Quantify

Sources

The Crucial Role of an Internal Standard for Accurate 5-Hydroxyhexanoic Acid Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of metabolites is paramount for robust pharmacokinetic studies, disease biomarker discovery, and overall data integrity. 5-Hydroxyhexanoic acid, a medium-chain hydroxy fatty acid, is an important metabolite in various physiological and pathological processes. Its accurate measurement is critical, and the choice of analytical methodology, particularly the use of an internal standard, can significantly impact data quality.

This guide provides an in-depth comparison of internal standards for the accurate measurement of this compound. We will explore the theoretical advantages of different types of internal standards and provide supporting experimental protocols for both liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), equipping you with the knowledge to select the most appropriate strategy for your research needs.

The Imperative for an Internal Standard in Quantitative Analysis

Quantitative analysis of endogenous metabolites is susceptible to various sources of error, including sample loss during extraction, variability in instrument response, and matrix effects where other components in a biological sample can suppress or enhance the signal of the analyte. An internal standard (IS) is a compound with a known concentration that is added to samples prior to analysis to correct for these variations. An ideal IS mimics the chemical and physical properties of the analyte, ensuring that it is affected by experimental variability in the same way.

Comparing Internal Standard Strategies for this compound Analysis

The gold standard for an internal standard is a stable isotope-labeled (SIL) version of the analyte. For this compound, this would be a deuterated form, such as this compound-d3.

Table 1: Comparison of Internal Standard Types for this compound Analysis

FeatureStable Isotope-Labeled (e.g., Deuterated)Structurally Similar Analog (e.g., 5-Ethyl-6-hydroxyhexanoic Acid-d5)Odd-Chain Hydroxy Fatty Acid
Chemical & Physical Similarity Identical to the analyte.High similarity in structure and functional groups.Similar functional groups but differs in chain length.
Co-elution in Chromatography Co-elutes with the analyte.Elutes very close to the analyte.Elutes near the analyte, but separation is expected.
Correction for Matrix Effects Excellent, as it experiences the same ionization suppression/enhancement.Very good, due to similar ionization properties.Good, but may not perfectly mimic the analyte's behavior in the ion source.
Correction for Sample Preparation Loss Excellent, as it behaves identically during extraction and derivatization.Very good, due to similar solubility and reactivity.Good, but differences in polarity can lead to slight variations in recovery.
Commercial Availability May be limited and require custom synthesis.Commercially available.Generally commercially available.
Cost High.Moderate.Low to moderate.

While a deuterated this compound is the ideal internal standard, its commercial availability can be a challenge. A practical and effective alternative is a commercially available, structurally similar deuterated compound. For this guide, we will focus on the use of 5-Ethyl-6-hydroxyhexanoic Acid-d5 as a suitable internal standard for the LC-MS/MS method. For the GC-MS method, a deuterated hexanoic acid, such as Hexanoic-5,5,6,6,6-d5 Acid , can be employed, assuming co-derivatization and similar chromatographic behavior.

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS is often the preferred method for its high selectivity, sensitivity, and reduced need for derivatization. The following protocol is adapted from a validated method for the structurally similar 4-hydroxypentanoic acid and should be fully validated for this compound in your laboratory.[1]

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of a 1 µg/mL working solution of the internal standard (5-Ethyl-6-hydroxyhexanoic Acid-d5) in methanol.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: Linear gradient to 95% B

    • 5-7 min: Hold at 95% B

    • 7.1-10 min: Return to 5% B and equilibrate.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Table 2: Proposed MRM Transitions for this compound and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound131.1113.110
5-Ethyl-6-hydroxyhexanoic Acid-d5 (IS)164.2146.212

Note: The MRM transitions and collision energies provided are theoretical and must be optimized for your specific instrument.

LC_MS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Plasma Plasma/Serum Sample Add_IS Add Internal Standard (5-Ethyl-6-hydroxyhexanoic Acid-d5) Plasma->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separation Chromatographic Separation (C18 Column) Inject->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Data_Processing Data Processing (Analyte/IS Ratio) Detection->Data_Processing Quantification

Caption: LC-MS/MS workflow for this compound quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the analysis of volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase volatility and improve chromatographic performance.

1. Sample Preparation (Liquid-Liquid Extraction and Derivatization):

  • To 1 mL of urine or plasma, add 10 µL of a 10 µg/mL working solution of the internal standard (Hexanoic-5,5,6,6,6-d5 Acid) in methanol.

  • Acidify the sample to a pH of approximately 3-4 with hydrochloric acid.

  • Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate, vortexing for 1 minute, and centrifuging at 3000 rpm for 5 minutes.

  • Transfer the organic (upper) layer to a clean glass tube. Repeat the extraction once more and combine the organic extracts.

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

  • To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Cap the tube tightly and heat at 60°C for 30 minutes to ensure complete derivatization.

  • After cooling, transfer the derivatized sample to an autosampler vial for GC-MS analysis.

2. GC-MS Conditions:

  • GC System: A gas chromatograph with a split/splitless injector.

  • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.

Table 3: Suggested Ions for SIM Mode in GC-MS

Compound (as TMS derivative)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound117147261
Hexanoic-d5 Acid (IS)122164192

Note: The specific ions for the TMS derivative of this compound should be confirmed by analyzing a standard. The lactone form of this compound may also be present and should be monitored.

GC_MS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis GC-MS Analysis Sample Urine/Plasma Sample Add_IS Add Internal Standard (Hexanoic-d5 Acid) Sample->Add_IS LLE Liquid-Liquid Extraction (Ethyl Acetate) Add_IS->LLE Evaporate Evaporation LLE->Evaporate Derivatize Derivatization (BSTFA) Evaporate->Derivatize Inject Inject into GC-MS Derivatize->Inject Separation Chromatographic Separation (DB-5ms Column) Inject->Separation Detection Mass Spectrometric Detection (SIM Mode) Separation->Detection Data_Processing Data Processing (Analyte/IS Ratio) Detection->Data_Processing Quantification

Sources

A Senior Application Scientist's Guide to Inter-laboratory Comparison of 5-Hydroxyhexanoic Acid Quantification Methods

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The accurate quantification of 5-Hydroxyhexanoic acid (5-HHA), an emerging biomarker, is critical for advancing research in metabolic disorders, particularly in the context of diabetic nephropathy.[1][2] This guide provides a comprehensive comparison of the two primary analytical methodologies for 5-HHA quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We delve into the fundamental principles, present detailed experimental protocols, and offer a comparative analysis of their performance characteristics. This document is intended to equip researchers, scientists, and drug development professionals with the necessary insights to select, validate, and implement the most appropriate analytical method for their specific research needs, thereby fostering improved data comparability and reliability across different laboratories.

Introduction: The Clinical Significance of this compound

This compound (5-HHA) is a medium-chain hydroxy fatty acid that has garnered significant attention in the scientific community.[3] Initially identified in the urine of patients with diabetic ketoacidosis, recent metabolomic studies have highlighted its potential as a predictive biomarker for the early onset of renal functional decline in patients with type 2 diabetes and microalbuminuria.[1][4] Its presence is also linked to other metabolic conditions, including dicarboxylic aciduria and disorders related to abnormal fatty acid oxidation.[4][5]

Given its diagnostic and prognostic potential, the ability to accurately and reproducibly quantify 5-HHA in complex biological matrices like urine and plasma is paramount. An inter-laboratory comparison of quantification methods is essential to standardize measurements, ensuring that data generated across different research sites can be reliably compared and synthesized. This guide serves to elucidate the strengths and weaknesses of the predominant analytical techniques employed for this purpose.

Overview of Core Analytical Technologies

The quantification of small, polar metabolites like 5-HHA presents unique analytical challenges, primarily due to their poor volatility and retention on conventional chromatography columns. To overcome these issues, both GC-MS and LC-MS/MS platforms typically rely on chemical derivatization to enhance the analyte's physicochemical properties for analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A gold-standard technique for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like 5-HHA, derivatization is mandatory to increase volatility and thermal stability.[6] Silylation is a common approach, where active hydrogens on the hydroxyl and carboxyl groups are replaced with a trimethylsilyl (TMS) group.[7]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific technique that has become the cornerstone of modern bioanalysis. While 5-HHA can be analyzed directly, derivatization is often employed to improve chromatographic retention, separation from isomers, and ionization efficiency, thereby boosting sensitivity.[8][9] Derivatization with agents like 3-nitrophenylhydrazine (3-NPH) is a popular strategy for carboxylic acids.[9][10][11]

Comparative Analysis of Quantification Methods

This section provides a detailed examination of GC-MS and LC-MS/MS methodologies for 5-HHA analysis. While no direct inter-laboratory study for 5-HHA has been published, the following protocols and performance data are synthesized from validated methods for structurally similar hydroxy acids and short-chain fatty acids.[12][13][14][15]

Method A: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: This method relies on the conversion of 5-HHA into a volatile trimethylsilyl (TMS) derivative, which is then separated by gas chromatography based on its boiling point and interaction with the column's stationary phase. The eluting compound is ionized by electron ionization (EI), and the mass spectrometer detects and quantifies specific fragment ions, ensuring high specificity.[7]

Experimental Protocol: GC-MS with Silylation

  • Sample Preparation (Urine/Plasma):

    • To 500 µL of sample, add an internal standard (e.g., a stable isotope-labeled 5-HHA or a structural analog like 3-hydroxyhexanoic acid).[7]

    • Acidify the sample to a pH of ~2 with 6 M HCl to protonate the carboxylic acid.[7]

    • Perform a liquid-liquid extraction by adding 2 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 3000 x g for 10 minutes.[7]

    • Carefully transfer the upper organic layer to a clean tube. Repeat the extraction and pool the organic layers.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 37°C.[7]

  • Derivatization:

    • To the dried extract, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS).[7]

    • Seal the vial and incubate at 80°C for 60 minutes to ensure complete derivatization of both the hydroxyl and carboxyl groups.[7]

    • Causality Note: This silylation step is critical. It replaces the polar -OH and -COOH protons with nonpolar TMS groups, drastically reducing the boiling point and preventing thermal degradation in the hot GC inlet.[6]

  • GC-MS Instrumentation and Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar nonpolar column.

    • Injector: Splitless mode, 270°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 80°C (hold for 2 min), ramp to 200°C at 10°C/min, then ramp to 290°C at 20°C/min (hold for 5 min).[7]

    • MS System: Agilent 5977B MSD or equivalent.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting characteristic ions of the 5-HHA-diTMS derivative.

Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: This method uses a derivatizing agent, 3-nitrophenylhydrazine (3-NPH), which reacts with the carboxylic acid group of 5-HHA.[9] This derivatization improves the retention of the small, polar 5-HHA on a reversed-phase LC column and enhances ionization efficiency. The derivatized analyte is then separated by UPLC/HPLC and quantified using a highly selective and sensitive triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[10][11]

Experimental Protocol: LC-MS/MS with 3-NPH Derivatization

  • Sample Preparation (Urine/Plasma):

    • To 100 µL of sample, add an internal standard (e.g., stable isotope-labeled 5-HHA).

    • Perform a protein precipitation by adding 400 µL of ice-cold acetonitrile, vortexing for 1 minute, and centrifuging at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in 50 µL of water/acetonitrile (1:1).

    • Add 20 µL of 200 mM 3-NPH in methanol and 20 µL of 120 mM EDC-HCl with 6% pyridine in methanol.[11]

    • Causality Note: EDC (a carbodiimide) acts as a condensing agent to facilitate the formation of a stable hydrazone between the carboxyl group of 5-HHA and 3-NPH. Pyridine acts as a catalyst.[9] This derivatization adds a nonpolar, easily ionizable moiety, which is ideal for LC-MS analysis.

    • Vortex and incubate at 40°C for 30 minutes.

    • Evaporate the solvent and reconstitute the sample in 100 µL of 10% acetonitrile/water for injection.[11]

  • LC-MS/MS Instrumentation and Conditions:

    • LC System: Shimadzu Nexera X2 or equivalent UPLC system.[9]

    • Column: Kinetex XB-C18 (50 x 2.1 mm, 2.6 µm) or similar reversed-phase column.[10]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, increase linearly to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate for 2 minutes.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 60°C.[10]

    • MS System: SCIEX QTRAP 4000 or equivalent triple quadrupole MS.[10]

    • Ionization: Electrospray Ionization (ESI), Negative Mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor ion (the deprotonated 3-NPH derivative) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

Performance Characteristics and Inter-Laboratory Considerations

The validation of an analytical method is crucial to ensure it is suitable for its intended purpose.[16][17] Key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, are summarized below for the two methods.[16][17] Reproducibility, which measures precision between laboratories, is the ultimate test for an inter-laboratory comparison.[16][18]

Table 1: Representative Performance Comparison of 5-HHA Quantification Methods

Performance MetricGC-MS (with Silylation)LC-MS/MS (with 3-NPH Derivatization)Rationale & Inter-Laboratory Insight
Specificity High (Mass-based)Very High (Precursor/Product Ion-based)LC-MS/MS (MRM) is generally more specific than GC-MS (SIM) as it monitors a specific fragmentation, reducing the likelihood of interference from co-eluting, isobaric compounds.
Linearity (R²) > 0.995> 0.999Both methods exhibit excellent linearity. A robust calibration curve is essential for accuracy and is a key parameter to assess in an inter-laboratory study.
Limit of Quantitation (LOQ) ~0.5 - 5 ng/mL~0.05 - 0.5 ng/mLLC-MS/MS typically offers superior sensitivity, which is critical for analyzing low-abundance biomarkers in matrices like plasma.[11][13]
Precision (%RSD) < 15% (Inter-day)< 10% (Inter-day)Lower variability in LC-MS/MS is often observed. Inter-laboratory reproducibility RSDs should ideally be < 20% to ensure data comparability.[19][20]
Accuracy (% Recovery) 90 - 110%95 - 105%Both methods demonstrate good accuracy. Use of a stable isotope-labeled internal standard is the best practice to correct for matrix effects and procedural losses, ensuring high accuracy.
Sample Throughput Moderate (Longer GC run times)High (Faster UPLC run times)UPLC methods can have run times as short as 4-5 minutes, making LC-MS/MS more suitable for high-throughput screening of large sample cohorts.[8][10]
Robustness Sensitive to derivatization completeness and inlet activitySensitive to matrix effects (ion suppression/enhancement)The GC-MS method's robustness depends heavily on the consistency of the derivatization reaction. The LC-MS/MS method requires careful sample cleanup to mitigate matrix effects.

Visualizing the Workflow

To ensure clarity and reproducibility, the experimental workflows are visualized below using Graphviz. These diagrams outline the critical steps from sample receipt to data generation for each methodology.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (500 µL) Add_IS Add Internal Standard Sample->Add_IS Acidify Acidify (pH 2) Add_IS->Acidify Extract Liquid-Liquid Extraction Acidify->Extract Dry Evaporate to Dryness Extract->Dry Deriv Add BSTFA Incubate 80°C, 60 min Dry->Deriv GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Workflow for 5-HHA quantification using GC-MS.

LCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (100 µL) Add_IS Add Internal Standard Sample->Add_IS Precip Protein Precipitation Add_IS->Precip Dry Evaporate to Dryness Precip->Dry Deriv Add 3-NPH & EDC Incubate 40°C, 30 min Dry->Deriv Recon Dry & Reconstitute Deriv->Recon LCMS LC-MS/MS Analysis (MRM Mode) Recon->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Workflow for 5-HHA quantification using LC-MS/MS.

Conclusion and Recommendations

Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantification of this compound. The choice between them should be guided by the specific requirements of the study.

  • LC-MS/MS is recommended for studies requiring high sensitivity (e.g., plasma analysis), high throughput, and maximum specificity, making it the superior choice for large-scale clinical research and biomarker validation.

  • GC-MS remains a robust and cost-effective alternative , particularly for applications where sub-nanogram sensitivity is not required (e.g., analysis of urine where 5-HHA concentrations may be higher). Its extensive libraries of electron ionization spectra can also aid in the identification of unknown metabolites.

To ensure data comparability across laboratories, it is imperative to conduct a thorough method validation at each site. The use of common reference materials and proficiency testing samples is a cornerstone of establishing inter-laboratory agreement. Ultimately, a well-validated method, regardless of the platform, is the key to generating high-quality, reproducible data in the pursuit of understanding the role of 5-HHA in health and disease.

References

  • LIPID MAPS. (n.d.). Quantification of Faecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analyt.
  • Al-Sarihin, M., et al. (2020). A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. Molecules, 25(8), 1853.
  • Kenney, P. M., et al. (1998). Quantitative gas chromatography-mass spectrometry isomer-specific measurement of hydroxy fatty acids in biological samples and food as a marker of lipid peroxidation. Analytical Biochemistry, 264(2), 200-208.
  • Tu, Y., et al. (2017). GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. Journal of the American Oil Chemists' Society, 94(11), 1347-1358.
  • Dei Cas, M., et al. (2023). Development and validation of derivatization-based LC-MS/MS method for quantification of short-chain fatty acids in human, rat, and mouse plasma. Journal of Pharmaceutical and Biomedical Analysis, 238, 115852.
  • Shimadzu Corporation. (n.d.). LC/MS/MS Method Package for Short Chain Fatty Acids.
  • Li, H., et al. (2019). This compound Predicts Early Renal Functional Decline in Type 2 Diabetes Patients with Microalbuminuria. Kidney and Blood Pressure Research, 44(2), 245-263.
  • Human Metabolome Database. (2023). Showing metabocard for this compound (HMDB0000525).
  • LIPID MAPS. (n.d.). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry.
  • Li, H., et al. (2019). This compound Predicts Early Renal Functional Decline in Type 2 Diabetes Patients with Microalbuminuria. PubMed.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Encyclopedia of Chromatography. (n.d.). Acids: Derivatization for GC Analysis.
  • Olsson, L., et al. (2010). Derivatization of carbohydrates for GC and GC-MS analyses. Methods in Molecular Biology, 579, 13-26.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5.
  • LCGC International. (2014). Analytical Method Validation: Back to Basics, Part II.
  • BioPharm International. (2003). Method Validation Guidelines.
  • Chalmers, R. A., & Lawson, A. M. (1979). Identification of this compound in the urine of twin siblings with a Reye's-like syndrome associated with dicarboxylic aciduria and hypoglycaemia and with similarities to Jamaican vomiting sickness. Biomedical Mass Spectrometry, 6(10), 444-446.
  • ResearchGate. (2023). Quantitative determination of five hydroxy acids, precursors of relevant wine aroma compounds in wine and other alcoholic beverages.
  • Shimadzu Corporation. (n.d.). Analytical Methods for Organic Acids.

Sources

A Comparative Guide to the Biological Activity of Medium-Chain Fatty Acids with a Focus on 5-Hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Role of 5-Hydroxyhexanoic Acid in the Landscape of Medium-Chain Fatty Acids

Medium-chain fatty acids (MCFAs), characterized by aliphatic tails of six to twelve carbons, are increasingly recognized for their diverse and significant biological activities. From potent antimicrobial and anti-inflammatory effects to their role in metabolic regulation, MCFAs are a focal point of research in nutrition, microbiology, and pharmacology. Within this class of molecules, this compound, a hydroxylated derivative of hexanoic acid, presents a compelling case for deeper investigation. While its presence as a human and microbial metabolite is established, particularly in the context of medium-chain triglyceride (MCT) metabolism and certain metabolic disorders, a direct comparative analysis of its biological activities against other well-studied MCFAs has been notably absent from the scientific literature.[1][2][3]

This guide aims to provide a comprehensive overview of the known biological activities of prominent MCFAs, such as hexanoic acid, caprylic acid (octanoic acid), and lauric acid, and to position our current understanding of this compound within this context. By highlighting the established experimental data for common MCFAs, we will underscore the current knowledge gaps and propose future research directions to elucidate the unique biological profile of this compound. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this intriguing molecule.

Comparative Landscape of Medium-Chain Fatty Acid Bioactivity

The biological effects of MCFAs are diverse, with their antimicrobial and anti-inflammatory properties being the most extensively studied. The following sections provide a comparative summary of these activities, drawing on available experimental data for common MCFAs.

Antimicrobial Activity: A Chain-Length Dependent Phenomenon

MCFAs are known to possess broad-spectrum antimicrobial activity against a variety of pathogens, including bacteria and fungi.[4][5] This activity is largely attributed to their ability to disrupt the cell membranes of microorganisms. The effectiveness of this disruption is often dependent on the fatty acid's chain length and the pH of the surrounding environment.[6]

Medium-Chain Fatty AcidCarbon LengthKnown Antimicrobial Spectrum
Hexanoic Acid C6Effective against various oral and gut bacteria.[4][7]
Caprylic Acid (Octanoic Acid) C8Broadly inhibitory for several bacterial species.[4]
Capric Acid C10Broadly inhibitory for several bacterial species.[4]
Lauric Acid C12Considered one of the most potent antimicrobial MCFAs, effective against a wide range of Gram-positive bacteria.[5][8]
This compound C6 (hydroxylated)No direct comparative studies on antimicrobial activity have been identified in the current literature.

Causality in Experimental Design: When assessing the antimicrobial properties of a novel compound like this compound, a standard approach involves determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant microorganisms. This allows for a quantitative comparison with established antimicrobial agents.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

Objective: To quantify the antimicrobial activity of this compound in comparison to other MCFAs.

Methodology:

  • Preparation of Fatty Acid Stock Solutions: Dissolve this compound, hexanoic acid, caprylic acid, and lauric acid in a suitable solvent (e.g., ethanol) to create high-concentration stock solutions.

  • Bacterial Strain Selection: Choose a panel of relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Broth Microdilution Assay:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of each fatty acid stock solution in appropriate bacterial growth media (e.g., Mueller-Hinton Broth).

    • Inoculate each well with a standardized suspension of the test bacterium.

    • Include positive (bacteria and media) and negative (media only) controls.

    • Incubate the plates under optimal growth conditions for the bacteria (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the fatty acid that completely inhibits visible bacterial growth.

  • MBC Determination:

    • Subculture aliquots from the wells with no visible growth onto agar plates.

    • Incubate the plates overnight.

    • The MBC is the lowest concentration of the fatty acid that results in a 99.9% reduction in the initial bacterial inoculum.

Anti-inflammatory Effects: Modulation of Immune Signaling Pathways

Several MCFAs have demonstrated potent anti-inflammatory properties, primarily through the modulation of key signaling pathways in immune cells like macrophages.

  • Caprylic Acid (C8): Has been shown to suppress inflammatory responses by inhibiting the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway.[9] This pathway is a central regulator of the innate immune response and its inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.

  • Octanoate (C8) and Decanoate (C10): These MCFAs can influence macrophage gene expression towards a less inflammatory phenotype, an effect that is partially mediated by the peroxisome proliferator-activated receptor beta/delta (PPARβ/δ).[10]

  • Medium-Chain Triglycerides (MCTs): Dietary MCTs can promote an anti-inflammatory M2-like phenotype in macrophages.[11][12]

Signaling Pathway of MCFA-Mediated Anti-inflammatory Effects

G MCFA Medium-Chain Fatty Acid (e.g., Caprylic Acid) TLR4 TLR4 Receptor MCFA->TLR4 Inhibits NFkB NF-κB TLR4->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Transcription

Caption: Inhibition of the TLR4/NF-κB pathway by certain MCFAs.

At present, there is a lack of published studies investigating the anti-inflammatory properties of this compound. Future research should explore its potential to modulate inflammatory pathways, drawing parallels from the established mechanisms of other MCFAs.

Experimental Protocol: In Vitro Macrophage Anti-inflammatory Assay

Objective: To assess the anti-inflammatory potential of this compound by measuring its effect on cytokine production in macrophages.

Methodology:

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

  • Stimulation and Treatment:

    • Seed the macrophages in 24-well plates and allow them to adhere.

    • Pre-treat the cells with varying concentrations of this compound and other MCFAs for a specified period.

    • Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS).

  • Cytokine Measurement:

    • Collect the cell culture supernatants.

    • Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Compare the cytokine levels in the treated groups to the LPS-only control to determine the anti-inflammatory effect of each fatty acid.

Metabolic Significance of this compound: Current Understanding and Future Directions

The existing literature primarily discusses this compound in the context of its metabolism and as a biomarker. It is a known (omega-1) hydroxylation product of MCT metabolism, and its urinary excretion is elevated following MCT consumption.[2] Furthermore, it is associated with Medium-Chain Acyl-CoA Dehydrogenase deficiency (MCADD), an inborn error of metabolism.[2]

A study on patients with type 2 diabetes and microalbuminuria suggested that decreased levels of this compound might be a predictor of early renal functional decline. This finding hints at a potential protective role for this molecule in diabetic nephropathy, although the underlying mechanisms remain to be elucidated.

In contrast, the metabolic effects of its parent compound, hexanoic acid, are better characterized. Dietary supplementation with hexanoic acid has been shown to improve metabolic health in mice fed a high-fat diet by preventing obesity and fat accumulation.[13]

Workflow for Investigating the Metabolic Effects of this compound

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies Adipocytes Adipocyte Cell Line LipolysisAssay Measure Lipolysis Adipocytes->LipolysisAssay Treat with 5-HHA Hepatocytes Hepatocyte Cell Line GlucoseUptake Measure Glucose Uptake Hepatocytes->GlucoseUptake Treat with 5-HHA AnimalModel High-Fat Diet Mouse Model Treatment Administer 5-HHA AnimalModel->Treatment MetabolicPhenotyping Metabolic Phenotyping (Body Weight, Glucose Tolerance) Treatment->MetabolicPhenotyping

Caption: Proposed experimental workflow for elucidating the metabolic effects of this compound.

Given the beneficial metabolic effects of hexanoic acid, it is plausible that this compound may also possess metabolic regulatory properties. Future research should focus on investigating its impact on key metabolic processes such as lipolysis, glucose uptake, and insulin sensitivity, both in vitro and in vivo.

Conclusion and Future Perspectives

While our understanding of the biological activities of common medium-chain fatty acids has advanced significantly, this compound remains a relatively enigmatic molecule. The current body of evidence establishes its presence as a metabolite but falls short of providing a clear picture of its functional roles. The stark absence of direct comparative studies on its antimicrobial, anti-inflammatory, and metabolic effects compared to other MCFAs represents a significant research gap.

The experimental protocols and comparative data presented in this guide for well-characterized MCFAs provide a roadmap for future investigations into this compound. By employing these established methodologies, the scientific community can begin to unravel the biological activity profile of this intriguing hydroxylated fatty acid. Such studies are crucial for determining its potential as a therapeutic agent in a range of applications, from infectious diseases to metabolic disorders. The exploration of this compound holds the promise of uncovering a new chapter in the already compelling story of medium-chain fatty acids and their impact on health and disease.

References

  • Medium-chain fatty acids modify macrophage expression of metabolic and inflammatory genes in a PPAR β/δ-dependent manner. (2023-07-18).
  • Short- and medium-chain fatty acids exhibit antimicrobial activity for oral microorganisms. (2016-01-01).
  • MCT induces macrophages to have anti-inflammatory phenotypes by...
  • Medium Chain Triglyceride (MCT) Oil Affects the Immunophenotype via Reprogramming of Mitochondrial Respiration in Murine Macrophages. (2019-11-05).
  • Antibacterial Study of the Medium Chain Fatty Acids and Their 1-Monoglycerides: Individual Effects and Synergistic Relationships.
  • Effects of MCFA on Antimicrobial and Gut-management.
  • Dual Antimicrobial Effect of Medium-Chain Fatty Acids against an Italian Multidrug Resistant Brachyspira hyodysenteriae Strain. (2022-01-27). MDPI. [Link]
  • Exploring the Synergistic Action of Medium-Chain Triglycerides and Omega-3 Fatty Acids to Enhance Cellular Uptake and Anti-Inflammatory Responses. Semantic Scholar. [Link]
  • Improvement of Medium Chain Fatty Acid Content and Antimicrobial Activity of Coconut Oil via Solid-State Fermentation Using a Malaysian Geotrichum candidum. (2013-07-18). PubMed Central. [Link]
  • Short- and medium-chain fatty acids – Metabolites to study the microbiome, diet, and gut-immune axis. (2022-11-14). YouTube. [Link]
  • Characterization of the 5-HT6 receptor coupled to Ca2+ signaling using an enabling chimeric G-protein. PubMed. [Link]
  • This compound | C6H12O3 | CID 170748. PubChem. [Link]
  • Showing metabocard for this compound (HMDB0000525).
  • Hexanoic Acid Improves Metabolic Health in Mice Fed High-F
  • Showing Compound this compound (FDB022093). FooDB. [Link]
  • Short- and medium-chain fatty acids exhibit antimicrobial activity for oral microorganisms. Semantic Scholar. [Link]
  • Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents.
  • Caprylic acid suppresses inflammation via TLR4/NF-κB signaling and improves atherosclerosis in ApoE-deficient mice. (2019-06-06).
  • Short- and Medium-Chain Fatty Acids Exhibit Antimicrobial Activity for Oral Microorganisms. Mary Ann Liebert, Inc., publishers. [Link]
  • Using Caprylic Acid for the Prevention and Treatment of Helicobacter pylori Infection and Gastric Cancer: A Review. MDPI. [Link]
  • Caprylic Acid Improves Lipid Metabolism, Suppresses the Inflammatory Response and Activates the ABCA1/p-JAK2/p-STAT3 Signaling Pathway in C57BL/6J Mice and RAW264.7 Cells. Biomedical and Environmental Sciences. [Link]
  • Ligand-Free Signaling of G-Protein-Coupled Receptors: Physiology, Pharmacology, and Genetics. (2022-09-08).
  • Caprylic Acid: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. [Link]
  • Effects of Caprylic Acid and Eicosapentaenoic Acid on Lipids, Inflammatory Levels, and the JAK2/STAT3 Pathway in ABCA1-Deficient Mice and ABCA1 Knock-Down RAW264.7 Cells. (2023-03-06). PubMed. [Link]
  • The Molecular Basis of G Protein–Coupled Receptor Activation. (2013-01-01).
  • G-protein coupled receptors (GPCRs). (2018-06-18). YouTube. [Link]

Sources

Confirming the Identity of 5-Hydroxyhexanoic Acid: A High-Resolution Mass Spectrometry-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Isomer Challenge in Modern Metabolomics

In the landscape of drug development and clinical research, the unambiguous identification of small molecule metabolites is paramount. Metabolites such as 5-Hydroxyhexanoic acid (5-HHA), a medium-chain fatty acid, are often investigated as potential biomarkers for metabolic disorders, including Medium chain acyl-CoA dehydrogenase deficiency (MCADD)[1][2]. However, the analytical challenge lies not in detecting a mass signal, but in confirming its precise molecular structure. The existence of structural isomers—molecules with the identical elemental formula (for 5-HHA, C₆H₁₂O₃) but different atomic arrangements—poses a significant hurdle to confident identification[3]. Distinguishing 5-HHA from its positional isomers, such as 2-, 3-, or 4-Hydroxyhexanoic acid, is impossible with low-resolution mass spectrometry alone.

This guide provides a comprehensive, technically-grounded workflow for the unequivocal identification of this compound using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). We will move beyond a simple recitation of steps to explain the causality behind our experimental choices, compare the resulting data against potential isomeric alternatives, and provide a robust, self-validating protocol suitable for demanding research and development environments.

Pillar 1: The Power of High-Resolution Accurate Mass (HRAM) for Formula Determination

The foundational step in metabolite identification is the determination of its elemental formula. High-resolution mass spectrometry, utilizing technologies like the Orbitrap or Time-of-Flight (TOF) analyzers, provides mass measurements with exceptional accuracy, typically below 5 parts-per-million (ppm) error[3]. This precision is critical for distinguishing between compounds with very similar masses (isobaric compounds) and for generating a shortlist of possible elemental compositions[3][4].

For 5-HHA, the theoretical monoisotopic mass of its neutral form (C₆H₁₂O₃) is 132.07864 Da[1]. When analyzed using electrospray ionization (ESI) in negative ion mode, the molecule is deprotonated, forming the [M-H]⁻ ion with a theoretical m/z of 131.07142. An HRAM instrument can measure this ion with high accuracy, allowing software to confidently assign the elemental formula.

Why this is crucial: A mass measurement with an error of < 2 ppm drastically reduces the number of possible chemical formulas, often leaving only one logical candidate for a molecule of this size[5][6]. This initial step provides the first layer of evidence, moving us from an unknown feature to a confirmed elemental composition.

Data Summary: Accurate Mass Confirmation of 5-HHA
ParameterTheoretical ValueExperimental Observation (Example)Mass Error (ppm)Assigned Formula
Precursor Ion [M-H]⁻[M-H]⁻--
m/z 131.07142131.07121-1.60C₆H₁₁O₃⁻

This level of mass accuracy effectively rules out other potential formulas and provides high confidence in the elemental composition of the detected analyte[7].

Pillar 2: Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

While accurate mass confirms what atoms are present, it does not reveal how they are arranged. To solve the isomer problem, we must employ tandem mass spectrometry (MS/MS). In this technique, the precursor ion of interest (e.g., m/z 131.07142 for 5-HHA) is isolated and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID)[8]. The resulting fragment ions are then mass-analyzed.

The fragmentation pattern is a molecular fingerprint, directly reflecting the underlying chemical structure. Crucially for hydroxy fatty acids, fragmentation characteristically occurs at the C-C bonds adjacent to the hydroxyl group, allowing for the unambiguous determination of its position on the carbon chain[9].

Experimental Workflow for LC-HRMS/MS Analysis

The diagram below outlines a robust workflow for the identification of 5-HHA. This process incorporates quality control measures essential for generating trustworthy and reproducible data.

LC_HRMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms HRMS Analysis cluster_data Data Interpretation p1 Metabolite Extraction (e.g., Protein Precipitation) p2 Internal Standard Spiking (e.g., ¹³C₆-5-HHA) p1->p2 lc Reverse-Phase C18 Column Isocratic/Gradient Elution p2->lc ms1 Full Scan HRMS (m/z 50-500) Determine Accurate Mass lc->ms1 ms2 Data-Dependent MS/MS (TopN Fragmentation) ms1->ms2 Precursor m/z 131.07 d1 Confirm Elemental Formula (C₆H₁₂O₃, <2 ppm error) ms2->d1 d2 Analyze MS/MS Spectrum Identify Diagnostic Fragments d1->d2 d3 Compare vs. Isomers & Spectral Libraries d2->d3 d4 Confirm Identity: This compound d3->d4 caption Fig 1. Comprehensive workflow for 5-HHA identification.

Caption: Fig 1. Comprehensive workflow for 5-HHA identification.

Protocol: LC-HRMS Analysis of this compound

1. Sample Preparation:

  • Objective: To extract small molecule metabolites while removing interfering macromolecules like proteins.

  • Protocol:

    • To 100 µL of plasma or cell culture supernatant, add 400 µL of ice-cold methanol containing a deuterated internal standard (e.g., 5-hydroxyhexanoic-d3 acid) at a known concentration.

    • Vortex for 1 minute to precipitate proteins.

    • Incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of 50:50 water:methanol for injection.

2. Liquid Chromatography:

  • Rationale: Chromatographic separation is essential to resolve 5-HHA from its structural isomers, ensuring that the subsequent MS/MS analysis is performed on a pure compound[3]. A reverse-phase C18 column is effective for retaining and separating medium-chain fatty acids.

  • Parameters:

    • Column: C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm particle size)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 10 minutes

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

3. High-Resolution Mass Spectrometry:

  • Rationale: Negative ion mode is selected to facilitate the deprotonation of the carboxylic acid group, yielding a strong and stable [M-H]⁻ ion signal[8]. Data-dependent acquisition (DDA) is used to automatically trigger MS/MS scans on the most intense ions from the full scan, ensuring fragmentation data is acquired for our target analyte.

  • Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • Full Scan (MS1) Resolution: >70,000

    • Scan Range: m/z 70-500

    • MS/MS (MS2) Acquisition: Data-Dependent (Top 5 most intense ions)

    • MS2 Resolution: >17,500

    • Collision Energy: Stepped normalized collision energy (NCE) 15, 30, 45

Pillar 3: Comparative Fragmentation Analysis - The Key to Confirmation

The resulting MS/MS spectrum provides the definitive evidence for structure. For 5-HHA, the hydroxyl group is on the 5th carbon (the ω-1 position). This position dictates a unique fragmentation pattern compared to other isomers.

Fragmentation_5HHA cluster_frags Diagnostic Fragments parent This compound [M-H]⁻ C₆H₁₁O₃⁻ m/z 131.0714 f1 Loss of H₂O C₆H₉O₂⁻ m/z 113.0608 parent:f2->f1 -18.0106 Da f2 Loss of C₃H₆ (propene) via McLafferty-type rearrangement C₃H₅O₃⁻ m/z 89.0244 parent:f2->f2 -42.0470 Da f3 α-cleavage at C4-C5 C₅H₇O₃⁻ m/z 115.0395 (less common) parent:f2->f3 -16.0319 Da (CH₄) caption Fig 2. Predicted fragmentation of 5-HHA [M-H]⁻.

Caption: Fig 2. Predicted fragmentation of 5-HHA [M-H]⁻.

Comparative Data: Differentiating Hydroxyhexanoic Acid Isomers

The true power of this method is revealed when comparing the MS/MS spectrum of our analyte to the theoretical fragmentation patterns of its isomers. The position of the hydroxyl group directly influences which bonds are most likely to break.

IsomerPrecursor Ion (m/z)Key Diagnostic Fragment Ion(s) (m/z)Rationale for Fragmentation
This compound 131.071489.0244 Loss of propene (C₃H₆) via a characteristic rearrangement involving the C5-hydroxyl group.
3-Hydroxyhexanoic acid 131.0714101.0608 α-cleavage adjacent to the C3-hydroxyl group, leading to the loss of an ethyl radical (C₂H₅•) and subsequent loss of H₂.
2-Hydroxyhexanoic acid 131.071487.0451 Loss of CO₂ from the carboxylate, which is facilitated by the adjacent C2-hydroxyl group.

This comparative analysis demonstrates that the fragment ion at m/z 89.0244 is uniquely indicative of the hydroxyl group being at the C-5 position. The presence of this ion, coupled with the accurate mass of the precursor, provides unequivocal confirmation of the analyte's identity as this compound. The analysis of hydroxy fatty acids by tandem mass spectrometry consistently shows that characteristic fragmentation occurs at the oxygenated C-C bonds, which is the principle applied here to distinguish these isomers[9].

Conclusion

Confirming the identity of a metabolite like this compound requires more than a single mass measurement. The robust, multi-faceted approach detailed here—combining chromatographic separation, high-resolution accurate mass analysis, and comparative tandem mass spectrometry—provides a self-validating system for achieving unambiguous structural confirmation. By understanding the "why" behind each experimental step and leveraging the predictable fragmentation chemistry of hydroxy fatty acids, researchers can move from tentative annotation to confident identification, a critical step in advancing drug development and the study of metabolic disease. This methodology ensures the scientific integrity and trustworthiness of the generated data, meeting the high standards required in modern research.

References

  • Thermo Fisher Scientific. (n.d.). High-resolution compound identification in metabolomics: a review of current practices.
  • Kim, H. Y., & Sawazaki, S. (1993). Structural analysis of hydroxy fatty acids by thermospray liquid chromatography/tandem mass spectrometry. Biological Mass Spectrometry, 22(5), 302–310. [Link]
  • Technology Networks. (2022). The Full Picture, the Right Picture – High-Resolution Mass Spectrometry for Metabolomic Profiling.
  • Wang, Y., et al. (2023). Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms. Journal of Agricultural and Food Chemistry. [Link]
  • Brown, M., Dunn, W. B., Dobson, P., & Kell, D. B. (2013). A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans. PMC - PubMed Central. [Link]
  • ResearchGate. (n.d.). High-Resolution Mass Spectrometry in Metabolite Identification.
  • Agilent. (n.d.). High-resolution mass spec for metabolomic analysis.
  • Wang, Y., et al. (2023). Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms. PubMed. [Link]
  • Rogers, S., Scheltema, R. A., Girolami, M., & Kell, D. B. (2009). Probabilistic assignment of formulas to mass peaks in metabolomics experiments.
  • Books Gateway. (2014). Fatty Acids | Tandem Mass Spectrometry of Lipids.
  • Rogers, S., et al. (2009). Probabilistic assignment of formulas to mass peaks in metabolomics experiments. The University of Manchester Research Explorer. [Link]
  • Gowda, S. G. B., et al. (2020). Chemical Labeling Assisted Detection and Identification of Short Chain Fatty Acid Esters of Hydroxy Fatty Acid in Rat Colon and Cecum Contents. Molecules, 25(19), 4589. [Link]
  • Rogers, S., et al. (2009). Probabilistic assignment of formulas to mass peaks in metabolomics experiments. PubMed. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • FooDB. (2011). Showing Compound this compound (FDB022093).
  • Human Metabolome Database. (2005). Showing metabocard for this compound (HMDB0000525).
  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
  • National Center for Biotechnology Information. (n.d.). (5R)-5-hydroxyhexanoic acid. PubChem Compound Database.

Sources

A Comprehensive Guide to Urinary 5-Hydroxyhexanoic Acid: Reference Ranges and Analytical Considerations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 5-hydroxyhexanoic acid, a metabolite of emerging clinical interest. We will delve into its metabolic origins, established urinary reference ranges in various populations, and a comparative analysis of the primary analytical methodologies for its quantification. This document is intended to serve as a practical resource for researchers and clinicians in the fields of metabolic disorders, clinical chemistry, and drug development.

The Metabolic Provenance of this compound

This compound is a medium-chain hydroxy fatty acid. Its presence in human urine is primarily a result of the ω-1 oxidation of hexanoic acid, a six-carbon fatty acid. This metabolic process, occurring in the endoplasmic reticulum of liver and kidney cells, serves as an alternative to the primary β-oxidation pathway for fatty acid degradation.[1]

The initial step in this pathway is the hydroxylation of the fifth carbon (ω-1 position) of hexanoic acid, a reaction catalyzed by cytochrome P450 enzymes.[2][3] This forms this compound. Under normal physiological conditions, the urinary excretion of this compound is typically low. However, certain metabolic states and genetic disorders can lead to a significant increase in its production and subsequent urinary excretion.

Metabolic Pathway of this compound Formation

Figure 1. Simplified ω-1 Oxidation Pathway of Hexanoic Acid Hexanoic_Acid Hexanoic Acid 5-Hydroxyhexanoic_Acid This compound Hexanoic_Acid->5-Hydroxyhexanoic_Acid Cytochrome P450 (ω-1 Hydroxylation) Urine Urinary Excretion 5-Hydroxyhexanoic_Acid->Urine

Caption: Simplified diagram of the ω-1 oxidation of hexanoic acid to this compound.

Reference Ranges in Human Urine

The concentration of this compound in urine is influenced by several factors, most notably age, diet, and the presence of certain inborn errors of metabolism. The following sections provide a compilation of available reference range data. It is crucial to note that these values are typically expressed relative to creatinine concentration to account for variations in urine dilution.

Healthy Pediatric Population

Urinary organic acid excretion is known to vary significantly with age in children.[4][5] A key study by Guneral and Bachmann provides age-stratified reference values for a healthy Turkish pediatric population.[4]

Age GroupReference Range (μmol/mmol creatinine)
Infants (0-1 year)4.0 (0.1-6.5)[6]
Adolescents (13-18 years)0.7 (0.1-1.2)[7]

Data from Guneral F, Bachmann C. Age-related reference values for urinary organic acids in a healthy Turkish pediatric population. Clin Chem. 1994 Jun;40(6):862-6.[4]

While specific data for children between 1 and 12 years old is not explicitly detailed in the provided search results, the general trend observed is a decrease in the excretion of most organic acids with increasing age.[4][8] Further research is warranted to establish more granular reference intervals for this age group.

It is also important to consider the influence of sex on urinary organic acid levels. Studies have indicated that concentrations can be higher in males during the first six months of life, with a subsequent shift to higher levels in females from seven months onwards. This suggests that sex-specific reference ranges may be beneficial for precise clinical interpretation.

Healthy Adult Population

Currently, there is a lack of established, specific reference ranges for this compound in healthy adults within the provided search results. General organic acid panel reference ranges are often used in clinical practice, but these are not specific to this particular metabolite. The establishment of a robust adult reference range is a clear area for future research.

Populations with Altered Metabolism

2.3.1. Medium-Chain Triglyceride (MCT) Diet

Individuals consuming a diet rich in medium-chain triglycerides (MCTs) exhibit a significant increase in the urinary excretion of this compound.[9][10] This is a direct consequence of the increased availability of medium-chain fatty acids, such as hexanoic acid, which are substrates for the ω-1 oxidation pathway. While the elevation is well-documented, a specific quantitative reference range for this population has not been definitively established. Monitoring urinary this compound can be a useful indicator of compliance with an MCT diet.[9]

2.3.2. Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency

MCAD deficiency is an inborn error of metabolism that impairs the β-oxidation of medium-chain fatty acids. This blockage leads to the shunting of these fatty acids through alternative pathways, including ω-oxidation, resulting in a marked increase in the urinary excretion of this compound and other dicarboxylic acids.[11]

ConditionAge GroupReference Range (μmol/mmol creatinine)
MCAD DeficiencyChildren (1-13 years)47.146 - 384.404[12]

This significant elevation makes this compound a key diagnostic marker for MCAD deficiency, particularly during acute metabolic crises.[13]

Analytical Methodologies: A Comparative Overview

The accurate quantification of this compound in urine is predominantly achieved through two analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Workflow for Urinary Organic Acid Analysis

Figure 2. General Workflow for GC-MS and LC-MS Analysis of Urinary Organic Acids Urine_Sample Urine Sample Sample_Preparation Sample Preparation (e.g., Extraction, Derivatization for GC-MS) Urine_Sample->Sample_Preparation Chromatography Chromatographic Separation Sample_Preparation->Chromatography Mass_Spectrometry Mass Spectrometry (Detection and Quantification) Chromatography->Mass_Spectrometry Data_Analysis Data Analysis Mass_Spectrometry->Data_Analysis

Caption: A generalized workflow for the analysis of urinary organic acids using chromatographic and mass spectrometric techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS has been the traditional gold standard for urinary organic acid analysis.[14] This technique offers high chromatographic resolution and is well-suited for the separation of complex mixtures of volatile compounds.

Experimental Protocol for GC-MS Analysis:

  • Sample Preparation: A urine aliquot is typically subjected to liquid-liquid extraction to isolate the organic acids.

  • Derivatization: As organic acids are generally not volatile, a crucial derivatization step is required. This typically involves converting the acidic and hydroxyl groups to more volatile silyl ethers (e.g., using BSTFA).

  • GC Separation: The derivatized sample is injected into a gas chromatograph, where the compounds are separated based on their boiling points and interactions with the stationary phase of the capillary column.

  • MS Detection: The separated compounds are then ionized (typically by electron ionization) and fragmented. The mass spectrometer separates these fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound, which is used for identification and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), has gained prominence in recent years for its high sensitivity, specificity, and reduced sample preparation requirements compared to GC-MS.[15]

Experimental Protocol for LC-MS/MS Analysis:

  • Sample Preparation: Sample preparation is often simpler than for GC-MS and may only involve a dilution step. Derivatization is generally not required.

  • LC Separation: The sample is injected into a liquid chromatograph, where compounds are separated based on their polarity and interactions with the stationary and mobile phases.

  • MS/MS Detection: The eluting compounds are ionized (commonly using electrospray ionization) and enter the tandem mass spectrometer. A specific precursor ion for this compound is selected and fragmented, and a characteristic product ion is monitored for quantification. This multiple reaction monitoring (MRM) provides high specificity.

Performance Comparison
FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Sample Preparation More complex, requires derivatization.Simpler, often "dilute-and-shoot".
Analysis Time Typically longer run times.Faster analysis times are often achievable.[16]
Sensitivity High, with detection limits in the low µg/L to pg/mL range.Generally higher sensitivity, often reaching the pg/mL range.
Specificity High, based on retention time and mass spectrum.Very high, especially with tandem MS (MRM).
Throughput Lower, due to longer sample preparation and run times.Higher, amenable to automation.
Cost Generally lower initial instrument cost.Can be higher, particularly for high-end instruments.

Causality Behind Experimental Choices:

The choice between GC-MS and LC-MS often depends on the specific needs of the laboratory. GC-MS is a robust and well-established technique with extensive libraries for compound identification. However, the requirement for derivatization can be a source of variability and is more labor-intensive. LC-MS/MS offers higher throughput and sensitivity with simpler sample preparation, making it well-suited for high-volume clinical laboratories. The lack of a derivatization step in LC-MS also reduces the potential for analytical variability.

Clinical Significance and Interpretation

Elevated urinary this compound is a key indicator of underlying metabolic disturbances. Its primary clinical utility lies in the diagnosis and monitoring of:

  • Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency: As previously discussed, significantly elevated levels are a hallmark of this disorder.[11]

  • Medium-Chain Triglyceride (MCT) Diet: Increased levels can confirm adherence to an MCT-based dietary therapy.[9]

  • Other Dicarboxylic Acidurias: Elevated levels may also be observed in other conditions affecting fatty acid oxidation.[17]

It is imperative to interpret the urinary this compound concentration in the context of the patient's age, diet, and clinical presentation. The reference ranges provided in this guide should serve as a starting point for clinical assessment, with the understanding that values may vary between laboratories and analytical methods.

Future Directions

The field of metabolomics is continually evolving, and further research is needed to fully elucidate the role of this compound in health and disease. Key areas for future investigation include:

  • The establishment of robust, sex- and age-specific reference ranges for healthy adults and children across diverse populations.

  • The development of standardized, high-throughput analytical methods for routine clinical use.

  • The exploration of the potential utility of this compound as a biomarker in other metabolic conditions.

This guide provides a comprehensive overview of the current understanding of urinary this compound. As research progresses, we can anticipate a more refined understanding of its clinical significance and a broader application in personalized medicine.

References

  • Guneral F, Bachmann C.
  • Tserng KY, Kliegman RM, Miettinen EL, Kalhan SC. Urinary organic acid excretion during feeding of medium-chain or long-chain triglyceride diets in patients with non-insulin-dependent diabetes mellitus. Am J Clin Nutr. 1989 Oct;50(4):833-9.
  • Khirallah KA, Abdel Ghafar M. The diagnostic utility of urinary 5-Hydroxyindoleacetic Acid in children with suspected acute appendicitis.
  • Thompson JA, Miles BS, Fennessey PV.
  • Hernandez J, Swischuk L, Jafri M, et al. The diagnostic utility of urinary 5-HIAA in adults with suspected appendicitis. Am J Emerg Med. 2012;30(8):1478-1481.
  • Wikipedia.
  • Validation of a New LC-MS/MS Assay for the Analysis of Drugs in Urine and Comparison with Established Analytical Methods (GC-MS). Labor Staber. [Link]
  • Urine Metabolome Database. Concentration Details for this compound (HMDB0000525). [Link]
  • Gharaibeh A, Al-Shami A, Al-Smadi M, et al. A Description of Reference Ranges for Organic Acids in Urine Samples from A Pediatric Population in Iran. Iran J Public Health. 2014;43(1):70-7.
  • Thompson JA, Miles BS, Fennessey PV.
  • Rinaldo P, O'Shea JJ, Coates PM, et al. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine. N Engl J Med. 1988 Nov 17;319(20):1308-13.
  • Allen.
  • Microbe Notes. Omega Oxidation of Fatty Acids: Enzymes, Steps, Reactions. [Link]
  • The diagnostic utility of urinary 5-HIAA and leucine-rich alpha-2 glycoprotein in acute appendicitis: a narr
  • The diagnostic utility of urinary 5-HIAA and leucine-rich alpha-2 glycoprotein in acute appendicitis: a narrative review.
  • Urine Metabolome Database. Concentration Details for this compound (HMDB0000525). [Link]
  • Chace DH, Hillman SL, Van Hove JL, Naylor EW. Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry. Clin Chem. 1997 Nov;43(11):2106-13.
  • Tserng KY, Jin SJ, Hoppel CL, Mamer OA, Sweetman L. Distinction of dicarboxylic aciduria due to medium-chain triglyceride feeding from that due to abnormal fatty acid oxidation and fasting in children. Metabolism. 1991 Jul;40(7):710-6.
  • Biology LibreTexts. 17.
  • van der Ham M, de Boer L, van den Heuvel J, et al. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism. J Inherit Metab Dis. 2018;41(3):415-425.
  • Diagnosis -- Medium-chain acyl-coenzyme A dehydrogenase deficiency (MCADD). [Link]
  • ResearchGate.
  • Ohta K, Nakagawa K, Ohta T, et al. Normal values for pediatric urinary biochemistry in early infancy. Clin Exp Nephrol. 2023;27(5):453-459.
  • Liu Y, Li X, Wang Y, et al. Clinical, Biochemical, and Molecular Analyses of Medium-Chain Acyl-CoA Dehydrogenase Deficiency in Chinese Patients.
  • Human Metabolome Database. Showing metabocard for this compound (HMDB0000525). [Link]
  • Perez, V., et al. (2016). Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program. Journal of Analytical Toxicology, 40(6), 433-440.
  • Ohta K, Nakagawa K, Ohta T, et al. Normal values for pediatric urinary biochemistry in early infancy. Clin Exp Nephrol. 2023;27(5):453-459.
  • Urinary 5-HIAA as a Potential Diagnostic Marker in Acute Appendicitis: A Preliminary Report of Its Promising Role in Early Detection. MDPI. [Link]
  • Urine Metabolome Database. Concentration Details for this compound (HMDB0000525). [Link]
  • Tsikas D, et al. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. Amino Acids. 2021;53(10):1559-1577.
  • Medscape. 5-Hydroxyindoleacetic Acid (5-HIAA). [Link]

Sources

A Senior Application Scientist's Guide to Derivatization Agents for 5-Hydroxyhexanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

<

For researchers, scientists, and drug development professionals, the accurate quantification of 5-hydroxyhexanoic acid (5-HHA) is crucial in various biomedical and metabolic studies. As a polar, non-volatile hydroxy acid, its direct analysis by gas chromatography (GC) is fraught with challenges, including poor peak shape and thermal instability.[1][2] This guide provides an in-depth comparison of common derivatization strategies to overcome these analytical hurdles, ensuring robust and reliable quantification of 5-HHA.

The Imperative of Derivatization for this compound

This compound is a medium-chain fatty acid that plays a role as a human urinary metabolite.[3][4][5] Its structure, containing both a hydroxyl and a carboxylic acid functional group, imparts high polarity. This polarity leads to strong interactions with active sites in a GC system, resulting in broad, tailing peaks and poor sensitivity. Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives, making them amenable to GC analysis.[6][7]

A Comparative Analysis of Derivatization Agents

The choice of derivatization agent is critical and depends on the specific requirements of the analysis, such as the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. Here, we compare the most common and effective derivatization strategies for 5-HHA: silylation, acylation, and esterification.

Silylation: The Workhorse of Derivatization

Silylation is the most widely used derivatization technique for GC analysis, involving the replacement of active hydrogens in hydroxyl and carboxyl groups with a trimethylsilyl (TMS) group.[7][8] This process significantly reduces the polarity and increases the volatility of the analyte.[6]

Common Silylating Reagents:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful and versatile silylating agent that reacts with a wide range of polar compounds.[8] It is highly reactive and its byproducts are volatile, minimizing chromatographic interference.[8] For challenging analytes, its reactivity can be enhanced by the addition of a catalyst like trimethylchlorosilane (TMCS).

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): The most volatile of the trimethylsilyl amides, MSTFA and its byproducts typically elute with the solvent front, reducing interference with early-eluting peaks.[9][10] It is considered a very strong TMS donor.[9]

  • MTBSTFA (N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide): This reagent forms tert-butyldimethylsilyl (TBDMS) derivatives, which are approximately 10,000 times more stable to hydrolysis than their TMS counterparts.[6][9] This increased stability is advantageous for sample preparation and storage. The resulting derivatives have longer retention times, which can improve separation in some cases.[9]

Mechanism of Silylation (BSTFA):

The reaction proceeds via a nucleophilic attack of the active hydrogen-containing functional group on the silicon atom of the silylating agent.

G cluster_reactants Reactants cluster_products Products HHA 5-HHA (R-OH, R-COOH) Deriv TMS-Derivatized 5-HHA HHA->Deriv Silylation BSTFA BSTFA BSTFA->Deriv Byproduct Volatile Byproducts

Caption: Silylation of 5-HHA with BSTFA.

Acylation: Enhancing Stability and Detection

Acylation involves the introduction of an acyl group into a molecule, typically by reacting it with an acid anhydride or an acyl halide. This process converts hydroxyl and carboxyl groups into esters and anhydrides, respectively, which are less polar and more volatile.[11] Acylation can also introduce fluorinated groups, which significantly enhances sensitivity for electron capture detection (ECD).[6]

Common Acylating Reagents:

  • Pentafluorobenzyl Bromide (PFBBr): A versatile reagent that reacts with carboxylic acids to form PFB esters.[12][13] These derivatives are highly sensitive to ECD and also provide good mass spectrometric fragmentation patterns.[12] The reaction can be performed in both aqueous and non-aqueous systems.[12]

  • Trifluoroacetic Anhydride (TFAA): A highly reactive and volatile acylation reagent. Its derivatives are also volatile, making it suitable for GC analysis.[6]

  • Heptafluorobutyric Anhydride (HFBA): Produces derivatives that are very sensitive to ECD, making it ideal for trace analysis.[6]

Mechanism of Acylation (PFBBr):

The carboxylate anion of 5-HHA acts as a nucleophile, attacking the benzylic carbon of PFBBr and displacing the bromide ion.

G cluster_reactants Reactants cluster_products Products HHA_COOH 5-HHA (R-COOH) PFB_Ester PFB-Ester of 5-HHA HHA_COOH->PFB_Ester Nucleophilic Substitution PFBBr PFBBr PFBBr->PFB_Ester Br_ion Br-

Caption: Acylation of 5-HHA with PFBBr.

Esterification: A Classic Approach for Carboxylic Acids

Esterification specifically targets the carboxylic acid group, converting it into an ester. This is a well-established method for improving the chromatographic properties of acidic compounds.[2][7]

Common Esterification Reagents:

  • BF3-Methanol/Butanol: Boron trifluoride in an alcohol (methanol or butanol) is a common reagent for preparing methyl or butyl esters of carboxylic acids.[6]

  • Trimethylsilyldiazomethane (TMSD): Reacts instantly and quantitatively with carboxylic acids to form methyl esters. The reaction is easily monitored by the disappearance of the yellow color of the reagent.[6]

Mechanism of Esterification (BF3-Methanol):

BF3 acts as a Lewis acid catalyst, activating the carbonyl group of the carboxylic acid towards nucleophilic attack by methanol.

G cluster_reactants Reactants cluster_products Products HHA_COOH 5-HHA (R-COOH) Methyl_Ester Methyl Ester of 5-HHA HHA_COOH->Methyl_Ester Esterification Methanol Methanol Methanol->Methyl_Ester BF3 BF3 (catalyst) Water Water

Caption: Esterification of 5-HHA with BF3-Methanol.

Comparative Performance Data

Derivatization AgentTarget Group(s)Reaction ConditionsDerivative StabilityKey AdvantagesKey Disadvantages
BSTFA/MSTFA -OH, -COOH30-60 min at 60-80°C[10][14]ModerateVersatile, volatile byproducts[8][9]Moisture sensitive[8]
MTBSTFA -OH, -COOH30-60 min at 60-80°CHigh[6][9]Excellent stability[9]Longer retention times[9]
PFBBr -COOH30-60 min at 60-80°C[15]HighHigh ECD sensitivity[13]Does not derivatize hydroxyl group
BF3-Methanol -COOH60-90 min at 80-100°CHighCost-effectiveDoes not derivatize hydroxyl group

Experimental Protocol: Silylation of this compound with BSTFA + 1% TMCS

This protocol provides a robust method for the derivatization of 5-HHA for GC-MS analysis.

Materials:

  • This compound standard or sample extract

  • BSTFA + 1% TMCS silylating reagent

  • Anhydrous pyridine or acetonitrile

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply

Procedure:

  • Sample Preparation: Transfer a known amount of the dried sample extract or standard (typically 10-100 µg) into a reaction vial. It is critical to ensure the sample is completely dry, as silylating reagents are highly sensitive to moisture.

  • Reagent Addition: Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 60 minutes.[14]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Workflow Diagram:

G start Start: Dried 5-HHA Sample add_solvent Add 100 µL Anhydrous Solvent start->add_solvent add_reagent Add 100 µL BSTFA + 1% TMCS add_solvent->add_reagent vortex Vortex for 30 seconds add_reagent->vortex heat Heat at 70°C for 60 min vortex->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject end End: Data Acquisition inject->end

Caption: Silylation workflow for 5-HHA.

Chiral Derivatization for Enantiomeric Separation

For studies requiring the separation of 5-HHA enantiomers, chiral derivatization is necessary. This involves reacting the analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a non-chiral column.[16] Alternatively, direct separation can be achieved using a chiral GC or HPLC column.[17][18]

Chiral Derivatizing Agents:

  • For carboxylic acids, chiral amines such as (R)- or (S)-1-phenylethylamine can be used to form diastereomeric amides.

  • For hydroxyl groups, chiral acylating agents like Mosher's acid chloride can be employed.

Conclusion

The selection of an appropriate derivatization agent is paramount for the successful analysis of this compound. Silylation with reagents like BSTFA or MSTFA offers a versatile and effective approach for derivatizing both the hydroxyl and carboxylic acid groups. For applications requiring enhanced stability, MTBSTFA is an excellent choice. Acylation and esterification provide targeted derivatization of the carboxylic acid group, with the former offering superior sensitivity for ECD. By understanding the principles and practical considerations of each method, researchers can develop robust and reliable analytical workflows for the accurate quantification of this important metabolite.

References

  • adisspecialtychemicals.com.
  • Tsikas, D. (2021). Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I.
  • Smart, K. F., Aggio, R. B., Van Houtte, J. R., & Villas-Bôas, S. G. (2010). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolites, 1(1), 3-18. [Link]
  • Davis, B. A. (1977). Crown ether catalyzed derivatization of carboxylic acids and phenols with pentafluorobenzyl bromide for electron capture gas chromatography. Analytical Chemistry, 49(6), 832-834. [Link]
  • Wang, Y., et al. (2020). Simultaneous determination of seven perfluoroalkyl carboxylic acids in water samples by 2,3,4,5,6-pentafluorobenzyl bromide derivatization and gas chromatography-mass spectrometry. Environmental Pollution, 266, 115043. [Link]
  • Thio, A. P., Kornet, M. J., Ali, K., & Tompkins, D. H. (1988). In-Block Derivatization of Herbicidal Carboxylic Acids by Pentafluorobenzyl Bromide. Analytical Letters, 21(3), 477-489. [Link]
  • Tsikas, D., & Chobanyan-Jürgens, K. (2021). Unusual Derivatization of Methylmalonic Acid with Pentafluorobenzyl Bromide to a Tripentafluorobenzyl Derivative and Its Stable-Isotope Dilution GC-MS Measurement in Human Urine. Molecules, 26(23), 7175. [Link]
  • Bibel, M. (2025).
  • Emwas, A.-H., et al. (2015). Chemical structure and reactions of derivatizing agents MSTFA and BSTFA with polar analytes. Magnetic Resonance in Chemistry, 53(12), 977-986. [Link]
  • Raitanen, J.-E. (2017). Which is better MSTFA or BSTFA for derivatisation sugar and organic acid?.
  • Ferreira, V., et al. (2015). Quantitative determination of five hydroxy acids, precursors of relevant wine aroma compounds in wine and other alcoholic beverages.
  • ResearchGate. (2022). Why can't I get linearity with silylation of hydroxy acids with BSTFA?. [Link]
  • Bhushan, R., & Martens, J. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665-673. [Link]
  • Zenkevich, I. G. (2001). Acids: Derivatization for GC Analysis. In Encyclopedia of Chromatography (pp. 1-5). Marcel Dekker. [Link]
  • Alfa Chemistry. (2023).
  • Google Patents. (2006).
  • Kennedy, D. G., et al. (2018). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. Metabolites, 8(3), 44. [Link]
  • Moldovan, R.-C., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Metabolites, 12(7), 621. [Link]
  • SIELC. Separation of Hexanoic acid, 6-hydroxy-, methyl ester on Newcrom R1 HPLC column. [Link]
  • Sitnik, K., & Wasowicz, E. (2017). GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. Journal of the American Oil Chemists' Society, 94(12), 1465-1478. [Link]
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 170748, this compound. [Link]
  • Human Metabolome Database. (2005). Showing metabocard for this compound (HMDB0000525). [Link]
  • Schneider, C., et al. (2007). Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. Methods in Enzymology, 433, 145-157. [Link]
  • Google Patents. (2011). Method for producing 6-hydroxy hexanoic acid esters.
  • FooDB. (2011). Showing Compound this compound (FDB022093). [Link]
  • Molecules. (2024). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. [Link]
  • Ilisz, I., et al. (2008). High-performance liquid chromatographic separation of the enantiomers of unusual α-amino acid analogues.
  • PubMed. (2024). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. [Link]

Sources

A Senior Application Scientist's Guide to the Isomeric Separation of Hydroxyhexanoic Acids by Chiral Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Stereochemical Imperative in Hydroxyhexanoic Acid Analysis

Hydroxyhexanoic acids (HHAs), simple six-carbon hydroxy fatty acids, are more than just metabolic intermediates; their specific stereoisomers can exhibit distinct biological activities and metabolic fates. For instance, the position of the hydroxyl group (e.g., 2-hydroxy, 3-hydroxy, 5-hydroxy) and its stereochemical orientation (R or S) can fundamentally alter its interaction with enzymes and receptors. In drug development and metabolomics, resolving and accurately quantifying these isomers is not merely an analytical exercise but a necessity for understanding pharmacology, ensuring drug safety, and identifying chiral biomarkers.[1][2]

This guide provides an in-depth comparison of chiral chromatography strategies for resolving HHA isomers. We will move beyond rote protocols to explore the underlying principles of chiral recognition, enabling you to make informed decisions in your method development. We will compare the industry's most powerful chiral stationary phases (CSPs) and discuss the strategic application of chemical derivatization, supported by experimental data and actionable protocols.

Pillar 1: Foundational Strategies for Chiral Resolution

The separation of enantiomers can be approached via two distinct pathways: direct and indirect chromatography. The choice between them is a critical first step in method development, dictated by the analyte's properties, the sample matrix, and the available instrumentation.

  • Direct Methods: This elegant approach utilizes a Chiral Stationary Phase (CSP). The CSP's chiral selector creates transient, diastereomeric complexes with the individual enantiomers of the analyte.[3] The differing stability of these complexes results in different retention times, allowing for their separation. This is often the preferred method due to its simplicity and avoidance of sample-altering chemical reactions.

  • Indirect Methods: This strategy involves a pre-column chemical reaction where the enantiomeric mixture is reacted with a single, pure enantiomer of a Chiral Derivatizing Reagent (CDR).[4][5] This reaction converts the pair of enantiomers into a pair of diastereomers.[4] Since diastereomers have different physical properties, they can be separated on a standard, achiral chromatography column.[5] This method is particularly useful when the analyte lacks a strong chromophore for UV detection or when direct methods fail to provide adequate resolution.[2][4]

G cluster_0 Method Selection Workflow start Racemic Hydroxyhexanoic Acid method_choice Choose Separation Strategy start->method_choice direct Direct Method (Chiral Stationary Phase) method_choice->direct High analyte conc. UV active indirect Indirect Method (Chiral Derivatization) method_choice->indirect Trace levels Poor detection No direct resolution csp_screen Screen CSPs (Polysaccharide, Protein, etc.) direct->csp_screen derivatize React with CDR (e.g., MTPA-Cl) indirect->derivatize optimize Optimize Mobile Phase & Temperature csp_screen->optimize achiral_sep Separate Diastereomers (Achiral Column, e.g., C18) derivatize->achiral_sep achiral_sep->optimize analysis Enantiomeric Separation Achieved optimize->analysis

Caption: Workflow for selecting and developing a chiral separation method.

Pillar 2: A Comparative Guide to Chiral Stationary Phases (CSPs)

The heart of direct chiral separation lies in the selection of the CSP. Different classes of CSPs offer unique chiral recognition mechanisms. For hydroxy acids, polysaccharide and macrocyclic glycopeptide phases are often the most successful.

Polysaccharide-Based CSPs: The Industry Workhorses

Derived from cellulose or amylose coated or immobilized on a silica support, these are the most versatile and widely used CSPs.[6] The chiral recognition mechanism arises from the polymer's complex three-dimensional structure, which allows for interactions like hydrogen bonding, dipole-dipole, and π-π stacking.[7]

  • Amylose vs. Cellulose: While both are glucose polymers, amylose possesses a helical structure, whereas cellulose is more linear.[6] This structural difference is key; the helical grooves of amylose derivatives are particularly effective at creating inclusion complexes, often providing unique selectivity compared to their cellulose counterparts.[6]

  • Coated vs. Immobilized: Immobilized phases, where the polysaccharide derivative is covalently bonded to the silica, offer superior robustness and solvent compatibility. This allows for the use of a wider range of solvents (e.g., ethyl acetate, THF, chloroform), which can be crucial for optimizing selectivity.

CSP Class Common Trade Names Primary Separation Mode Selectivity for Hydroxy Acids Key Considerations & Causality
Amylose Phenylcarbamate CHIRALPAK IA, IA-U, AD[1][8]Normal, Polar Organic, ReversedExcellent. Often provides baseline resolution for 2- and 3-hydroxy acids.[1] The helical structure is well-suited for these analytes.Immobilized versions (IA, IA-U) are highly recommended for method development flexibility. The 3,5-dimethylphenylcarbamate selector is a powerful and versatile choice.[1]
Cellulose Phenylcarbamate CHIRALCEL OD, OD-H, OJ[2][6]Normal, Polar Organic, ReversedVery Good. Often complementary to amylose phases. If an amylose column doesn't work, a cellulose one might.Coated phases (OD-H) have solvent restrictions. The more linear structure of cellulose can offer different steric interactions than amylose.
Macrocyclic Glycopeptide Chirobiotic T, V, TAG[9][10]Reversed, Polar OrganicGood. Effective for a wide range of acidic compounds.[11]Teicoplanin-based phases (Chirobiotic T) are particularly useful for amino and hydroxy acids due to their ability to form multiple hydrogen bonds.[10]
Protein-Based Chiral-AGP[11]ReversedVariable. Can resolve a broad range of compounds without derivatization.[11]Separations are highly sensitive to mobile phase pH, buffer concentration, and organic modifier, which control the protein's conformation and analyte interaction.[3][11]

Pillar 3: Indirect Separation via Chiral Derivatization

When direct analysis is challenging, derivatization provides a robust alternative. The goal is to react the hydroxyl or carboxyl group of the HHA with a chiral reagent to form easily separable diastereomers.[4]

G cluster_0 Indirect Separation via Derivatization racemate (R)-HHA (S)-HHA Racemic Mixture cdr +(R')-CDR Chiral Derivatizing Reagent diastereomers (R,R')-Diastereomer (S,R')-Diastereomer Diastereomeric Mixture separation Achiral Chromatography diastereomers->separation peak1 (R,R')-Diastereomer separation->peak1 peak2 (S,R')-Diastereomer separation->peak2

Caption: Conversion of enantiomers to separable diastereomers.

A common strategy for hydroxy acids involves derivatizing the hydroxyl group. For example, Mosher's reagent, (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl), reacts with the hydroxyl group to form stable diastereomeric esters that can be analyzed by GC-MS or HPLC.[12][13] This approach was successfully used for the enantioselective determination of 2- and 3-hydroxy fatty acids in food samples.[12]

Why choose derivatization?

  • Enhanced Sensitivity: A derivatizing reagent can introduce a fluorophore or a group that enhances ionization in mass spectrometry, dramatically lowering detection limits.[4]

  • Improved Chromatography: Derivatization can convert polar, poorly-retained acids into less polar esters with better peak shapes and retention on reversed-phase columns.[14]

  • Universal Columns: It allows the use of robust and common achiral columns like C18.

Experimental Protocols

The following protocols provide a validated starting point for your method development.

Protocol 1: Direct Separation of 3-Hydroxyhexanoic Acid Enantiomers by UHPLC-MS/MS

This method is adapted from established procedures for similar short-chain hydroxy fatty acids and is ideal for high-sensitivity analysis in complex matrices.[1][2]

1. Rationale: This protocol uses an immobilized amylose CSP, known for its high success rate with hydroxy acids.[1] The UHPLC format provides high resolution and speed, while MS/MS detection offers unparalleled sensitivity and selectivity, eliminating the need for derivatization.

2. Materials & Instrumentation:

  • Column: CHIRALPAK IA-U (1.6 µm, 2.1 x 100 mm) or equivalent immobilized amylose phase.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% Formic Acid.

  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analyte: (R,S)-3-Hydroxyhexanoic acid standard.

3. Chromatographic Conditions:

  • Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 2 µL.

  • MS/MS Detection (Negative ESI): Monitor the transition for 3-hydroxyhexanoic acid (e.g., m/z 131 -> 87). Optimization of MS parameters is required.

4. Sample Preparation (from plasma):

  • To 100 µL of plasma, add an internal standard and 400 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (70:30 A:B).

  • Filter through a 0.22 µm syringe filter before injection.

Protocol 2: Indirect Separation via Derivatization and GC-MS

This protocol uses a classic derivatization approach to create volatile diastereomers suitable for GC-MS analysis, a powerful technique for identifying enantiomeric ratios in complex mixtures.[12][13]

1. Rationale: This two-step derivatization first converts the carboxylic acid to a methyl ester for improved volatility, then reacts the hydroxyl group with a chiral reagent (MTPA-Cl) to form diastereomers. GC provides exceptional resolving power for these derivatives.

2. Materials & Reagents:

  • Reagents: (R)-(-)-MTPA-Cl, Methanolic HCl (1.25 M), Pyridine, Hexane.

  • Instrumentation: Gas chromatograph with a mass spectrometer (GC-MS).

  • Column: Standard non-polar achiral GC column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

3. Derivatization Procedure:

  • Esterification: To a dried sample extract containing the HHA, add 500 µL of 1.25 M methanolic HCl. Seal the vial and heat at 80°C for 1 hour. Cool and evaporate the solvent under nitrogen.

  • Diastereomer Formation: Re-dissolve the resulting fatty acid methyl esters (FAMEs) in 100 µL of hexane. Add 10 µL of pyridine and 10 µL of (R)-(-)-MTPA-Cl.

  • Seal the vial and heat at 60°C for 30 minutes.

  • Cool to room temperature. The sample is now ready for GC-MS analysis.

4. GC-MS Conditions:

  • Injector Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 2 minutes. Ramp at 10°C/min to 280°C, hold for 5 minutes.

  • Carrier Gas: Helium, constant flow of 1 mL/min.

  • MS Detection: Use Electron Impact (EI) ionization and scan a mass range of m/z 50-550, or use Selected Ion Monitoring (SIM) for target ions to increase sensitivity.[12]

Conclusion

The successful isomeric separation of hydroxyhexanoic acids is an achievable goal that hinges on a systematic and informed approach to method development. Polysaccharide-based CSPs, particularly immobilized amylose phases, represent a powerful frontline tool for direct enantioseparation by HPLC and UHPLC.[1][6] When direct methods are insufficient, a well-executed derivatization strategy can provide the necessary resolution and sensitivity, especially when coupled with GC-MS.[12] By understanding the causality behind the choice of stationary phase, mobile phase, and separation strategy, researchers can develop robust and reliable methods to unlock the complex stereochemical landscape of these important molecules.

References

  • A Researcher's Guide to Polysaccharide-Based Chiral Columns for Hydroxy Acid Separ
  • Enantiomer separation of alpha-hydroxy acids in high-performance immunoaffinity chrom
  • Enantioselectivity Effects in Clinical Metabolomics and Lipidomics. MDPI.
  • Dependence of separation selectivity (α) of hydroxy acid enantiomers...
  • Chiral HPLC Separ
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Application Note: Chiral Separation of 3-Hydroxyeicosanoic Acid Enantiomers by HPLC. Benchchem.
  • Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chrom
  • Acids: Derivatiz
  • Enantioselective analysis of 2- and 3-hydroxy f
  • Chiral Derivatiz
  • Enantioselective Analysis of 2-and 3-Hydroxy Fatty Acids in Food Samples.
  • Enantiomeric separation of R,S-hydroxy acids with a chiral mobile...
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
  • Resolution: Separation of Enantiomers. Chemistry LibreTexts.
  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • Chirality determination of unusual amino acids using precolumn derivatiz
  • Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separ

Sources

A Researcher's Guide to the Quantitative Comparison of 5-Hydroxyhexanoic Acid in Biological Tissues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Significance of 5-Hydroxyhexanoic Acid

This compound (5-HH) is a medium-chain hydroxy fatty acid that is emerging from the background of metabolic screening to the forefront of biomarker research.[1][2] As an (omega-1)-hydroxy fatty acid, it represents a product of fatty acid oxidation.[1] Its presence and concentration in various biological tissues can provide a window into metabolic regulation and dysregulation. Initially identified in the urine of diabetic patients with ketoacidosis, its clinical relevance has since expanded.[3] Notably, altered levels of 5-HH have been associated with conditions like diabetic nephropathy, where it shows potential as a predictive biomarker for early renal functional decline, and certain inborn errors of metabolism.[3][4] Given its connections to fatty acid metabolism, host-microbiome interactions, and its potential as a diagnostic and prognostic marker, the ability to accurately quantify 5-HH across different biological matrices is of paramount importance for researchers, clinicians, and professionals in drug development.[4][5]

This guide provides a comprehensive overview of the methodologies for the quantitative comparison of 5-HH in various biological tissues. It is designed to equip researchers with the necessary knowledge to select appropriate analytical strategies, understand the rationale behind specific protocol steps, and interpret the resulting data in a biologically meaningful context.

Metabolic Context of this compound

This compound is primarily a product of the ω-oxidation pathway of fatty acids, which occurs in the endoplasmic reticulum. This pathway serves as an alternative to the primary β-oxidation pathway that takes place in the mitochondria. While β-oxidation is the main route for energy production from fatty acids, ω-oxidation becomes significant when β-oxidation is impaired or overloaded. This can occur in various physiological and pathological states, such as fasting, high-fat diets (particularly those rich in medium-chain triglycerides), and genetic disorders of fatty acid metabolism like Medium-Chain Acyl-CoA Dehydrogenase deficiency (MCADD).[4] The process begins with the hydroxylation of the terminal methyl group (the ω-carbon) of a fatty acid, followed by further oxidation to a dicarboxylic acid. 5-HH is an intermediate in this process, specifically an (omega-1) hydroxylation product.[4][6]

cluster_0 Endoplasmic Reticulum HexanoicAcid Hexanoic Acid (Medium-Chain Fatty Acid) 5HH This compound HexanoicAcid->5HH ω-1 Hydroxylation (Cytochrome P450) BetaOxidation Mitochondrial β-Oxidation HexanoicAcid->BetaOxidation Primary Pathway AdipicAcid Adipic Acid (Dicarboxylic Acid) 5HH->AdipicAcid Further Oxidation AdipicAcid->BetaOxidation Can enter β-Oxidation Energy Energy Production (Acetyl-CoA) BetaOxidation->Energy Sample Biological Sample (Plasma, Urine, Tissue) Homogenization Homogenization (for solid tissues) Sample->Homogenization Spiking Spike with Internal Standard Sample->Spiking Homogenization->Spiking Extraction Extraction (Protein Precipitation / LLE) Spiking->Extraction Derivatization Derivatization (Required for GC-MS) Extraction->Derivatization Analysis Instrumental Analysis Extraction->Analysis Direct for LC-MS Derivatization->Analysis GCMS GC-MS Analysis->GCMS LCMS LC-MS/MS Analysis->LCMS Data Data Processing & Quantification GCMS->Data LCMS->Data

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-Hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical waste is as critical as the innovative work conducted in the laboratory. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Hydroxyhexanoic acid, grounded in established safety procedures and regulatory compliance. Adherence to these guidelines is paramount for protecting laboratory personnel, the surrounding community, and the environment.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is essential. While specific toxicity data may be limited, it is prudent to treat it as a potentially hazardous substance. The analogous compound, 6-hydroxyhexanoic acid, is known to cause skin and serious eye irritation, and may cause respiratory irritation[1][2][3]. Therefore, stringent adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. Before handling this compound for any purpose, including disposal, ensure the following are worn:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shieldProtects against splashes and accidental contact with the eyes[4][5].
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact and potential irritation[4][5].
Body Protection A laboratory coatProtects clothing and skin from contamination[4][5].

All handling of this compound, especially during waste consolidation, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation[4][5].

Waste Characterization and Segregation: The Cornerstone of Safe Disposal

Proper waste segregation is a critical step in preventing dangerous chemical reactions and ensuring compliant disposal. This compound, as an organic acid, must be treated as hazardous chemical waste[5].

Key Segregation Principles:

  • Do Not Mix with Incompatible Chemicals: Never mix this compound waste with bases, strong oxidizing agents, or reactive metals. Such mixing can lead to violent reactions, gas evolution, or the generation of heat[6].

  • Separate Aqueous and Solvent Waste Streams: Collect aqueous solutions of this compound separately from organic solvent waste, whether halogenated or non-halogenated[5][7].

  • Isolate from Other Waste Types: Do not dispose of this compound in regular trash, biohazard bags, or sharps containers[4][8].

The following diagram illustrates the initial decision-making process for waste segregation.

G Start Waste Generated: This compound IsContaminated Is the waste contaminated with other chemicals? Start->IsContaminated PureWaste Pure this compound or aqueous solution IsContaminated->PureWaste No MixedWaste Mixed with other chemicals IsContaminated->MixedWaste Yes Segregate Segregate into appropriate waste stream (e.g., Organic Acid Waste) PureWaste->Segregate CheckCompatibility Consult EHS/ Check compatibility chart MixedWaste->CheckCompatibility CheckCompatibility->Segregate

Sources

A Senior Application Scientist's Guide to Handling 5-Hydroxyhexanoic Acid: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of any chemical reagent, including 5-Hydroxyhexanoic acid, demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for this compound, alongside operational and disposal plans designed to ensure a safe laboratory environment.

Hazard Assessment: Understanding this compound

This compound is an (omega-1)-hydroxy fatty acid.[1] While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available, a proactive safety approach necessitates evaluating data from structurally similar compounds. For this guide, we will consider the hazard profile of its isomer, 6-Hydroxyhexanoic acid, as a conservative surrogate for risk assessment. It is crucial to recognize that while isomers can have similar properties, the specific toxicology may differ; therefore, treating this compound with at least this level of caution is a cornerstone of responsible laboratory practice.

The primary hazards associated with the isomer 6-Hydroxyhexanoic acid are categorized as follows[2][3][4]:

Hazard ClassificationCategoryDescription
Skin Corrosion/Irritation Category 2Causes skin irritation.[2][3][4]
Serious Eye Damage/Irritation Category 2 / 2ACauses serious eye irritation.[2][3][4]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation.[2][4]

Additionally, the compound is noted to be hygroscopic (absorbs moisture from the air), which requires specific storage conditions, such as in a dry, cool, well-ventilated place with tightly closed containers.[2][3]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to mitigate the risks of skin, eye, and respiratory exposure. The following protocol is based on established best practices for handling acidic and irritating chemical compounds.

Eye and Face Protection: The First Line of Defense

Direct contact with even dilute acidic solutions can cause significant eye damage. Therefore, robust eye and face protection is non-negotiable.

  • Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that conform to European standard EN 166 or OSHA 29 CFR 1910.133 are mandatory.[2][5] These provide a seal around the eyes, protecting against splashes from all angles.

  • Face Shield: When handling larger volumes (>10 milliliters) or when there is a heightened risk of splashing during transfer or mixing, a face shield must be worn in addition to chemical splash goggles.[6] The face shield provides a critical barrier for the entire face.

Skin Protection: An Impermeable Barrier
  • Gloves: The choice of glove material is critical for chemical resistance. For organic acids, the following materials are recommended[6][7]:

Glove MaterialRecommendationRationale
Nitrile Excellent Offers good resistance to a range of acids, oils, and solvents, combined with good dexterity.[6][8]
Neoprene Good Provides protection against a broad spectrum of chemicals, including many acids and caustics.[9]
Butyl Rubber Excellent Recommended for handling strong acids and offers superior protection against a wide array of hazardous chemicals.[6]

Procedural Mandate: Always inspect gloves for any signs of degradation or punctures before use. After handling the chemical, remove gloves using the proper technique (without touching the outer surface) and dispose of them as contaminated waste.[10] Wash hands thoroughly with soap and water after glove removal.[10][11]

  • Laboratory Coat & Apron: A standard laboratory coat is the minimum requirement. When transferring or handling quantities that pose a splash hazard, a chemical-resistant apron made of materials like PVC or neoprene should be worn over the lab coat to provide an additional layer of protection.[6]

Respiratory Protection: When to Escalate

Under normal laboratory conditions with small quantities handled in a well-ventilated area or a chemical fume hood, respiratory protection is typically not required.[2][5] However, it becomes essential under the following circumstances:

  • Aerosol Generation: If the procedure involves heating, sonicating, or any action that could generate aerosols or vapors.

  • Poor Ventilation: If working in an area with inadequate ventilation.

  • Large Quantities: When handling large volumes of the material.

  • Spill Cleanup: During the cleanup of a significant spill.

In these situations, a NIOSH/MSHA or European Standard EN 136 approved respirator with an appropriate acid gas cartridge is necessary.[2][6][9]

Operational Plan: A Step-by-Step Workflow for Safe Handling

This workflow ensures that safety considerations are integrated into every step of the experimental process.

PPE_Workflow Workflow for Handling this compound A 1. Pre-Operation: Risk Assessment & PPE Selection B 2. Don PPE: - Lab Coat - Goggles - Gloves (Nitrile/Butyl) A->B Proceed C 3. Chemical Handling: Work in Fume Hood B->C Enter work area D Is there a splash risk? (e.g., large volume transfer) C->D E Add Face Shield & Chemical Apron D->E Yes F 4. Post-Handling: Segregate Waste D->F No E->F Proceed to handling G 5. Doff PPE: - Gloves (dispose) - Apron/Face Shield (clean) - Goggles (clean) - Lab Coat F->G Operation Complete H 6. Wash Hands Thoroughly G->H

Caption: Step-by-step PPE and handling workflow for this compound.

Disposal Plan: Managing Hazardous Waste

Waste generated from procedures involving this compound must be treated as hazardous waste.[2] Adherence to institutional and local regulations for hazardous waste disposal is mandatory.

Step-by-Step Disposal Protocol:

  • Container Selection: Use a designated, leak-proof waste container that is chemically compatible with organic acids. Do not use metal containers.[12][13] The original container of the main waste component is often a suitable choice.[12]

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" .[12][13] The label must also include the full chemical name ("this compound") and its approximate concentration or percentage in the waste mixture. Do not use abbreviations or chemical formulas.[14]

  • Segregation: Store the hazardous waste container segregated from incompatible materials, such as bases and oxidizing agents, to prevent dangerous reactions.[12][13]

  • Accumulation: Keep the waste container tightly sealed at all times, except when adding waste.[12][14] Store the container in a designated Satellite Accumulation Area (SAA) near the point of generation.[13]

  • Pickup Request: Do not dispose of this chemical down the drain. Arrange for disposal through your institution's Environmental Health & Safety (EH&S) department by submitting a hazardous material pickup request.[12]

Emergency Procedures: Immediate Response

In the event of an exposure or spill, immediate and correct action is vital.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2][3][10] Remove contaminated clothing and seek medical attention.[2][4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids to ensure thorough rinsing.[2][3][10] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2][3][10]

  • Spill: For small spills, neutralize with a suitable material like sodium bicarbonate or a commercial spill kit absorbent. For large spills, evacuate the area, restrict access, and contact your institution's emergency response team.

By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects not only yourself but also your colleagues and your research.

References

  • Personal Protective Equipment. Miami University. [Link]
  • What PPE Should You Wear When Handling Acid 2026? LeelineWork. [Link]
  • Personal Protective Equipment. University of Iowa Environmental Health & Safety. [Link]
  • This compound | C6H12O3 | CID 170748.
  • Safety equipment, PPE, for handling acids. Quicktest. [Link]
  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
  • 6-Hydroxyhexanoic acid - Safety Data Sheet (2010-04-13). Alfa Aesar. [Link]
  • This compound, 185956-02-9. The Good Scents Company. [Link]
  • MSDS of 6-Hydroxyhexanoic acid. Capot Chemical. [Link]
  • Showing metabocard for this compound (HMDB0000525).
  • Safety Data Sheet. Sigma-Aldrich via Durham Tech. [Link]
  • Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. [Link]
  • Hazardous Waste Guidelines and How to dispose of your waste. University of South Florida. [Link]
  • Material Safety Data Sheet.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxyhexanoic acid
Reactant of Route 2
Reactant of Route 2
5-Hydroxyhexanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.